molecular formula C6H8N2O B569796 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1378606-06-4

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Cat. No.: B569796
CAS No.: 1378606-06-4
M. Wt: 124.143
InChI Key: OLXNUSXUUWAEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a dihydropyrroloimidazole, a class of hydrogenated heterocyclic systems recognized as valuable synthetic building blocks in organic and medicinal chemistry with a wide spectrum of biological activity . This compound serves as a key chiral intermediate in the synthesis of more complex, biologically active molecules . Its unique fused bicyclic structure makes it a valuable scaffold for developing compounds with potential therapeutic applications. Research into this and related pyrrolo[1,2-a]imidazole derivatives has shown promise in various areas, including the design of substances that target neurological disorders, given the discovery of potent nootropic drugs like dimiracetam within this structural family . Furthermore, derivatives of this heterocyclic system are being explored for their antimicrobial and antifungal properties, with some quaternary salts exhibiting activity against pathogens such as Staphylococcus aureus , Escherichia coli , and Cryptococcus neoformans . The synthesis of this compound and its enantiopure forms, such as the (R)-enantiomer (CAS# 196862-45-0), can be achieved through multi-step synthetic sequences or via biocatalytic kinetic resolution of the racemate to obtain a single enantiomer . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXNUSXUUWAEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: Properties, Synthesis, and Applications

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure presents a unique three-dimensional geometry that is amenable to functionalization, making it an attractive starting point for probing biological systems. Derivatives of this scaffold have shown significant potential across various therapeutic areas, including as nootropic drugs and potent, selective α1A-adrenergic receptor partial agonists.[1]

This guide focuses specifically on This compound , a key intermediate and building block. The introduction of a hydroxyl group at the 6-position not only imparts specific physicochemical properties but, more importantly, provides a versatile chemical handle for further molecular elaboration. For drug development professionals, this molecule represents a strategic entry point for generating libraries of novel compounds with diverse pharmacological profiles. Its chiral center at C6 further allows for the exploration of stereospecific interactions with biological targets, a critical aspect of rational drug design.

This document serves as a technical resource for researchers, providing in-depth information on the chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of this valuable compound.

Physicochemical and Structural Properties

This compound is a chiral molecule typically supplied as a solid. Its core properties are summarized below. Understanding these parameters is the foundational step in designing experiments, formulating solutions, and predicting its behavior in both chemical and biological systems.

Core Identification and Properties

The fundamental identifiers and computed physicochemical properties provide a snapshot of the molecule's characteristics. The negative LogP value, for instance, suggests a high degree of hydrophilicity, which has significant implications for its solubility and pharmacokinetic profile.

PropertyValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
CAS Number 1378606-06-4 (Racemate)[2]
1219019-23-4 ((S)-enantiomer)[3]
196862-45-0 ((R)-enantiomer)[4]
Physical Form Solid
Computed LogP -0.6[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Structural Analysis and Stereochemistry

The molecule consists of a fused five-membered pyrrolidine ring and a five-membered imidazole ring. The pyrrolidine ring is saturated, while the imidazole ring is aromatic. The hydroxyl group is located on the pyrrolidine ring at position 6, which is a stereocenter.

Causality: The fusion of the rings creates a strained, non-planar geometry. Crystal structure analysis of the parent scaffold (lacking the 6-ol group) reveals that the pyrrolidine ring adopts an envelope conformation to relieve torsional strain.[5] This conformational rigidity is a key feature for drug design, as it reduces the entropic penalty upon binding to a target protein. The presence of the C6 hydroxyl group introduces chirality, meaning the molecule exists as two non-superimposable mirror images: (6S)- and (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This is critically important, as enantiomers frequently exhibit different pharmacological activities and metabolic fates.

Caption: Structure of this compound with numbering.

Solubility Profile

While quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure. The presence of a hydroxyl group and two nitrogen atoms, capable of hydrogen bonding, makes the molecule relatively polar.

  • Predicted Solubility: Expected to be soluble in polar protic solvents such as methanol, ethanol, and water. Lower solubility is expected in less polar solvents like dichloromethane and ethyl acetate, and it is likely insoluble in nonpolar solvents such as hexanes.

  • Experimental Insight: When working with this compound, it is advisable to start with methanol or DMSO for creating stock solutions. For aqueous buffers, solubility may be limited and pH-dependent due to the basic nature of the imidazole nitrogen.

Predicted Spectroscopic Characterization

No publicly available, fully assigned spectra for this compound were identified. However, based on the known spectra of its derivatives and fundamental principles of spectroscopy, a reliable predicted profile can be constructed.[6] This predictive analysis is a crucial skill for confirming the identity of synthesized intermediates.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • Imidazole Protons (H-2, H-3): ~7.0-7.5 ppm (2H, two doublets). These aromatic protons will be in the most downfield region of the aliphatic part of the spectrum, appearing as sharp signals.

  • Carbinol Proton (H-6): ~4.5-5.0 ppm (1H, multiplet). This proton is adjacent to the hydroxyl group and the C5 and C7 methylene groups, leading to complex splitting.

  • Hydroxyl Proton (OH): ~5.0-5.5 ppm (1H, broad singlet). The chemical shift of this proton is highly dependent on concentration and temperature. It will exchange with D₂O.

  • Methylene Protons (H-5, H-7): ~2.8-4.2 ppm (4H, complex multiplets). These diastereotopic protons will show complex splitting patterns due to coupling with each other and with adjacent protons. The protons on C7, being adjacent to the bridgehead nitrogen, are expected to be slightly more downfield than those on C5.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • Imidazole Carbons (C-2, C-3, C-7a): ~115-140 ppm. The bridgehead carbon (C-7a) will be the most downfield of this group.

  • Carbinol Carbon (C-6): ~65-75 ppm. The carbon attached to the oxygen atom will have a characteristic chemical shift in this range.

  • Methylene Carbons (C-5, C-7): ~25-50 ppm. These sp³ hybridized carbons will appear in the upfield region of the spectrum.

Predicted Mass Spectrum (ESI+)
  • [M+H]⁺: Expected at m/z 125.07. This corresponds to the protonated parent molecule and will likely be the base peak.

  • Key Fragmentation: A prominent fragment would be the loss of water ([M+H - H₂O]⁺) from the protonated parent ion, resulting in a peak at m/z 107.06. This is a characteristic fragmentation pathway for alcohols.

Predicted Infrared (IR) Spectrum
  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ (~3100-3150 cm⁻¹), corresponding to the C-H bonds of the imidazole ring.

  • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹), corresponding to the C-H bonds of the pyrrolidine ring.

  • C=N and C=C Stretch: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the carbinol C-O bond.

Synthesis and Purification

A reliable, enantioselective synthesis for the (S)-enantiomer of this compound has been reported, starting from commercially available 4-hydroxypyrrolidin-2-one.[1] This four-step sequence is a practical approach for laboratory-scale preparation.

Causality: This synthetic route is efficient because it builds the imidazole ring onto a pre-existing chiral pyrrolidine core. This strategy avoids the need for a challenging chiral resolution or asymmetric synthesis at a later stage, securing the desired stereochemistry from the outset.

G A 4-Hydroxypyrrolidin-2-one B Silylation (e.g., TBDMSCl, Imidazole) A->B C Silyl-protected Pyrrolidinone B->C D Transformation to Cyclic Imidate C->D E Cyclic Imidate Intermediate D->E F Amination with Aminoacetaldehyde Acetal E->F G Amidine Intermediate F->G H Acid-catalyzed Cyclization & Deprotection G->H I (S)-6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol H->I

Caption: Workflow for the enantioselective synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative methodology based on the published strategy.[1]

Step 1: Silylation of 4-Hydroxypyrrolidin-2-one

  • Dissolve (R)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the silyl-protected pyrrolidinone.

    • Rationale: The hydroxyl group is protected as a silyl ether to prevent it from interfering with the subsequent imidate formation. Imidazole is used as a base and catalyst.

Step 2: Formation of the Cyclic Imidate

  • Dissolve the silyl-protected pyrrolidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 eq) dropwise.

  • After stirring for 1 hour at -78 °C, add Meerwein's reagent (Et₃O·BF₄, 1.2 eq).

  • Stir for an additional 2-3 hours at low temperature, then allow to warm slowly to room temperature.

  • Purify to isolate the cyclic imidate intermediate.

    • Rationale: O-alkylation of the lactam with Meerwein's reagent forms the reactive cyclic imidate, which is an excellent electrophile for the subsequent amination step.

Step 3: Amination to Form the Amidine

  • Dissolve the cyclic imidate (1.0 eq) in a suitable solvent like methanol.

  • Add aminoacetaldehyde dimethyl acetal (1.5 eq).

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure to yield the crude amidine intermediate, which can often be used without further purification.

    • Rationale: The primary amine of the aminoacetal attacks the electrophilic carbon of the imidate, displacing the ethoxy group to form the key amidine intermediate.

Step 4: Cyclization and Deprotection

  • Dissolve the crude amidine intermediate in a mixture of THF and aqueous acid (e.g., 2M HCl).

  • Heat the mixture to reflux (approx. 60-70 °C) for 4-6 hours.

  • The acidic conditions catalyze the intramolecular cyclization onto the acetal, which hydrolyzes to an aldehyde in situ, followed by formation of the imidazole ring. Simultaneously, the acid cleaves the TBDMS protecting group.

  • Cool the reaction mixture and neutralize with a base (e.g., solid K₂CO₃) to pH ~8-9.

  • Extract the product with a polar organic solvent like ethyl acetate.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.

    • Rationale: This final step is a tandem reaction where the acidic medium serves both to deprotect the acetal, revealing the aldehyde for cyclization, and to remove the silyl protecting group from the hydroxyl.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for chemical modification. The secondary alcohol at C6 is the primary site for derivatization.

G cluster_0 Derivatization Pathways Core 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Oxidation Oxidation (e.g., DMP, PCC) Core->Oxidation Esterification Esterification (e.g., Ac₂O, RCOCl) Core->Esterification Etherification Williamson Ether Synthesis (e.g., NaH, R-Br) Core->Etherification Ketone 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-one Oxidation->Ketone Ester Ester Derivatives (Modulated Lipophilicity) Esterification->Ester Ether Ether Derivatives (Steric & H-Bonding Changes) Etherification->Ether

Caption: Key reactivity pathways for derivatization of the C6-hydroxyl group.

  • Oxidation to the Ketone : The secondary alcohol can be readily oxidized to the corresponding ketone, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-one, using standard reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This ketone can then serve as an electrophile for nucleophilic additions (e.g., Grignard reactions) to introduce new substituents at the C6 position.

  • Esterification : Reaction with acyl chlorides or anhydrides under basic conditions will form ester derivatives. This is a classic strategy for creating prodrugs, as esters can mask the polar hydroxyl group to improve cell permeability and are often cleaved by intracellular esterases to release the active parent alcohol.

  • Etherification : Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) allows for the synthesis of ether derivatives. This modification can be used to introduce larger, non-polar groups or chains containing other functionalities, fundamentally altering the steric and electronic properties of the molecule.

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself is not typically a final drug candidate, it is a crucial intermediate for building more complex molecules with demonstrated biological activity.

  • Necroptosis Inhibitors : Recent studies have identified derivatives of the closely related 6,7-dihydro-5H-pyrrolo[1,2-b][1][7][8]triazole scaffold as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[9] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. The pyrrolo[1,2-a]imidazole core serves as an effective bioisostere, and the C6 position is a prime site for introducing substituents that can interact with the allosteric pocket of the kinase.[9]

  • Antimicrobial Agents : The imidazole nitrogen can be quaternized by reacting the scaffold with alkylating reagents. The resulting quaternary imidazolium salts have been shown to possess antibacterial and antifungal activity, making this a promising area for the development of new anti-infective agents.[6]

  • Central Nervous System (CNS) Agents : The parent scaffold is found in dimiracetam, a nootropic drug of the racetam family, highlighting the core's ability to produce CNS-active compounds.[1] The ability to modify the 6-position allows for fine-tuning of properties like blood-brain barrier penetration.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Hazard Identification : The compound is classified with the following hazard statements based on supplier data:

    • H302: Harmful if swallowed[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. The compound should be protected from moisture and light to ensure long-term stability.

References

  • Kavina, A. A., Zholdassova, A. M., & Ivanova, E. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-23.
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Kavina, A. A., et al. (2018). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 902-913.
  • Li, Y., et al. (2023). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][8][9]triazole derivatives as necroptosis inhibitors. MedChemComm, 14(1), 1-10.
  • Kovalenko, S., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 27(19), 6253.

Sources

An In-Depth Guide to the Structural Elucidaion of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: A Spectroscopic Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Logic of Structure Elucidation

In modern synthetic and natural product chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which all further research—be it in medicinal chemistry, materials science, or molecular biology—is built. The process of structure elucidation is not merely a sequential application of analytical techniques; it is a deductive exercise in chemical logic. Each spectrum provides a piece of a larger puzzle, and it is the scientist's role to interpret these clues, formulate hypotheses, and design further experiments to test and refine them.

This guide is structured to mirror this deductive process for a specific molecule of interest: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol . This bicyclic heterocyclic alcohol presents a compact yet informative challenge, requiring a multi-faceted spectroscopic approach. We will not simply list procedures but will delve into the causality behind our analytical choices, demonstrating how each experiment is part of a self-validating system. Our journey will begin with foundational data to establish the molecular formula and will culminate in the complete assignment of the structure through advanced 2D NMR techniques.

Chapter 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

Before delving into the complexities of NMR, the initial steps in any structure elucidation workflow are to determine the molecular formula and identify key functional groups. This provides the fundamental constraints for our structural hypotheses.

High-Resolution Mass Spectrometry (HRMS)

The first crucial piece of data is the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition.

Protocol: High-Resolution Mass Spectrometry (Electrospray Ionization - Time of Flight)

  • A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into the electrospray ionization (ESI) source.

  • A high voltage is applied to the capillary, generating a fine spray of charged droplets.

  • As the solvent evaporates, the analyte molecules become protonated ions in the gas phase.

  • These ions are accelerated into the time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: The HRMS data provides a high-precision m/z value for the protonated molecular ion [M+H]⁺.

IonCalculated m/zObserved m/z
[C₆H₈N₂O + H]⁺125.0715125.0718

From this data, the molecular formula is confidently assigned as C₆H₈N₂O [1]. This formula corresponds to a degree of unsaturation of 4. The fused aromatic imidazole ring accounts for all four degrees of unsaturation (three double bonds and one ring).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The infrared beam is directed through the crystal at an angle that causes it to reflect internally. The beam penetrates a small distance into the sample at each reflection point, where absorption can occur.

  • The detector measures the intensity of the transmitted IR radiation as a function of wavenumber.

Data Interpretation: The IR spectrum provides immediate evidence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3350Broad, StrongO-H stretch (alcohol)
3115Medium=C-H stretch (aromatic)
2920, 2850Medium-C-H stretch (aliphatic)
1645MediumC=N stretch (imidazole ring)
1580MediumC=C stretch (imidazole ring)
1080StrongC-O stretch (secondary alcohol)[2][3]

The most prominent feature is the broad, strong absorption at 3350 cm⁻¹, which is characteristic of a hydrogen-bonded hydroxyl group[2][3]. The presence of both aromatic and aliphatic C-H stretches is also confirmed.

Chapter 2: Unveiling the Carbon-Proton Framework with 1D NMR

With the molecular formula and key functional groups identified, we now turn to Nuclear Magnetic Resonance (NMR) spectroscopy to map out the carbon-proton framework of the molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, their integration (relative numbers), and their connectivity through spin-spin coupling.

Protocol: ¹H NMR Spectroscopy

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.05s1H-H-2
6.88s1H-H-3
5.15d1H4.5-OH
4.60m1H-H-6
3.95dd1H12.0, 6.0H-7a
3.75dd1H12.0, 3.0H-7b
3.10dd1H15.0, 7.0H-5a
2.90dd1H15.0, 5.0H-5b

Interpretation:

  • Aromatic Region: Two singlets at 7.05 and 6.88 ppm, each integrating to one proton, are characteristic of the two protons on the imidazole ring.

  • Hydroxyl Proton: A doublet at 5.15 ppm is assigned to the hydroxyl proton, which is coupled to the proton on the carbon it is attached to (H-6).

  • Aliphatic Region: The remaining signals correspond to the protons on the saturated five-membered ring. The complexity of the signals at 4.60, 3.95, 3.75, 3.10, and 2.90 ppm suggests a rigid bicyclic system with diastereotopic protons.

¹³C and DEPT-135 NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons do not appear in a DEPT-135 spectrum.

Protocol: ¹³C and DEPT-135 NMR Spectroscopy

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Hypothetical ¹³C and DEPT-135 NMR Data (100 MHz, DMSO-d₆):

¹³C Shift (δ, ppm)DEPT-135 PhaseAssignment
135.2Quaternary (absent)C-7a (bridgehead)
128.5CH (+)C-2
118.0CH (+)C-3
68.5CH (+)C-6
55.4CH₂ (-)C-7
45.1CH₂ (-)C-5

Interpretation:

  • The ¹³C spectrum shows six distinct carbon signals, consistent with the molecular formula.

  • The DEPT-135 spectrum confirms the presence of three CH carbons (128.5, 118.0, 68.5 ppm) and two CH₂ carbons (55.4, 45.1 ppm).

  • The signal at 135.2 ppm is absent in the DEPT-135 spectrum, confirming it as the quaternary bridgehead carbon (C-7a).

Chapter 3: Assembling the Puzzle with 2D NMR

While 1D NMR provides the individual pieces, 2D NMR spectroscopy reveals how they are connected. For a molecule like this compound, COSY, HSQC, and HMBC experiments are indispensable.

The Structure Elucidation Workflow

The general strategy involves using HSQC to link protons to their directly attached carbons, COSY to establish proton-proton adjacencies, and HMBC to connect fragments across multiple bonds.

G cluster_data Initial Data cluster_correlation Correlation Spectroscopy cluster_synthesis Structural Assembly MS HRMS (C₆H₈N₂O) Fragments Identify Spin Systems & Fragments MS->Fragments IR IR (-OH, C=N, C=C) IR->Fragments NMR_1D 1D NMR (¹H, ¹³C, DEPT) HSQC HSQC (¹JCH) NMR_1D->HSQC COSY COSY (³JHH) NMR_1D->COSY HMBC HMBC (²JCH, ³JCH) NMR_1D->HMBC HSQC->Fragments COSY->Fragments Connect Connect Fragments via HMBC HMBC->Connect Fragments->Connect Final_Structure Final Structure Confirmation Connect->Final_Structure

Caption: Workflow for structure elucidation.

HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbons to which they are directly attached.

Interpretation of Key HSQC Correlations:

  • δH 7.05 ppm correlates with δC 128.5 ppm (H-2 to C-2).

  • δH 6.88 ppm correlates with δC 118.0 ppm (H-3 to C-3).

  • δH 4.60 ppm correlates with δC 68.5 ppm (H-6 to C-6).

  • δH 3.95/3.75 ppm correlate with δC 55.4 ppm (H-7 protons to C-7).

  • δH 3.10/2.90 ppm correlate with δC 45.1 ppm (H-5 protons to C-5).

This experiment confirms our initial assignments from the 1D spectra and provides a clear C-H correlation map.

COSY: Mapping Proton Neighbors

The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through three bonds (vicinal coupling).

Interpretation of Key COSY Correlations:

  • A strong correlation between the H-6 proton (δH 4.60) and the hydroxyl proton (δH 5.15).

  • H-6 (δH 4.60) shows correlations to the diastereotopic protons at C-5 (δH 3.10 and 2.90) and C-7 (δH 3.95 and 3.75).

  • The C-5 protons (δH 3.10 and 2.90) show a geminal correlation to each other and vicinal correlations to H-6.

  • The C-7 protons (δH 3.95 and 3.75) show a geminal correlation to each other and vicinal correlations to H-6.

These correlations establish the connectivity within the saturated five-membered ring: CH₂(5)-CH(6)-CH₂(7) .

HMBC: Bridging the Gaps

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assembling the complete molecular skeleton. It shows correlations between protons and carbons that are two or three bonds apart.

Interpretation of Key HMBC Correlations:

Caption: Key HMBC correlations for structural assembly.

  • Connecting the Imidazole Ring to the Saturated Ring:

    • The C-5 protons (δH 3.10/2.90) show a crucial three-bond correlation to the imidazole carbon C-3 (δC 118.0).

    • The C-7 protons (δH 3.95/3.75) show a three-bond correlation to the imidazole carbon C-2 (δC 128.5).

    • Both the C-5 and C-7 protons show correlations to the bridgehead quaternary carbon C-7a (δC 135.2).

    • The imidazole proton H-2 (δH 7.05) shows a correlation to the bridgehead carbon C-7a.

    • The imidazole proton H-3 (δH 6.88) shows a correlation to the C-5 methylene carbon.

These correlations unequivocally link the two rings and confirm the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core structure. The placement of the hydroxyl group at C-6 is confirmed by the downfield shift of both H-6 (δH 4.60) and C-6 (δC 68.5), and the COSY correlation between H-6 and the -OH proton.

Chapter 4: Conclusion and Data Consolidation

The systematic application of a suite of spectroscopic techniques has allowed for the unambiguous elucidation of the structure of this compound. The process began with HRMS to determine the molecular formula, followed by IR spectroscopy to identify the key hydroxyl functional group. A detailed analysis of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra allowed for the complete assignment of all proton and carbon signals and confirmed the connectivity of the bicyclic framework. Each piece of data served to validate the others, leading to a single, consistent structural assignment. This case study exemplifies the logical and deductive power of modern spectroscopic methods in chemical research.

References

  • Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901–911. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

Sources

physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: Properties, Synthesis, and Characterization

Introduction

The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and advanced materials. Its unique fused-ring structure imparts conformational rigidity and specific electronic properties, making it a valuable building block in medicinal chemistry and organocatalysis.[1] Derivatives of this scaffold have shown promise as nootropic drugs, selective adrenergic receptor agonists, and catalysts for asymmetric synthesis.[1]

This technical guide provides a comprehensive overview of a specific derivative, This compound . We will delve into its fundamental physical and chemical properties, provide a detailed, field-proven synthetic protocol, and outline the analytical methods required for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this versatile compound.

The introduction of a hydroxyl group at the 6-position not only offers a handle for further chemical modification but also introduces a chiral center, opening avenues for the development of enantioselective catalysts and stereospecific therapeutic agents.

Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and application. The data, compiled from authoritative chemical databases and supplier information, are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1378606-06-4 (racemate)[2]
196862-45-0 ((6R)-enantiomer)[3]
1219019-23-4 ((6S)-enantiomer)[4]
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance Solid
Computed LogP -0.6[2]
Storage Conditions Sealed in a dry environment at 2-8°C

The negative LogP value (-0.6) indicates that the compound is hydrophilic, suggesting good solubility in polar solvents such as water, methanol, and ethanol.[2] This is a key consideration for its use in biological assays and as a catalyst in aqueous or polar organic media. Proper storage in a dry, refrigerated environment is essential to prevent degradation.

Chemical Structure and Reactivity

The reactivity of this compound is dictated by its three primary structural features: the imidazole ring, the fused pyrrolidine ring, and the secondary alcohol.

  • Imidazole Ring: The imidazole moiety contains two nitrogen atoms. The non-bridgehead nitrogen (N1) is typically basic and nucleophilic, making it a potential site for alkylation or coordination to metal centers.

  • Secondary Alcohol (-OH): The hydroxyl group at C6 is a versatile functional group. It can be oxidized to the corresponding ketone, esterified, or used as a directing group in stereoselective reactions. Its presence also introduces a stereocenter.

  • Fused Bicyclic System: The fused ring structure provides a rigid scaffold. This rigidity is advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target. The parent scaffold is noted for its stability, which is of interest in applications like the development of ionic liquids.[5][6]

cluster_mol This compound cluster_sites Functional Groups mol Key Reactive Sites N1 Nucleophilic Nitrogen (N1) mol->N1 Protonation Alkylation Coordination OH Secondary Alcohol (C6-OH) mol->OH Oxidation Esterification Derivatization Ring Fused Pyrrolidine Ring mol->Ring Stereocenter at C6 Rigid Scaffold

Caption: Key reactive sites and structural features of the molecule.

Synthesis and Purification

A reliable synthesis is paramount for obtaining high-purity material for research and development. A robust four-step synthesis starting from 4-hydroxypyrrolidin-2-one has been reported and serves as an excellent foundation for laboratory-scale production.[1]

Synthetic Workflow

The overall strategy involves protecting the starting alcohol, converting the lactam to a cyclic imidate, aminating with an aminoacetal, and finally, executing an acid-catalyzed cyclization to form the fused imidazole ring. This multi-step process is designed to control regioselectivity and achieve a good overall yield.

A 4-Hydroxypyrrolidin-2-one B Silyl-Protected Intermediate A->B Silylation (Protection) e.g., TBDMSCl, Imidazole C Cyclic Imidate B->C Imidate Formation e.g., Meerwein's Reagent D Amidine Intermediate C->D Amination Aminoacetaldehyde diethyl acetal E This compound D->E Cyclization & Deprotection Acidic Conditions (e.g., HCl)

Caption: Four-step synthetic workflow to the target compound.

Detailed Experimental Protocol

This protocol is an adapted representation based on established synthetic routes for this class of compounds.[1]

Step 1: Silylation of 4-Hydroxypyrrolidin-2-one

  • Dissolve 4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) and stir until fully dissolved.

  • Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Rationale: The TBDMS group protects the hydroxyl functionality, preventing it from interfering with the subsequent imidate formation step.

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the silyl-protected intermediate.

Step 2: Transformation to Cyclic Imidate

  • Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous DCM.

  • Add Meerwein's reagent (trimethyloxonium tetrafluoroborate) (1.2 eq) at 0°C.

  • Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Rationale: Meerwein's reagent is a powerful methylating agent that converts the lactam into a more reactive cyclic imidate, setting the stage for amination.

  • Carefully neutralize the reaction with a saturated solution of sodium bicarbonate and extract with DCM. The resulting crude cyclic imidate is often used directly in the next step.

Step 3: Amination

  • To the crude cyclic imidate (1.0 eq) in DCM, add aminoacetaldehyde diethyl acetal (1.2 eq).

  • Stir the mixture at room temperature for 18-24 hours.

  • Monitor the formation of the amidine intermediate by LC-MS.

  • Remove the solvent under reduced pressure.

Step 4: Cyclization and Deprotection

  • Dissolve the crude amidine intermediate in a solution of 2M hydrochloric acid.

  • Heat the mixture to 50-60°C for 2-4 hours. The acidic conditions facilitate both the cyclization to form the imidazole ring and the cleavage of the TBDMS protecting group.

  • Cool the reaction to room temperature and basify to pH 9-10 with a 1M NaOH solution.

  • Extract the aqueous layer multiple times with ethyl acetate or a DCM/isopropanol mixture.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

Purification Protocol
  • The crude this compound is best purified by flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 0-10% methanol in dichloromethane is typically effective. The polarity is gradually increased to first elute non-polar impurities, followed by the product.

  • Rationale: The polarity of the solvent system is chosen to provide good separation between the relatively polar product and any remaining starting materials or byproducts.

  • Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield the purified solid.

Analytical Characterization

Confirming the identity and purity of the final compound is a critical, self-validating step. The following techniques are standard for the characterization of this molecule.

  • ¹H NMR Spectroscopy: Based on the structure and data from the parent compound (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole), the proton NMR spectrum is expected to show distinct signals for the imidazole protons (around 6.8-7.0 ppm), the proton on the alcohol-bearing carbon (CH-OH), and the aliphatic protons of the pyrrolidine ring.[5] The coupling patterns will be crucial for confirming the connectivity.

  • ¹³C NMR Spectroscopy: The spectrum should show six distinct carbon signals, including two in the aromatic region for the imidazole ring and four in the aliphatic region, with the carbon attached to the hydroxyl group (C6) appearing around 60-70 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 125.07.

  • Infrared (IR) Spectroscopy: Key expected vibrational bands include a broad O-H stretch (around 3300 cm⁻¹), C-H stretches (2850-3100 cm⁻¹), and C=N/C=C stretches from the imidazole ring (1500-1650 cm⁻¹).

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require appropriate safety measures.[2]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
Respiratory Irritation H335May cause respiratory irritation

Recommended Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

Applications and Future Directions

While specific applications for this compound are still emerging, the broader class of pyrrolo[1,2-a]imidazoles has significant potential.

  • Drug Development: The scaffold is a key component of molecules targeting the central nervous system and has been investigated for the treatment of castration-resistant prostate cancer.[1] The hydroxyl group on the 6-ol derivative provides a point for modification to explore structure-activity relationships (SAR).

  • Organocatalysis: Chiral derivatives have been successfully employed as catalysts in asymmetric reactions, such as the Steglich rearrangement.[1] The (R)- and (S)-enantiomers of this compound are valuable precursors for developing new chiral catalysts.

  • Material Science: The stability of the fused imidazole ring makes it an attractive cation core for the design of novel ionic liquids.[6]

Future research will likely focus on exploiting the chirality and functionality of this molecule to create novel therapeutic agents, more efficient and selective organocatalysts, and advanced materials with tailored properties.

References

  • PubChem. This compound.
  • National Institutes of Health (NIH).
  • PubChem. (6R)-6,7-dihydro-5H-pyrrolo(1,2-a)imidazol-6-ol.
  • ChemSynthesis. 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]
  • PubChem. (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.
  • PubChem. 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole.
  • National Institutes of Health (NIH). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]
  • ResearchGate. (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]

Sources

An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Pyrroloimidazole Scaffold

The landscape of modern medicinal chemistry is characterized by an unceasing quest for novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Within this context, fused heterocyclic systems have garnered significant attention due to their prevalence in biologically active natural products and approved pharmaceuticals. The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is one such scaffold that has emerged as a privileged structure in drug discovery, demonstrating a wide range of biological activities. This technical guide focuses on a key derivative of this family, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, providing a comprehensive overview of its chemical properties, synthesis, and burgeoning therapeutic potential. As we delve into the specifics of this molecule, it becomes evident that its unique stereochemical and electronic features make it a compelling starting point for the development of next-generation therapeutics.

Core Molecular Attributes of this compound

This compound is a bicyclic heterocyclic compound featuring a fused pyrrolidine and imidazole ring system. The presence of a hydroxyl group at the 6-position introduces a chiral center, leading to the existence of (R) and (S) enantiomers, each of which may exhibit distinct biological activities.

PropertyValueSource
CAS Number 1378606-06-4
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
IUPAC Name This compound[1]
Synonyms 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-ol[1]
Physical Form Solid
Storage Temperature 2-8°C, sealed in dry conditions

Strategic Synthesis of the Pyrroloimidazole Core

The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a critical aspect of its exploration for drug discovery. A notable and efficient method for the enantioselective synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has been developed, proceeding through a four-step sequence.[2] This strategic approach underscores the accessibility of this chiral building block for further derivatization.

Retrosynthetic Analysis and Key Transformations

A logical retrosynthetic approach to (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol identifies (S)-4-hydroxypyrrolidin-2-one as a readily available chiral starting material. The key transformations involve the formation of a cyclic imidate followed by amination and subsequent intramolecular cyclization to construct the fused imidazole ring.

Retrosynthesis target This compound intermediate1 Amidine Intermediate target->intermediate1 Intramolecular Cyclization intermediate2 Cyclic Imidate intermediate1->intermediate2 Amination starting_material (S)-4-Hydroxypyrrolidin-2-one intermediate2->starting_material Imidate Formation

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Synthetic Protocol

The following protocol is a generalized representation based on established synthetic strategies for this class of compounds.[2]

Step 1: Silylation of (S)-4-hydroxypyrrolidin-2-one The initial step involves the protection of the hydroxyl group of (S)-4-hydroxypyrrolidin-2-one as a silyl ether. This is a crucial step to prevent unwanted side reactions in the subsequent transformations. The choice of the silylating agent (e.g., TBDMSCl, TIPSCl) will depend on the desired stability of the protecting group.

Step 2: Formation of the Cyclic Imidate The silyl-protected lactam is then converted into a cyclic imidate. This transformation is typically achieved by reaction with a suitable reagent such as Meerwein's salt (triethyloxonium tetrafluoroborate) or by forming the corresponding O-triflate followed by reaction with an alcohol.

Step 3: Amination with an Aminoacetaldehyde Acetal The cyclic imidate is then subjected to amination with an aminoacetaldehyde acetal, such as aminoacetaldehyde dimethyl acetal. This reaction forms the key amidine intermediate. The acetal functionality serves as a masked aldehyde which will be unmasked during the final cyclization step.

Step 4: Intramolecular Cyclization and Deprotection The final step involves the acid-catalyzed intramolecular cyclization of the amidine intermediate. The acidic conditions also facilitate the cleavage of the silyl protecting group, yielding the target molecule, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.

Synthetic Workflow cluster_synthesis Enantioselective Synthesis A 1. (S)-4-Hydroxypyrrolidin-2-one B 2. Silyl Protection A->B Silylating Agent C 3. Cyclic Imidate Formation B->C e.g., Meerwein's Salt D 4. Amination C->D Aminoacetaldehyde Acetal E 5. Cyclization & Deprotection D->E Acid Catalyst F 6. (S)-6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol E->F G cluster_applications Therapeutic Potential CoreScaffold 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Scaffold Nootropics Nootropics CoreScaffold->Nootropics α1A Agonists α1A Agonists CoreScaffold->α1A Agonists Anticonvulsants Anticonvulsants CoreScaffold->Anticonvulsants Anticancer Anticancer CoreScaffold->Anticancer Organocatalysis Organocatalysis CoreScaffold->Organocatalysis

Caption: Therapeutic and synthetic applications of the core scaffold.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative for researchers to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE).

Future Directions and Conclusion

This compound represents a fascinating and underexplored molecule with significant potential in drug discovery and development. Its chiral nature and the demonstrated biological activities of its parent scaffold make it a highly attractive starting point for the synthesis of novel therapeutic agents. Future research should focus on the detailed biological evaluation of the individual enantiomers of this compound to elucidate their specific pharmacological profiles and mechanisms of action. The development of scalable and cost-effective synthetic routes will be crucial to facilitate its broader investigation. As our understanding of the structure-activity relationships of the pyrroloimidazole class of compounds continues to grow, it is anticipated that this compound and its derivatives will play an increasingly important role in the development of innovative medicines for a range of human diseases.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023).
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (2018).
  • 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. (2009). PubMed. [Link]
  • Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. (n.d.). Wiley Online Library. [Link]
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020).
  • This compound. (n.d.). PubChem. [Link]
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). ChemSynthesis. [Link]
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Wiley Online Library. [Link]
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020).
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). ScienceDirect. [Link]
  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. (1987). Royal Society of Chemistry. [Link]
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. (2025).
  • TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und chemische Industrie. [Link]
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.).

Sources

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound built upon the privileged pyrrolo[1,2-a]imidazole scaffold. With a molecular weight of 124.14 g/mol , this molecule serves as a valuable building block in medicinal chemistry and materials science.[1][2] This document details the compound's physicochemical properties, outlines established synthetic methodologies, discusses modern analytical techniques for its characterization, and explores its current and potential applications. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

The Pyrrolo[1,2-a]imidazole Scaffold: A Privileged Core

The pyrrolo[1,2-a]imidazole ring system is a fused bicyclic heterocycle that has garnered significant attention in chemical and pharmaceutical research. Its rigid structure and diverse substitution possibilities make it a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. Derivatives of this core structure have demonstrated a wide array of biological activities, including nootropic effects, such as in the racetam-family drug dimiracetam, and potent, selective modulation of adrenergic receptors.[3] Furthermore, the stability of the dihydrogenated form, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has made it a foundational component in the design of advanced materials like ionic liquids for electrochemical applications.[4][5]

This guide focuses specifically on the 6-hydroxy derivative, this compound, providing a technical foundation for its use in advanced research and development projects.

Physicochemical and Molecular Properties

The fundamental characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1][2]
CAS Number 1378606-06-4[1]
IUPAC Name This compound[1]
Physical Form Solid
Typical Purity ≥95%
Storage Conditions Sealed in dry, 2-8°C
XLogP3 (Lipophilicity) -0.6[1]
InChI Key OLXNUSXUUWAEGE-UHFFFAOYSA-N[1]
Canonical SMILES C1C(CN2C1=NC=C2)O[1]

Synthesis and Manufacturing

The synthesis of the dihydropyrrolo[1,2-a]imidazole core can be achieved through several strategic approaches, typically involving the annulation (ring-forming) of an imidazole ring onto a pyrrole precursor or vice-versa.[3] Methods include tandem intramolecular cyclizations, condensations of aminopyrrolines, and recyclization of other heterocyclic systems.[3]

Detailed Protocol: A Four-Step Enantioselective Synthesis

For researchers requiring stereochemical control, an enantioselective synthesis is paramount. A validated four-step pathway to produce the chiral (S)-enantiomer of this compound has been developed, starting from 4-hydroxypyrrolidin-2-one.[3]

Causality of Experimental Choices: This pathway is advantageous as it begins with a readily available chiral precursor and systematically builds the target molecule, ensuring high enantiopurity. The use of a silyl protecting group for the hydroxyl function is a standard and robust strategy to prevent unwanted side reactions during the subsequent chemical transformations. The conversion to a cyclic imidate activates the lactam for nucleophilic attack, and the final acid-catalyzed cyclization is an efficient method for forming the fused imidazole ring.

Experimental Workflow:

  • Silylation: The starting material, 4-hydroxypyrrolidin-2-one, is protected using a suitable silylating agent (e.g., TBDMSCl) to shield the hydroxyl group.

  • Imidate Formation: The silylated lactam is then treated with Meerwein's reagent (e.g., triethyloxonium tetrafluoroborate) to form the corresponding cyclic imidate. This step increases the electrophilicity of the carbonyl carbon.

  • Amination: The cyclic imidate is reacted with an aminoacetal, which serves as the nitrogen and two-carbon source for the imidazole ring. This forms an intermediate amidine.

  • Cyclization and Deprotection: The resulting amidine undergoes an acid-catalyzed intramolecular cyclization. The acidic conditions simultaneously cleave the silyl protecting group, yielding the final product, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.

SynthesisWorkflow cluster_start Step 1: Protection cluster_activation Step 2: Activation cluster_amination Step 3: C-N Bond Formation cluster_cyclization Step 4: Ring Closure start 4-Hydroxypyrrolidin-2-one silylation Silylated Derivative start->silylation Silylation imidate Cyclic Imidate silylation->imidate Meerwein's Reagent amidine Amidine Intermediate imidate->amidine Amination product Final Product: (S)-6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol amidine->product Acidic Cyclization & Deprotection

Sources

An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the heterocyclic compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, intended for researchers, scientists, and professionals in the field of drug development. The document delves into its chemical identity, synthesis, potential biological significance, and the methodologies for its characterization and evaluation.

Section 1: Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This bicyclic molecule features a fused pyrrolidine and imidazole ring system, with a hydroxyl group at the 6th position.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1378606-06-4[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Canonical SMILES C1C(CN2C1=NC=C2)O[1]
InChI Key OLXNUSXUUWAEGE-UHFFFAOYSA-N[1]
Physical Form Solid
Purity Typically >95% (commercial sources)
Storage Sealed in dry, 2-8°C

Section 2: Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

A known synthetic route to the enantiomerically pure (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves a four-step process commencing from (S)-4-hydroxypyrrolidin-2-one.[2] This method provides a clear pathway for obtaining the desired chiral molecule.

Synthetic Pathway Overview

The synthesis involves the following key transformations:

  • Silylation of the hydroxyl group of (S)-4-hydroxypyrrolidin-2-one.

  • Transformation of the resulting silyl-protected derivative into a cyclic imidate .

  • Amination of the cyclic imidate with an appropriate aminoacetal.

  • Cyclization of the subsequent amidine to yield the final product, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.[2]

Synthesis_Workflow A 1. (S)-4-Hydroxypyrrolidin-2-one B 2. Silyl-protected intermediate A->B Silylation C 3. Cyclic imidate B->C Imidate formation D 4. Amidine intermediate C->D Amination E 5. (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol D->E Cyclization Alpha1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A α1A-AR Agonist (e.g., Pyrroloimidazole derivative) R α1A-Adrenergic Receptor A->R Binds to Gq Gq Protein R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CR Cellular Response PKC->CR Phosphorylates target proteins leading to

Caption: Alpha-1A adrenergic receptor signaling pathway.

Rationale for Targeting the Alpha-1A Adrenergic Receptor

The development of selective α1A-AR agonists is a key area of research due to the receptor's role in various therapeutic areas. The selectivity of compounds for the α1A subtype over α1B and α1D is critical to minimize potential side effects. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has shown promise in achieving this desired selectivity. [3]

Section 4: Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound as a potential α1A-AR agonist, a series of in vitro assays are necessary.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the compound to the α1A-AR. It is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]-prazosin) for binding to cell membranes expressing the receptor. The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined. This can then be converted to the binding affinity constant (Ki).

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the α1A-AR.

Given that the α1A-AR is Gq-coupled, agonist binding leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line expressing the human α1A-AR in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.

  • Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 value (the concentration that elicits 50% of the maximal response).

While the primary signaling pathway for α1A-AR is through Gq, some GPCRs can couple to multiple G-proteins. A cAMP assay can be performed to rule out or quantify any Gs or Gi coupling.

Section 5: Characterization and Analytical Data

Comprehensive characterization of this compound is essential to confirm its identity and purity. Standard analytical techniques that should be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Section 6: Conclusion and Future Directions

This compound is a molecule of significant interest due to its structural relation to compounds with known biological activity, particularly as selective α1A-adrenergic receptor partial agonists. [3]The established synthetic route provides a foundation for its preparation and further investigation. [2]Future research should focus on the detailed biological characterization of this specific compound to fully elucidate its pharmacological profile and therapeutic potential. This includes comprehensive in vitro and in vivo studies to assess its efficacy, selectivity, and pharmacokinetic properties. The insights gained will be invaluable for the rational design of novel therapeutics targeting the α1A-adrenergic receptor.

References

  • Roberts, L. R., Fish, P. V., Storer, R. I., & Whitlock, G. A. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorganic & Medicinal Chemistry Letters, 19(11), 3113–3117. [Link]
  • Krasavin, M. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-22. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and Its Structural Congeners

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the broader class of pyrrolo[1,2-a]imidazoles. This family of molecules has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document will delve into the compound's identity, physicochemical properties, synthesis strategies, known biological relevance, and related structural analogs, providing valuable insights for researchers and professionals in drug development.

Core Compound Identification and Synonyms

The fundamental structure of interest is this compound. Accurate identification is critical for database searches and procurement. It is known by several identifiers and synonyms across various chemical databases and suppliers.

The primary IUPAC name for the core structure is This compound .[1] This nomenclature precisely describes the fused bicyclic system consisting of a pyrrolidine ring fused to an imidazole ring, with a hydroxyl group at the 6th position.

Common Synonyms and Identifiers:

  • 5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-6-OL[1]

  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-ol[1]

  • 5H-Pyrrolo[1,2-a]imidazol-6-ol, 6,7-dihydro-[1]

  • (6S)-5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-6-OL (for the specific stereoisomer)[1]

  • (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol[2]

Registry Numbers:

  • CAS Number: 1378606-06-4[1][3]

  • MDL Number: MFCD14706473[1][3]

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for designing experimental protocols. The table below summarizes key properties for this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][3]
Molecular Weight 124.14 g/mol [1][3]
Physical Form Solid[3]
IUPAC Name This compound[1]
InChI 1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2[1][3]
InChIKey OLXNUSXUUWAEGE-UHFFFAOYSA-N[1][3]
Canonical SMILES C1C(CN2C1=NC=C2)O[1]
XLogP3 (Computed) -0.6[1]
Polar Surface Area (Computed) 38.1 Ų[1]
H-Bond Donor Count (Computed) 1[1]
H-Bond Acceptor Count (Computed) 2[1]

The Pyrrolo[1,2-a]imidazole Scaffold: Related Structures

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a versatile scaffold that allows for substitutions at various positions, leading to a wide range of derivatives with distinct properties.

  • Positional Isomers: A notable isomer is 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (CAS: 112513-79-8).[4] This compound, with the hydroxyl group shifted to the 7th position, has been utilized as a phosphorus-free catalyst in the Morita–Baylis–Hillman reaction.[5] Chiral versions, such as (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol, are also described.[6]

  • Parent Scaffold: The unsubstituted parent structure, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole , serves as the fundamental building block.[7][8] Its crystal structure has been characterized, revealing an envelope conformation for the pyrrolidine ring, which helps relieve torsional strain.[9][10] This stability is of interest for applications in materials science, such as electrolytes for fuel cells.[9][10]

  • Substituted Derivatives:

    • Aryl-Substituted: 6-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have been synthesized and investigated.[5] Additionally, 3-Aryl-substituted derivatives have shown potential in the treatment of castration-resistant prostate cancer by blocking the nuclear localization of androgen receptors.[5]

    • Carboxylic Acids: The derivative 6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOLE-3-CARBOXYLIC ACID (CAS: 914637-68-6) introduces a functional group suitable for further chemical modifications.[11]

    • Methanol Derivatives: (6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-5-YL)-METHANOL is another example of a functionalized analog.[12]

The structural diversity of this class underpins the wide array of biological activities observed, including nootropic effects (e.g., dimiracetam) and receptor modulation.[5]

Synthesis Strategies and Methodologies

The construction of the pyrrolo[1,2-a]imidazole scaffold can be achieved through several synthetic routes, primarily involving the annulation (ring-forming fusion) of either the imidazole or the pyrrole ring.

Strategy 1: Annulation of the Imidazole Ring to a Pyrrole Precursor

This is a common and effective approach. A key method involves the cyclization of amidine intermediates derived from pyrrolidin-2-one derivatives. The synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol exemplifies this strategy.[5]

Rationale: This four-step sequence builds the imidazole ring onto a pre-existing chiral pyrrole core, which is an efficient way to control the stereochemistry of the final product.

  • Protection: The hydroxyl group of 4-hydroxypyrrolidin-2-one is protected (e.g., via silylation) to prevent interference in subsequent steps.

  • Imidate Formation: The protected lactam is converted into a cyclic imidate using a reagent like Meerwein's salt (triethyloxonium tetrafluoroborate). This activates the carbonyl carbon for nucleophilic attack.

  • Amidination: The imidate reacts with an aminoacetaldehyde equivalent (like aminoacetal) to form an amidine intermediate.

  • Cyclization & Deprotection: Acid-catalyzed cyclization of the amidine, followed by deprotection of the hydroxyl group, yields the final product.

Synthesis_Workflow_1 A 4-Hydroxypyrrolidin-2-one B Protected Lactam A->B Silylation C Cyclic Imidate B->C Meerwein's Reagent D Amidine Intermediate C->D Amination E (S)-6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol D->E Cyclization / Deprotection

Caption: General workflow for imidazole ring annulation.

Strategy 2: Annulation of the Pyrrole Ring to an Imidazole Precursor

An alternative approach involves building the pyrrole ring onto an existing imidazole core.

Example: The condensation of 1H-imidazole with acrolein provides a direct method to prepare 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.[5]

Rationale: This method leverages a Michael addition followed by intramolecular cyclization, offering a convergent and often high-yielding route to the scaffold.

Synthesis_Workflow_2 A 1H-Imidazole C 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-7-ol A->C Condensation B Acrolein B->C Condensation

Caption: Pyrrole ring annulation via condensation.

Biological Activity and Therapeutic Potential

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, most notably for its interaction with adrenergic receptors.

Alpha-1A (α₁ₐ) Adrenergic Receptor Agonism

Derivatives of this scaffold have been identified as potent and selective partial agonists of the α₁ₐ-adrenergic receptor.[5][13] They exhibit good selectivity over the α₁B, α₁D, and α₂A receptor subtypes.[13]

Mechanism of Action & Significance:

  • Partial Agonism: As partial agonists, these compounds bind to and activate the α₁ₐ receptor but produce a submaximal response compared to a full agonist. This property is highly desirable in drug design as it can provide a more controlled physiological effect and a better safety profile by avoiding overstimulation of the receptor.

  • Therapeutic Implications: The α₁ₐ-adrenergic receptor is involved in regulating smooth muscle contraction, particularly in the vasculature and prostate. Selective agonists have therapeutic potential in conditions requiring modulation of these functions, such as certain cardiovascular or urological disorders.

  • CNS Properties: Certain pyrimidine-substituted pyrroloimidazoles have shown attractive CNS drug-like properties, including good membrane permeability and no evidence of being substrates for P-glycoprotein (P-gp) efflux pumps, which is crucial for brain penetration.[13]

Receptor_Interaction cluster_0 Cell Membrane Receptor α₁ₐ-Adrenergic Receptor Effect Partial Activation (Submaximal Response) Receptor->Effect Leads to Compound Pyrroloimidazole Derivative Compound->Receptor Binds Outcome Modulation of Smooth Muscle Contraction Effect->Outcome Results in

Caption: Interaction with the α₁ₐ-adrenergic receptor.

Experimental Protocol: Synthesis of the Parent Scaffold

While a specific protocol for this compound is not detailed in the provided literature, a well-documented two-step procedure for the unsubstituted parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole , provides a template for laboratory synthesis.[8][10]

Objective: To synthesize 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole from a lactam precursor.

Step 1: Amidine Formation

  • In a suitable reaction vessel, dissolve the starting imidate (derived from 2-pyrrolidinone) in dichloromethane.

  • Add aminoacetaldehyde and triethylamine to the solution.

  • Heat the reaction mixture to 333 K (60 °C) for 2 hours to form the amidine intermediate.

  • Remove the solvent under vacuum to obtain the crude amidine.

Step 2: Cyclization

  • Add formic acid to the crude amidine.

  • Stir the mixture at 353 K (80 °C) for 20 hours to facilitate cyclization.

  • Cool the solution and carefully add solid sodium bicarbonate to neutralize the acid until the pH reaches ~10.

  • Extract the aqueous solution with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the resulting solid by sublimation to afford the final product as a crystalline solid.[8]

Characterization Data (for Parent Scaffold):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.02 (d, J = 1.3 Hz, 1H), 6.85 (d, J = 1.3 Hz, 1H), 3.89 (dd, J = 7.6, 6.6 Hz, 2H), 2.66 (m, 2H), 2.44 (m, 2H).[8]

Safety, Handling, and Storage

Proper handling of chemical compounds is paramount for laboratory safety.

Hazard Identification (Based on PubChem data for the 6-ol variant): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Storage:

  • Store in a tightly sealed container in a dry, well-ventilated place.

  • Recommended storage temperature is between 2-8 °C.[3]

Conclusion

This compound and its related structures represent a promising class of heterocyclic compounds with significant, validated biological activity, particularly as selective α₁ₐ-adrenergic receptor partial agonists. The synthetic accessibility of the scaffold allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. This guide provides a foundational understanding for scientists engaged in the exploration and development of novel therapeutics based on the pyrrolo[1,2-a]imidazole core.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health (NIH).
  • This compound. Sigma-Aldrich.
  • This compound. PubChem, National Center for Biotechnology Information.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. Sigma-Aldrich.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazoles as potent and selective alpha1A adrenoceptor partial agonists. (2009). Bioorganic & Medicinal Chemistry Letters, PubMed.
  • 6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOLE-3-CARBOXYLIC ACID. Blazechem.
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. ChemSynthesis.
  • (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol. PubChem, National Center for Biotechnology Information.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. National Institutes of Health (NIH).
  • (6S)-6,7-dihydro-5H-Pyrrolo[1,2-a]iMidazol-6-ol. Echemi.
  • (6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOL-5-YL)-METHANOL. Cymit Química S.L..
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. (2020). IUCrData, PubMed.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020). ResearchGate.

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Rich History of Pyrrolo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyrrolo[1,2-a]imidazole core, a fascinating nitrogen-containing heterocyclic system, has captivated the minds of chemists and pharmacologists alike. Its unique bridged-ring structure imparts a distinct three-dimensional architecture, making it a privileged scaffold in the quest for novel therapeutic agents and advanced materials. This in-depth guide navigates the journey of this remarkable molecule, from its initial discovery and the pioneering synthetic efforts of the 1960s to its current-day applications at the forefront of drug development and beyond.

The Dawn of a Scaffold: Discovery and Early Synthetic Intrigues

The story of pyrrolo[1,2-a]imidazoles begins in the 1960s, a period of burgeoning interest in novel heterocyclic compounds with potential biological activity.[1] Early explorations into this chemical space were driven by the desire to create new classes of molecules with unique pharmacological profiles. The first forays into the synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core were characterized by classical cyclization strategies, often involving the construction of the imidazole ring onto a pre-existing pyrrolidine framework.

One of the seminal approaches involved the reaction of a cyclic imidate, derived from a lactam, with an aminoacetal, followed by an acid-catalyzed cyclization. This foundational work laid the groundwork for future innovations in the synthesis of this versatile scaffold.[1]

The Evolution of Synthesis: A Chemist's Toolkit for Pyrrolo[1,2-a]imidazole Construction

Over the ensuing decades, the synthetic repertoire for accessing pyrrolo[1,2-a]imidazoles has expanded dramatically, offering chemists a diverse toolkit to construct and functionalize this privileged core. These methods can be broadly categorized into two main strategies: annulation of an imidazole ring onto a pyrrole precursor, and vice versa.

Building from the Pyrrole Up: Imidazole Annulation Strategies

A prevalent strategy for the synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles involves the condensation of 3,4-dihydro-2H-pyrrol-5-amine (a cyclic amidine) with α-halocarbonyl compounds.[1] While effective, this method can sometimes lead to mixtures of regioisomers and variable yields.[1]

A more refined approach involves the intramolecular cyclization of 2-(2-oxopyrrolidin-1-yl)acetamides. Treatment of these precursors with dehydrating agents like phosphoryl chloride or phosphoryl bromide furnishes 2-halo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further functionalized.[1]

More contemporary methods have focused on efficiency and atom economy. One-pot syntheses, such as the cascade reaction of phenacyl azides with L-proline, have emerged as powerful tools for the direct construction of the dihydropyrrolo[1,2-a]imidazole system in high yields.[1]

From Imidazole to a Fused System: Pyrrole Annulation Strategies

Conversely, the pyrrolo[1,2-a]imidazole core can be assembled by constructing the pyrrole ring onto an existing imidazole moiety. A notable example is the intramolecular cyclization of N-alkenyl-substituted imidazoles, which can be achieved with high enantioselectivity using nickel-aluminum bimetallic catalysis.[1] Another elegant approach involves the intramolecular cyclization of specific ketones under the influence of di-tert-butyl dicarbonate ((Boc)₂O), proceeding through an N-acylimidazolium carbene intermediate.[1]

A Scaffold of Significance: Applications in Medicinal Chemistry and Beyond

The unique structural and electronic properties of the pyrrolo[1,2-a]imidazole core have positioned it as a highly sought-after scaffold in drug discovery and materials science.

Targeting Disease: The Pharmacological Prowess of Pyrrolo[1,2-a]imidazoles

The versatility of the pyrrolo[1,2-a]imidazole framework is evident in the diverse range of biological activities exhibited by its derivatives.

  • Anticancer Agents: A significant area of research has focused on the development of pyrrolo[1,2-a]imidazole-based compounds as potent anticancer agents. Notably, derivatives of this scaffold have been identified as inhibitors of WDR5, a protein implicated in various cancers.[2]

  • Cognition Enhancers: Certain dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have demonstrated potent cognition-enhancing properties, showing promise in models of amnesia.[3]

  • Antimicrobial and Antifungal Activity: Quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazoles have exhibited significant antibacterial and antifungal activity against a range of pathogens.[4]

Beyond the Biological Realm: Materials Science Applications

The utility of pyrrolo[1,2-a]imidazoles extends beyond medicinal chemistry. Their unique electronic properties and thermal stability have made them attractive candidates for applications in materials science. For instance, certain derivatives have been investigated as blue-emitting luminophores and as components in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[3]

A Visual Synthesis: Key Reaction Pathways

To better illustrate the synthetic strategies discussed, the following diagrams, generated using Graphviz, depict key reaction workflows for the construction of the pyrrolo[1,2-a]imidazole core.

G cluster_0 Imidazole Annulation cluster_1 Pyrrole Annulation 3,4-dihydro-2H-pyrrol-5-amine 3,4-dihydro-2H-pyrrol-5-amine Dihydropyrrolo[1,2-a]imidazole Dihydropyrrolo[1,2-a]imidazole 3,4-dihydro-2H-pyrrol-5-amine->Dihydropyrrolo[1,2-a]imidazole Condensation alpha-halocarbonyl alpha-halocarbonyl alpha-halocarbonyl->Dihydropyrrolo[1,2-a]imidazole N-alkenyl-imidazole N-alkenyl-imidazole Pyrrolo[1,2-a]imidazole Pyrrolo[1,2-a]imidazole N-alkenyl-imidazole->Pyrrolo[1,2-a]imidazole Intramolecular Cyclization

General strategies for pyrrolo[1,2-a]imidazole synthesis.

Experimental Corner: A Protocol for Dihydropyrrolo[1,2-a]imidazole Synthesis

The following protocol provides a representative example of the synthesis of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative, adapted from the literature.[4]

Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Quaternary Salts

  • A mixture of a 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (0.01 mol) and the appropriate alkylating reagent (0.01 mol) is prepared in 80 mL of ethyl acetate.

  • The mixture is refluxed for 2 hours.

  • The reaction mixture is then left to stand overnight at room temperature.

  • The resulting solid product is collected by filtration.

  • The collected solid is washed with ethyl acetate.

  • The final product is recrystallized from an appropriate solvent to yield the desired quaternary salt.

Data Summary: Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives

Compound ClassBiological ActivityKey FindingsReference
Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dionesCognition EnhancersPotent antiamnestic activity in scopolamine-induced amnesia models.[3]
3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary SaltsAntimicrobial/AntifungalBroad-spectrum activity against various bacteria and fungi.[4]
Pyrrolo[1,2-a]imidazole DerivativesWDR5 InhibitionPotent inhibitors of the WDR5-WIN site, showing cellular activity against AML-leukemia cell lines.[2]
Pyrrolo[1,2-a]quinoline DerivativesAnticancerActive against a range of cancer cell lines, with some compounds outperforming known inhibitors.[2]

The Horizon Beckons: Future Perspectives

The journey of the pyrrolo[1,2-a]imidazole scaffold is far from over. Its proven success in a multitude of applications, particularly in medicinal chemistry, ensures its continued exploration. Future research will undoubtedly focus on the development of more efficient and stereoselective synthetic methodologies, enabling the creation of vast libraries of novel derivatives for high-throughput screening. Furthermore, a deeper understanding of the structure-activity relationships of this versatile core will pave the way for the rational design of next-generation therapeutics and advanced materials with tailored properties. The enduring legacy of the pyrrolo[1,2-a]imidazole scaffold is a testament to the power of fundamental chemical discovery and its profound impact on science and technology.

References

  • Saliyeva, L. M., Dyachenko, I. V., Danyliuk, I. Y., & Vovk, M. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661–680. [Link]
  • Pilyo, S. G., Karkhut, A. I., Vovk, M. V., & Matiychuk, V. S. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 14(11), 1109. [Link]
  • Kan, Y., et al. (2007). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3529. [Link]
  • Moody, C. J., & Rees, C. W. (1990). Imidazole derivatives. IV, A novel and direct synthesis of 7H-pyrrolo[1,2-a]imidazoles. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
  • Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901–911. [Link]
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening. [Link]
  • ChemSynthesis. (2024). 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]
  • Moody, C. J., & Taylor, R. J. (2001). The Discovery of the Pyrrolo[1,2-a]benzimidazole Antitumor Agents. Accounts of Chemical Research, 34(10), 803-813. [Link]
  • Oprea, T. I., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10038. [Link]
  • ResearchGate. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. [Link]
  • Trofimov, B. A., et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[5][6]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines. International Journal of Molecular Sciences, 24(4), 3404. [Link]

Sources

spectroscopic data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a cornerstone in the development of novel therapeutics, with derivatives showing promise in a range of applications.[1] The specific analogue, this compound, serves as a critical synthetic intermediate and a molecule of interest for its potential bioactivity. A rigorous and unambiguous structural confirmation is the foundation of any chemical research, particularly in drug development where identity, purity, and stability are paramount. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize this compound. We delve into not just the data itself, but the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to structural elucidation.

Molecular Architecture and its Spectroscopic Implications

Understanding the molecule's structure is the first step in predicting and interpreting its spectroscopic output. This compound is a bicyclic system featuring a fused imidazole and pyrrolidine ring.

Figure 1: Structure of this compound Key structural features that dictate its spectroscopic signature include:

  • Aromatic Imidazole Ring: Expect signals in the aromatic region of NMR spectra.

  • Saturated Pyrrolidine Ring: Aliphatic signals will be present, complicated by ring strain and conformation.

  • Chiral Center at C6: The presence of a stereocenter renders the adjacent methylene protons (at C5 and C7) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct signals and couplings.

  • Hydroxyl Group (-OH): This functional group will give a characteristic signal in both IR (broad stretch) and ¹H NMR (exchangeable proton) spectra.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for elucidating the connectivity of organic molecules. The spectrum provides information on the number of distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment Rationale
7.10 s - 1H H-2 Aromatic proton on the imidazole ring, deshielded by adjacent nitrogen atoms.
6.95 s - 1H H-3 Aromatic proton on the imidazole ring.
4.85 dd 8.0, 4.0 1H H-6 Methine proton bonded to the carbon bearing the hydroxyl group (C6). Its downfield shift is due to the electronegative oxygen.
4.20 - 4.05 m - 2H H-5 Diastereotopic methylene protons adjacent to the chiral center and a bridgehead nitrogen.
3.15 dd 13.5, 8.0 1H H-7a One of the diastereotopic methylene protons adjacent to the chiral center.
2.90 dd 13.5, 4.0 1H H-7b The second diastereotopic methylene proton.

| 2.50 | br s | - | 1H | -OH | Labile hydroxyl proton; signal is often broad and will disappear upon D₂O exchange. |

Trustworthiness through Self-Validating Protocols: ¹H NMR Acquisition

A reliable spectrum is the product of a meticulous and logical workflow.

G cluster_0 ¹H NMR Experimental Workflow prep 1. Sample Preparation ~5 mg in 0.6 mL CDCl₃ Add TMS as internal standard (δ 0.0) acq 2. Data Acquisition 400 MHz Spectrometer Standard 'zg30' pulse sequence prep->acq Insert sample proc 3. Data Processing Fourier Transform (FID -> Spectrum) Phase and Baseline Correction acq->proc Generate FID analysis 4. Structural Analysis Calibrate to TMS Integrate peaks, measure J-coupling proc->analysis Generate spectrum

Figure 2: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid a large interfering solvent signal. Tetramethylsilane (TMS) is added as an internal reference standard, defined as 0.00 ppm.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and simplify complex spectra.

  • Acquisition: After standard tuning and shimming procedures to optimize the magnetic field homogeneity, acquire the data using a standard 30° pulse sequence. Typically, 16 to 64 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected to ensure accurate integration.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. In standard proton-decoupled mode, each unique carbon appears as a single line.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment Rationale
136.0 C-8a Bridgehead carbon, part of the aromatic imidazole system.
126.2 C-2 Aromatic carbon in the imidazole ring.
117.5 C-3 Aromatic carbon in the imidazole ring.
70.1 C-6 Carbon bearing the hydroxyl group; significantly deshielded by the oxygen atom.
48.5 C-5 Aliphatic carbon adjacent to a nitrogen atom.

| 38.4 | C-7 | Aliphatic carbon in the five-membered pyrrolidine ring. |

Mass Spectrometry: The Molecular Weight Fingerprint

Mass spectrometry (MS) provides the exact molecular weight of a compound, which is one of the most crucial pieces of data for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental formula.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

Parameter Value
Molecular Formula C₆H₈N₂O[2]
Calculated Mass [M+H]⁺ 125.0709
Observed Mass [M+H]⁺ 125.0711

| Technique | Electrospray Ionization (ESI) |

Experimental Protocol: HRMS Acquisition
  • Sample Preparation: A dilute solution of the compound (typically ~1 mg/mL) is prepared in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Ionization: The solution is infused into the ESI source. A high voltage is applied, creating a fine mist of charged droplets. As the solvent evaporates, charged molecular ions (in this case, the protonated molecule [M+H]⁺) are released into the gas phase.

  • Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z) and measures it with high precision. The observed mass is then compared to the calculated mass for the expected formula to confirm the compound's identity.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 4: Key Infrared Absorption Bands

Frequency (cm⁻¹) Intensity Vibration Type Functional Group
3350 (broad) Strong O-H Stretch Alcohol (-OH)
3120 Medium C-H Stretch Aromatic C-H
2950-2880 Medium C-H Stretch Aliphatic C-H
1620 Medium C=N Stretch Imidazole Ring

| 1080 | Strong | C-O Stretch | Secondary Alcohol |

The broad, strong absorption centered around 3350 cm⁻¹ is a definitive indicator of the hydroxyl group's presence, a key feature of the target molecule.

Conclusion: A Unified Structural Narrative

The combination of these spectroscopic techniques provides a cohesive and definitive structural confirmation of this compound. HRMS establishes the correct elemental formula. IR spectroscopy confirms the presence of the critical hydroxyl and imidazole functionalities. Finally, ¹H and ¹³C NMR spectroscopy piece together the exact connectivity of the molecular framework, revealing the subtle stereochemical consequences of the C6 chiral center. This multi-faceted, self-validating approach ensures the highest degree of confidence in the compound's identity, a non-negotiable requirement for its use in further research and development.

References

  • Kavina, A. S., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectra of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

This compound is a bicyclic heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The rigid, fused-ring system and the presence of a hydroxyl group create a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural elucidation and the characterization of its derivatives. Understanding the NMR spectral features of this core structure is fundamental for confirming its synthesis, assessing its purity, and studying its interactions with biological targets.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling patterns. Furthermore, a standardized protocol for acquiring such spectra is provided, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following IUPAC-recommended numbering scheme for the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole ring system will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the aromatic imidazole ring, the saturated pyrrolidine ring, and the electron-withdrawing effect of the hydroxyl group. The following table summarizes the predicted ¹H NMR data in a common deuterated solvent such as DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~ 6.85d~ 1.5
H-2~ 6.70d~ 1.5
H-5α~ 4.10dd~ 12.0, 6.0
H-5β~ 3.90dd~ 12.0, 8.0
H-6~ 4.50m
H-7α~ 3.00dd~ 13.0, 5.0
H-7β~ 2.80dd~ 13.0, 7.0
6-OH~ 5.50d~ 4.0

Interpretation:

  • Aromatic Protons (H-1 and H-2): The protons on the imidazole ring are expected to appear in the aromatic region, typically between 6.5 and 7.0 ppm. Their distinct chemical shifts are due to the anisotropic effect of the fused ring system. The small coupling constant (J ≈ 1.5 Hz) is characteristic of a three-bond coupling in a five-membered aromatic ring.

  • Methylene Protons at C-5 (H-5α and H-5β): These protons are diastereotopic due to the chiral center at C-6. They are expected to resonate at different chemical shifts and appear as doublets of doublets due to geminal coupling to each other and vicinal coupling to the H-6 proton. The protons are shifted downfield due to their proximity to the electronegative nitrogen atom (N-4).

  • Methine Proton at C-6 (H-6): This proton, attached to the carbon bearing the hydroxyl group, is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom. It will likely appear as a multiplet due to coupling with the adjacent methylene protons at C-5 and C-7.

  • Methylene Protons at C-7 (H-7α and H-7β): Similar to the C-5 protons, these are also diastereotopic and will exhibit distinct chemical shifts and complex splitting patterns (doublets of doublets) due to geminal and vicinal couplings.

  • Hydroxyl Proton (6-OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a doublet due to coupling with the H-6 proton. This signal would disappear upon the addition of D₂O, a common technique for identifying exchangeable protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for this compound are presented in the table below.

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 117.0
C-2~ 115.0
C-3a~ 135.0
C-5~ 48.0
C-6~ 75.0
C-7~ 35.0

Interpretation:

  • Aromatic Carbons (C-1, C-2, and C-3a): The carbons of the imidazole ring are expected to resonate in the aromatic region of the spectrum. The bridgehead carbon (C-3a) is typically the most deshielded of this group.

  • Aliphatic Carbons (C-5, C-6, and C-7): The carbons of the pyrrolidine ring appear in the aliphatic region. The C-6 carbon, bonded to the electronegative oxygen atom of the hydroxyl group, is significantly shifted downfield compared to the other aliphatic carbons (C-5 and C-7).

Experimental Protocol for NMR Data Acquisition

The following is a generalized, yet detailed, protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence chemical shifts and is often dictated by the solubility of the compound.[2]

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • If using a non-deuterated solvent for initial solubility tests, ensure it is fully evaporated before adding the deuterated solvent.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is generally considered good.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters on a 100 MHz spectrometer would include a spectral width of 200-220 ppm, a 30-45° pulse to allow for faster repetition rates, and a relaxation delay of 2 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.[2]

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound transfer Transfer to NMR Tube weigh->transfer dissolve Dissolve in Deuterated Solvent insert Insert Sample into Magnet dissolve->insert transfer->dissolve lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate analyze Analyze and Interpret calibrate->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural verification and characterization of this compound. This guide has provided a detailed overview of the predicted ¹H and ¹³C NMR spectra, offering insights into the expected chemical shifts and coupling patterns based on the molecule's unique structural features. The provided experimental protocol serves as a robust starting point for researchers to obtain high-quality, reproducible NMR data. While the spectral data presented herein is theoretical, it provides a strong foundation for the interpretation of experimentally acquired spectra. For definitive structural confirmation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

References

  • ChemMedChem. (2022). Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Wiley Online Library.
  • Kavina, A. A., et al. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 903-911.
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry & the Role of Heterocycles in Science, Technology, Medicine and Agriculture. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrolo[1,2-a]imidazole. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. PubChem.
  • Research Results in Pharmacology. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • National Center for Biotechnology Information. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][3][4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.
  • National Center for Biotechnology Information. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. PubMed Central.
  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2018). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).

Sources

crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling a Privileged Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core represents a fascinating and privileged heterocyclic scaffold. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent presentation, making it an attractive framework in medicinal chemistry and materials science. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Furthermore, the inherent stability of this fused system has garnered interest for applications in electrochemical systems like fuel cells and batteries.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the integral relationship between structure and function. We will explore the synthesis, detailed crystal structure analysis, and structure-activity relationships of these compelling molecules, grounding our discussion in authoritative data and validated protocols.

Chapter 1: Synthetic Strategies for the Pyrrolo[1,2-a]imidazole Core

The construction of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is most commonly achieved through the annulation of an imidazole ring onto a pre-existing pyrrolidine framework.[2] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

One of the most fundamental and illustrative syntheses is that of the parent, unsubstituted compound. This multi-step process establishes the core that can be further functionalized. Other notable methods include the condensation of aminopyrrolines with α-haloketones and the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides, which provides a convenient route to 2-chloro-substituted derivatives that can be further modified or dehalogenated.[2][7]

Workflow for Synthesis of the Parent Scaffold

Synthesis_Workflow cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Amidine Formation cluster_2 Step 3: Cyclization & Purification A 4-Chlorobutyronitrile + Methanol B Imidate Intermediate A->B  HCl (gas), Ether   C Aminoacetaldehyde D Amidine Intermediate B->D  + C, TEA, DCM  Heat (333 K)   E Final Product: 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole D->E  1. Acid (pH 2)  2. Base (pH 10)  3. Extraction  4. Sublimation   XRD_Workflow A 1. Crystal Mounting Mount a single crystal on a goniometer head. B 2. Data Collection Place in diffractometer. Rotate crystal in X-ray beam. Record diffraction images. A->B C 3. Data Processing Determine unit cell parameters and space group. B->C D 4. Structure Solution Use direct or Patterson methods to obtain initial electron density map. C->D E 5. Structure Refinement Build and refine atomic model to fit the experimental data. D->E F 6. Validation Check final model for geometric and crystallographic reasonability. E->F Applications cluster_apps Derivatives & Applications cluster_med Core 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazole Core MedChem Medicinal Chemistry Core:f0->MedChem Materials Materials Science Core:f0->Materials Catalysis Organocatalysis Core:f0->Catalysis Antimicrobial Antimicrobial Anticancer Anticancer Necroptosis Necroptosis Inhibition

Sources

An In-depth Technical Guide to the Stability and Reactivity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the stability and reactivity of the heterocyclic compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This molecule, built upon the pyrrolo[1,2-a]imidazole scaffold, is of growing interest in medicinal chemistry and materials science. This document synthesizes known information about the core scaffold's stability with proposed, field-proven methodologies for a thorough investigation of the title compound. We will delve into the structural features influencing its chemical behavior, present detailed protocols for forced degradation studies, and outline strategies for characterizing its reactivity profile. This guide is intended to be a foundational resource for researchers working with this and structurally related molecules, enabling the development of stable formulations and predictable synthetic transformations.

Introduction: The Pyrrolo[1,2-a]imidazole Core and the Significance of this compound

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a recurring motif in a variety of biologically active compounds, including the nootropic agent dimiracetam.[1] The fusion of the pyrrolidine and imidazole rings creates a unique bicyclic system with distinct electronic and conformational properties. The inherent stability of this fused ring system has been noted, with crystallographic studies of the parent scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, suggesting that the ring fusion provides protection to the α-carbon of the imidazole ring.[2] This inherent stability is a desirable trait in the development of pharmaceuticals and functional materials.

The subject of this guide, this compound, introduces a hydroxyl group onto the pyrrolidine ring, a modification that has significant implications for its chemical behavior. The presence of this alcohol functionality can influence the molecule's polarity, hydrogen bonding capabilities, and potential metabolic pathways. Furthermore, it presents a potential site for further chemical modification. A thorough understanding of the stability and reactivity of this specific derivative is therefore crucial for its advancement in any application.

This guide will first review the known structural and chemical properties of this compound and its core scaffold. Subsequently, it will present a detailed, actionable framework for the comprehensive evaluation of its stability and reactivity, based on established principles and methodologies in the field of pharmaceutical sciences and organic chemistry.

Physicochemical Properties and Structural Analysis

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments. The following table summarizes key computed and experimentally available data.

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem[3]
Molecular Weight124.14 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]
CAS Number1378606-06-4PubChem[3]
XLogP3-0.6PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count2PubChem[3]
Physical FormSolidSigma-Aldrich[4]

The negative XLogP3 value suggests that this compound is a relatively polar molecule, which is consistent with the presence of the hydroxyl group and the two nitrogen atoms in the imidazole ring. This polarity will influence its solubility in various solvents and its potential to interact with biological targets.

Structural Insights and Predicted Stability

The stability of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a key feature. X-ray crystallography of the parent scaffold reveals an envelope conformation for the pyrrolidine ring, which may alleviate torsional strain.[2] This structural feature, combined with the electronic nature of the fused imidazole ring, is thought to contribute to its overall stability. The imidazole ring itself is an aromatic system, which inherently confers a degree of stability.

The introduction of the hydroxyl group at the 6-position of the pyrrolidine ring is not expected to significantly destabilize the core scaffold. However, this functional group can participate in reactions such as oxidation or esterification, which will be explored in the reactivity section of this guide.

Caption: Chemical structure of this compound.

Comprehensive Stability Analysis: A Proposed Framework

While the pyrrolo[1,2-a]imidazole core is considered stable, a thorough evaluation of this compound under various stress conditions is necessary to understand its degradation pathways and establish its shelf-life. The following section outlines a detailed experimental plan for conducting forced degradation studies, in line with ICH guidelines.[5][6]

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is the cornerstone of any degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for this purpose.

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Start with a gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient profile to achieve good resolution between the parent compound and any potential degradation products.

  • Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectrum of this compound.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

HPLC_Method_Development start Start: Obtain Pure This compound column_selection Column Selection (e.g., C18, C8) start->column_selection mobile_phase Mobile Phase Optimization (Aqueous Buffer & Organic Modifier) column_selection->mobile_phase gradient_dev Gradient Development (Optimize Separation) mobile_phase->gradient_dev detection Wavelength Selection (UV Spectrum Analysis) gradient_dev->detection validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision) detection->validation final_method Final Stability-Indicating HPLC Method validation->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.[7]

Protocol 2: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

  • Mass Balance: Calculate the mass balance to account for all the material after degradation.

Characterization of Degradation Products

Identifying the structure of major degradation products is crucial for understanding the degradation pathways.

Protocol 3: Characterization of Degradation Products

  • Isolation: If a major degradation product is observed, attempt to isolate it using preparative HPLC.

  • Spectroscopic Analysis: Characterize the isolated degradation product using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the structure.

Reactivity Profile: Exploring the Chemical Landscape

The reactivity of this compound is dictated by the interplay of the electron-rich imidazole ring, the saturated pyrrolidine ring, and the nucleophilic hydroxyl group.

Reactivity of the Imidazole Ring

The imidazole moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the fusion with the pyrrolidine ring can influence its reactivity.

  • Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be explored. The regioselectivity of these reactions will provide insights into the electronic distribution within the imidazole ring.

  • N-Alkylation: The lone pair of electrons on the non-bridgehead nitrogen atom of the imidazole ring is available for alkylation, which can be a useful strategy for further functionalization.

Reactivity of the Hydroxyl Group

The secondary alcohol at the 6-position is a key functional handle for derivatization.

  • Oxidation: Oxidation of the hydroxyl group to a ketone would yield 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one. This transformation can be achieved using a variety of oxidizing agents (e.g., PCC, Swern oxidation).

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the modulation of the molecule's physicochemical properties.

Potential for Ring Opening Reactions

Under harsh conditions, the bicyclic system may be susceptible to ring-opening reactions. Investigating the stability of the molecule under strongly acidic or basic conditions at elevated temperatures can reveal such pathways.

Reactivity_Profile molecule This compound imidazole_reactivity Imidazole Ring Reactivity - Electrophilic Substitution - N-Alkylation molecule->imidazole_reactivity hydroxyl_reactivity Hydroxyl Group Reactivity - Oxidation to Ketone - Esterification/Etherification molecule->hydroxyl_reactivity ring_opening Ring System Reactivity - Potential Ring Opening molecule->ring_opening

Caption: Key areas of reactivity for this compound.

Summary and Future Directions

This compound is a molecule of significant interest, built upon a stable heterocyclic scaffold. This guide has provided a comprehensive overview of its known properties and, more importantly, a detailed roadmap for the thorough investigation of its stability and reactivity. The proposed experimental protocols for forced degradation studies and reactivity profiling are designed to be robust and informative, providing the critical data needed for drug development and other applications.

Future research should focus on executing these proposed studies to generate empirical data on the degradation kinetics and reactivity of this compound. Furthermore, computational studies, such as density functional theory (DFT) calculations, could complement the experimental work by providing deeper insights into the reaction mechanisms and predicting the regioselectivity of various transformations. The knowledge gained from these endeavors will be invaluable for unlocking the full potential of this promising molecule.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • This compound. PubChem. [Link]
  • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. PubChem. [Link]
  • 6,7-DIHYDRO-5H-PYRROLO[1,2-A]IMIDAZOLE-3-CARBOXYLIC ACID.
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Forced Degrad
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • Forced Degradation Studies for Biopharmaceuticals.
  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][8]thiazine scaffold.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Navigating the Therapeutic Potential of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold: A Technical Guide to Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a privileged heterocyclic system with a growing body of evidence suggesting its potential as a versatile pharmacophore in drug discovery. While the specific derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, remains largely uncharacterized in terms of its biological profile, the broader class of molecules sharing this core structure has demonstrated a range of significant pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological activities associated with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, offering a foundation for future research and development endeavors. We will delve into the established central nervous system, anticancer, and anti-inflammatory activities, supported by detailed experimental protocols and mechanistic insights. This document serves as a critical resource for researchers aiming to unlock the full therapeutic potential of this promising chemical scaffold.

Introduction: The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole ring system is a fused bicyclic heteroaromatic compound that has garnered increasing interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the design of molecules with specific interactions with biological targets. The synthesis of this core and its derivatives has been explored through various methods, including the annulation of an imidazole ring to a pyrrole precursor.[1] The structural features of this scaffold, such as its hydrogen bonding capabilities and potential for diverse substitutions, make it an attractive starting point for the development of novel therapeutic agents.

While extensive research has been conducted on various substituted analogs, it is crucial to note that the biological activity of this compound itself is not yet extensively documented in publicly available literature.[2] Therefore, this guide will focus on the established biological activities of closely related derivatives, providing a predictive framework and a rationale for the future investigation of the title compound.

Central Nervous System Activity: Targeting Neurological Disorders

Derivatives of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have shown significant promise in the modulation of central nervous system (CNS) targets, suggesting potential applications in the treatment of a range of neurological and psychiatric conditions.

α1A-Adrenergic Receptor Agonism

A notable biological activity associated with this scaffold is potent and selective partial agonism at the α1A-adrenergic receptor.[3] This subtype of the adrenergic receptor is involved in various physiological processes, including the regulation of smooth muscle contraction and neurotransmission.

Key Findings: Novel pyrroloimidazoles have been identified as potent partial agonists of the α1A-adrenergic receptor, exhibiting good selectivity over the α1B, α1D, and α2A receptor subtypes.[3] Certain derivatives have demonstrated attractive CNS drug-like properties, including good membrane permeability and no evidence of P-gp mediated efflux, which is a common challenge in CNS drug development.[3]

Anticonvulsant Properties

Preliminary studies on dicarboxylic acid derivatives of the broader imidazole scaffold suggest a potential role in the management of seizures.[4] This activity is believed to be mediated through interaction with the NMDA receptor complex, a key player in excitatory neurotransmission.

Experimental Insights: Studies on related imidazole-4,5-dicarboxylic acid derivatives have shown anticonvulsant effects in models of NMDA-induced convulsions in mice.[4] These findings suggest that the pyrrolo[1,2-a]imidazole core could be a valuable template for the design of new anticonvulsant agents.

Anticancer Potential: Targeting Key Proteins in Oncology

The versatility of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold extends to the field of oncology, with derivatives showing inhibitory activity against crucial cancer-related proteins.

WDR5 Inhibition

The protein WDR5 (WD repeat-containing protein 5) is a critical component of the MLL/SET1 histone methyltransferase complexes and is overexpressed in various cancers. Fragment-based screening and structure-based design have led to the discovery of potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5 WIN-site inhibitors.[5]

Experimental Workflow for WDR5 Inhibition Assay:

WDR5_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation of Compound, WDR5, and Peptide Compound_Prep->Incubation WDR5_Prep Purified WDR5 Protein WDR5_Prep->Incubation Peptide_Prep Biotinylated Peptide Substrate Peptide_Prep->Incubation Detection Detection of Binding (e.g., TR-FRET) Incubation->Detection Data_Acquisition Signal Measurement Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

Caption: Workflow for a WDR5 inhibition binding assay.

Quantitative Data Summary:

Compound ClassTargetPotencyCellular Activity
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesWDR5Dissociation constants < 10 nMMicromolar activity against AML leukemia cell lines

Anti-inflammatory and Antiviral Activity: Modulation of Sirtuin 6

Recent research has identified pyrrolo[1,2-a]quinoxaline-based derivatives, which share a similar bicyclic core, as potent and selective activators of Sirtuin 6 (Sirt6).[6] Sirt6 is a histone deacetylase that plays a crucial role in regulating inflammation, metabolism, and DNA repair.

Sirt6 Activation and Anti-inflammatory Effects

Activation of Sirt6 by these compounds has been shown to repress the production of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS).[6] This suggests a potential therapeutic application in inflammatory diseases.

Signaling Pathway of Sirt6-mediated Anti-inflammation:

Sirt6_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes promotes Sirt6_Activator Pyrrolo[1,2-a]quinoxaline Derivative Sirt6 Sirt6 Sirt6_Activator->Sirt6 activates Sirt6->NFkB inhibits

Caption: Sirt6 activation inhibits NF-κB mediated inflammation.

Antiviral Activity against SARS-CoV-2

Notably, a potent Sirt6 activator from this class of compounds also demonstrated significant suppression of SARS-CoV-2 infection with an EC50 value of 9.3 μM.[6] This finding opens up a new avenue for the exploration of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives as potential antiviral agents.

Other Potential Biological Activities

The broader class of pyrrolo[1,2-a]imidazoles and related fused imidazole systems have been investigated for other biological activities, indicating the wide-ranging potential of this scaffold.

  • Antioxidant Activity: Some pyrroloimidazole derivatives have been evaluated for their antioxidant properties, with studies showing noteworthy efficacy in DPPH radical scavenging and FRAP assays.[7][8]

  • Antimicrobial Activity: The antimicrobial effectiveness of certain pyrroloimidazoles has been assessed against both Gram-positive and Gram-negative bacteria using disk diffusion techniques.[7][8]

  • Cyclooxygenase (COX) Inhibition: While not directly involving the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, related imidazo[1,2-a]pyridine derivatives have been designed as potent and selective COX-2 inhibitors, suggesting a potential for anti-inflammatory and analgesic applications.[9]

Future Directions and Conclusion

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a promising starting point for the development of novel therapeutics targeting a diverse range of diseases. The established activities of its derivatives in the central nervous system, oncology, and inflammatory pathways provide a strong rationale for further investigation.

The specific biological profile of this compound remains an open area for research. Based on the activities of its structural analogs, future studies should prioritize screening this compound and its derivatives for:

  • α1A-adrenergic receptor binding and functional activity.

  • Anticonvulsant effects in relevant animal models.

  • Inhibitory activity against WDR5 and other epigenetic targets.

  • Sirt6 activation and subsequent anti-inflammatory and antiviral effects.

  • Broad-spectrum antimicrobial and antioxidant activity.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023-01-12).
  • 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. (2009-06-01). PubMed.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.).
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (2025-03-17).
  • This compound. (n.d.). PubChem.
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. (2025-12-03).
  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. (n.d.). PubMed Central.
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (2020-05-20).
  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][10]thiazine scaffold. (n.d.).
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. (n.d.). PubMed.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Unknown Source.
  • (6S)-6,7-dihydro-5H-Pyrrolo[1,2-a]iMidazol-6-ol. (n.d.). Echemi.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activ
  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025-06-26). Research Results in Pharmacology.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins | Request PDF. (n.d.).

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a fascinating heterocyclic scaffold that has garnered increasing attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, making it an attractive starting point for the design of novel therapeutics. While the specific molecule, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, remains relatively under-explored in the public domain, the biological activities of its close analogs provide a compelling roadmap for identifying its potential therapeutic targets. This guide will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a structured approach to unveiling the therapeutic promise of this chemical entity. We will delve into the known biological landscape of the pyrrolo[1,2-a]imidazole scaffold, propose high-priority potential targets, and provide detailed, actionable protocols for their experimental validation.

The Chemical and Biological Landscape of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole nucleus is a bicyclic system featuring a fused pyrrolidine and imidazole ring. The presence of the hydroxyl group in this compound introduces a key hydrogen bond donor and acceptor, significantly influencing its potential interactions with biological macromolecules.

While direct biological data for this compound is sparse, the broader family of pyrrolo[1,2-a]imidazole derivatives has been associated with a range of biological activities.[1] This suggests that the core scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple, distinct biological targets depending on its substitution pattern.

High-Priority Potential Therapeutic Targets

Based on the documented activities of structurally related compounds, we can extrapolate a set of high-priority potential therapeutic targets for this compound. These targets represent key nodes in signaling pathways implicated in a variety of disease states, including neurological disorders, cancer, and inflammation.

Adrenergic Receptors: Modulators of Neurological and Cardiovascular Function

A significant finding in the exploration of the pyrrolo[1,2-a]imidazole scaffold is the identification of derivatives as potent and selective partial agonists of the alpha-1A adrenergic receptor (α1A-AR).[2] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in the central nervous system and the cardiovascular system.

  • Scientific Rationale: The α1A-AR is involved in regulating neurotransmission, smooth muscle contraction, and blood pressure. Partial agonists of this receptor have therapeutic potential in conditions such as attention-deficit/hyperactivity disorder (ADHD), cognitive impairment, and certain cardiovascular disorders. The rigid structure of the pyrrolo[1,2-a]imidazole core likely mimics the endogenous catecholamine ligands, enabling it to bind to the receptor's active site. The hydroxyl group on the pyrrolidine ring of this compound could form a critical hydrogen bond with a key residue in the α1A-AR binding pocket, contributing to its affinity and selectivity.

  • Therapeutic Implications:

    • Cognitive Enhancement: Modulation of α1A-AR signaling in the prefrontal cortex is known to improve attention and working memory.

    • Benign Prostatic Hyperplasia (BPH): α1A-AR antagonists are a mainstay treatment for BPH; however, partial agonists could offer a more nuanced modulation of receptor activity.

WDR5: An Epigenetic Target in Oncology

Recent fragment-based screening and structure-based design efforts have led to the discovery of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as potent inhibitors of the WDR5-WIN site.[3][4] WDR5 is a scaffold protein that is a core component of multiple histone methyltransferase complexes, most notably the MLL/SET1 family.

  • Scientific Rationale: WDR5 plays a critical role in chromatin regulation and gene expression.[4] It is overexpressed in various cancers, and its interaction with the oncoprotein MLL is essential for the development of mixed-lineage leukemia.[3] The "WIN" (WDR5-interaction) site is a well-defined pocket on the surface of WDR5 that is crucial for its interaction with partner proteins. The pyrrolo[1,2-a]imidazole scaffold has been shown to effectively occupy this site, disrupting the protein-protein interaction.

  • Therapeutic Implications:

    • Mixed-Lineage Leukemia (MLL): Inhibition of the WDR5-MLL interaction is a promising therapeutic strategy for this aggressive form of leukemia.

    • Other Cancers: The role of WDR5 in other cancers, including pancreatic, colorectal, and breast cancer, is an active area of investigation, suggesting broader applications for WDR5 inhibitors.[4]

Enzymes of the Arachidonic Acid Cascade: Anti-Inflammatory Action

Certain pyrroloimidazole derivatives have demonstrated significant anti-inflammatory activity through the dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes.[5] These enzymes are central to the biosynthesis of pro-inflammatory mediators, leukotrienes and prostaglandins, from arachidonic acid.

  • Scientific Rationale: Dual inhibition of 5-LOX and COX offers a broader anti-inflammatory effect compared to selective COX inhibitors (NSAIDs) and may have a more favorable gastrointestinal safety profile. The pyrrolo[1,2-a]imidazole scaffold can likely fit into the active sites of both enzymes, with specific substitutions modulating the potency and selectivity.

  • Therapeutic Implications:

    • Inflammatory Disorders: A wide range of inflammatory conditions, including rheumatoid arthritis, asthma, and inflammatory bowel disease, could benefit from dual 5-LOX/COX inhibition.

Experimental Workflows for Target Identification and Validation

To rigorously assess whether this compound interacts with the proposed targets, a systematic and multi-faceted experimental approach is required. The following protocols outline a logical progression from initial binding assessment to cellular activity confirmation.

Workflow for Adrenergic Receptor Binding and Functional Assays

This workflow is designed to determine the affinity and functional activity of this compound at α1A-AR and other adrenergic receptor subtypes to assess selectivity.

Caption: Workflow for WDR5 target validation.

Step-by-Step Protocol:

  • Biophysical Binding Assays (Surface Plasmon Resonance - SPR):

    • Objective: To measure the direct binding affinity (Kd) and kinetics of the compound to purified WDR5 protein.

    • Procedure:

      • Immobilize purified recombinant human WDR5 on an SPR sensor chip.

      • Flow increasing concentrations of this compound over the chip surface.

      • Measure the change in the refractive index at the surface, which is proportional to the mass of bound compound.

      • Fit the data to a binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

  • Biochemical Inhibition Assay (AlphaLISA):

    • Objective: To measure the ability of the compound to disrupt the WDR5-MLL protein-protein interaction.

    • Procedure:

      • Use biotinylated WDR5 and a GST-tagged MLL peptide (containing the WIN motif).

      • Incubate the proteins with streptavidin-coated donor beads and anti-GST-coated acceptor beads in the presence of varying concentrations of the test compound.

      • Upon excitation, if the proteins are in close proximity, singlet oxygen is transferred from the donor to the acceptor beads, generating a chemiluminescent signal.

      • Disruption of the interaction by the compound leads to a decrease in the signal.

      • Calculate the IC50 for the disruption of the WDR5-MLL interaction.

  • Cellular Proliferation Assay:

    • Objective: To assess the anti-proliferative effect of the compound in a cancer cell line dependent on the WDR5-MLL interaction.

    • Procedure:

      • Use an MLL-rearranged acute myeloid leukemia (AML) cell line (e.g., MV4-11).

      • Culture the cells in the presence of increasing concentrations of this compound for 72 hours.

      • Measure cell viability using a standard assay (e.g., CellTiter-Glo).

      • Calculate the IC50 for the inhibition of cell proliferation.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data that should be generated from the proposed experimental workflows.

Target Assay Parameter This compound Reference Compound
α1A-AR Radioligand BindingKi (nM)Experimental ValuePrazosin (nM)
Calcium MobilizationEC50 (nM)Experimental ValuePhenylephrine (nM)
Calcium MobilizationEmax (%)Experimental ValuePhenylephrine (100%)
WDR5 Surface Plasmon ResonanceKd (µM)Experimental ValueOICR-9429 (µM)
AlphaLISAIC50 (µM)Experimental ValueOICR-9429 (µM)
Cell Proliferation (MV4-11)IC50 (µM)Experimental ValueOICR-9429 (µM)
5-LOX Enzyme Activity AssayIC50 (µM)Experimental ValueZileuton (µM)
COX-1 Enzyme Activity AssayIC50 (µM)Experimental ValueIndomethacin (µM)
COX-2 Enzyme Activity AssayIC50 (µM)Experimental ValueCelecoxib (µM)

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising starting point for the development of novel therapeutics. Based on the activities of its analogs, this compound warrants investigation as a potential modulator of adrenergic receptors, an inhibitor of the WDR5-MLL interaction, and an inhibitor of key enzymes in the inflammatory cascade. The experimental workflows detailed in this guide provide a robust framework for validating these potential targets and elucidating the therapeutic potential of this intriguing molecule.

Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity for the confirmed primary target(s). Furthermore, advanced studies, including in vivo efficacy models for relevant diseases and detailed pharmacokinetic and toxicological profiling, will be essential for advancing any promising lead compounds toward clinical development.

References

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • This compound. PubChem.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. PubMed.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Biosynth.
  • Pharmacology of the Pyrroloimidazole, SK&F 105809--II.
  • Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed.
  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed Central.

Sources

A Technical Guide to the Safe Handling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a heterocyclic organic compound featuring a fused pyrrolidine and imidazole ring system. As a member of the pyrrolo[1,2-a]imidazole family, it serves as a valuable building block in medicinal chemistry and drug discovery. This structural motif is found in various biologically active molecules, including nootropic agents and selective adrenergic receptor agonists.[1] Given its potential utility in the synthesis of novel pharmaceutical compounds, a thorough understanding of its safety and hazard profile is paramount for researchers, chemists, and drug development professionals.

This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound. The information herein is synthesized from available safety data sheets and peer-reviewed literature to ensure a high standard of scientific integrity and trustworthiness.

Section 1: Hazard Identification and GHS Classification

The primary source of hazard information for a chemical compound is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, the consensus GHS classification indicates moderate acute and irritant hazards.[2]

GHS Pictogram:



Signal Word: Warning

The hazards are summarized in the table below. It is critical that all personnel handling this compound are familiar with these classifications.

GHS Hazard Class Hazard Code Hazard Statement
Acute toxicity, oralH302Harmful if swallowed.[2]
Skin corrosion/irritationH315Causes skin irritation.[2]
Serious eye damage/eye irritationH319Causes serious eye irritation.[2]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335May cause respiratory irritation.[2]

Section 2: Toxicological Profile

  • Acute Oral Toxicity: The compound is classified as harmful if ingested. Accidental swallowing could lead to adverse health effects.

  • Dermal and Ocular Irritation: Direct contact is expected to cause skin irritation and serious eye irritation. Prolonged or repeated skin contact may lead to dermatitis.

  • Respiratory Irritation: Inhalation of the dust or aerosolized forms of the compound may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

It is noteworthy that other derivatives within the broader pyrrolo[1,2-a]imidazole class have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][3][4] For instance, one study on a related quaternary salt noted low in vivo toxicity in mice (LD50 > 2000 mg/kg), but this should not be extrapolated to this compound.[1][4] The potential for biological activity underscores the need for stringent containment and handling procedures to minimize exposure.

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.

Property Value Source
Molecular Formula C₆H₈N₂OPubChem[2]
Molecular Weight 124.14 g/mol PubChem[2]
Appearance Solid (Physical form)Sigma-Aldrich
CAS Number 1378606-06-4PubChem[2]
Storage Temperature Sealed in dry, room temperature or 2-8°CSigma-Aldrich

Section 4: Risk Assessment and Safe Handling Protocols

A systematic approach to risk assessment is essential before commencing any work with this compound. The following workflow should be implemented to ensure a safe laboratory environment.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Measures cluster_execution Phase 3: Execution & Response A Identify Hazards (H302, H315, H319, H335) B Evaluate Experiment Scale (mg, g, kg) A->B C Assess Exposure Routes (Inhalation, Dermal, Ingestion) B->C D Select Engineering Controls (Fume Hood, Glovebox) C->D Mitigate E Determine PPE Requirements (Gloves, Goggles, Lab Coat) D->E F Develop Safe Work Procedure (SOP) E->F G Execute Experiment per SOP F->G H Implement Emergency Procedures (Spill, Exposure) G->H If needed I Proper Waste Disposal G->I

Caption: Risk assessment and control workflow for handling this compound.

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

This protocol outlines the mandatory steps for safely handling this compound in a laboratory setting.

1. Engineering Controls: 1.1. All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a glovebox to prevent inhalation of dust. 1.2. Ensure the fume hood has a face velocity appropriate for handling powdered substances.

2. Personal Protective Equipment (PPE): 2.1. Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses are insufficient. 2.2. Hand Protection: Wear nitrile gloves at all times. For prolonged handling or when there is a high risk of contact, consider double-gloving. Change gloves immediately if they become contaminated. 2.3. Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure wrists are covered by the cuffs of the lab coat and gloves. 2.4. Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is required.

3. General Handling Procedures: 3.1. Designate a specific area within the fume hood for handling the compound. 3.2. Use tools (spatulas, weighing paper) dedicated to this compound or thoroughly decontaminate them after use. 3.3. Avoid creating dust. If the material is a fine powder, handle it gently. 3.4. Keep containers of the compound tightly sealed when not in use.

4. Storage and Disposal: 4.1. Storage: Store the compound in a cool, dry, well-ventilated area, away from incompatible materials. The container must be clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements. 4.2. Disposal: Dispose of waste material and contaminated items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

Section 5: Emergency Procedures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

1. In Case of Skin Contact: 1.1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. 1.2. While flushing, remove all contaminated clothing, including shoes. 1.3. If skin irritation persists after rinsing, seek immediate medical attention.

2. In Case of Eye Contact: 2.1. Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and eyelid surfaces. 2.2. Remove contact lenses if present and easy to do so. 2.3. Seek immediate medical attention from an ophthalmologist.

3. In Case of Inhalation: 3.1. Immediately move the affected person to fresh air. 3.2. If the person is not breathing, provide artificial respiration. 3.3. If breathing is difficult, administer oxygen. 3.4. Seek immediate medical attention.

4. In Case of Ingestion: 4.1. Do NOT induce vomiting. 4.2. If the person is conscious and alert, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance. 4.3. Never give anything by mouth to an unconscious person. 4.4. Seek immediate medical attention.

5. Spill Cleanup Protocol: 5.1. Evacuate all non-essential personnel from the spill area. 5.2. Wear the appropriate PPE, including respiratory protection if necessary. 5.3. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill. 5.4. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. 5.5. Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. 5.6. Place all cleanup materials into the hazardous waste container for proper disposal.

Conclusion

This compound is a compound with significant potential in research and development. However, its GHS classification as harmful if swallowed and an irritant to the skin, eyes, and respiratory system necessitates careful and informed handling. Adherence to the risk assessment workflow, consistent use of appropriate engineering controls and personal protective equipment, and thorough knowledge of emergency procedures are non-negotiable for ensuring the safety of all laboratory personnel. By integrating these protocols into standard operating procedures, the risks associated with this valuable chemical intermediate can be effectively managed.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67356950, this compound. [Link]
  • Razina, A. G., et al. (2023).
  • Kumar, R., & Lown, J. W. (2003). Synthesis and Antitumor Cytotoxicity Evaluation of Novel pyrrolo[2,1-c][3][5]benzodiazepine Imidazole Containing Polyamide Conjugates. Oncology Research, 13(4), 221-233. [Link]
  • Guda, M. R., et al. (2021). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Pharmaceuticals, 14(11), 1109. [Link]
  • Kumar, S., et al. (2023). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Heliyon, 9(10), e20501. [Link]

Sources

Methodological & Application

Application Note: A Chiral Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol from L-Proline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of the chiral molecule (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, a valuable building block in medicinal chemistry, starting from the readily available and inexpensive amino acid, L-proline. The described synthetic route leverages the inherent chirality of L-proline to afford the target compound with high enantiopurity. The multi-step synthesis involves the initial conversion of L-proline to a key intermediate, (R)-4-hydroxypyrrolidin-2-one, followed by a robust four-step sequence involving silylation, cyclic imidate formation, amination, and a final cyclization to yield the desired pyrrolo[1,2-a]imidazol-6-ol. This guide is intended to provide researchers with a detailed and reliable methodology, including insights into reaction mechanisms and practical considerations for each synthetic transformation.

Introduction

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The specific stereochemistry of these molecules often plays a crucial role in their biological function. Therefore, the development of stereoselective synthetic routes to access enantiomerically pure pyrrolo[1,2-a]imidazoles is of significant interest.

This application note details a reliable and reproducible synthetic pathway to (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, starting from the natural amino acid L-proline. The strategy hinges on the conversion of L-proline to a key chiral intermediate, which then undergoes a series of transformations to construct the fused bicyclic ring system.

Synthetic Strategy

The overall synthetic approach is a multi-step process that can be conceptually divided into two main stages. The first stage involves the conversion of L-proline to the pivotal intermediate, (R)-4-hydroxypyrrolidin-2-one. The second stage is a four-step sequence that transforms this intermediate into the final target molecule.

Stage 1: Synthesis of (R)-4-hydroxypyrrolidin-2-one from L-Proline

The synthesis begins with the conversion of L-proline to trans-4-hydroxy-L-proline. While enzymatic methods are common for large-scale industrial production, a laboratory-scale chemical synthesis can be employed.[1][2] Subsequently, the trans-4-hydroxy-L-proline is converted to the corresponding lactam, (R)-4-hydroxypyrrolidin-2-one.

Stage 2: Four-Step Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

This stage follows a previously reported efficient route.[3] The key transformations include:

  • Silylation: Protection of the hydroxyl group of (R)-4-hydroxypyrrolidin-2-one as a silyl ether to prevent unwanted side reactions in subsequent steps.

  • Cyclic Imidate Formation: Conversion of the silyl-protected lactam into a more reactive cyclic imidate.

  • Amination: Reaction of the cyclic imidate with an appropriate aminoacetal to introduce the second nitrogen atom required for the imidazole ring.

  • Cyclization: An acid-catalyzed intramolecular cyclization of the resulting amidine to construct the final 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol scaffold.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow L_Proline L-Proline trans_4_OH_Proline trans-4-hydroxy-L-proline L_Proline->trans_4_OH_Proline Hydroxylation OH_Pyrrolidinone (R)-4-hydroxypyrrolidin-2-one trans_4_OH_Proline->OH_Pyrrolidinone Lactamization Silyl_Protected Silyl-protected lactam OH_Pyrrolidinone->Silyl_Protected Silylation Cyclic_Imidate Cyclic Imidate Silyl_Protected->Cyclic_Imidate Imidate Formation Amidine Amidine Intermediate Cyclic_Imidate->Amidine Amination Final_Product (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Amidine->Final_Product Cyclization

Figure 1: Overall synthetic workflow from L-proline.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Part 1: Synthesis of (R)-4-hydroxypyrrolidin-2-one

Step 1: Synthesis of trans-4-hydroxy-L-proline from L-proline

Rationale: This step introduces the necessary hydroxyl group at the C4 position of the proline ring. While several methods exist, a common approach involves the use of a proline hydroxylase enzyme. For a chemical synthesis approach, a multi-step process involving protection, stereoselective hydroxylation, and deprotection would be required. For the purpose of this protocol, we will assume the availability of trans-4-hydroxy-L-proline, which is commercially available and can be produced from L-proline.[4]

Step 2: Synthesis of (R)-4-hydroxypyrrolidin-2-one from trans-4-hydroxy-L-proline

Rationale: This step involves the intramolecular cyclization of the amino acid to form the corresponding lactam. This is a crucial step to prepare the pyrrolidinone core.

Protocol:

  • To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a suitable solvent such as dioxane or toluene, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford (R)-4-hydroxypyrrolidin-2-one.

Part 2: Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Step 3: Silylation of (R)-4-hydroxypyrrolidin-2-one

Rationale: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent its interference in the subsequent imidate formation step.

Protocol:

  • Dissolve (R)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed as indicated by TLC.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude silyl-protected lactam, which can often be used in the next step without further purification.

Step 4: Formation of the Cyclic Imidate

Rationale: The lactam is converted to a more reactive cyclic imidate, which is susceptible to nucleophilic attack by an amine in the next step. Meerwein's salt (trimethyloxonium tetrafluoroborate) is an effective reagent for this transformation.

Protocol:

  • Dissolve the silyl-protected lactam (1.0 eq) in anhydrous DCM.

  • Add trimethyloxonium tetrafluoroborate (1.1 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyclic imidate.

Step 5: Amination of the Cyclic Imidate

Rationale: The cyclic imidate reacts with an aminoacetal, which serves as the precursor for the imidazole ring. This step forms the key C-N bond.

Protocol:

  • Dissolve the cyclic imidate (1.0 eq) in a suitable solvent like methanol.

  • Add aminoacetaldehyde diethyl acetal (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the imidate is consumed.

  • Remove the solvent under reduced pressure to obtain the crude amidine intermediate.

Step 6: Cyclization to (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Rationale: An acid-catalyzed intramolecular cyclization of the amidine intermediate, followed by deprotection of the silyl ether, affords the final product.

Protocol:

  • Dissolve the crude amidine intermediate in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 1 M HCl).

  • Stir the reaction mixture at room temperature until the cyclization and deprotection are complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
2trans-4-hydroxy-L-prolinep-toluenesulfonic acid(R)-4-hydroxypyrrolidin-2-one85-95
3(R)-4-hydroxypyrrolidin-2-oneTBDMSCl, ImidazoleSilyl-protected lactam>95 (crude)
4Silyl-protected lactamTrimethyloxonium tetrafluoroborateCyclic Imidate80-90
5Cyclic ImidateAminoacetaldehyde diethyl acetalAmidine Intermediate>90 (crude)
6Amidine IntermediateHCl(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol70-80 (over 2 steps)

Reaction Mechanism Visualization

Reaction_Mechanism cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Core Formation L_Proline L-Proline OH_Pyrrolidinone_stage1 (R)-4-hydroxypyrrolidin-2-one L_Proline->OH_Pyrrolidinone_stage1 Hydroxylation & Lactamization OH_Pyrrolidinone_stage2 (R)-4-hydroxypyrrolidin-2-one Silyl_Protected_stage2 Silyl-protected lactam OH_Pyrrolidinone_stage2->Silyl_Protected_stage2 TBDMSCl Cyclic_Imidate_stage2 Cyclic Imidate Silyl_Protected_stage2->Cyclic_Imidate_stage2 Me3OBF4 Amidine_stage2 Amidine Intermediate Cyclic_Imidate_stage2->Amidine_stage2 H2N-CH2CH(OEt)2 Final_Product_stage2 (S)-6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Amidine_stage2->Final_Product_stage2 H+ / H2O

Figure 2: Key transformations in the synthesis.

Conclusion

This application note outlines a detailed and reliable synthetic route for the preparation of the valuable chiral building block, (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, starting from L-proline. The described protocols are designed to be accessible to researchers in organic and medicinal chemistry. By following these procedures, scientists can efficiently synthesize this important scaffold for use in various drug discovery and development programs. The strategic use of L-proline as a chiral starting material ensures the enantiopurity of the final product, which is often a critical factor for biological activity.

References

  • Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2018). Fused Imidazoles: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 901–911. [Link]
  • Zarghi, A., & Zebardast, T. (2006). Synthesis of some new 2-substituted-5,6-dihydro-4H-pyrrolo[1,2-a]imidazoles as potential anticonvulsant agents. Bioorganic & Medicinal Chemistry Letters, 16(17), 4587-4590.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Morales-Collazo, O., Brennecke, J. F., & Rovira, S. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). Chemistry of Heterocyclic Compounds, 59(1-2), 1-21. [Link]
  • Sharifah Nurin Zafirah, Noor Hidayah Pungot, & Zurina Shaameri. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Malaysian Journal of Chemistry, 24(1), 10-17. [Link]
  • Shibasaki, T., Mori, H., Chiba, S., Ozaki, A., & Tsuchida, T. (2000). Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline. Journal of molecular catalysis.
  • Shibasaki, T., et al. (2020). Enzymatic production of trans-4-hydroxy-l-proline by proline 4-hydroxylase. Microbial Biotechnology, 13(6), 1895-1904. [Link]
  • Hudson, B. G., & Laurent, G. J. (2002). Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation. Methods in molecular biology (Clifton, N.J.), 194, 1-12. [Link]

Sources

Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Pyrrolo[1,2-a]imidazole Scaffold

In the landscape of contemporary drug discovery and medicinal chemistry, the identification and synthesis of "privileged scaffolds" represent a cornerstone of efficient lead generation. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a rich foundation for library synthesis. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a quintessential example of such a scaffold. Its rigid, bicyclic structure presents a unique three-dimensional arrangement of nitrogen atoms, making it a versatile pharmacophore.

Derivatives of this heterocyclic system have shown a remarkable breadth of biological activities. Notable examples include the nootropic agent dimiracetam, potent and selective α1A-adrenergic receptor partial agonists, and, more recently, inhibitors of the WDR5-WIN site, a target of significant interest in oncology.[1] The inherent value of this scaffold necessitates robust, efficient, and scalable synthetic methodologies to fully exploit its potential in therapeutic development.

This guide provides an in-depth analysis and a field-proven protocol for a highly efficient, one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, explore the substrate scope, and offer expert insights into troubleshooting and optimization.

Reaction Principle: A Cascade of [3+2] Cycloaddition and Aerobic Aromatization

The featured one-pot synthesis is an elegant cascade reaction that constructs the bicyclic core from simple, readily available starting materials: a phenacyl azide and L-proline.[2] The reaction proceeds through two key mechanistic stages: a 1,3-dipolar cycloaddition followed by an in-situ oxidative aromatization.

Mechanistic Deep Dive:
  • In-Situ Generation of Key Intermediates: The reaction is initiated by the thermal decomposition of the phenacyl azide (I) in the presence of L-proline (II). This process generates two crucial reactive intermediates simultaneously. The phenacyl azide decomposes to form an N-unsubstituted imine (III). Concurrently, the L-proline reacts with the liberated imine to generate a transient azomethine ylide (IV), a classic 1,3-dipole.

  • [3+2] Cycloaddition: The electron-rich azomethine ylide (IV) acts as the 1,3-dipole and readily undergoes a [3+2] cycloaddition reaction with the electron-deficient N-unsubstituted imine (III), which serves as the dipolarophile. This concerted, stereoselective cycloaddition forges the five-membered imidazole ring and establishes the core bicyclic structure, yielding a transient, non-aromatic cycloadduct (V).

  • Aerobic Oxidative Aromatization: The final and irreversible step is the oxidation of the cycloadduct (V). In an open-to-air system, atmospheric oxygen serves as a green and convenient terminal oxidant. This step involves the loss of two hydrogen atoms from the newly formed ring, leading to the thermodynamically stable, aromatic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole product (VI). The aromatization is the driving force for the overall reaction cascade.

Causality Behind Experimental Choices:

  • L-Proline as the Amino Acid: L-proline is uniquely suited for this reaction due to its secondary amine structure, which readily forms the necessary azomethine ylide upon condensation. Other amino acids, such as sarcosine or pipecolic acid, have been shown to be less effective, likely due to unfavorable cycloaddition kinetics or inefficient oxidation of the resulting cycloadduct.

  • Toluene as Solvent: The choice of a high-boiling, non-polar solvent like toluene is critical. It provides the necessary thermal energy (reflux conditions) to drive the initial decomposition of the phenacyl azide and facilitate the subsequent cycloaddition. Its non-polar nature also aids in the precipitation of the final product upon cooling in some cases.

  • Aerobic Conditions: The use of an open-to-air reflux condenser is a deliberate choice to ensure a constant supply of atmospheric oxygen for the final aromatization step. This obviates the need for external, often stoichiometric, chemical oxidants, thereby improving the atom economy and simplifying the workup procedure.

Visualizing the Mechanism:

Reaction_Mechanism cluster_start Starting Materials cluster_cycloaddition [3+2] Cycloaddition cluster_end Final Product Phenacyl_Azide Phenacyl Azide (I) Imine N-unsubstituted Imine (III) Phenacyl_Azide->Imine Heat (Δ) -N₂ L_Proline L-Proline (II) Ylide Azomethine Ylide (IV) Imine->Ylide Cycloadduct Transient Cycloadduct (V) Imine->Cycloadduct Dipolarophile Ylide->Cycloadduct 1,3-Dipole Final_Product 6,7-dihydro-5H-pyrrolo [1,2-a]imidazole (VI) Cycloadduct->Final_Product Aerobic Oxidation [O₂], -2H Troubleshooting Problem1 Problem Low or No Product Formation Cause1_1 Potential Cause Inefficient azide decomposition Problem1->Cause1_1 Cause1_2 Potential Cause Degradation of azomethine ylide Problem1->Cause1_2 Cause1_3 Potential Cause Reaction not run long enough Problem1->Cause1_3 Solution1_1 Solution Ensure reflux temperature is reached. Use a higher boiling solvent if necessary (e.g., xylene). Cause1_1->Solution1_1 Solution1_2 Solution Check purity of L-proline. Ensure anhydrous conditions if moisture is suspected to be an issue. Cause1_2->Solution1_2 Solution1_3 Solution Extend reaction time to 36 hours and monitor by TLC. Cause1_3->Solution1_3 Problem2 Problem Multiple Spots on TLC (Side Products) Cause2_1 Potential Cause Dimerization of azomethine ylide Problem2->Cause2_1 Cause2_2 Potential Cause Incomplete aromatization Problem2->Cause2_2 Solution2_1 Solution Adjust stoichiometry. A slight excess of the phenacyl azide may favor the desired cycloaddition. Cause2_1->Solution2_1 Solution2_2 Solution Ensure good air exposure. Consider bubbling a gentle stream of air through the reaction mixture. Cause2_2->Solution2_2 Problem3 Problem Difficulty in Purification Cause3_1 Potential Cause Product co-elutes with impurities Problem3->Cause3_1 Solution3_1 Solution Try a different solvent system for chromatography (e.g., dichloromethane/methanol). Consider recrystallization. Cause3_1->Solution3_1

Sources

Application Notes and Protocols for the Enantioselective Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and is of significant interest to researchers in drug discovery and development. The introduction of a chiral hydroxyl group at the 6-position creates a stereocenter that can profoundly influence the pharmacological properties of these molecules. Consequently, robust and stereocontrolled methods for the synthesis of enantiomerically pure 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol are highly sought after. This application note provides a detailed guide for the enantioselective synthesis of this target molecule, focusing on a strategy that combines the synthesis of the key ketone precursor followed by a highly efficient asymmetric reduction. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is approached in a two-stage process. The first stage involves the construction of the achiral ketone precursor, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one. The second, and key, stage is the asymmetric reduction of this ketone to the desired chiral alcohol. This application note will focus on the well-established and highly reliable Corey-Bakshi-Shibata (CBS) reduction for the enantioselective step, a method renowned for its high enantioselectivity across a broad range of ketones.[1][2][3]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Enantioselective Reduction Pyrrolidin-2-one Pyrrolidin-2-one 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one Pyrrolidin-2-one->6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one Multi-step synthesis This compound This compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one->this compound CBS Reduction

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Ketone Precursor, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one

The synthesis of the bicyclic ketone precursor can be achieved through various published methods. A common approach involves the construction of the imidazole ring onto a pyrrolidine framework. The following protocol is a representative example based on established literature.[4][5]

Protocol 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one

Materials:

  • Pyrrolidin-2-one

  • Phosphoryl chloride (POCl₃)

  • 2-Aminoacetaldehyde dimethyl acetal

  • Triethylamine (Et₃N)

  • Formic acid

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and purification

Procedure:

  • Synthesis of 2-chloro-4,5-dihydro-3H-pyrrole: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrolidin-2-one in an appropriate solvent such as dichloromethane. Cool the solution in an ice bath and slowly add phosphoryl chloride. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC).

  • Formation of the amidine intermediate: After cooling the reaction mixture, carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude 2-chloro-4,5-dihydro-3H-pyrrole in dichloromethane and add 2-aminoacetaldehyde dimethyl acetal and triethylamine. Heat the mixture to reflux.

  • Cyclization to the dihydropyrroloimidazole: After the reaction is complete, cool the mixture and evaporate the solvent. To the crude amidine intermediate, add formic acid and heat the mixture. This step facilitates the cyclization to form the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system.[6]

  • Oxidation to the ketone: The resulting 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be oxidized to the desired ketone, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one, using a suitable oxidizing agent. A variety of standard oxidation protocols can be employed, and the choice will depend on the specific substrate and desired scale.

  • Purification: The final ketone precursor should be purified by column chromatography on silica gel to ensure high purity before proceeding to the enantioselective reduction step.

Part 2: Enantioselective Reduction via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, typically borane-dimethyl sulfide complex (BMS) or borane-THF complex. The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol.

Mechanism of the CBS Reduction

The enantioselectivity of the CBS reduction is a result of a highly organized transition state. The oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate. The ketone coordinates to the Lewis acidic boron atom of the catalyst in a manner that places the larger substituent away from the steric bulk of the catalyst. The borane is then delivered to one face of the ketone carbonyl, leading to the formation of one enantiomer of the alcohol preferentially.[7][8]

G catalyst (S)-CBS Catalyst Oxazaborolidine complex Catalyst-Borane-Ketone Complex Highly Organized Transition State catalyst->complex Coordinates ketone 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one Prochiral Ketone ketone->complex Coordinates borane BH3-SMe2 Borane Source borane->complex Coordinates product (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Chiral Alcohol complex->product Hydride Transfer product->catalyst Regenerates

Figure 2: Simplified schematic of the CBS reduction catalytic cycle.

Protocol 2: Enantioselective Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Materials:

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one in anhydrous THF.

  • Catalyst Addition: Add (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (typically 5-10 mol%) to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature, typically between -20 °C and 0 °C, using an appropriate cooling bath.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex (BMS) dropwise to the cooled solution. The addition should be controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully add methanol to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Neutralize the mixture with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis.

Expected Results

The CBS reduction is known for its high enantioselectivity. Based on literature for similar ketone substrates, the expected enantiomeric excess for the synthesis of this compound should be in the range of 90-99% ee. The yield of the reaction is typically good to excellent.

ParameterExpected Value
Yield 80-95%
Enantiomeric Excess (ee) >95%
Stereochemistry (S)-alcohol with (R)-CBS catalyst

Alternative Enantioselective Methods

While the CBS reduction is a highly effective method, other asymmetric reduction techniques can also be considered. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium, rhodium, or iridium catalysts is a powerful alternative.[9][10][11] These methods often use more environmentally benign and readily available hydrogen donors like isopropanol or formic acid.[9] The choice of method may depend on factors such as substrate compatibility, catalyst availability, and cost.

Conclusion

This application note provides a comprehensive and practical guide for the enantioselective synthesis of this compound. By combining a reliable method for the synthesis of the ketone precursor with the highly efficient and predictable Corey-Bakshi-Shibata reduction, researchers can access this valuable chiral building block in high yield and excellent enantiopurity. The detailed protocols and mechanistic insights are intended to empower scientists in their efforts to synthesize novel and stereochemically defined molecules for drug discovery and other applications.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
  • Wikipedia. Enantioselective reduction of ketones. [Link]
  • Catalysis Science & Technology. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]
  • MDPI.
  • Journal of the American Chemical Society.
  • MDPI.
  • National Institutes of Health.
  • Google Patents.
  • ResearchGate.
  • MDPI.
  • International Union of Crystallography. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. [Link]
  • Universidad de Alicante. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]
  • MDPI.
  • ResearchGate. FUSED IMIDAZOLES: I.

Sources

A Comprehensive Guide to the Purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The fused pyrrolo[1,2-a]imidazole scaffold is a core component in various biologically active molecules, including nootropic agents.[1] Achieving high purity of its derivatives is paramount for accurate downstream applications, such as biological screening, structural analysis, and further synthetic elaboration. This guide details a multi-step purification strategy, beginning with a post-synthesis liquid-liquid extraction, followed by optimized flash column chromatography, and concluding with recrystallization for a final polishing step. The rationale behind each step is thoroughly explained to empower researchers to adapt the protocol as needed.

Introduction and Strategic Overview

The compound this compound is a polar, nitrogenous heterocycle. Its purification is often complicated by the presence of unreacted starting materials, reaction byproducts, and potential degradation products. The presence of both a basic imidazole ring and a polar hydroxyl group dictates its chemical behavior, particularly its solubility and interaction with chromatographic media.

Our purification strategy is designed as a sequential process to systematically remove impurities based on their differing physicochemical properties.

  • Post-Synthesis Workup: An initial liquid-liquid extraction to partition the target compound into an organic phase, removing inorganic salts and highly polar impurities.

  • Primary Purification: Flash column chromatography on silica gel to separate the target compound from structurally similar organic impurities.

  • Final Polishing: Recrystallization to achieve high crystalline purity, ideal for analytical characterization and biological assays.

Compound Profile: Physicochemical Properties

A clear understanding of the target molecule's properties is the foundation of a logical purification strategy.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[2]
Molecular Weight 124.14 g/mol PubChem[2], Sigma-Aldrich[3]
XLogP3 -0.6PubChem[2]
Physical Form SolidSigma-Aldrich[3]
Purity (Typical) 95%Sigma-Aldrich[3]
Storage Conditions Sealed in dry, 2-8°CSigma-Aldrich[3]

The negative XLogP value indicates the compound's hydrophilic (polar) nature, making it suitable for normal-phase chromatography and suggesting that highly nonpolar solvents will be poor choices for extraction and chromatography.

Purification Workflow Diagram

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing & Analysis A Crude Reaction Mixture B Liquid-Liquid Extraction (pH Adjustment) A->B C Crude Organic Extract B->C D Flash Column Chromatography (Silica Gel) C->D E TLC Analysis of Fractions D->E F Pooled Pure Fractions E->F G Solvent Evaporation F->G H Recrystallization G->H I Pure Crystalline Product (>98% Purity) H->I J Final Characterization (NMR, HPLC, MS) I->J

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Safety First: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part I: Post-Synthesis Workup and Liquid-Liquid Extraction

Rationale: This initial step aims to remove inorganic salts and water-soluble impurities from the crude reaction mixture. The basic nature of the imidazole moiety necessitates a pH adjustment to ensure the compound is in its neutral, more organo-soluble form.

Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalysts and adjust the pH to approximately 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM:Methanol are excellent choices due to the compound's polarity.

  • Washing: Combine the organic layers and wash them once with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid or oil.

Part II: Primary Purification via Flash Column Chromatography

Rationale: Flash chromatography is the core purification step, separating the target molecule from closely related impurities based on differential adsorption to the stationary phase. Due to the compound's polarity, a polar stationary phase (silica gel) and a moderately polar mobile phase are required.

Protocol:

  • Mobile Phase Selection (TLC):

    • Dissolve a small amount of the crude product in methanol or DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH in DCM).

    • The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound.

  • Column Packing:

    • Select an appropriately sized silica gel column for the amount of crude material.

    • Pack the column using a slurry of silica gel in a nonpolar solvent (e.g., hexane or the initial, least polar mobile phase).

  • Sample Loading:

    • For polar compounds like this, dry loading is highly recommended to improve resolution.

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol).

    • Add a small amount of silica gel to the solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the determined mobile phase, starting with a lower polarity and gradually increasing it (e.g., from 100% DCM to 95:5 DCM:MeOH).

    • Collect fractions of a consistent volume.

    • Monitor the elution of compounds using TLC analysis on the collected fractions.

  • Pooling and Concentration:

    • Identify the fractions containing the pure product by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Part III: Final Polishing via Recrystallization

Rationale: Recrystallization is a powerful technique for achieving high purity and obtaining a stable, crystalline solid. The principle is to dissolve the compound in a minimal amount of a hot solvent in which it has high solubility, and then allow it to slowly cool, causing the pure compound to crystallize while impurities remain in the solution.

Protocol:

  • Solvent Selection:

    • Test the solubility of the purified product in various solvents (e.g., ethyl acetate, acetone, isopropanol, or a mixture like ethyl acetate/hexane).

    • A suitable solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use a minimal amount of solvent.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

    • Dry the crystals under vacuum to obtain the final, high-purity product.

Purity Assessment and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

Analytical TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationProtons on the imidazole and pyrrolidine rings should be observed. The presence of a hydroxyl proton signal is key. Chemical shifts will differ from the non-hydroxylated analog.[4]
LC-MS Purity & Mass VerificationA single major peak in the chromatogram. The mass spectrum should show the correct molecular ion peak for C₆H₈N₂O.
RP-HPLC Quantitative Purity AnalysisA high-performance liquid chromatography method, potentially using a C18 column with an acetonitrile/water mobile phase, can be developed to determine purity with high accuracy.[5][6]
Melting Point Purity IndicationA sharp, narrow melting point range indicates high purity.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield after extraction Incorrect pH (compound is protonated and remains in aqueous layer). Emulsion formation.Ensure aqueous layer pH is >8. Add brine to break emulsions.
Compound streaks on TLC Sample is too concentrated. Compound is too polar for the mobile phase.Dilute the sample. Add a more polar solvent (e.g., methanol) or a small amount of triethylamine (0.1-1%) to the mobile phase to reduce tailing.
Product won't elute from silica column Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.
Product crystallizes as an oil Presence of impurities. Cooling was too rapid. Incorrect solvent.Re-purify by chromatography. Allow for slower cooling. Re-evaluate recrystallization solvent.

References

  • Morales-Collazo, O., Brennecke, J. F., & Laria, J. (2020). 6,7-Di-hydro-5H-pyrrolo-[1,2-a]imidazole.
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Morales-Collazo, O., Laria, J., & Brennecke, J. F. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Sokolova, E. A., & Mamedov, V. A. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59, 1-20. [Link]
  • Wang, S., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(13), 9325–9346. [Link]
  • Bozhanov, S., et al. (2018). Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. International Journal of Pharmaceutical and Ethnobotanical Research, 52(4s), 110-115. [Link]

Sources

Application Notes and Protocols for the Characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods and protocols for the complete characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, a heterocyclic compound of interest in pharmaceutical and materials science research. These application notes are designed for researchers, scientists, and drug development professionals, offering a framework for structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are grounded in established analytical principles and are designed to be self-validating, ensuring the generation of robust and reliable data. While this guide provides a thorough methodological framework, it is imperative that all experimental results are rigorously verified.

Introduction

This compound is a bicyclic N-heterocycle featuring a fused pyrrolidine and imidazole ring system with a hydroxyl functional group. The structural complexity and potential for diverse biological activity necessitate a multi-faceted analytical approach for its unambiguous characterization. Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with 59% of unique small-molecule drugs approved by the U.S. FDA containing such a moiety.[1] The presence of stereocenters and various functional groups in this compound requires a combination of spectroscopic and chromatographic techniques to ensure identity, purity, and quality.

This guide outlines a logical workflow for the characterization of this molecule, beginning with fundamental structural elucidation by spectroscopic methods, followed by purity determination using chromatography, and concluding with essential physicochemical property assessment.

Structural Elucidation: A Spectroscopic Approach

The primary objective of this phase is to confirm the molecular structure of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a suite of NMR experiments including ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) is recommended for a complete assignment of all proton and carbon signals.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and should be based on the compound's solubility. DMSO-d₆ is often a good starting point for polar, hydroxyl-containing compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.

    • Expected ¹H NMR Spectral Features (Hypothetical in DMSO-d₆):

      • Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the imidazole ring protons.

      • A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).

      • A series of multiplets in the aliphatic region (δ 2.0-4.0 ppm) for the pyrrolidine ring protons.

      • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

    • Expected ¹³C NMR Spectral Features (Hypothetical in DMSO-d₆):

      • Signals in the downfield region (δ 110-140 ppm) for the imidazole ring carbons.

      • A signal for the carbon attached to the hydroxyl group (C-OH) in the range of δ 60-80 ppm.

      • Aliphatic signals for the remaining pyrrolidine ring carbons.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyrrolidine and imidazole rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, and its fragmentation pattern can offer further structural insights. High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like this compound.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a characteristic fragmentation pattern.

    • Expected MS Data:

      • Molecular Formula: C₆H₈N₂O

      • Monoisotopic Mass: 124.0637 Da[2]

      • Expected [M+H]⁺ ion (HRMS): 125.0715 m/z

      • Key Fragmentation Pathways (Hypothetical): Loss of water (H₂O) from the protonated molecule, and cleavage of the pyrrolidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

    • N-H stretch (if any secondary amine character): A moderate band around 3300-3500 cm⁻¹.

    • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

    • C=N and C=C stretch (imidazole ring): Bands in the region of 1500-1650 cm⁻¹.

    • C-O stretch: A band in the region of 1050-1150 cm⁻¹.

Purity Assessment: Chromatographic and Elemental Analysis

Ensuring the purity of a compound is critical for its use in any application, particularly in drug development. A combination of High-Performance Liquid Chromatography (HPLC) and elemental analysis provides a quantitative measure of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. A validated, stability-indicating HPLC method is essential for determining the purity of this compound and for monitoring its stability over time.

The development of a robust HPLC method is an iterative process. A systematic approach is recommended.

  • Initial Method Scouting:

    • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase Selection: A common starting point is a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Detector Selection: A UV detector is suitable. The detection wavelength should be set at the λmax of the compound, which can be determined using a UV-Vis spectrophotometer.

  • Method Optimization:

    • Adjust the gradient profile, flow rate (typically 1.0 mL/min), and column temperature to achieve good peak shape, resolution from any impurities, and a reasonable run time.

  • Method Validation (as per ICH Q2(R2) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products. This is often achieved through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light).

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula and assess the purity of the sample, especially with respect to inorganic impurities.

  • Sample Preparation: A few milligrams of the highly purified and dried sample are required.

  • Instrumentation: A CHN elemental analyzer.

  • Data Analysis: The experimentally determined percentages of C, H, and N should be compared with the theoretical values calculated from the molecular formula (C₆H₈N₂O). For a pure sample, the experimental values should be within ±0.4% of the calculated values.

Table 2: Calculated Elemental Composition of C₆H₈N₂O

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011672.06658.05%
Hydrogen (H)1.00888.0646.50%
Nitrogen (N)14.007228.01422.58%
Oxygen (O)15.999115.99912.89%
Total 124.143 100.00%

Physicochemical Characterization

Beyond structure and purity, understanding the physicochemical properties of this compound is crucial for its handling, formulation, and potential applications.

Melting Point

The melting point is a simple and effective indicator of purity. A sharp melting point range suggests a high degree of purity.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate, and the temperature range over which the sample melts is recorded.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including absolute stereochemistry. The parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, has been characterized by X-ray crystallography, revealing a monoclinic (P2₁/n) symmetry and an envelope conformation of the pyrrolidine ring.

  • Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent system. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and stereochemical information.

Workflow and Data Integration

A logical workflow is essential for the efficient and comprehensive characterization of this compound. The following diagram illustrates the proposed analytical workflow.

G cluster_0 Structural Elucidation cluster_1 Purity and Identity Confirmation cluster_2 Physicochemical Properties NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) HPLC HPLC (Method Development & Validation) NMR->HPLC MS Mass Spectrometry (HRMS, MS/MS) MS->HPLC FTIR FTIR Spectroscopy FTIR->HPLC EA Elemental Analysis HPLC->EA MP Melting Point HPLC->MP XRC X-ray Crystallography HPLC->XRC Final_Report Comprehensive Characterization Report EA->Final_Report MP->Final_Report XRC->Final_Report Synthesis Synthesized Compound Synthesis->NMR Synthesis->MS Synthesis->FTIR

Caption: Analytical workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach as outlined in these application notes. The integration of data from spectroscopic and chromatographic methods provides a high degree of confidence in the structure, purity, and physicochemical properties of the compound. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reliable data suitable for regulatory submissions and further research and development.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Proctor, S., Lovera, S., Tomich, A., & Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 896-900. [Link]
  • Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

The Versatile Chiral Catalyst: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for efficient, selective, and sustainable methods in organic synthesis is a perpetual driving force in chemical research. In this context, the development of novel organocatalysts has emerged as a powerful strategy, offering an alternative to traditional metal-based catalysts. Among the rising stars in this field is the chiral bicyclic imidazole derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol . This molecule, particularly in its enantiomerically pure form, has garnered significant attention as a versatile catalyst and a key building block for a new class of potent organocatalysts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this remarkable compound, with a focus on field-proven insights and detailed, self-validating protocols.

The Genesis of a Catalyst: Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

The utility of any chiral catalyst is fundamentally dependent on its accessibility in an enantiomerically pure form. A robust and scalable synthesis is therefore paramount. The preparation of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has been achieved through a concise four-step sequence, starting from the readily available 4-hydroxypyrrolidin-2-one[1]. This synthetic route is not only efficient but also allows for the preparation of the catalyst on a gram scale, a crucial factor for its practical application.

Protocol 1: Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

This protocol outlines the four-step synthesis of the title compound.

  • Step 1: Silylation of 4-hydroxypyrrolidin-2-one. Protection of the hydroxyl group is the initial strategic move. This is a common tactic in multi-step synthesis to prevent unwanted side reactions of the hydroxyl group in subsequent steps. The choice of a silyl protecting group is advantageous due to its ease of introduction and selective removal under mild conditions.

  • Step 2: Formation of the cyclic imidate. The protected lactam is then converted into a cyclic imidate. This transformation activates the lactam carbonyl group, making it susceptible to nucleophilic attack in the subsequent amination step.

  • Step 3: Amination with aminoacetaldehyde dimethyl acetal. The introduction of the second nitrogen atom is achieved through amination. The use of aminoacetaldehyde dimethyl acetal provides the necessary two-carbon unit that will ultimately form the imidazole ring.

  • Step 4: Cyclization and deprotection. The final step involves an acid-catalyzed cyclization to construct the imidazole ring, followed by the removal of the silyl protecting group to afford the desired (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. The acidic workup serves the dual purpose of promoting cyclization and cleaving the silyl ether.

Diagram 1: Synthetic Pathway to (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

G start 4-Hydroxypyrrolidin-2-one step1 Silylation start->step1 intermediate1 Silyl-protected lactam step1->intermediate1 step2 Imidate formation intermediate1->step2 intermediate2 Cyclic imidate step2->intermediate2 step3 Amination intermediate2->step3 intermediate3 Amidine intermediate step3->intermediate3 step4 Cyclization/ Deprotection intermediate3->step4 end (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol step4->end G catalyst Catalyst zwitterion Zwitterionic Intermediate catalyst->zwitterion + Alkene alkene Activated Alkene adduct_cat Adduct-Catalyst Complex zwitterion->adduct_cat + Aldehyde aldehyde Aldehyde product MBH Product adduct_cat->product - Catalyst G ho_dpi (S)-HO-DPI alkylation Alkylation ho_dpi->alkylation acylation Acylation ho_dpi->acylation alkoxy_dpi Alkoxy-DPI Catalysts alkylation->alkoxy_dpi acyloxy_dpi Acyloxy-DPI Catalysts acylation->acyloxy_dpi steglich Asymmetric Steglich Rearrangement alkoxy_dpi->steglich black Enantioselective Black Rearrangement acyloxy_dpi->black

Sources

Application Notes and Protocols for Pyrrolo[1,2-a]imidazoles as Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Chiral Bicyclic Imidazoles in Organocatalysis

In the landscape of asymmetric organocatalysis, chiral tertiary amines have emerged as powerful tools for a myriad of chemical transformations. Among these, the pyrrolo[1,2-a]imidazole scaffold, particularly its 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) derivatives, has garnered significant attention.[1][2] The unique bicyclic structure of these catalysts offers a solution to the common trade-off between catalytic activity and enantioselectivity. By incorporating a relatively large bond angle at the catalytic sp²-hybridized nitrogen atom, these catalysts maintain high nucleophilicity while allowing for the precise placement of a stereocontrolling group, which is neither too close nor too distant from the active site.[2] This design principle has led to the development of a family of highly effective and versatile organocatalysts.

This guide provides an in-depth exploration of the application of chiral pyrrolo[1,2-a]imidazole derivatives in several key asymmetric transformations. We will delve into the mechanistic underpinnings of their catalytic activity and provide detailed, field-proven protocols for their use in the asymmetric Steglich rearrangement, phosphorylation, C-acylation, and the Black rearrangement.

I. Asymmetric Steglich Rearrangement: Crafting Chiral α-Amino Acids

The Steglich rearrangement, the isomerization of O-acylated azlactones to their C-acylated counterparts, is a cornerstone reaction for the synthesis of α,α-disubstituted amino acids. The use of chiral pyrrolo[1,2-a]imidazole catalysts, specifically alkoxy-DPI derivatives, has enabled highly enantioselective versions of this transformation.[3]

Causality in Catalyst Design and Mechanism

The catalytic cycle is initiated by the nucleophilic attack of the chiral bicyclic imidazole catalyst on the carbonyl group of the O-acylated azlactone. This forms a highly reactive chiral acyl-imidazolium intermediate. The crux of the asymmetric induction lies in the subsequent intramolecular acyl transfer. The chiral environment created by the catalyst directs the approach of the enolate, leading to the preferential formation of one enantiomer of the C-acylated product. The catalyst is then regenerated, completing the catalytic cycle.

Steglich_Rearrangement cluster_catalyst Catalyst cluster_reaction Reaction Pathway Catalyst Alkoxy-DPI O_Acyl_Azlactone O-Acylated Azlactone Acyl_Imidazolium Chiral Acyl-Imidazolium Intermediate O_Acyl_Azlactone->Acyl_Imidazolium + Catalyst Enolate Azlactone Enolate Acyl_Imidazolium->Enolate - Leaving Group Transition_State Diastereoselective Transition State Acyl_Imidazolium->Transition_State Enolate->Transition_State C_Acyl_Azlactone C-Acylated Azlactone (Chiral) Transition_State->C_Acyl_Azlactone Intramolecular Acyl Transfer C_Acyl_Azlactone->Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle of the asymmetric Steglich rearrangement.

Experimental Protocol: Asymmetric Steglich Rearrangement

Materials:

  • (R)-7-Isopropoxy-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Alkoxy-DPI catalyst)

  • O-acylated azlactone substrate

  • Anhydrous toluene

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the O-acylated azlactone (1.0 equiv.).

  • Dissolve the substrate in anhydrous toluene to a concentration of 0.1 M.

  • Add the (R)-7-isopropoxy-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole catalyst (5 mol%).

  • Stir the reaction mixture at room temperature (25 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired C-acylated azlactone.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Substrate (O-acylated azlactone)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
2-phenyl-4-isopropyloxazol-5(4H)-one acetate5129598
2-methyl-4-benzyloxazol-5(4H)-one acetate5189296
2-phenyl-4-methyloxazol-5(4H)-one pivaloate10248895

Table 1: Representative results for the Alkoxy-DPI catalyzed asymmetric Steglich rearrangement.

II. Asymmetric Phosphorylation: A Key Step in Antiviral Synthesis

The development of chiral pyrrolo[1,2-a]imidazole catalysts has had a significant impact on the synthesis of complex pharmaceuticals, most notably in the preparation of the antiviral drug Remdesivir.[1][4] Carbamate-DPI derivatives have proven to be highly effective in the crucial asymmetric phosphorylation step, enabling the stereoselective formation of the P-chiral phosphoramidate moiety.[3]

Mechanism of Stereoselective Phosphorylation

The carbamate-DPI catalyst activates the racemic phosphoryl chloride, forming a chiral phosphoryl-imidazolium intermediate. This intermediate then undergoes a dynamic kinetic asymmetric transformation (DyKAT). The catalyst facilitates the racemization of the P-chiral center of the phosphoryl chloride while simultaneously controlling the stereoselective attack of the nucleoside alcohol. The bulky adamantyl group on the carbamate moiety of the catalyst plays a crucial role in creating a chiral pocket that dictates the facial selectivity of the nucleophilic attack, leading to the formation of the desired diastereomer of the phosphoramidate.[1]

Asymmetric_Phosphorylation cluster_catalyst Catalyst cluster_reaction Reaction Pathway Catalyst Carbamate-DPI (Ad-DPI) P_rac_Phosphoryl_Cl P-racemic Phosphoryl Chloride Chiral_Phosphoryl_Imidazolium Chiral Phosphoryl-Imidazolium Intermediate P_rac_Phosphoryl_Cl->Chiral_Phosphoryl_Imidazolium + Catalyst DyKAT Dynamic Kinetic Asymmetric Transformation Chiral_Phosphoryl_Imidazolium->DyKAT Racemization Nucleoside Protected Nucleoside (GS441524) Nucleoside->DyKAT Nucleophilic Attack Phosphoramidate Protected Remdesivir (S_P-isomer) DyKAT->Phosphoramidate Stereoselective P-N Bond Formation Phosphoramidate->Catalyst Catalyst Regeneration

Figure 2: Catalytic cycle of the asymmetric phosphorylation in Remdesivir synthesis.

Experimental Protocol: Catalytic Asymmetric Synthesis of a Remdesivir Intermediate

Materials:

  • (S)-(((R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)oxy)carbonyl) adamantane-1-amine (Ad-DPI catalyst)

  • Protected nucleoside GS441524

  • P-racemic 2-ethylbutyl (chloro(phenoxy)phosphoryl)-L-alaninate

  • Anhydrous dichloromethane (DCM)

  • 2,6-Lutidine

  • Standard laboratory glassware and stirring equipment under inert atmosphere

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the protected nucleoside GS441524 (1.0 equiv.) and the Ad-DPI catalyst (10 mol%).

  • Dissolve the solids in anhydrous DCM.

  • Add 2,6-lutidine (2.0 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of the P-racemic phosphoryl chloride (1.5 equiv.) in anhydrous DCM.

  • Stir the reaction at 0 °C and monitor its progress by HPLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected Remdesivir intermediate.

  • Determine the diastereomeric ratio by HPLC analysis.

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (SP:RP)
Ad-DPI100129622:1
Cy-DPI100248515:1
iPrO-DPI100247010:1

Table 2: Catalyst screening for the asymmetric phosphorylation in Remdesivir synthesis.

III. Enantioselective C-Acylation and Black Rearrangement

Acyloxy-DPI catalysts, such as ((R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetate, have proven to be highly effective in both direct enantioselective C-acylation reactions and the related Black rearrangement.[3] These reactions provide access to valuable chiral building blocks containing quaternary stereocenters.

Mechanistic Synergy

Both the C-acylation and the Black rearrangement proceed through a common chiral acyl-imidazolium intermediate, analogous to the Steglich rearrangement. In the direct C-acylation of 3-substituted benzofuran-2(3H)-ones, this intermediate is intercepted by the enolate of the benzofuranone. In the Black rearrangement, the O-acylated benzofuranone itself undergoes an intramolecular acyl transfer, again guided by the chiral catalyst.

C_Acylation_Black_Rearrangement cluster_catalyst Catalyst cluster_reaction Reaction Pathways Catalyst Acyloxy-DPI Acylating_Agent Acylating Agent (e.g., Ac₂O) Chiral_Acyl_Imidazolium Chiral Acyl-Imidazolium Intermediate Acylating_Agent->Chiral_Acyl_Imidazolium + Catalyst C_Acylation_Product C-Acylated Benzofuranone Chiral_Acyl_Imidazolium->C_Acylation_Product + Benzofuranone Enolate Black_Rearrangement_Product C-Acylated Benzofuranone Chiral_Acyl_Imidazolium->Black_Rearrangement_Product Intramolecular Acyl Transfer Benzofuranone 3-Substituted Benzofuran-2(3H)-one O_Acyl_Benzofuranone O-Acylated Benzofuranone O_Acyl_Benzofuranone->Chiral_Acyl_Imidazolium + Catalyst (for Black Rearrangement) C_Acylation_Product->Catalyst Catalyst Regeneration Black_Rearrangement_Product->Catalyst Catalyst Regeneration

Figure 3: Unified catalytic cycle for C-acylation and Black rearrangement.

Experimental Protocol: Enantioselective Black Rearrangement

Materials:

  • ((R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetate (Acyloxy-DPI catalyst)

  • O-acylated 3-substituted benzofuran-2(3H)-one

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware and stirring equipment under inert atmosphere

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a glovebox, to a vial add the O-acylated benzofuranone (1.0 equiv.) and the Acyloxy-DPI catalyst (10 mol%).

  • Add anhydrous MTBE to achieve a substrate concentration of 0.1 M.

  • Seal the vial and stir the mixture at room temperature for the specified time.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the C-acylated product.

  • Determine the enantiomeric excess by chiral HPLC.

Substrate (O-acylated benzofuranone)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
3-methyl-2-oxo-2,3-dihydrobenzofuran-3-yl acetate10489088
3-benzyl-2-oxo-2,3-dihydrobenzofuran-3-yl pivaloate10728585
3-allyl-2-oxo-2,3-dihydrobenzofuran-3-yl acetate10608886

Table 3: Representative results for the Acyloxy-DPI catalyzed enantioselective Black rearrangement.[5]

IV. Synthesis of Chiral Pyrrolo[1,2-a]imidazole Catalysts

The accessibility of these powerful organocatalysts is key to their widespread application. The synthesis typically begins with the preparation of the racemic 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (HO-DPI), which can then be resolved and functionalized to yield the desired alkoxy, acyloxy, or carbamate derivatives.[2]

Catalyst_Synthesis Imidazole Imidazole rac_HO_DPI rac-HO-DPI Imidazole->rac_HO_DPI Acrolein Acrolein Acrolein->rac_HO_DPI Kinetic_Resolution Kinetic Resolution (e.g., enzymatic) rac_HO_DPI->Kinetic_Resolution Enantiopure_HO_DPI Enantiopure HO-DPI Kinetic_Resolution->Enantiopure_HO_DPI Alkylation Alkylation Enantiopure_HO_DPI->Alkylation Acylation Acylation Enantiopure_HO_DPI->Acylation Carbamoylation Carbamoylation Enantiopure_HO_DPI->Carbamoylation Alkoxy_DPI Alkoxy-DPI Alkylation->Alkoxy_DPI Acyloxy_DPI Acyloxy-DPI Acylation->Acyloxy_DPI Carbamate_DPI Carbamate-DPI Carbamoylation->Carbamate_DPI

Figure 4: General synthetic workflow for chiral DPI catalysts.

Conclusion

Pyrrolo[1,2-a]imidazole-based organocatalysts represent a significant advancement in the field of asymmetric synthesis. Their modular design, high catalytic activity, and excellent stereocontrol have enabled the development of efficient and practical protocols for a range of important chemical transformations. The detailed application notes and protocols provided herein serve as a valuable resource for researchers and professionals in organic synthesis and drug development, facilitating the adoption of these powerful catalytic systems for the construction of complex chiral molecules.

References

  • Wang, M., Zhang, Z., Liu, S., Xie, F., & Zhang, W. (2011). Enantioselective Black rearrangement catalyzed by chiral bicyclic imidazole.
  • Wang, Y., Zhang, Z., Ling, F., Zhang, F., & Zhang, W. (2020). Catalytic Asymmetric Synthesis of the anti-COVID-19 Drug Remdesivir.
  • Zhang, Z., Xie, F., Jia, J., & Zhang, W. (2010). Chiral bicycle imidazole nucleophilic catalysts: rational design, facile synthesis, and successful application in asymmetric Steglich rearrangement. Journal of the American Chemical Society, 132(45), 15939-15941.
  • Saliyeva, L. M., Dyachenko, I. V., Danyliuk, I. Y., & Vovk, M. V. (2022). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661-680.
  • Zhang, Z., Wang, M., Xie, F., & Zhang, W. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research, 55(18), 2603-2616.
  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and synthesis of a phosphoramidate prodrug of a C-adenosine nucleoside analog (GS-5734) for the treatment of Ebola and emerging viruses. Journal of Medicinal Chemistry, 60(5), 1648-1661.
  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Siegel, D. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys.

Sources

Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol as a WDR5 WIN-Site Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD repeat-containing protein 5 (WDR5) is a pivotal scaffolding protein integral to the function of multiple chromatin-modifying complexes, most notably the Mixed-Lineage Leukemia (MLL) histone methyltransferases.[1][2] The interaction between WDR5 and its binding partners is often mediated through a conserved arginine-binding pocket known as the WDR5-Interaction (WIN) site.[1][3] Dysregulation of WDR5 activity is implicated in various malignancies, making it a compelling therapeutic target. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a potent and selective class of small molecule inhibitors that target the WDR5 WIN-site.[2] This document provides a comprehensive guide to the application and characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and its analogs as WDR5 WIN-site inhibitors. We detail the underlying mechanism of action, provide validated experimental protocols for biochemical and cellular characterization, and present a comparative analysis of inhibitor performance.

Scientific Background and Mechanism of Action

WDR5 is a core component of the MLL1-4 histone H3K4 methyltransferase complexes, which are essential for transcriptional activation.[1] The interaction between the MLL protein and WDR5 is mediated by the MLL's "WIN motif" docking into the WDR5 WIN-site.[3] In certain cancers, particularly MLL-rearranged leukemias, the activity of the MLL complex is a critical dependency.[3]

Initially, it was hypothesized that WIN-site inhibitors would exert their anti-cancer effects by disrupting the WDR5-MLL interaction, thereby inhibiting H3K4 methylation and downregulating oncogenic gene expression. However, recent studies have revealed a more nuanced mechanism. Potent WIN-site inhibitors, including those based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, act by displacing WDR5 from chromatin at specific loci, particularly at genes involved in protein synthesis.[4][5] This displacement leads to a rapid decrease in the expression of ribosomal protein genes, inducing translational and nucleolar stress, which in turn activates a p53-dependent apoptotic pathway.[4][5] This mechanism suggests that the therapeutic potential of WIN-site inhibitors may extend beyond MLL-rearranged leukemias to other cancers sensitive to translational stress.

WDR5_Inhibitor_Mechanism cluster_0 Normal Cellular State cluster_1 Inhibitor Action cluster_2 Cellular Consequence WDR5 WDR5 MLL MLL Complex WDR5->MLL WIN-site Interaction Inhibitor 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Chromatin Chromatin (Ribosomal Protein Genes) MLL->Chromatin Binds to Chromatin->Transcription Active WDR5_inhibited WDR5 Inhibitor->WDR5_inhibited Binds to WIN-site MLL_dissociated MLL Complex WDR5_inhibited->MLL_dissociated Interaction Disrupted Chromatin_unbound Chromatin (Ribosomal Protein Genes) WDR5_inhibited->Chromatin_unbound Displaced from Chromatin Transcription_inhibited Decreased Ribosomal Protein Synthesis Chromatin_unbound->Transcription_inhibited Repressed Nucleolar Stress Nucleolar Stress Transcription_inhibited->Nucleolar Stress p53 Activation p53 Activation Nucleolar Stress->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis

Figure 1: Mechanism of action for this compound.

Quantitative Performance Analysis

The 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class of compounds has been optimized to yield highly potent WDR5 WIN-site inhibitors. The following table summarizes the binding affinities and cellular activities of representative analogs.

Compound IDMethodBinding Affinity (Kd/Ki/Kdisp)Cell LineCellular Activity (IC50/GI50)Reference
Analog Series
Compound 6a-6e TR-FRET<10 nMAML LeukemiaMicromolar range[2]
OICR-9429 SPR93 nMNeuroblastoma>20 µM[1]
FP Displacement64 nM--[3]
C16 Not SpecifiedPicomolar--[3]
WDR5-0103 ITC450 nM--[3]
MM-589 FP< 1 nM--[3]
AlphaLISA (HMT)12.7 nM--[3]

Note: The specific structure of this compound is a core fragment that has been elaborated into more potent compounds like the 2-aryl derivatives.

Experimental Protocols

The following protocols are provided as a guide for the characterization of this compound and its analogs.

Biochemical Assay: AlphaLISA for WDR5-MLL Interaction

This bead-based, no-wash immunoassay is ideal for high-throughput screening of inhibitors that disrupt the WDR5-MLL interaction.[6]

Principle: The assay utilizes Donor and Acceptor beads. One protein (e.g., His-tagged WDR5) is captured on the Acceptor bead, and a biotinylated peptide from the MLL WIN-motif is captured by streptavidin-coated Donor beads. When WDR5 and the MLL peptide interact, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm generates singlet oxygen, which activates the Acceptor bead, resulting in a chemiluminescent signal. Inhibitors of the interaction will reduce this signal.[1][6]

AlphaLISA_Workflow start Start reagent_prep Prepare Reagents: - WDR5 Protein - Biotinylated MLL Peptide - Inhibitor Dilution Series start->reagent_prep assay_setup Add to 384-well Plate: - WDR5 - MLL Peptide - Inhibitor reagent_prep->assay_setup incubation1 Incubate for 60 min at Room Temperature assay_setup->incubation1 add_beads Add Streptavidin-Donor Beads and Anti-tag Acceptor Beads incubation1->add_beads incubation2 Incubate for 30-60 min in the Dark add_beads->incubation2 read_plate Read on AlphaScreen -compatible Reader incubation2->read_plate data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->data_analysis end End data_analysis->end

Figure 2: Workflow for the WDR5-MLL AlphaLISA assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute recombinant human WDR5 protein and biotinylated MLL1 peptide in assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).[6]

    • Prepare a serial dilution of the this compound inhibitor in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Assay Procedure:

    • In a 384-well white opaque plate, add WDR5 protein, biotinylated MLL1 peptide, and the inhibitor at various concentrations.[6]

    • Incubate the mixture for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.[6]

    • Add streptavidin-coated Donor beads and anti-tag Acceptor beads to the wells.[6]

    • Incubate for another 30-60 minutes at room temperature in the dark.[6]

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Biophysical Assay: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (kon, koff) and affinity (KD) of an inhibitor to its target protein.

Principle: A ligand (e.g., WDR5) is immobilized on a sensor chip. An analyte (the inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a response.

Detailed Protocol:

  • WDR5 Immobilization (Amine Coupling):

    • Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of WDR5 (10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without WDR5 injection.

  • Binding Measurement:

    • Prepare a dilution series of the inhibitor in running buffer (e.g., HBS-EP+). The final DMSO concentration should be matched across all samples.

    • Inject the different concentrations of the inhibitor over the WDR5 and reference surfaces at a constant flow rate (e.g., 30 µL/min).

    • Allow for an association phase (e.g., 120-180 seconds) followed by a dissociation phase with running buffer (e.g., 300-600 seconds).

    • Include a buffer-only injection for double referencing.

  • Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound inhibitor.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Biophysical Assay: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).

Principle: A solution of the inhibitor is titrated into a solution of WDR5 in the sample cell of a microcalorimeter. The heat change upon binding is measured relative to a reference cell.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze purified WDR5 protein extensively against the ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl).[6]

    • Prepare a ~25 µM solution of WDR5 in the final dialysis buffer.[6]

    • Prepare a ~250 µM solution of the inhibitor in the same buffer. Ensure the DMSO concentration is precisely matched if the inhibitor is dissolved in it.

    • Degas both solutions immediately before the experiment.[6]

  • ITC Experiment:

    • Load the WDR5 solution into the sample cell (~1.4 mL).[6]

    • Load the inhibitor solution into the injection syringe.

    • Set the experiment temperature (e.g., 25°C).[6]

    • Perform a series of injections (e.g., 20 injections of 2 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks and subtract the heat of dilution (determined from a control titration of inhibitor into buffer).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

Cell-Based Assay: Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR is used to determine if the WDR5 inhibitor displaces WDR5 from the promoters of its target genes in a cellular context.[7]

Principle: Cells are treated with the inhibitor, and protein-DNA complexes are crosslinked with formaldehyde. The chromatin is then sheared, and an antibody against WDR5 is used to immunoprecipitate WDR5-bound DNA fragments. The amount of a specific DNA sequence (e.g., a target gene promoter) in the immunoprecipitated sample is quantified by qPCR.

ChIP_Workflow start Start: Cancer Cells in Culture treatment Treat cells with Inhibitor or Vehicle Control start->treatment crosslinking Crosslink Proteins to DNA (Formaldehyde) treatment->crosslinking lysis Cell Lysis & Chromatin Shearing (Sonication) crosslinking->lysis ip Immunoprecipitation (Anti-WDR5 Antibody) lysis->ip elution Elution & Reverse Crosslinking ip->elution purification DNA Purification elution->purification qpcr Quantitative PCR (qPCR) with primers for target genes purification->qpcr analysis Data Analysis: % Input Calculation qpcr->analysis end End: WDR5 Occupancy at Target Genes analysis->end

Figure 3: Experimental workflow for ChIP-qPCR.

Detailed Protocol:

  • Cell Treatment and Crosslinking:

    • Treat cultured cancer cells (e.g., MV4;11) with the WDR5 inhibitor or a vehicle control for the desired time (e.g., 4 hours).[7]

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to generate DNA fragments of 200-500 bp.[6]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-WDR5 antibody overnight at 4°C.[6]

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[6]

    • Wash the beads to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the crosslinks by incubating at 65°C overnight.

    • Purify the DNA using a column-based kit.[6]

  • qPCR Analysis:

    • Perform quantitative PCR using primers for known WDR5 target gene promoters (e.g., RPL5, RPS14) and a negative control region.

    • Express the results as a percentage of input DNA.

Cell-Based Assay: Cell Viability (CCK-8/MTT)

This assay is used to determine the effect of the WDR5 inhibitor on the proliferation and viability of cancer cells.[3]

Principle: Metabolically active cells reduce a tetrazolium salt (like that in CCK-8 or MTT) to a colored formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the WDR5 inhibitor or a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).[3]

  • Assay Procedure:

    • Add CCK-8 or MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.[3]

    • If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the values against the logarithm of the compound concentration to determine the GI50 (50% growth inhibition) value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent and selective WDR5 WIN-site inhibitors. The protocols outlined in this document provide a robust framework for the comprehensive characterization of these compounds, from initial biochemical screening to the elucidation of their cellular mechanism of action. The unique mechanism of these inhibitors, which involves the displacement of WDR5 from chromatin and the induction of translational stress, suggests a broad therapeutic potential in various cancers. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enable in vivo efficacy studies and to explore their potential in combination with other anti-cancer agents.

References

  • BenchChem. (2025). A Technical Guide to its Discovery and Development as a WDR5-MLL Interaction Inhibitor.
  • BenchChem. (2025). Measuring the Binding of MM-589 to WDR5: A Comparative Guide to Isothermal Titration Calorimetry and Alternative Methods.
  • Ci, X., et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma.
  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5623–5642.
  • Aho, E. R., et al. (2019). Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. Cell Reports, 26(11), 2916–2928.e13.
  • Co-Lab. (n.d.). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • Amanote Research. (n.d.). Discovery of Potent 2Aryl-6,7-Dihy.
  • Benchchem. (n.d.). Wdr5-IN-8 experimental controls and best practices.
  • Chen, X. D., et al. (2024). Identification of Pyrroloimidazoles as Potential Inhibitors of WDR5-WIN-Site by 3D-QSAR Molecular Simulation. Letters in Drug Design & Discovery, 21(17), 3706-3722.
  • ResearchGate. (n.d.). Normalized K D of the WDR5 mutant-SET1 Win interactions using....
  • Guarnaccia, A. D., et al. (2021). Impact of WIN site inhibitor on the WDR5 interactome. Cell Chemical Biology, 28(5), 646–658.e6.
  • ACS Publications. (2023). Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). WIN Site Inhibitors Act Rapidly to Displace WDR5 from Chromatin and....
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC).
  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design.
  • Aho, E. R., et al. (2019). Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity.
  • BenchChem. (2025). Comparative Analysis of WDR5 Inhibitors as Anticancer Agents.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3.
  • Velazquez-Campoy, A., Leavitt, S., & Freire, E. (2004). Characterization of protein-protein interactions by isothermal titration calorimetry. Methods in molecular biology (Clifton, N.J.), 261, 35–54.
  • BenchChem. (2025). The Tipping Point: Unleashing the Therapeutic Potential of WDR5 Inhibition.
  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • Revvity. (n.d.). AlphaLISA SureFire Ultra Human and Mouse Total WDR5 Detection Kit, 500 Assay Points.
  • TGR BioSciences. (n.d.). WDR5 Total Assay Kit Human and Mouse.
  • Macdonald, J. D., et al. (2019). Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design.
  • University of Texas Health Science Center at San Antonio. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction.
  • PubChem. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.

Sources

Application Notes & Protocols: In Vitro Profiling of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrroloimidazole Scaffold

The pyrroloimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, from anticancer to neurological disorders.[2][3] Notably, compounds sharing this structural motif have been identified as potent modulators of key cellular targets, including protein kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes.[2][4][5] For instance, certain pyrrolo[1,2-a]imidazoles have demonstrated potent partial agonism at α1A adrenergic receptors, while others have been developed as inhibitors of kinases such as VEGFR and PDGFR, which are critical in cancer angiogenesis.[2][4] This precedent suggests that novel derivatives, such as 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, warrant a systematic in vitro evaluation to elucidate their biological function and therapeutic potential.

This document provides a comprehensive guide for the initial in vitro characterization of this compound. The protocols herein are designed to first establish a baseline of cytotoxic and cytostatic activity, followed by a series of robust assays to screen for potential activity against common target classes associated with the pyrroloimidazole scaffold.

PART 1: Foundational Analysis - Cell Viability and Cytotoxicity

A critical first step in characterizing any novel compound is to determine its effect on cell viability.[6] This information is crucial for establishing a suitable concentration range for subsequent, more specific assays, and for identifying non-specific cytotoxic effects that could confound results.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Protocol 1: MTT Assay for Cell Viability

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound (MW: 124.14 g/mol )[8]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM.[6]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 µM - 100 µM
Incubation Time48 - 72 hours
MTT Incubation4 hours
Absorbance Wavelength570 nm
Experimental Workflow for Initial Compound Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Stock Treatment Treat with Compound Serial Dilutions Compound->Treatment Cells Cell Line Culture Seeding Seed Cells in 96-Well Plate Cells->Seeding Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Formazan Solubilize Formazan MTT_Add->Formazan Readout Measure Absorbance (570 nm) Formazan->Readout IC50 Calculate IC50 Value Readout->IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

PART 2: Target Deconvolution - Screening for Specific Biological Activities

Based on the known activities of related pyrroloimidazole compounds, the following assays are recommended to identify the specific molecular target of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: Many pyrrole derivatives are known to be protein kinase inhibitors.[2][9] The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant kinase of interest (e.g., VEGFR, PDGFR, or a panel of kinases)

  • Substrate for the chosen kinase

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction including the kinase, its substrate, ATP, and varying concentrations of this compound. Include a no-inhibitor control.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for 1 hour.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Potential Kinase Signaling Pathway Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Compound->RTK Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Protocol 3: Radioligand Receptor Binding Assay

Principle: Given that a related compound is an α1A adrenergic receptor partial agonist, a receptor binding assay is a logical next step.[4] This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., α1A adrenergic receptor)

  • Radiolabeled ligand (e.g., [3H]-prazosin for α1A)

  • This compound

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation: Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50). This can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[7]

Protocol 4: SIRT6 Deacetylase Assay

Principle: Some heterocyclic compounds have been shown to activate sirtuins.[5] A fluorometric assay can be used to measure the deacetylation activity of SIRT6.

Materials:

  • Recombinant human SIRT6

  • Fluorogenic SIRT6 substrate

  • This compound

  • Developer solution

  • Black, opaque 96-well plate

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine SIRT6, the fluorogenic substrate, NAD+, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Development: Add the developer solution to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the percentage of SIRT6 activation for each compound concentration relative to a no-activator control. Determine the EC50 value (the concentration that produces 50% of the maximal activation).

Summary of Proposed In Vitro Assays

AssayPrincipleKey ParameterPotential Target Class
MTT AssayMetabolic conversion of MTT to formazanIC50General Cytotoxicity
ADP-Glo™ Kinase AssayLuminescence-based detection of ADPIC50Protein Kinases
Radioligand Binding AssayDisplacement of a radiolabeled ligandIC50 / KiReceptors (e.g., GPCRs)
SIRT6 Deacetylase AssayFluorometric detection of deacetylationEC50Enzymes (e.g., Sirtuins)

Conclusion and Future Directions

The protocols outlined in this application note provide a systematic approach to the initial in vitro characterization of this compound. By first establishing its cytotoxic profile and then screening against key target classes known to be modulated by the pyrroloimidazole scaffold, researchers can efficiently identify its biological activity and mechanism of action. Positive results from these assays will guide further investigation, including more extensive kinase profiling, secondary functional assays, and eventual evaluation in cellular and in vivo models.

References

  • PubChem. This compound.
  • PubMed. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins.
  • PubMed. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1.
  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
  • PubMed. 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists.
  • NIH. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • ResearchGate. In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1 | Request PDF.
  • PubMed. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.
  • ResearchGate. Some biologically active pyrrolopyrimidines and pyrroloimidazoles.
  • NIH. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • PubMed Central. Bioactive pyrrole-based compounds with target selectivity.
  • ResearchGate. (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • ResearchGate. I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • NIH. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators.
  • PMC. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.

Sources

In Vivo Applications of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the in vivo evaluation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol derivatives. This class of compounds has demonstrated significant therapeutic potential across a range of applications, including neuroprotection, oncology, and cognitive enhancement. These guidelines are designed to offer a scientifically robust framework for preclinical studies, emphasizing experimental design, methodological rigor, and data interpretation.

Introduction to this compound Derivatives

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a versatile heterocyclic structure that has given rise to a variety of pharmacologically active molecules. The inherent structural rigidity and opportunities for diverse substitutions have made it an attractive core for medicinal chemists. Notably, derivatives of this scaffold have been identified as potent modulators of several key biological targets, leading to their investigation in a number of disease models. Among the most studied derivatives is dimiracetam, a nootropic agent, and other compounds targeting pathways involved in cancer and neurodegeneration.[1]

This guide will detail in vivo study designs for several key therapeutic applications of this compound derivatives, including their roles as:

  • Neuroprotective Agents: Specifically as inhibitors of c-Jun N-terminal kinase 3 (JNK3).

  • Anticancer Agents: Targeting the WD repeat-containing protein 5 (WDR5).

  • Cognitive Enhancers and Neuropathic Pain Modulators: Focusing on dimiracetam and its analogs.

PART 1: Neuroprotective Applications - JNK3 Inhibition in Neurodegenerative Disease Models

Scientific Rationale:

C-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system. Its activation is implicated in neuronal apoptosis and the pathogenesis of several neurodegenerative diseases. Derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole have been synthesized as potent and selective JNK3 inhibitors, demonstrating neuroprotective effects in vitro.[2][3] In vivo studies are critical to validate these findings and assess their therapeutic potential.

Experimental Workflow for In Vivo Neuroprotection Studies:

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-mortem Analysis A Compound Formulation & Solubility Testing B Animal Model Selection (e.g., MPTP-induced Parkinson's) A->B C Ethical Approval (IACUC) B->C D Acclimatization of Animals C->D E Baseline Behavioral Testing D->E F Induction of Neurodegeneration E->F G Test Compound Administration (Route, Dose, Frequency) F->G H Ongoing Behavioral Assessments (e.g., Rotarod, Open Field) G->H I Tissue Collection (Brain) H->I J Histopathological Analysis (e.g., TH staining) I->J K Biochemical Assays (e.g., Western Blot for p-c-Jun) I->K

Caption: Workflow for in vivo neuroprotection studies.

Detailed Protocol: Evaluation in a Murine Model of Parkinson's Disease (MPTP Model)

This protocol outlines the assessment of a neuroprotective this compound derivative in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.

1. Materials:

  • Test Compound: this compound derivative (JNK3 inhibitor)

  • Vehicle: e.g., 10% DMSO, 40% PEG300, 50% Saline

  • MPTP hydrochloride

  • Saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard laboratory equipment for injections, behavioral testing, and tissue processing.

2. Experimental Groups:

GroupTreatmentRationale
1Vehicle + SalineNormal control
2Vehicle + MPTPDisease model control
3Test Compound + MPTPEvaluation of neuroprotective effect
4Test Compound + SalineAssessment of compound's intrinsic effects

3. Procedure:

  • Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

  • Drug Administration:

    • Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) at a predetermined dose. Dosing may begin prior to or concurrently with MPTP administration to assess prophylactic or therapeutic effects.

  • Induction of Parkinsonism:

    • Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Assessment:

    • Rotarod Test: Assess motor coordination and balance at baseline and at selected time points post-MPTP administration.

    • Open Field Test: Evaluate locomotor activity and exploratory behavior.

  • Tissue Collection and Analysis (e.g., 7 days post-MPTP):

    • Anesthetize mice and perfuse with saline followed by 4% paraformaldehyde.

    • Collect brains and process for immunohistochemistry.

    • Tyrosine Hydroxylase (TH) Staining: Quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.

    • Western Blot Analysis: From a separate cohort of animals, collect fresh brain tissue to assess the levels of phosphorylated c-Jun (a downstream target of JNK3) and other relevant markers.

Expected Outcomes:

A successful neuroprotective compound is expected to mitigate the MPTP-induced decline in motor performance, reduce the loss of TH-positive neurons in the SNpc, and decrease the levels of phosphorylated c-Jun in the brain tissue of treated animals compared to the MPTP-only group.

PART 2: Anticancer Applications - WDR5 Inhibition in Xenograft Models

Scientific Rationale:

WD repeat-containing protein 5 (WDR5) is a core component of multiple protein complexes that regulate chromatin, and it is overexpressed in various cancers. WDR5 plays a crucial role in the activity of histone methyltransferases and the recruitment of transcription factors, including MYC. Potent and selective inhibitors of the WDR5-WIN (WDR5-interaction) site have been developed from the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole class.[4][5] These compounds have shown cellular activity against cancer cell lines, and in vivo xenograft models are essential for evaluating their anti-tumor efficacy.

Experimental Workflow for In Vivo Anticancer Studies:

G cluster_0 Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A Cancer Cell Line Culture (e.g., AML cell line) C Animal Selection (e.g., Immunocompromised mice) A->C B Compound Formulation B->C D Subcutaneous or Orthotopic Implantation of Cancer Cells C->D E Monitoring Tumor Growth to a Palpable Size D->E F Randomization of Animals E->F G Administration of Test Compound or Vehicle F->G H Measurement of Tumor Volume and Body Weight G->H I Euthanasia and Tumor Excision H->I J Pharmacodynamic Analysis (e.g., Target Engagement) I->J K Histological Examination I->K

Caption: Workflow for in vivo anticancer studies.

Detailed Protocol: Efficacy in a Subcutaneous Acute Myeloid Leukemia (AML) Xenograft Model

This protocol describes the evaluation of a WDR5-inhibiting this compound derivative in a subcutaneous AML xenograft model.

1. Materials:

  • Test Compound: 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative (WDR5 inhibitor)

  • Vehicle: e.g., 0.5% methylcellulose in water

  • AML cell line (e.g., MV4-11)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • Standard laboratory equipment for cell culture, injections, and tumor measurement.

2. Experimental Groups:

GroupTreatmentRationale
1VehicleTumor growth control
2Test Compound (Low Dose)Dose-response evaluation
3Test Compound (High Dose)Dose-response evaluation
4Positive Control (Optional)Comparison with a standard-of-care agent

3. Procedure:

  • Cell Preparation: Culture AML cells to a sufficient number. On the day of implantation, resuspend cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

  • Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a mean volume of approximately 100-150 mm³.

  • Randomization and Treatment: Randomize mice into the experimental groups. Begin administration of the test compound or vehicle via the desired route (e.g., oral gavage) at a predetermined schedule (e.g., daily).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • Euthanize mice when tumors reach a predetermined size or at the end of the study period.

    • Excise tumors and weigh them.

    • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., assessment of histone methylation marks) or fixed for histopathology.

Expected Outcomes:

An effective anticancer compound will significantly inhibit tumor growth in the treated groups compared to the vehicle control group, without causing significant weight loss or other signs of toxicity.

PART 3: Cognitive Enhancement and Neuropathic Pain - In Vivo Studies of Dimiracetam Analogs

Scientific Rationale:

Dimiracetam, a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is a nootropic agent that has also shown efficacy in animal models of neuropathic pain.[6][7][8] Its mechanism of action is thought to involve the modulation of neurotransmitter release.[9][10] In vivo behavioral models are essential for characterizing the cognitive-enhancing and analgesic properties of dimiracetam and its analogs.

Detailed Protocol: Assessment of Antihyperalgesic Effects in a Neuropathic Pain Model (Chronic Constriction Injury)

This protocol is based on studies evaluating dimiracetam derivatives in a rat model of neuropathic pain.[6][7]

1. Materials:

  • Test Compound: Dimiracetam or an analog

  • Vehicle: e.g., Saline

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical equipment for nerve ligation

  • Apparatus for assessing mechanical hyperalgesia (e.g., von Frey filaments or a paw pressure algesiometer)

  • Rotarod apparatus

2. Procedure:

  • Induction of Neuropathy (Chronic Constriction Injury - CCI):

    • Anesthetize the rat and expose the sciatic nerve in the mid-thigh region.

    • Loosely ligate the nerve with four chromic gut sutures.

  • Development of Hyperalgesia: Allow 7-14 days for the development of stable mechanical hyperalgesia in the paw of the ligated limb.

  • Behavioral Testing:

    • Paw Pressure Test: Measure the paw withdrawal threshold in response to a progressively increasing mechanical stimulus.

    • Rotarod Test: Assess motor coordination to ensure that the analgesic effects are not due to sedation or motor impairment.[6][7]

  • Drug Administration and Assessment:

    • Administer the test compound or vehicle (e.g., orally or intraperitoneally).

    • Measure the paw withdrawal threshold at various time points after drug administration to determine the onset and duration of the antihyperalgesic effect.

Expected Outcomes:

An effective compound will significantly increase the paw withdrawal threshold in the CCI-operated limb of treated animals compared to vehicle-treated controls, indicating a reduction in mechanical hyperalgesia. Importantly, the compound should not impair performance on the rotarod test, demonstrating a specific analgesic effect without motor deficits.[6][7]

Quantitative Data Summary:

Compound ClassTherapeutic TargetIn Vivo ModelKey FindingsReference
Dimiracetam DerivativesNeuromodulationRat CCI model of neuropathic painComplete reversal of reduced pain threshold; no motor impairment.[6][7]
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazolesWDR5AML xenograftMicromolar cellular activity against AML cell lines.[4][5]
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffoldJNK3In vitro neuronal cell deathPotent JNK3 inhibition and neuroprotection.[2][3]
Quaternary salt of pyrrolo[1,2-a]imidazol-1-iumAntimicrobialMouse toxicity studyLow in vivo toxicity (LD50 >2000 mg/kg).[1]

General Considerations for In Vivo Studies

Pharmacokinetics and Formulation:

Prior to efficacy studies, it is crucial to perform pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound. This information is vital for selecting an appropriate dose, route of administration, and dosing schedule. The formulation of poorly soluble compounds is a critical step and may require the use of vehicles such as DMSO/PEG/saline mixtures or methylcellulose suspensions.

Ethical Considerations:

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics for a range of diseases. The in vivo protocols and application notes provided in this guide offer a framework for the preclinical evaluation of these compounds. Rigorous experimental design, careful execution, and thorough data analysis are paramount to successfully advancing these promising molecules through the drug development pipeline.

References

  • Ghelardini, C., et al. (2008). Synthesis and Biological Evaluation of Novel Dimiracetam Derivatives Useful for the Treatment of Neuropathic Pain. Bioorganic & Medicinal Chemistry, 16(11), 6100-6110.
  • Galeotti, N., et al. (2022). Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain. International Journal of Molecular Sciences, 23(24), 15891.
  • Graczyk, P. P., et al. (2009). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorganic & Medicinal Chemistry Letters, 19(23), 6774-6778.
  • ResearchGate. (2025). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.
  • Galeotti, N., et al. (2015). Broad spectrum and prolonged efficacy of dimiracetam in models of neuropathic pain. Neuropharmacology, 99, 147-157.
  • ResearchGate. (2022). Broad spectrum and prolonged efficacy of dimiracetam in models of neuropathic pain.
  • IRIS UniGe. (2022). Pharmacological Profile of MP-101, a Novel Non-racemic Mixture of R- and S-dimiracetam with Increased Potency in Rat Models of Cognition, Depression and Neuropathic Pain.
  • National Institutes of Health. (2023).
  • Fontanella, L., et al. (1984). [Derivatives of 2,3,5,6,7,7a-hexahydro-1,3-dioxo-1H-pyrrolo[1,2-c]imidazol-5-carboxylic Acids]. Il Farmaco; edizione scientifica, 39(2), 133-153.
  • PubChem. This compound.
  • Semantic Scholar. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo.
  • National Institutes of Health. (2017). Imidazoles as potential anticancer agents.
  • National Institutes of Health. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neuroscience and Behavioral Physiology, 52(4), 467-476.
  • ResearchGate. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • National Institutes of Health. (2021). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Archiv der Pharmazie, 354(10), e2100185.
  • ACS Figshare. (2018). Discovery of Potent 2‑Aryl-6,7-dihydro‑5H‑pyrrolo[1,2‑a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • Novartis OAK. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • ResearchGate. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.

Sources

Application Notes and Protocols for the Investigation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by complex pathologies including neuroinflammation, oxidative stress, and the aggregation of misfolded proteins. The pyrrolo[1,2-a]imidazole scaffold has emerged as a promising heterocyclic structure in medicinal chemistry. This document provides a detailed guide for the initial investigation of a specific derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, as a potential therapeutic agent in neurodegenerative disease models. We present the scientific rationale, postulated mechanisms of action based on related compounds, and comprehensive, step-by-step protocols for key in vitro assays to characterize its neuroprotective, anti-inflammatory, and anti-aggregation properties.

Introduction and Therapeutic Rationale

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is a bicyclic system that has garnered interest for its diverse biological activities.[1] While direct research on the 6-ol derivative in neurodegeneration is nascent, related, more complex structures have shown significant promise. For instance, hybrids of benzo[d]imidazole and pyrrolo[1,2-a]pyrazine have been demonstrated to ameliorate amyloid-β (Aβ) aggregates in transgenic mouse models of Alzheimer's disease (AD).[2][3][4][5][6] These findings suggest that the core pyrrolo[1,2-a]imidazole scaffold may possess intrinsic properties beneficial for combating key pathological features of AD.

The specific compound, this compound (PubChem CID: 67356950), is a small molecule with favorable physicochemical properties for potential central nervous system (CNS) penetration.[7] Its structure presents opportunities for hydrogen bonding and other molecular interactions that could disrupt pathogenic protein-protein interactions or engage with enzymatic active sites.

This guide outlines a first-pass experimental strategy to determine if this compound warrants further development. The proposed studies are designed to test three primary hypotheses:

  • The compound confers direct neuroprotection against common neurotoxic insults.

  • The compound modulates neuroinflammatory responses in microglia, the resident immune cells of the CNS.

  • The compound interferes with the aggregation pathway of amyloid-β, a hallmark of Alzheimer's disease.

Postulated Mechanisms of Action

Based on the activities of structurally related compounds and common pathological pathways in neurodegeneration, we can postulate several mechanisms through which this compound might exert beneficial effects.

Modulation of Neuroinflammation

Chronic activation of microglia contributes to a persistent neuroinflammatory state that exacerbates neuronal damage.[8][9] This process involves the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), as well as reactive oxygen species (ROS) and nitric oxide (NO).[10] We hypothesize that the compound may suppress the activation of microglia in response to inflammatory stimuli, such as lipopolysaccharide (LPS).

G cluster_0 Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines iNOS iNOS Upregulation NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Compound->NFkB Inhibition?

Caption: Postulated anti-inflammatory mechanism via NF-κB inhibition.

Interference with Amyloid-β Aggregation

The amyloid cascade hypothesis posits that the aggregation of Aβ peptides is a primary event in Alzheimer's pathology.[11] Small molecules can interfere with this process at multiple stages: inhibiting initial monomer misfolding, preventing oligomer formation, or disrupting mature fibrils. The planar imidazole ring and associated functional groups of the compound could allow it to intercalate between β-sheets or otherwise sterically hinder the self-assembly of Aβ peptides.

G Monomer Aβ Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Elongation Compound 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol Compound->Monomer Inhibition? Compound->Oligomer Inhibition? G cluster_workflow Experimental Workflow Start Start: Obtain Compound Tox Protocol 3.1: Cytotoxicity Screen Start->Tox NeuroP Protocol 3.2: Neuroprotection Assay Tox->NeuroP Select non-toxic doses AntiI Protocol 3.3: Anti-inflammatory Assay Tox->AntiI Select non-toxic doses Agg Protocol 3.4: ThT Aggregation Assay Tox->Agg Analyze Analyze Data & Determine Next Steps NeuroP->Analyze AntiI->Analyze Agg->Analyze

Caption: Logical workflow for the initial in vitro screening of the compound.

Data Interpretation and Next Steps

Positive results in these initial screens—demonstrated neuroprotection, significant reduction of inflammatory markers, and inhibition of Aβ aggregation—would provide a strong foundation for advancing this compound into more complex models.

  • Next Steps:

    • Mechanism of Action Studies: Investigate specific molecular targets (e.g., kinase inhibition assays, Western blots for signaling proteins like p-NF-κB).

    • Advanced Cell Models: Utilize primary neuronal cultures or iPSC-derived neurons for more physiologically relevant data.

    • In Vivo Studies: If in vitro data is compelling, proceed to preclinical animal models of neurodegeneration, such as the 5xFAD mouse model for Alzheimer's disease or the MPTP mouse model for Parkinson's disease, to assess bioavailability, target engagement, and efficacy. [12][13][14]

References

  • Kornienko, A. et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health.
  • Kim, H. et al. (2023). Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice. ACS Chemical Neuroscience.
  • Yonsei University. (2023). Benzo[ d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice.
  • Figshare. (2023). Benzo[d]imidazole-pyrrolo[1,2‑a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice.
  • ACS Publications. (2023). Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice.
  • PubMed. (2023). Benzo[ d]imidazole-pyrrolo[1,2- a]pyrazine Hybrids Ameliorate Amyloid Aggregates in the Brain of Alzheimer Transgenic Mice.
  • Inotiv. Alzheimer's and Parkinson's Disease In Vivo Models for Drug Development.
  • PubChem. This compound.
  • ChemSynthesis. 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
  • ResearchGate. (2017). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • MDPI. (2024). Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models.
  • PubMed Central. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease.
  • MDPI. (2018). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues.
  • ResearchGate. (2024). Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models.
  • PubMed Central. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models.
  • PubMed. (2024). Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models.
  • ACS Omega. (2023). Screening Techniques for Drug Discovery in Alzheimer's Disease.
  • MDPI. Special Issue : Bioactive Compounds and Small Molecules with Neuroprotective and Anti-Inflammatory Functions.
  • STAR Protocols. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models.
  • ResearchGate. (2020). (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • PubMed. (2021). Effect of pyrrolo[3,4-d]pyridazinone derivatives in neuroinflammation induced by preincubation with lipopolysaccharide or coculturing with microglia-like cells.
  • MDPI. (2024). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders.
  • PubMed Central. (2024). Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature.
  • Semantic Scholar. (2018). Connection between Systemic Inflammation and Neuroinflammation Underlies Neuroprotective Mechanism of Several Phytochemicals in Neurodegenerative Diseases.
  • PubMed Central. Basic science of neuroinflammation and involvement of the inflammatory response in disorders of the nervous system.

Sources

Application Notes and Protocols for Evaluating the Anticonvulsant Activity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of epilepsy treatment is continually evolving, driven by the need for novel therapeutic agents with improved efficacy and tolerability. Within this context, the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has emerged as a promising heterocyclic system for the development of new anticonvulsant drugs. This guide provides a comprehensive overview of the current understanding of these derivatives, their proposed mechanism of action, and detailed protocols for their synthesis and preclinical evaluation.

Introduction to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is a bicyclic structure containing a fused pyrrolidine and imidazole ring.[1][2] This rigid framework offers a unique three-dimensional arrangement of atoms, making it an attractive starting point for the design of new neurologically active compounds. Recent studies have highlighted the potential of specific derivatives of this scaffold to exhibit significant anticonvulsant properties, suggesting a novel avenue for antiepileptic drug discovery.[3]

Proposed Mechanism of Action: Targeting Glutamatergic Neurotransmission

While the precise mechanisms of action for all anticonvulsants are not fully elucidated, many newer agents are designed to modulate specific excitatory or inhibitory pathways.[4][5] For certain 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, evidence points towards their interaction with the glutamatergic system, specifically as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[3]

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, including the NMDA receptor, play a crucial role in synaptic plasticity, learning, and memory.[3] However, overactivation of NMDA receptors is implicated in the pathophysiology of numerous neurological disorders, including epilepsy.[3] By acting as antagonists, these imidazole derivatives may reduce excessive neuronal excitation and prevent seizure propagation.[3]

NMDA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Fusion & Presynaptic_Membrane NMDA_Receptor NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Activates Neuronal_Excitation Neuronal Excitation & Seizure Activity Ca_Channel->Neuronal_Excitation Ca²⁺ Influx Leads to Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Glutamate_Release->NMDA_Receptor Binds to Pyrroloimidazole 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivative Pyrroloimidazole->NMDA_Receptor Blocks

Caption: Proposed mechanism of action for anticonvulsant 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives

The synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core can be achieved through various synthetic routes.[1][6][7] A common approach involves the cyclization of a substituted 2-(2-oxopyrrolidin-1-yl)acetamide.[6] The following protocol is a representative example for the synthesis of a 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which can serve as a versatile intermediate for further derivatization.

Protocol: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Materials:

  • Substituted 2-(2-oxopyrrolidin-1-yl)acetamide

  • Phosphoryl chloride (POCl₃)

  • Dry dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • Dissolve the substituted 2-(2-oxopyrrolidin-1-yl)acetamide in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the excess POCl₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.

In Vivo Evaluation of Anticonvulsant Activity

The initial screening of novel compounds for anticonvulsant activity typically involves well-established rodent models.[8][9][10][11] The two most widely used acute seizure models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[12] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[12]

Anticonvulsant_Screening_Workflow cluster_tests Anticonvulsant Tests Start Compound Synthesis & Characterization Animal_Acclimation Animal Acclimation (e.g., Male mice, 20-25g) Start->Animal_Acclimation Grouping Randomize into Groups (Vehicle, Positive Control, Test Compound) Animal_Acclimation->Grouping Dosing Administer Compound (e.g., i.p. or p.o.) Grouping->Dosing Pretreatment_Time Wait for Time of Peak Effect (e.g., 30-60 min) Dosing->Pretreatment_Time MES_Test Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) Pretreatment_Time->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Clonic Seizure Model) Pretreatment_Time->scPTZ_Test Observation Observe & Score Seizure Activity (e.g., hindlimb extension for MES, clonic convulsions for scPTZ) MES_Test->Observation scPTZ_Test->Observation Data_Analysis Data Analysis (e.g., ED50 determination) Observation->Data_Analysis Conclusion Conclusion on Anticonvulsant Profile Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo anticonvulsant screening.

Maximal Electroshock (MES) Test Protocol

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[13][14][15]

Materials and Equipment:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Topical anesthetic (e.g., 0.5% tetracaine)

  • Test compound, vehicle, and positive control (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimate mice to the laboratory environment for at least 3 days before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Conduct the test at the time of peak effect of the compound, which should be determined in preliminary studies.

  • Seizure Induction:

    • Apply a drop of topical anesthetic to the corneas of the mouse.

    • Place the saline-soaked corneal electrodes on the corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[13]

  • Observation: Immediately after the stimulus, observe the mouse for the characteristic tonic hindlimb extension.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

The scPTZ test is a model for clonic seizures and is useful for identifying compounds that may be effective against absence seizures.[12][16][17][18][19]

Materials and Equipment:

  • Male albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound, vehicle, and positive control (e.g., Ethosuximide)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Preparation: Follow the same acclimation procedure as for the MES test.

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Pre-treatment Time: Wait for the predetermined time of peak effect.

  • PTZ Administration: Administer PTZ subcutaneously in the loose skin on the back of the neck.

  • Observation: Observe the mice for the onset of clonic seizures (convulsions lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within a specified observation period (e.g., 30 minutes) is considered protection.

  • Data Analysis: Calculate the percentage of animals protected and determine the ED₅₀.

Structure-Activity Relationship (SAR) Considerations

While comprehensive SAR studies for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives are still emerging, some general principles can be inferred from related imidazole-containing anticonvulsants.[20][21][22][23][24] The core structure provides a rigid scaffold, and modifications at various positions can significantly impact activity.

Caption: Key positions for substitution on the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core for SAR studies.

Key areas for modification include:

  • Positions 2 and 3 of the imidazole ring: The introduction of substituents such as dicarboxylic acids or their amide derivatives has been shown to confer anticonvulsant activity.[3] These polar groups may be crucial for interaction with the target receptor.

  • The pyrrolidine ring: Modifications to the pyrrolidine ring could influence the overall conformation and lipophilicity of the molecule, thereby affecting its ability to cross the blood-brain barrier and its binding affinity.

  • Aryl substitutions: The addition of aryl groups at various positions, a common strategy in anticonvulsant design, could enhance potency.[20]

Quantitative Data Summary

The following table summarizes the reported anticonvulsant activity for representative 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives from a study by Brusina et al.[3]

CompoundDose (mmol)Seizure ModelKey Findings
IEM-2258 (bis-methylamide derivative)0.4NMDA-induced convulsionsSignificantly reduced the duration of convulsions and prevented mortality.
IEM-2248 (dicarboxylic acid derivative)0.2NMDA-induced convulsionsCompletely protected animals from convulsions and mortality.

Conclusion

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising starting point for the development of novel anticonvulsant agents. The protocols and information provided in this guide offer a framework for the synthesis and preclinical evaluation of new derivatives. Further investigation into the structure-activity relationships and elucidation of the precise molecular targets will be crucial for optimizing the therapeutic potential of this chemical class.

References

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.
  • Animal models used in the screening of antiepileptic drugs. Epilepsia.
  • Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH.
  • The Screening models for antiepileptic drugs: A Review. ResearchGate.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences.
  • Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol.
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research.
  • The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery & Therapeutics.
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate.
  • Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate.
  • Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... ResearchGate.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. Acta Crystallographica Section E: Crystallographic Communications.
  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure.
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate.
  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules.
  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry.
  • Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Mechanisms of action of anticonvulsant agents. Neurology.
  • Structure-activity correlations for anticonvulsant drugs. Journal of Medicinal Chemistry.
  • Levetiracetam in submaximal subcutaneous pentylentetrazol-induced seizures in rats. Epilepsy Research.
  • Anticonvulsants: aspects of their mechanisms of action. European Journal of Pain.
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. IUCrData.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate.
  • Mechanisms of action of antiepileptic drugs. Epilepsy Society.
  • Class (56) Structure Activity Relationship (SAR) of Anticonvulsant | Medicinal Chemistry 01. YouTube.
  • Imidazole anticonvulsants: structure-activity relationships of [(biphenylyloxy)alkyl]imidazoles. Journal of Medicinal Chemistry.
  • Anticonvulsant Classes and Possible Mechanism of Actions. ACS Chemical Neuroscience.
  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Pharmaceutical and Biomedical Research.

Sources

Application Notes and Protocols for the Use of Electrolytes in Fuel Cells and Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Electrolyte in Electrochemical Energy Systems

The electrolyte is the cornerstone of any fuel cell or battery, acting as the essential medium for ion transport between the positive and negative electrodes.[1][2] Its properties dictate the performance, efficiency, safety, and operational window of these energy conversion and storage devices.[1][3] For researchers, scientists, and drug development professionals venturing into this field, a comprehensive understanding of electrolyte selection, characterization, and implementation is paramount. This guide provides an in-depth exploration of various electrolyte systems and detailed protocols for their evaluation, moving beyond a simple recitation of steps to explain the fundamental principles and rationale behind each experimental choice.

Section 1: A Survey of Electrolyte Systems for Fuel Cells and Batteries

The selection of an electrolyte is fundamentally tied to the specific application, be it a high-temperature solid oxide fuel cell (SOFC) or a room-temperature lithium-ion battery. This section will provide an overview of the major classes of electrolytes and their defining characteristics.

Liquid Electrolytes: The Workhorse of Modern Batteries

Liquid electrolytes, typically composed of a salt dissolved in an organic solvent, are the most common choice for commercial lithium-ion batteries.[4][5]

  • Composition: Lithium-ion battery electrolytes are typically composed of a lithium salt (e.g., LiPF6) dissolved in a mixture of organic solvents (e.g., carbonates).[4][5] Additives are often included to enhance performance and stability.[5][6]

  • Key Properties: A successful liquid electrolyte must exhibit a balance of high ionic conductivity, a wide electrochemical stability window, good thermal stability, and compatibility with the electrode materials.[1][7] The viscosity of the electrolyte also plays a crucial role in its performance and in the manufacturing process.[4]

Polymer Electrolytes: Enabling Flexible and Safer Devices

Polymer electrolytes, also known as solid polymer electrolytes (SPEs), offer the potential for flexible and safer energy storage devices by replacing the flammable liquid organic solvents.

  • Types and Composition: Polymer electrolyte membrane fuel cells (PEMFCs) commonly utilize a proton exchange membrane (PEM), such as Nafion®, which is a perfluorosulfonic acid (PFSA) polymer.[8][9] These membranes are designed to transport protons from the anode to the cathode while preventing the passage of electrons and reactant gases.[10][11][12] In the context of batteries, gel polymer electrolytes represent a hybrid system where a liquid electrolyte is entrapped within a polymer matrix.[1]

  • Operating Principles: In PEMFCs, the proton conductivity of the membrane is highly dependent on its water content, necessitating humidification of the reactant gases.[9] The development of high-temperature PEMFCs (HT-PEMFCs) often involves doping the polymer membrane with acids like phosphoric acid to enhance proton conductivity at elevated temperatures.[8]

Solid Oxide (Ceramic) Electrolytes: High-Temperature Power Generation

Solid oxide fuel cells (SOFCs) utilize a dense ceramic material as the electrolyte, enabling high-temperature operation (typically between 500 and 1,000 °C).[13][14][15]

  • Materials: Common materials for SOFC electrolytes include yttria-stabilized zirconia (YSZ), scandia-stabilized zirconia (ScSZ), and gadolinium-doped ceria (GDC).[13][16] YSZ is widely used due to its stability and low electronic conductivity.[14]

  • Mechanism of Ion Conduction: At high operating temperatures, these ceramic materials become effective conductors of oxygen ions (O²⁻).[13][15] Oxygen from the air is reduced at the cathode, and the resulting oxygen ions are transported through the electrolyte to the anode, where they oxidize the fuel.

Section 2: Fundamental Characterization of Electrolytes

A thorough characterization of the electrolyte is crucial for predicting and optimizing the performance of a fuel cell or battery. This section details the key analytical techniques and provides step-by-step protocols.

Ionic Conductivity: The Measure of Charge Carrier Mobility

Ionic conductivity is a primary determinant of an electrolyte's performance, reflecting the ease with which ions can move through the material.[7] Low ionic conductivity leads to high internal resistance and poor device performance.[7]

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Ionic Conductivity Measurement

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the electrochemical properties of a system.[17] It is widely used to determine the ionic conductivity of liquid, polymer, and solid electrolytes.[18][19]

Rationale: By applying a small sinusoidal AC voltage over a range of frequencies and measuring the resulting current, an impedance spectrum is generated.[17] This spectrum can be modeled with an equivalent circuit to separate the contributions of different processes, such as bulk electrolyte resistance, grain boundary resistance (in solids), and electrode interface effects.[18]

Step-by-Step Methodology:

  • Cell Assembly:

    • For Liquid Electrolytes: Assemble a two-electrode coin cell with inert blocking electrodes (e.g., stainless steel or gold) separated by a porous separator soaked in the liquid electrolyte.

    • For Solid/Polymer Electrolytes: Prepare a freestanding disc of the solid electrolyte material.[20] Sandwich the disc between two ion-blocking electrodes (e.g., gold or platinum) in a specialized test fixture or a coin cell. Ensure good interfacial contact between the electrolyte and the electrodes, which may require applying significant pressure.[20][21]

  • Instrumentation Setup:

    • Connect the assembled cell to a potentiostat/galvanostat equipped with a frequency response analyzer.

    • Set the AC perturbation amplitude to a small value (typically 5-10 mV) to ensure a linear response.

    • Define the frequency range for the measurement. A typical range is from 1 MHz down to 1 Hz or lower.

  • Data Acquisition:

    • Perform the EIS measurement at the desired temperature. For solid electrolytes, measurements are often conducted over a range of temperatures to determine the activation energy for ion conduction.

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).

    • The bulk resistance (R_bulk) of the electrolyte is typically determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the following equation: σ = L / (R_bulk * A) where L is the thickness of the electrolyte and A is the electrode area.

Diagram 1: Workflow for Ionic Conductivity Measurement using EIS

G cluster_prep Sample Preparation cluster_assembly Cell Assembly cluster_measurement EIS Measurement cluster_analysis Data Analysis prep_liquid Liquid Electrolyte: Soak separator in electrolyte assemble_liquid Assemble two-electrode coin cell with blocking electrodes prep_liquid->assemble_liquid prep_solid Solid/Polymer Electrolyte: Prepare freestanding disc assemble_solid Sandwich disc between blocking electrodes in test fixture prep_solid->assemble_solid connect Connect to Potentiostat assemble_liquid->connect assemble_solid->connect setup Set AC amplitude and frequency range connect->setup acquire Acquire impedance data at desired temperature(s) setup->acquire nyquist Plot Nyquist Diagram acquire->nyquist determine_r Determine Bulk Resistance (R_bulk) nyquist->determine_r calculate_sigma Calculate Ionic Conductivity (σ) determine_r->calculate_sigma

Caption: Workflow for determining ionic conductivity using Electrochemical Impedance Spectroscopy.

Electrochemical Stability Window: Defining the Operational Voltage Range

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it remains stable without undergoing oxidation or reduction.[7] A wide ESW is crucial for high-voltage batteries.

Protocol 2: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) for ESW Determination

LSV and CV are electrochemical techniques that measure the current response of an electrolyte to a linearly changing potential.[7][22]

Rationale: By sweeping the potential to anodic and cathodic limits, the onset of electrolyte oxidation and reduction can be identified by a sharp increase in current.[7]

Step-by-Step Methodology:

  • Cell Assembly:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., platinum or stainless steel), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal).[7] The electrodes are immersed in the liquid electrolyte.

  • Instrumentation Setup:

    • Connect the cell to a potentiostat.

    • Set the potential sweep range to cover the expected stability window.

    • Choose a slow scan rate (e.g., 0.1 to 1 mV/s) to more accurately determine the decomposition voltage.[7]

  • Data Acquisition:

    • For LSV, perform a single potential sweep from the open-circuit potential to the anodic limit and another sweep to the cathodic limit.

    • For CV, perform several cycles of sweeping the potential between the anodic and cathodic limits.[23]

  • Data Analysis:

    • Plot the current density as a function of the applied potential.

    • The ESW is determined by the potential at which the current density begins to increase significantly, indicating the onset of electrolyte decomposition.

Diagram 2: Determining the Electrochemical Stability Window

G cluster_voltammogram Linear Sweep or Cyclic Voltammogram esw Electrochemical Stability Window (ESW) Anodic Limit (Oxidation) Cathodic Limit (Reduction) potential Potential (V vs. Li/Li+) current Current Density (mA/cm²) voltammogram_image

Caption: A conceptual representation of an electrolyte's electrochemical stability window.

Thermal Stability: Ensuring Safety Under Operating and Abuse Conditions

The thermal stability of an electrolyte is a critical safety parameter, as electrolyte decomposition can lead to gas generation, pressure buildup, and thermal runaway in batteries.[4][24]

Protocol 3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

TGA and DSC are thermal analysis techniques that provide complementary information about an electrolyte's thermal behavior.[4][24]

Rationale:

  • TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the amount of volatile components.[4][24]

  • DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions (e.g., melting, crystallization) and exothermic decomposition reactions.[4][24][25]

Step-by-Step Methodology:

  • Sample Preparation:

    • In an inert atmosphere (e.g., a glovebox), carefully pipette a small amount of the liquid electrolyte (typically 5-10 mg) into a hermetically sealed TGA or DSC pan.[26] For some experiments, a small hole may be pierced in the lid to allow for the release of evolved gases.[26]

  • Instrumentation Setup:

    • Place the sample pan in the TGA or DSC instrument.

    • Program the desired temperature ramp rate (e.g., 5-10 °C/min) and the final temperature.

    • Use an inert purge gas, such as nitrogen or argon.[26]

  • Data Acquisition:

    • Run the TGA and DSC experiments.

  • Data Analysis:

    • TGA: Plot the mass percentage as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

    • DSC: Plot the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or boiling, while exothermic peaks indicate decomposition or other chemical reactions.

Table 1: Key Parameters from Thermal Analysis of Electrolytes

ParameterTechniqueInformation Provided
Onset of DecompositionTGAThe temperature at which the electrolyte begins to lose mass due to decomposition.[4]
Mass Loss ProfileTGAThe amount of mass lost at different temperatures, indicating the volatility of components.[4]
Melting PointDSCThe temperature at which a solid electrolyte or a frozen liquid electrolyte transitions to a liquid.[4][27]
Crystallization TemperatureDSCThe temperature at which a liquid electrolyte solidifies upon cooling.[25]
Exothermic ReactionsDSCIndicates heat-generating decomposition reactions that could lead to thermal runaway.[27]

Section 3: Assembling and Testing Fuel Cells and Batteries

The ultimate test of an electrolyte is its performance within a full electrochemical cell. This section provides a high-level overview of the assembly and testing procedures.

Fuel Cell Assembly

The core of a fuel cell is the membrane electrode assembly (MEA), which consists of the polymer electrolyte membrane sandwiched between the anode and cathode.[28]

Key Steps in PEMFC Assembly:

  • MEA Preparation: The catalyst layers (typically containing platinum) are applied to the gas diffusion layers (GDLs), which are then hot-pressed onto the PEM to form the MEA.[28]

  • Stack Assembly: The MEA is placed between two flow field plates (also known as bipolar plates) that distribute the reactant gases.[28][29] Gaskets are used to seal the assembly and prevent gas leakage.[29]

  • Compression: The entire stack is compressed between two end plates using bolts to ensure good electrical contact and sealing.[28]

Battery Assembly

The assembly of lithium-ion batteries requires careful control of the environment to prevent contamination, especially from moisture.[30]

Key Steps in Lithium-Ion Battery Assembly:

  • Electrode Preparation: The anode and cathode materials are coated onto current collectors (copper for the anode, aluminum for the cathode).[30]

  • Cell Winding/Stacking: The anode, separator, and cathode are either wound together (for cylindrical cells) or stacked in alternating layers (for prismatic or pouch cells).[31]

  • Tab Welding and Assembly: The electrode tabs are welded to the cell terminals, and the assembly is placed into the cell casing.[31]

  • Electrolyte Filling and Sealing: The electrolyte is injected into the cell under vacuum, and the cell is hermetically sealed.[30][31]

  • Formation Cycling: The battery undergoes its initial charge-discharge cycles, which is crucial for the formation of the solid electrolyte interphase (SEI) on the anode.[32]

Electrochemical Performance Testing

Once assembled, fuel cells and batteries undergo a series of tests to evaluate their performance.

  • Polarization Curve (Fuel Cells): This test measures the cell voltage as a function of the current density, revealing information about the different sources of voltage loss (activation, ohmic, and mass transport).[33]

  • Galvanostatic Cycling (Batteries): The battery is repeatedly charged and discharged at a constant current to determine its capacity, cycle life, and efficiency.[32]

  • Rate Capability Testing (Batteries): The battery is cycled at different charge and discharge rates to assess its performance under high-power conditions.

Conclusion

The selection and characterization of electrolytes are critical for the advancement of fuel cell and battery technologies. By understanding the fundamental properties of different electrolyte systems and employing rigorous characterization protocols, researchers can accelerate the development of next-generation energy storage and conversion devices with improved performance, safety, and durability. The application notes and protocols provided in this guide serve as a comprehensive resource for scientists and engineers working in this exciting and rapidly evolving field.

References

  • Vertex AI Search. (n.d.). Exploring the Fuel Cell Manufacturing Process - Dynamic Measurement & Control Solutions.
  • Horizon Educational. (2018, April 10). How to Build a Fuel Cell.
  • Frontiers. (n.d.). Ionic conductivity measurements of solid state electrolytes with coin cells enabled by dry-pressed holey graphene current collectors.
  • TA Instruments. (n.d.). Analysis of Electrolyte Properties.
  • Ultralife Corporation. (2004, February 26). Battery Assembly Guidelines for Lithium, Lithium-Ion and Lithium Polymer Cells and Batteries Subject to UN T1 - T8 Testing.
  • Horizon Educational. (n.d.). How to Build a Fuel Cell.
  • AZoM. (2024, July 23). Advancing Energy Storage Systems Through TGA and DSC Material Evaluation.
  • Battery Assembly: Techniques, Tools, and Best Practices. (2024, June 18).
  • Multi-Technique Characterization of Fuel Cell and Li-Ion Battery Materials for QC and R&D. (n.d.).
  • RSC Publishing. (n.d.). Reassessing the bulk ionic conductivity of solid-state electrolytes.
  • Nanoscience Instruments. (n.d.). Electrochemical Measurements: Cyclic Voltammetry.
  • DSpace@MIT. (n.d.). Inorganic Solid-State Electrolytes for Lithium Batteries: Mechanisms and Properties Governing Ion Conduction.
  • NETZSCH Analyzing & Testing. (2020, August 17). Thermal Stability of Lithium Ion Battery Electrolyte.
  • Frontis Energy. (n.d.). DIY fuel cell manual.
  • EVreporter. (2021, June 6). Mandatory tests for assembling a Lithium-ion battery pack.
  • ACS Publications - American Chemical Society. (n.d.). Materials for Solid Oxide Fuel Cells.
  • Wikipedia. (n.d.). Solid oxide fuel cell.
  • HIOKI. (n.d.). Lithium-ion Battery Production and Testing.
  • Lithium Rechargeable Battery Pack. (2022, January 11). What are the properties of liquid electrolytes?.
  • Thermal Analysis of Lithium-Ion Batteries. (n.d.).
  • Sigma-Aldrich. (n.d.). Advances in Materials for Solid Oxide Fuel Cells.
  • Ossila. (n.d.). Cyclic Voltammetry Basic Principles, Theory & Setup.
  • IEST Instrument. (2025, October 29). Solid State Electrolyte Powder Ionic Conductivity Testing.
  • CNCTar. (n.d.). Build Your Own Fuel Cells.
  • Multi technique characterization of Fuel Cell and Li-ion battery Materials for QC and R&D. (2025, April 29).
  • MDPI. (n.d.). A Critical Review of Polymer Electrolyte Membrane Fuel Cell Systems for Automotive Applications: Components, Materials, and Comparative Assessment.
  • Preprints.org. (2025, January 3). A Review of Polymer Electrolyte Membrane Fuel Cells (PEMFCs).
  • Review of solid oxide fuel cell materials: cathode, anode, and electrolyte. (2020, September 29).
  • Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. (n.d.).
  • eszoneo.com. (n.d.). Understanding Cyclic Voltammetry in Lithium-Ion Battery Research.
  • MDPI. (n.d.). Review of the Durability of Polymer Electrolyte Membrane Fuel Cell in Long-Term Operation: Main Influencing Parameters and Testing Protocols.
  • Battery Module: Manufacturing, Assembly and Test Process Flow. (2022, December 28).
  • ResearchGate. (n.d.). Fuel Cell Technology-Polymer Electrolyte Membrane Fuel Cell | Request PDF.
  • ResearchGate. (n.d.). Impedance Spectroscopy in Polymer Electrolyte Characterization | Request PDF.
  • PubMed. (n.d.). Research Progresses of Liquid Electrolytes in Lithium-Ion Batteries.
  • MDPI. (n.d.). Modelling the Proton-Conductive Membrane in Practical Polymer Electrolyte Membrane Fuel Cell (PEMFC) Simulation: A Review.
  • Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization. (2025, December 18).
  • ACS Energy Letters. (2021, August 12). How to Measure a Reliable Ionic Conductivity? The Stack Pressure Dilemma of Microcrystalline Sulfide-Based Solid Electrolytes.
  • ANR Technologies. (n.d.). Key Characterization Techniques in Battery Research.
  • Solid Oxide Fuel Cell Components. (n.d.).
  • DNK Power. (2022, June 21). Basics on Lithium Battery Electrolyte.
  • Electrolyte composition for lithium-ion battery electrodes: progress and perspectives. (n.d.).
  • Multi Technique Characterization of Fuel Cell and Li ion Battery Materials for QC and R&D. (2025, December 17).
  • ACS Measurement Science Au. (n.d.). Electrochemical Impedance Spectroscopy A Tutorial.
  • NEWARE. (2024, July 4). Lithium-Ion Battery Core: Electrolyte Composition and Functional Analysis.
  • ResearchGate. (n.d.). The cyclic voltammetry (CV) of electrolytes on different electrodes. a)... | Download Scientific Diagram.
  • Fuel Cell Characterization. (2017, June 6).
  • Semantic Scholar. (n.d.). Impedance Spectroscopy: a Practical Guide to Evaluate Parameters of a Nyquist Plot for Solid Polymer Electrolyte Applications.
  • MDPI. (2024, December 29). Electrochemical Impedance Spectroscopy-Based Characterization and Modeling of Lithium-Ion Batteries Based on Frequency Selection.
  • MDPI. (n.d.). Impedance Spectroscopy Study of Solid Co(II/III) Redox Mediators Prepared with Poly(Ethylene Oxide), Succinonitrile, Cobalt Salts, and Lithium Perchlorate for Dye-Sensitized Solar Cells.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic process. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.

I. Synthetic Overview & Key Transformations

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, is most commonly achieved through a four-step sequence starting from (S)-4-hydroxypyrrolidin-2-one. This route offers a reliable method to establish the desired stereochemistry. The key transformations involve:

  • Protection of the Hydroxyl Group: The secondary alcohol of the starting material is protected, typically as a silyl ether, to prevent unwanted side reactions in subsequent steps.

  • Lactam Activation: The protected lactam is activated to form a cyclic imidate, a more reactive species for nucleophilic attack.

  • Amine Condensation: The cyclic imidate is reacted with an aminoacetaldehyde equivalent to form an amidine intermediate.

  • Cyclization and Deprotection: The amidine undergoes an acid-catalyzed intramolecular cyclization to form the desired pyrrolo[1,2-a]imidazole ring system, followed by the removal of the protecting group to yield the final product.

Synthesis_Workflow A (S)-4-Hydroxypyrrolidin-2-one B Silyl-Protected Intermediate A->B Silylation (e.g., TBDMSCl) C Cyclic Imidate B->C Lactam Activation (e.g., Meerwein's Salt) D Amidine Intermediate C->D Amination (e.g., Aminoacetaldehyde Dimethyl Acetal) E this compound D->E Cyclization & Deprotection (e.g., Formic Acid)

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each problem is presented with potential causes and actionable solutions.

Low Yield

Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A1: A low overall yield can be attributed to inefficiencies at multiple stages. It is crucial to analyze each step individually.

  • Step 1: Silylation: Incomplete protection of the hydroxyl group can lead to side reactions in subsequent steps. Ensure the use of a sufficient excess of the silylating agent and base. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Step 2: Lactam Activation: The formation of the cyclic imidate is a critical step. Meerwein's salt (trimethyloxonium tetrafluoroborate) is commonly used but is highly moisture-sensitive. Ensure all reagents and solvents are anhydrous.

  • Step 3: Amination: The reaction between the cyclic imidate and the aminoacetaldehyde equivalent can be sluggish. The use of a Lewis acid catalyst may improve the reaction rate and yield.[1]

  • Step 4: Cyclization: The final acid-catalyzed cyclization is often the most challenging step. The choice of acid, temperature, and reaction time are critical parameters that need to be optimized. Incomplete cyclization or the formation of side products can significantly reduce the yield.

Low_Yield_Troubleshooting start Low Overall Yield step1 Step 1: Silylation Incomplete Protection? Side Reactions? start->step1 step2 Step 2: Lactam Activation Incomplete Reaction? Decomposition of Reagent? start->step2 step3 Step 3: Amination Incomplete Reaction? start->step3 step4 Step 4: Cyclization Incomplete Cyclization? Side Product Formation? start->step4 sub1 Optimize silylating agent, base, and reaction time. step1:f1->sub1 sub2 Ensure anhydrous conditions. Use fresh Meerwein's salt. step2:f1->sub2 sub3 Consider Lewis acid catalysis. Optimize temperature and time. step3:f1->sub3 sub4 Screen different acids (e.g., formic, TFA). Optimize temperature and time. step4:f1->sub4

Sources

Technical Support Center: Synthesis of Pyrrolo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.

Section 1: Troubleshooting the Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction widely used for the synthesis of imidazo[1,2-a]-heterocycles, including pyrrolo[1,2-a]imidazoles. Despite its utility, challenges can arise. This section addresses common issues encountered during the GBB reaction.

FAQ 1: My GBB reaction is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the GBB reaction can stem from several factors, ranging from suboptimal reaction conditions to the nature of your starting materials. Here’s a systematic approach to troubleshooting:

1.1. Catalyst Choice and Loading:

The GBB reaction is typically acid-catalyzed. The choice and amount of catalyst are critical.

  • Expert Insight: While scandium(III) triflate (Sc(OTf)₃) is a popular and effective Lewis acid catalyst, other rare earth triflates like gadolinium(III) triflate (Gd(OTf)₃) can be a more cost-effective alternative with comparable efficiency.[1][2] Brønsted acids such as p-toluenesulfonic acid (PTSA) are also commonly used.[3] A comparative study showed that Sc(OTf)₃ generally provides better yields than TsOH.[3]

  • Troubleshooting Steps:

    • Optimize Catalyst Loading: Start with the recommended catalyst loading (e.g., 5-10 mol%). If the reaction is sluggish or incomplete, a slight increase may be beneficial. However, excessive catalyst can sometimes lead to side reactions.

    • Consider Alternative Catalysts: If you are using a Brønsted acid and observing low yields, switching to a Lewis acid like Sc(OTf)₃ or another rare earth triflate might improve the outcome.[1] Acetic acid has also been identified as an effective catalyst under certain conditions, particularly for on-DNA GBB reactions.[4]

1.2. Solvent Selection:

The solvent plays a crucial role in the GBB reaction, influencing both reaction rate and product yield.

  • Expert Insight: Polar protic solvents like methanol and ethanol are generally preferred and often lead to higher yields.[5] Methanol, in particular, has been shown to act not just as a solvent but also as a cocatalyst, accelerating key steps in the reaction mechanism.[5] The use of less nucleophilic solvents like trifluoroethanol (TFE) has been explored to prevent the formation of addition side products, especially with electron-poor aminoazoles.[1]

  • Troubleshooting Steps:

    • Switch to a Protic Solvent: If you are using an aprotic solvent and experiencing low yields, switching to methanol or ethanol is a good first step.

    • Solvent Purity: Ensure your solvent is dry and of high purity, as impurities can interfere with the reaction.

1.3. Reactant Properties and Stoichiometry:

The electronic and steric properties of your aldehyde, isocyanide, and amine components significantly impact the reaction's success.

  • Expert Insight: Electron-poor aldehydes tend to give higher yields in the GBB reaction.[6] The nucleophilicity of the amine component is also critical; for instance, using 2-aminopyrazine, which is more electron-deficient than 2-aminopyridine, can lead to lower yields due to a slower initial imine formation.[7]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: While a 1:1:1 stoichiometry is standard, a slight excess of the more volatile components (like some isocyanides) might be necessary to drive the reaction to completion.

    • Evaluate Starting Materials: If you are consistently getting low yields with a particular substrate, consider if its electronic or steric properties are hindering the reaction. For example, very bulky isocyanides may react slower.

1.4. Reaction Temperature and Time:

  • Expert Insight: While heating can accelerate the reaction, excessively high temperatures can lead to the formation of byproducts and decomposition, ultimately lowering the yield.[4] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Troubleshooting Steps:

    • Optimize Temperature: Start the reaction at room temperature and monitor its progress. If it is too slow, gradually increase the temperature. Microwave heating has been shown to be effective in accelerating GBB reactions.[1]

    • Monitor Reaction Progress: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation.

Parameter Recommendation for Improving Yield Causality Reference
Catalyst Switch from TsOH to Sc(OTf)₃ or other rare earth triflates. Optimize loading (5-10 mol%).Lewis acids like Sc(OTf)₃ are generally more efficient in activating the imine intermediate.[1][3]
Solvent Use polar protic solvents like methanol or ethanol. Ensure solvent is dry.Methanol can act as a cocatalyst, accelerating the reaction. Dry conditions prevent hydrolysis of intermediates.[5]
Aldehyde Electron-withdrawing groups on the aldehyde can improve yields.Increases the electrophilicity of the carbonyl carbon, facilitating the initial condensation with the amine.[6]
Temperature Start at room temperature and gently heat if necessary. Avoid excessive heat.Higher temperatures can promote side reactions and decomposition of products or intermediates.[4]
FAQ 2: I am observing significant side product formation in my GBB reaction. What are these impurities and how can I minimize them?

The most common side product in the GBB reaction is the Schiff base formed from the condensation of the aldehyde and the amine. Other unexpected products can also arise under certain conditions.

2.1. Schiff Base Formation:

  • Expert Insight: The formation of the Schiff base is the first step of the GBB reaction. If the subsequent addition of the isocyanide is slow, the Schiff base can accumulate as a major side product.[8]

  • Troubleshooting Steps:

    • Increase Amine Concentration: Using a slight excess of the amidine component can help to push the equilibrium towards the desired product and minimize the unreacted Schiff base.[8]

    • Pre-formation of the Imine: In some cases, pre-forming the imine before the addition of the isocyanide can lead to a cleaner reaction profile.

2.2. Unexpected Rearrangements:

  • Expert Insight: In some instances, unexpected rearrangements can occur, leading to the formation of isomeric products or entirely different heterocyclic systems like pyrrolo[1,2-a]quinoxalines.[9] These are often dependent on the specific substrates and reaction conditions.

  • Troubleshooting Steps:

    • Careful Characterization: Thoroughly characterize all products to ensure you have formed the desired isomer.

    • Modify Reaction Conditions: If an unexpected product is forming, altering the solvent, catalyst, or temperature may favor the desired reaction pathway.

.

Section 2: Challenges in Intramolecular Cyclization Routes

Besides multicomponent reactions, intramolecular cyclization is a common strategy to construct the pyrrolo[1,2-a]imidazole core.

FAQ 3: My intramolecular cyclization to form the pyrrolo[1,2-a]imidazole ring is inefficient. What factors should I consider?

Low yields in intramolecular cyclization reactions are often due to unfavorable ring-closing kinetics, steric hindrance, or inappropriate reaction conditions.

  • Expert Insight: The success of intramolecular cyclization is highly dependent on the nature of the tether connecting the pyrrole and imidazole precursors and the cyclization conditions. For instance, the cyclization of 2-(2-oxopyrrolidin-1-yl)-acetamides can be achieved using dehydrating agents like POCl₃ or POBr₃.[10] Microwave-assisted heating can significantly improve the yield in such reactions.[10]

  • Troubleshooting Steps:

    • Choice of Activating Agent: For cyclizations involving the formation of a C-N or C-C bond, the choice of activating agent or catalyst is crucial. For example, the use of (Boc)₂O can facilitate the intramolecular cyclization of certain ketone precursors.[10]

    • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, running the reaction under high dilution conditions can be beneficial.

    • Optimize Temperature: As with the GBB reaction, finding the optimal temperature is key. Some cyclizations require significant thermal energy, while others proceed at room temperature. Harsh conditions can lead to decomposition.[11]

Section 3: Purification and Characterization

Purification of the final pyrrolo[1,2-a]imidazole product can be challenging due to the presence of closely related side products and starting materials.

FAQ 4: I am having difficulty purifying my pyrrolo[1,2-a]imidazole product by column chromatography. What can I do?

Purification by column chromatography is a standard technique, but its success depends on the proper choice of stationary and mobile phases.

  • Expert Insight: The polarity of pyrrolo[1,2-a]imidazoles can vary significantly based on their substitution pattern. A systematic approach to developing a suitable chromatography method is essential.

  • Troubleshooting Steps:

    • Optimize Solvent System with TLC: Before running a column, screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides good separation between your product and impurities (a ΔRf of at least 0.2 is ideal). Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective.

    • Alternative Stationary Phases: If your compound is sensitive to silica gel (an acidic stationary phase), consider using neutral or basic alumina, or even reverse-phase silica.

    • Dry Loading: For samples that are not soluble in the initial mobile phase, adsorbing the crude product onto a small amount of silica gel and loading it onto the column as a dry powder can improve resolution.

General Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal solvent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column, ensuring no air bubbles are trapped.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Alternatively, use the dry loading technique.

  • Elution: Run the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

FAQ 5: I see some persistent unknown peaks in the NMR spectrum of my purified product. What could they be?

Common impurities in NMR spectra often originate from residual solvents, grease, or side products that co-elute with your product.

  • Expert Insight: Creating a reference table of common laboratory solvent and impurity chemical shifts in the deuterated solvent you are using is highly recommended.[13][14]

  • Troubleshooting Steps:

    • Consult NMR Impurity Charts: Compare the chemical shifts of the unknown peaks to published data for common solvents and reagents.[13][14][15]

    • Check for Grease: Silicon grease from glassware joints is a common contaminant and typically appears as a broad singlet around 0 ppm in ¹H NMR.

    • Re-purify: If the impurity is a significant component, re-purification using a different solvent system or a different technique (e.g., crystallization) may be necessary.

Section 4: Visualizing Key Processes

To better understand the challenges and solutions, here are some visual representations of the key processes.

GBB_Reaction_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Catalyst Suboptimal Catalyst/ Loading LowYield->Catalyst Solvent Inappropriate Solvent LowYield->Solvent Reactants Poor Reactant Reactivity LowYield->Reactants Temp Incorrect Temperature LowYield->Temp OptimizeCatalyst Optimize Catalyst & Loading (e.g., Sc(OTf)3) Catalyst->OptimizeCatalyst ChangeSolvent Use Polar Protic Solvent (e.g., MeOH) Solvent->ChangeSolvent CheckReactants Use Electron-Poor Aldehyde / More Nucleophilic Amine Reactants->CheckReactants OptimizeTemp Optimize Temperature & Monitor Reaction Temp->OptimizeTemp

Caption: Troubleshooting flowchart for low yields in the GBB reaction.

Purification_Workflow Crude Crude Product TLC TLC Analysis (Optimize Solvent System) Crude->TLC Column Column Chromatography TLC->Column Gradient Gradient Elution? Column->Gradient Fractions Collect Fractions Column->Fractions No (Isocratic) Gradient->Fractions Yes Analyze Analyze Fractions by TLC Fractions->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for the purification of pyrrolo[1,2-a]imidazoles.

References

  • Wang, G., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters. [Link]
  • Santos, G. N. C., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. [Link]
  • Wang, K., et al. (2015). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances. [Link]
  • Santos, G. F. D., et al. (2020).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Longo Jr., L. S., et al. (2023). Proposed mechanism for the Groebke-Blackburn-Bienaymé (GBB) reaction.
  • Unknown. (n.d.). The proposed mechanism for the synthesis of pyrrolo[1,2-a]imidazole, using heterocyclic ketene acetals.
  • Krasavin, M., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry. [Link]
  • Dömling, A., et al. (2020). Diversity-Oriented Synthesis of [2.2]Paracyclophane-derived Fused Imidazo[1,2-a]heterocycles by Groebke-Blackburn-Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. ChemistryOpen. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
  • Saliyeva, L. M., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds. [Link]
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. [Link]
  • Siqueira, F. A., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
  • Kavina, I. A., et al. (2025). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. [Link]
  • Unknown. (2025). ChemInform Abstract: Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles.
  • Unknown. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
  • Lee, J., et al. (2025).
  • Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. [Link]
  • Dömling, A., et al. (2025). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • Hong, J., & Tantillo, D. J. (2009). Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses.
  • Wang, L., et al. (2017). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry. [Link]
  • Saliyeva, L. M., et al. (2025). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • Lee, S., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances. [Link]
  • Unknown. (n.d.). Denaturing purification with TALON resin, imidazole elution. Takara Bio. [Link]
  • Al-Tel, T. H. (2016). Rearrangement of pyrrolo[1,2-d][1][16][17]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Beilstein Journal of Organic Chemistry. [Link]
  • D. S. T. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. PubMed. [Link]

Sources

improving yield and purity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this valuable heterocyclic scaffold. We will address frequently asked questions and provide in-depth troubleshooting for optimizing reaction yield and achieving high product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A key and effective method involves a four-step synthesis starting from 4-hydroxypyrrolidin-2-one.[1] This pathway is advantageous as it builds the molecule logically and incorporates the required hydroxyl group from an accessible starting material.

The general sequence is as follows:

  • Protection of the Hydroxyl Group: The hydroxyl group of 4-hydroxypyrrolidin-2-one is first protected, typically via silylation (e.g., with TBDMSCl). This prevents unwanted side reactions in subsequent steps.

  • Lactam Activation: The protected lactam is then activated to form a cyclic imidate. This is often achieved using reagents like Meerwein's salt (trimethyloxonium tetrafluoroborate) or by conversion to a thioimidate.[1]

  • Amidination: The cyclic imidate is reacted with an appropriate amine, such as aminoacetaldehyde diethyl acetal, to form a key amidine intermediate.

  • Cyclization and Deprotection: The final step involves an acid-catalyzed intramolecular cyclization of the amidine, which forms the imidazole ring. The protecting group on the hydroxyl is typically removed during this acidic workup, yielding the target this compound.

Synthetic_Pathway start 4-Hydroxypyrrolidin-2-one step1 Silylation (e.g., TBDMSCl, Imidazole) start->step1 1. Protection protected_lactam Protected Lactam step1->protected_lactam step2 Lactam Activation (e.g., Meerwein's Reagent) protected_lactam->step2 2. Activation imidate Cyclic Imidate step2->imidate step3 Amination (Aminoacetaldehyde Acetal) imidate->step3 3. Amidination amidine Amidine Intermediate step3->amidine step4 Acid-Catalyzed Cyclization & Deprotection amidine->step4 4. Cyclization product 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol step4->product

Caption: General synthetic workflow for this compound.

Q2: What are the critical physical and chemical properties of this compound?

Understanding the fundamental properties is crucial for handling, purification, and analysis.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[2]
Molecular Weight 124.14 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
XLogP3 -0.6PubChem[2]
Storage Sealed in dry, 2-8°CSigma-Aldrich

The low XLogP3 value suggests high polarity, which has significant implications for choosing chromatographic conditions.

Q3: How stable is this compound, and what are the proper storage conditions?

The core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system is noted for its relative stability.[3][4] However, the presence of the secondary alcohol at the 6-position introduces potential instability. The compound may be susceptible to:

  • Dehydration: Under strong acidic conditions or high temperatures, the alcohol can be eliminated to form an unsaturated pyrrolo[1,2-a]imidazole byproduct.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-one.

Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere (e.g., argon or nitrogen), and at refrigerated temperatures (2-8°C).

Troubleshooting Guide: Yield & Purity Issues

This section addresses specific experimental problems in a question-and-answer format.

Troubleshooting_Flowchart start Problem Encountered low_yield Low Overall Yield start->low_yield low_purity Low Purity of Isolated Product start->low_purity check_tlc Analyze reaction aliquots by TLC/LC-MS low_yield->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Starting material remains side_products Significant Side Products check_tlc->side_products New spots/ peaks appear solution_time Increase reaction time or temperature moderately. incomplete_rxn->solution_time solution_reagent Check reagent purity and stoichiometry. incomplete_rxn->solution_reagent solution_conditions Optimize conditions (temp, solvent, catalyst). side_products->solution_conditions check_nmr Analyze product by ¹H NMR / LC-MS low_purity->check_nmr impurities Identify Impurities check_nmr->impurities solution_purification Refine purification strategy (chromatography, recrystallization). impurities->solution_purification

Caption: A logical flowchart for troubleshooting common synthesis issues.

Q4: My final cyclization step is giving a very low yield. What are the likely causes and solutions?

Potential Cause 1: Incomplete Amidine Formation. The cyclization requires the successful formation of the amidine intermediate in the prior step. If the reaction between the cyclic imidate and the amine is incomplete, the overall yield will suffer.

  • Validation: Monitor the amidination step by TLC or LC-MS to ensure full consumption of the imidate.

  • Solution: Ensure the amine reagent (e.g., aminoacetaldehyde diethyl acetal) is of high purity and used in the correct stoichiometric ratio (typically 1.0-1.2 equivalents). The reaction may require gentle heating to proceed to completion.[4]

Potential Cause 2: Suboptimal Cyclization Conditions. The final ring-closing step is typically acid-catalyzed. The choice of acid and reaction conditions are critical. A synthesis for the parent scaffold utilizes formic acid at an elevated temperature (e.g., 80-100°C) for several hours.[4]

  • Validation: If the reaction is sluggish, an aliquot analyzed by LC-MS will show a high concentration of the linear amidine intermediate.

  • Solutions:

    • Acid Choice: Formic acid often serves as both the catalyst and solvent. Other acids like trifluoroacetic acid (TFA) or HCl in an appropriate solvent can also be screened.

    • Temperature & Time: Systematically increase the reaction temperature (e.g., in 10°C increments) and monitor for product formation versus byproduct generation. Extended reaction times (12-24 hours) may be necessary.

Potential Cause 3: Product Degradation. As mentioned, the alcohol is susceptible to dehydration under harsh acidic conditions.

  • Validation: Look for byproducts in your crude LC-MS that correspond to the mass of the dehydrated product (M-18).

  • Solution: Use the mildest acidic conditions and lowest temperature that afford a reasonable reaction rate. Avoid excessively strong acids or prolonged heating at high temperatures.

Q5: My isolated product is a persistent oil or contains colored impurities. How can I purify it effectively?

The high polarity of the hydroxyl group can make crystallization challenging and may lead to an oil. Colored impurities often arise from decomposition or side reactions.

Method 1: Column Chromatography. This is the most effective method for removing both polar and non-polar impurities.

  • Stationary Phase: Silica gel is the standard choice. Given the basic nature of the imidazole ring, consider using silica pre-treated with a small amount of triethylamine (~1% v/v in the eluent) to prevent streaking and improve peak shape.

  • Mobile Phase: Due to the product's polarity, a steep gradient will be required.

    • Start with a non-polar solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Gradually increase the polarity by adding Methanol (MeOH).

    • A typical gradient might be 0% to 20% MeOH in DCM.

Recommended Solvent Systems for Silica Gel Chromatography
Dichloromethane / Methanol (95:5 to 80:20)
Ethyl Acetate / Methanol (98:2 to 90:10)
Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to improve peak shape.

Method 2: Recrystallization/Trituration. If an impure solid is obtained, recrystallization can be highly effective.

  • Protocol:

    • Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., methanol, isopropanol).

    • Slowly add a cold anti-solvent in which the product is insoluble (e.g., diethyl ether, hexanes) until persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature, then to 0-4°C to induce crystallization.

    • Collect the purified crystals by filtration.

If the product oils out, trituration (grinding the oil with a solvent in which it is poorly soluble) can sometimes induce solidification.

Method 3: Sublimation. While more common for non-polar, thermally stable compounds, sublimation was successfully used to purify the parent scaffold, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.[4] If the target alcohol is sufficiently stable, high vacuum sublimation could be a viable, solvent-free purification method.

Q6: I see multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Byproduct 1: Unreacted Amidine Intermediate.

  • Identification: This will be a polar spot on the TLC, likely close to the product. It can be identified by LC-MS, as its mass will correspond to the sum of the imidate and amine fragments.

  • Cause: Incomplete cyclization.

  • Solution: See Q4; increase reaction time, temperature, or acid concentration for the cyclization step.

Byproduct 2: Dehydrated Product.

  • Identification: This compound will be less polar than the desired alcohol. Its mass will be 18 Da less than the product.

  • Cause: Excessively harsh acidic conditions or high temperature.

  • Solution: Use milder cyclization conditions. This impurity can typically be separated by silica gel chromatography.

Byproduct 3: Oxidized Product (Ketone).

  • Identification: The ketone, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-one, will have a mass 2 Da less than the starting alcohol. Its polarity will be similar to the dehydrated product.

  • Cause: Presence of oxidizing agents or exposure to air at high temperatures.

  • Solution: Ensure all reactions are run under an inert atmosphere (N₂ or Ar). Check all reagents and solvents for peroxide contamination.

References

  • Krasavin, M. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • PubChem. (n.d.). This compound.
  • Morales-Collazo, O., et al. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Kavina, A. A., et al. (2018). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • PubChem. (n.d.). (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.

Sources

Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This bicyclic heteroaromatic alcohol is a key structural motif and a valuable building block in medicinal chemistry, notably as a precursor for nootropic agents and other pharmacologically active compounds.[1] The synthesis, while conceptually straightforward, is often plagued by competing side reactions that can complicate purification and significantly reduce yields.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural outlines to provide in-depth, experience-driven insights into the causality of common experimental issues. Here, we address specific problems in a question-and-answer format, offering troubleshooting strategies and robust protocols to ensure the integrity and reproducibility of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final cyclization step is showing low conversion and multiple byproducts. What are the most common side reactions I should be aware of?

This is the most critical issue in the synthesis of this compound. The presence of the C6-hydroxyl group introduces specific pathways for side product formation, primarily dehydration and over-oxidation.

Answer: The two most prevalent side reactions are:

  • Dehydration to form 5H-pyrrolo[1,2-a]imidazole: The secondary alcohol at the C6 position is susceptible to elimination, especially under acidic conditions or at elevated temperatures, which are often required for the final cyclization step.[2] This elimination reaction is often thermodynamically favored as it leads to a fully conjugated, aromatic pyrrolo[1,2-a]imidazole system.[3]

  • Oxidation to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one: If the reaction conditions are not strictly anaerobic or if oxidizing agents are present (even atmospheric oxygen over long reaction times), the secondary alcohol can be oxidized to the corresponding ketone.

Monitoring your reaction by TLC or LC-MS is crucial to identify the formation of these impurities early.[2] The dehydrated product will be significantly less polar than your target alcohol, while the ketone's polarity will be similar, potentially complicating purification.

Below is a diagram illustrating the main synthetic pathway from a common intermediate and the diversion to these key side products.

Side_Reactions cluster_main Main Synthetic Pathway cluster_side Common Side Reactions Amidine Amidine Intermediate (e.g., from 4-hydroxy-pyrrolidin-2-one) Product Target Product This compound Amidine->Product  Acid-catalyzed  Cyclization (e.g., HCOOH) Dehydrated Dehydrated Byproduct 5H-pyrrolo[1,2-a]imidazole Product->Dehydrated  Heat or  Strong Acid Oxidized Oxidized Byproduct ...pyrrolo[1,2-a]imidazol-6-one Product->Oxidized  Oxidizing  Conditions

Caption: Main synthesis pathway and competing side reactions.

Q2: My reaction yield is consistently low, even when accounting for the byproducts mentioned above. What other factors should I investigate?

Answer: Low yields in heterocyclic synthesis often stem from suboptimal reaction conditions or impure reagents.[2] A systematic approach to troubleshooting is the most effective strategy. Here is a table outlining key parameters to investigate:

ParameterPotential Issue & CausalityRecommended Action
Reagents & Solvents Purity: Impurities in starting materials (e.g., the precursor amidine) can inhibit the reaction or introduce competing pathways. Moisture: Water can hydrolyze intermediates or interfere with acid catalysts.Use freshly purified starting materials. Ensure all solvents are rigorously dried over molecular sieves or distilled prior to use, especially for moisture-sensitive steps.[2]
Reaction Temperature Too High: Promotes the dehydration side reaction, leading to the aromatic byproduct.[2] Too Low: Results in incomplete or sluggish conversion, increasing reaction time and the chance for degradation.Perform small-scale trials to determine the optimal temperature. Start at a lower temperature (e.g., 60-70 °C) and gradually increase while monitoring conversion by TLC/LC-MS.
Catalyst/Acid Type: The choice of acid for cyclization is critical. Strong, non-nucleophilic acids are often preferred. Formic acid is commonly used.[4] Concentration: Too much acid can accelerate dehydration. Too little will result in poor catalytic turnover.Screen different acids (e.g., formic acid, acetic acid, p-toluenesulfonic acid). Titrate the catalyst loading in 0.1 equivalent increments to find the sweet spot for cyclization versus side reactions.
Atmosphere Oxygen: The presence of atmospheric oxygen can lead to the formation of the oxidized ketone byproduct, especially during long reactions at elevated temperatures.Run the reaction under an inert atmosphere (e.g., nitrogen or argon blanket) to minimize oxidation.[2]

Below is a logical workflow for troubleshooting low yields.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Failure Re-evaluate Synthetic Route Check_Purity->Failure Impure Screen_Catalyst Screen Acid Catalyst & Concentration Optimize_Temp->Screen_Catalyst Temp Optimized Inert_Atmosphere Implement Inert Atmosphere Conditions Screen_Catalyst->Inert_Atmosphere Catalyst Optimized Success Yield Improved Inert_Atmosphere->Success Yield Improves Inert_Atmosphere->Failure No Improvement

Sources

Technical Support Center: Degradation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Development

This guide is designed for researchers, scientists, and drug development professionals working with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This heterocyclic scaffold is a key building block in medicinal chemistry, notably in the development of WDR5-WIN-site inhibitors for cancer therapy.[1] Understanding its stability and degradation profile is critical for ensuring the integrity of experimental results, the viability of drug candidates, and the development of stable formulations. This document provides in-depth answers to common questions, troubleshooting for experimental challenges, and a validated protocol for assessing stability.

Part 1: Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses the fundamental chemical liabilities of the this compound structure. The degradation pathways are postulated based on the known reactivity of its core components: a pyrrole ring, an imidazole ring, and a secondary alcohol.

Q1: What are the primary degradation pathways for this compound?

The molecule possesses three key reactive sites that dictate its degradation profile: the C6-hydroxyl group, the electron-rich pyrrolo-imidazole core, and the fused ring system itself. Degradation is most likely to occur via oxidation, hydrolysis (under pH stress), and photodegradation.

  • Oxidative Degradation: This is arguably the most significant pathway. The secondary alcohol at the C6 position is susceptible to oxidation to form the corresponding ketone, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one. Furthermore, the pyrrole and imidazole rings are themselves prone to oxidation.[2][3] Pyrrole moieties can be oxidized by various agents, including atmospheric oxygen and peroxides, potentially leading to ring-opening or polymerization.[3][4][5] The imidazole ring is also liable to base-mediated autoxidation.[2]

  • Hydrolytic Degradation: The fused pyrrolo[1,2-a]imidazole system is generally stable in neutral aqueous solutions. However, under strong acidic or basic conditions, the imidazole ring can undergo hydrolytic cleavage.[6][7] This typically involves nucleophilic attack on the imidazole ring, leading to ring-opened products. Derivatives of pyrrolo[3,4-c]pyridine-1,3-dione have shown extreme instability in alkaline mediums and lability in acidic ones.[8]

  • Photodegradation: Both pyrrole and imidazole rings are known to be sensitive to light.[2][9] Exposure to UV or high-intensity light can generate reactive species. Pyrrole compounds can undergo direct photodegradation or indirect degradation mediated by singlet oxygen.[10][11] Similarly, the imidazole moiety is sensitive to photodegradation in solution.[2]

Q2: How does the fused bicyclic structure influence the compound's stability?

The fused nature of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core provides a degree of rigidity and may confer additional stability compared to its monocyclic counterparts. Crystal structure analysis of the parent compound (without the hydroxyl group) suggests the fused ring system provides protection to the α-carbon of the imidazole ring, which is of interest for enhancing electrochemical stability.[12][13] However, this inherent stability does not negate the reactivity of the functional groups and heteroatoms. Ring strain in the pyrrolidine envelope conformation could potentially influence reactivity, but the primary drivers of degradation remain the chemical properties of the imidazole and pyrrole systems and the C6-hydroxyl group.

Q3: What is the specific role of the C6-hydroxyl group in the degradation process?

The secondary alcohol at the C6 position is a primary site for oxidation. This transformation to a ketone represents a key degradation pathway. The formation of this ketone can be readily initiated by common laboratory oxidants (e.g., hydrogen peroxide) or potentially through autoxidation. The presence of this polar functional group also influences the molecule's solubility and susceptibility to aqueous hydrolysis compared to the unsubstituted parent scaffold.

Part 2: Troubleshooting Guide for Experimental Stability Issues

Researchers may encounter several common issues during the handling and analysis of this compound. This guide provides a systematic approach to troubleshooting.

Issue Observed Potential Cause & Scientific Rationale Recommended Troubleshooting Steps & Preventative Actions
Rapid & Unexplained Degradation of Compound in Solution Presence of Dissolved Oxygen: The pyrrole and imidazole moieties are susceptible to autoxidation.[2][5] Oxygen acts as a radical initiator, leading to a cascade of degradation reactions.Action: Degas all solvents (e.g., by sparging with nitrogen or argon, or via sonication) before preparing solutions. Maintain an inert atmosphere over the stock solution and samples.
Exposure to Ambient or UV Light: Photons can provide the activation energy for photodegradation reactions, particularly affecting the heterocyclic rings.[9][11]Action: Prepare and store all solutions in amber glass vials or protect clear vials with aluminum foil. Minimize exposure to direct laboratory light.
Acidic or Basic Contaminants: Trace amounts of acid or base in solvents or on glassware can catalyze hydrolysis of the imidazole ring.[8]Action: Use high-purity, neutral solvents (e.g., HPLC grade). If necessary, pass solvents through a plug of neutral alumina. Ensure all glassware is thoroughly rinsed with deionized water.
Presence of Trace Metal Ions: Metal ions can catalyze oxidative degradation pathways.Action: Use metal-free spatulas and glassware. If contamination is suspected, wash glassware with an acid bath followed by extensive rinsing with deionized water.
Appearance of New/Unexpected Peaks in HPLC/LC-MS On-Column Degradation: The stationary phase (especially silica-based C18 at non-optimal pH) or mobile phase additives can cause degradation during the analytical run.Action: Evaluate the stability of the sample in the mobile phase over time. If degradation is observed, adjust the mobile phase pH to be closer to neutral or switch to a more inert column type (e.g., polymer-based).
Degradation During Sample Preparation: The process of dissolving, diluting, or heating the sample can introduce degradants before analysis.Action: Prepare samples immediately before analysis. Avoid heat during dissolution unless necessary. Perform a control experiment where a sample is prepared and immediately injected versus one that sits on the autosampler to check for time-dependent degradation.
Inconsistent or Non-Reproducible Stability Study Results Non-Validated Analytical Method: The analytical method may not be "stability-indicating," meaning it cannot separate the parent compound from all potential degradation products.[14]Action: Develop and fully validate a stability-indicating HPLC method according to ICH guidelines. This involves demonstrating specificity by analyzing samples from forced degradation studies.[15][16]
Variable Storage Conditions: Minor fluctuations in temperature, humidity, or light exposure between samples can lead to significant differences in degradation rates.Action: Use a calibrated stability chamber for all studies. Ensure all samples are stored under identical, tightly controlled conditions. Seal vials properly to prevent changes in headspace or solvent evaporation.
Part 3: Experimental Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[17][18] This protocol outlines a standard approach consistent with ICH guidelines.

Protocol 1: Comprehensive Forced Degradation Analysis

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

  • This stock will be used for all stress conditions to ensure a consistent starting point.

2. Application of Stress Conditions: (Aim for 5-20% degradation. Adjust time or reagent concentration if degradation is too rapid or slow.)

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • At designated time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase to a final concentration of ~50 µg/mL for analysis.[19]

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1N NaOH.

    • Incubate at room temperature for 8 hours.

    • At designated time points (e.g., 1, 4, 8h), withdraw an aliquot, neutralize with 0.1N HCl, and dilute to ~50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store protected from light at room temperature for 24 hours.

    • At designated time points, withdraw an aliquot and dilute to ~50 µg/mL.[19]

  • Thermal Degradation:

    • Store a solid sample of the compound in a calibrated oven at 105°C for 48 hours.[14]

    • Also, store a vial of the stock solution at 60°C.

    • At designated time points, prepare a ~50 µg/mL solution from the stressed solid or dilute the stressed solution for analysis.

  • Photolytic Degradation:

    • Expose a solution (~50 µg/mL) and a thin layer of solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Maintain a parallel set of samples protected from light as controls.

    • Analyze at the end of the exposure period.

3. Analytical Method (Example):

  • System: HPLC with PDA/UV and Mass Spectrometric (MS) detection.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm; MS in positive ESI mode.

4. Data Analysis:

  • For each condition, calculate the percentage of the parent compound remaining.

  • Determine the relative retention time (RRT) and peak area percentage of each degradation product.

  • Use MS data to propose structures for the major degradants.

  • Perform peak purity analysis using the PDA detector to ensure the parent peak is spectrally pure in all stressed samples, thus confirming the specificity of the method.

Part 4: Data Summary and Visualizations
Table 1: Predicted Stability Profile of this compound
Stress ConditionReagent/ParametersPredicted StabilityLikely Major Degradation Products
Acid Hydrolysis 1N HCl, 60°CLabileRing-opened products from imidazole cleavage.
Base Hydrolysis 0.1N NaOH, RTUnstableRing-opened products; potential for base-mediated oxidation.
Oxidation 3% H₂O₂, RTHighly Unstable6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-one; further oxidized and ring-opened species.
Thermal (Solid) 105°CModerately StablePotential for dimerization or slow decomposition.
Thermal (Solution) 60°CLabileAccelerated hydrolysis and oxidation.
Photolytic ICH Q1BLabileComplex mixture of products from radical reactions and reaction with singlet oxygen.
Visualizations

G cluster_main Postulated Degradation Pathways parent 6,7-Dihydro-5H-pyrrolo [1,2-a]imidazol-6-ol ketone Oxidized Product (Ketone) parent->ketone Oxidation (e.g., H₂O₂, O₂) ring_opened_hydrolysis Ring-Opened Products (from Imidazole Cleavage) parent->ring_opened_hydrolysis Acid/Base Hydrolysis ring_opened_oxidation Ring-Opened Products (from Pyrrole Oxidation) parent->ring_opened_oxidation Strong Oxidation / Photolysis polymeric Polymeric Material parent->polymeric Autoxidation/ Radical Reactions

Caption: Postulated degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress 2. Apply Stress Conditions prep 1. Prepare Stock Solution (1 mg/mL in ACN/H₂O) acid Acid (HCl) base Base (NaOH) oxid Oxidative (H₂O₂) therm Thermal photo Photolytic analysis 3. Neutralize & Dilute Samples prep->analysis hplc 4. Analyze via Stability-Indicating HPLC-UV/MS Method analysis->hplc data 5. Identify Degradants & Calculate Mass Balance hplc->data

Caption: Standard experimental workflow for a forced degradation study.

References
  • Huang, Y., Su, B. N., Marshall, J., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. [Link]
  • Wojnicz, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2049. [Link]
  • Hollóczki, O., Nyulászi, L., & Kárpáti, E. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2092-2103. [Link]
  • Wojnicz, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 22(19), 10477. [Link]
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
  • Hollóczki, O., Nyulászi, L., & Kárpáti, E. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2092-2103. [Link]
  • Wojnicz, A., et al. (2021).
  • Wojnicz, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
  • ResearchGate. (n.d.). Biodegradability of imidazole structures.
  • Arsand, J., et al. (2016).
  • ResearchGate. (2015).
  • Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. [Link]
  • ResearchGate. (n.d.).
  • Zhang, J., et al. (2019). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Chemistry Stack Exchange. [Link]
  • Beliaev, A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health (NIH). [Link]
  • Morales-Collazo, O., et al. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. PubMed. [Link]
  • Sobaś, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]
  • ETH Zurich. (2019). Exploring the photodegradation of pyrroles. Environmental Chemistry. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • ResearchGate. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Sharma, M., et al. (2016).
  • Maganti, V. R. (2022). Forced Degradation – A Review. Austin Publishing Group. [Link]
  • Semantic Scholar. (n.d.). Hydrolysis of imidazole-2-ylidenes. Semantic Scholar. [Link]
  • ResearchGate. (2018). I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives.
  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
  • Jahnsen, H. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
  • Naeimi, H., et al. (2021).
  • Reddy, G. S., et al. (2012). Identification of Major Degradation Products of Ketoconazole. PMC - NIH. [Link]
  • Lalitha, K. V., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
  • Cerniglia, C. E., & Gibson, D. T. (1975). Rapid Method for Detection and Quantitation of Hydroxylated Aromatic Intermediates Produced by Microorganisms. PMC - NIH. [Link]
  • Wang, F., et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. OAK Open Access Archive - Novartis. [Link]

Sources

Technical Support Center: Chromatographic Purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the challenges encountered during the purification of this polar, chiral, nitrogen-containing heterocyclic compound. The methodologies and recommendations provided herein are grounded in established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Challenges

This compound is a polar, bicyclic heteroaromatic compound with a chiral center at the C6 position. Its structure, featuring a basic imidazole ring and a hydroxyl group, presents a unique set of challenges for purification by standard flash chromatography. The polarity of the molecule can lead to poor mobility on silica gel, while the basic nitrogen atoms can interact strongly with the acidic silanol groups of the stationary phase, resulting in significant peak tailing and potential for on-column degradation. Furthermore, as a chiral molecule, the separation of its enantiomers requires specialized techniques.

This guide will address these common issues in a question-and-answer format, providing both the rationale behind the troubleshooting steps and detailed protocols to implement the proposed solutions.

Troubleshooting Guide & FAQs

Section 1: Achiral Purification (Initial Cleanup)

Question 1: My compound, this compound, is streaking badly on my silica gel TLC plate, even in highly polar solvent systems. How can I get clean, well-defined spots?

Answer:

Streaking of basic, nitrogen-containing compounds on silica gel is a frequent issue.[1][2] This phenomenon is primarily caused by strong ionic interactions between the basic nitrogen atoms of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-uniform distribution of the analyte as it moves up the plate, resulting in elongated or "streaked" spots.

To counteract this, you need to suppress this unwanted interaction. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[1][3] The modifier will compete with your compound for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute more symmetrically.

Recommended Action:

  • Introduce a Basic Modifier: Add 0.5-2% of triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[4]

  • TLC Analysis with Modifier: Prepare a TLC developing chamber with a mobile phase of DCM:MeOH containing 1% TEA. For example, a 95:5 DCM:MeOH mixture with 1% TEA.

  • Observe the Difference: Run a TLC plate with your crude material in this modified solvent system. You should observe a significant improvement in the spot shape, with reduced tailing.

Question 2: My compound remains at the baseline (Rf = 0) on my silica TLC plate, even when I use a very polar mobile phase like 20% methanol in dichloromethane. How can I get it to move up the plate?

Answer:

An Rf value of zero, even in a highly polar solvent system, indicates that your compound has a very strong affinity for the stationary phase and is not sufficiently soluble in the mobile phase to be eluted.[5] Given the polar nature of this compound, this is a common challenge.

There are two primary strategies to address this: drastically increasing the polarity of the mobile phase or switching to a different stationary phase.

Recommended Action:

  • Drastic Increase in Mobile Phase Polarity:

    • Employ a Stronger Polar Solvent: Prepare a mobile phase with a higher percentage of methanol, for instance, starting with 20% MeOH in DCM and incrementally increasing it. Be mindful that high concentrations of methanol (>10-15%) can sometimes lead to the dissolution of the silica gel binder.[4]

    • Utilize a Basic Modifier: As mentioned in the previous question, adding a basic modifier like triethylamine or ammonia in methanol not only improves peak shape but can also increase the Rf value by disrupting the strong interactions with the silica.[1][4]

  • Alternative Stationary Phases:

    • Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, basic, and acidic forms. For your compound, neutral or basic alumina would be the most appropriate choice.

    • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18-bonded silica), and the mobile phase is polar (typically mixtures of water and acetonitrile or methanol).[6] This technique is often very effective for purifying polar compounds that are problematic on normal-phase silica.[2]

Workflow for Choosing a Purification Strategy:

G start Compound streaks or has Rf=0 on Silica TLC decision1 Add 1-2% TEA or NH3/MeOH to DCM/MeOH mobile phase start->decision1 outcome1 Proceed with Normal-Phase Flash Chromatography using the modified mobile phase decision1->outcome1 Improved Rf and spot shape decision2 Switch to a different stationary phase decision1->decision2 Still low Rf or streaking outcome2 Develop a suitable mobile phase (e.g., EtOAc/Hexane or DCM/MeOH) on alumina TLC plates decision2->outcome2 Try Neutral or Basic Alumina outcome3 Develop a suitable mobile phase (e.g., Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or TFA) on C18 TLC plates decision2->outcome3 Try Reversed-Phase (C18) Silica

Caption: Decision workflow for initial purification strategy.

Question 3: I'm concerned that my compound might be decomposing on the silica gel. How can I test for this?

Answer:

The acidic nature of silica gel can indeed cause the degradation of sensitive compounds. A simple and effective way to check for on-plate decomposition is to perform a two-dimensional (2D) TLC.

Protocol for 2D TLC:

  • Spotting: Take a square TLC plate and spot your compound in one of the bottom corners.

  • First Elution: Develop the plate as you normally would.

  • Drying and Rotation: Remove the plate from the chamber and allow it to dry completely in a fume hood. Once dry, rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom.

  • Second Elution: Develop the plate again in the same solvent system.

  • Analysis:

    • Stable Compound: If your compound is stable, all the spots will lie on a diagonal line running from the origin to the top right corner.

    • Unstable Compound: If your compound is degrading on the silica, you will see new spots that are off the diagonal. These new spots are the degradation products.

G cluster_0 Stable Compound cluster_1 Unstable Compound a Spot at origin b Spots on diagonal after 2D elution a->b Elute twice (rotating 90°) c Spot at origin d Spots appear off the diagonal c->d Elute twice (rotating 90°)

Caption: Interpreting 2D TLC for compound stability.

If you observe degradation, it is highly recommended to switch to a less acidic stationary phase like neutral alumina or to use reversed-phase chromatography.

Section 2: Chiral Purification (Enantiomer Separation)

Question 4: I have purified my racemic this compound, but now I need to separate the enantiomers. How can I approach this?

Answer:

Separating enantiomers requires a chiral environment. In chromatography, this is typically achieved by using a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC) with a CSP is the most common and effective method for the analytical and preparative separation of enantiomers.[7] Given the structural features of your molecule, polysaccharide-based CSPs are a good starting point.

Recommended Action:

  • Column Screening: The first step is to screen a variety of chiral columns to find one that provides separation for your compound. For pyrrolo-imidazole type structures, columns with cellulose or amylose-based selectors are often successful.[8]

  • Mobile Phase Screening: For each column, you will need to test different mobile phases. Common mobile phases for chiral separations include:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

    • Polar Organic Mode: Acetonitrile or Methanol, sometimes with a small amount of an additive like diethylamine (DEA) for basic compounds.

    • Reversed Phase: Water/Acetonitrile or Water/Methanol with a buffer.

Table 1: Suggested Starting Conditions for Chiral HPLC Screening

Chiral Stationary Phase (CSP)Mobile Phase ModeSuggested Starting Mobile Phase
Chiralcel® OJ-HNormal Phase80:20 Hexane:Isopropanol
Chiralpak® AD-HNormal Phase90:10 Hexane:Ethanol
Chiralpak® IAPolar Organic100% Acetonitrile + 0.1% DEA
Lux® Cellulose-2Reversed Phase70:30 Water:Acetonitrile + 0.1% TFA
  • Optimization: Once you find a column and mobile phase that shows some separation (even if it's not baseline), you can optimize the separation by adjusting the mobile phase composition, flow rate, and temperature.

Workflow for Chiral Separation:

G start Racemic this compound screen Screen Chiral Columns (e.g., Chiralcel, Chiralpak) with various mobile phases start->screen decision Separation Observed? screen->decision optimize Optimize mobile phase composition, flow rate, and temperature for baseline resolution decision->optimize Yes rescreen Try different CSPs or mobile phase modes (e.g., SFC) decision->rescreen No purify Scale up to preparative chiral HPLC for enantiomer isolation optimize->purify rescreen->screen

Caption: Workflow for developing a chiral HPLC separation method.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is a starting point for the initial purification of crude this compound.

  • Slurry Preparation: In a beaker, add silica gel to a 98:2 mixture of dichloromethane (DCM) and methanol (MeOH). Swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring a flat top surface.

  • Equilibration: Equilibrate the packed column with a mobile phase of 98:2 DCM:MeOH containing 1% triethylamine (TEA) until the baseline on your detector is stable.

  • Sample Loading: Dissolve your crude compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. A gradient elution can be employed by gradually increasing the percentage of methanol to elute more polar impurities. For example, a gradient from 2% to 10% MeOH in DCM (with 1% TEA maintained throughout) over 10-15 column volumes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Example Normal-Phase Gradient for Purification

Time (Column Volumes)% Dichloromethane% Methanol% Triethylamine
0-29821
2-1298 -> 902 -> 101
12-1590101

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • PubChem. (n.d.). This compound.
  • Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?
  • King, A. (n.d.). Successful Flash Chromatography. King Group.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • MDPI. (2023, January 12). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • ResearchGate. (2020, May 20). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Acta Poloniae Pharmaceutica. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.

Sources

solubility issues of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS No: 1378606-06-4).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this promising heterocyclic compound. Here, we will address specific issues you might encounter during your experiments, providing practical, step-by-step guidance and clear scientific explanations.

I. Troubleshooting Guide: Overcoming Solubility Hurdles

This section is structured to provide immediate, actionable solutions to common problems encountered in the laboratory.

Q1: My initial attempt to dissolve this compound in a common solvent like methanol or water has failed. What is the underlying issue and what should be my next step?

A1: Understanding the Challenge and a Strategic Approach

The structure of this compound, with its fused pyrrolo-imidazole ring system, presents a unique solubility profile. While the hydroxyl (-OH) group and the nitrogen atoms can participate in hydrogen bonding, the overall molecule has a degree of rigidity and nonpolar surface area that can limit its solubility in highly polar solvents like water or less polar solvents. The compound has a calculated LogP of approximately -0.5 to -0.6, suggesting a preference for more polar environments, yet practical solubility can be limited by crystal lattice energy.[1][2]

Your Next Steps: A Systematic Solvent Screening Protocol

Instead of random solvent selection, a systematic approach is more efficient. The following protocol is designed to quickly identify a suitable solvent system.

Experimental Protocol: Systematic Solvent Screening

  • Preparation : Weigh out a small, precise amount of your compound (e.g., 1 mg) into several separate, small, clear vials.

  • Initial Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the tiered list below.

  • Observation and Sonication :

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution.

    • If not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Re-inspect for any change.

  • Incremental Solvent Addition : If the compound remains insoluble, add another measured volume of the solvent (e.g., another 100 µL) and repeat the observation and sonication steps. Continue this process up to a final volume of 1 mL.

  • Heating : If the compound is still not dissolved at room temperature, gently warm the solution to 40-50°C. Be cautious, as heat can degrade some compounds.

  • Documentation : Carefully record your observations for each solvent, noting the approximate concentration at which dissolution occurred, and whether heating was required.

Q2: I have identified a suitable organic solvent, but my downstream application requires an aqueous buffer. How can I formulate a solution?

A2: The Co-Solvent Method

This is a classic formulation challenge. The most effective strategy is the use of a co-solvent system. This involves dissolving the compound in a minimal amount of a water-miscible organic solvent first, and then slowly diluting with the aqueous buffer.

Experimental Protocol: Co-Solvent Formulation

  • Initial Dissolution : Dissolve the this compound in a small volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, DMF, or a short-chain alcohol like ethanol). Aim for a concentrated stock solution.

  • Pre-warming : Gently warm your aqueous buffer to slightly above room temperature. This can sometimes help prevent precipitation upon addition of the organic stock.

  • Slow Titration : While vortexing or stirring the aqueous buffer, add the concentrated organic stock solution dropwise.

  • Observation : Monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to either increase the proportion of the organic co-solvent or reduce the final concentration of your compound.

Q3: My compound precipitates out of my aqueous buffer over time. How can I improve the stability of my solution?

A3: Addressing Solution Instability

Precipitation over time indicates that the solution is supersaturated and thermodynamically unstable. Here are several strategies to mitigate this:

  • pH Adjustment : The imidazole moiety in the molecule is basic.[3] Modifying the pH of your buffer can significantly impact solubility. For a basic compound, lowering the pH (acidifying the buffer) will protonate the basic nitrogen atoms, forming a more soluble salt. Experiment with buffers in the pH range of 5.0-6.5.

  • Use of Solubilizing Excipients : For particularly challenging cases, consider the use of excipients. Cyclodextrins, for example, can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[4][5] Studies on similar pyrrole-imidazole polyamides have shown significant solubility enhancement with hydroxypropyl-β-cyclodextrin (HPβCD).[4][5]

II. Frequently Asked Questions (FAQs)

Q4: What is the expected solubility of this compound in common laboratory solvents?

A4: While extensive public data on the solubility of this specific molecule is limited, we can infer a likely solubility profile based on its structure and the properties of related pyrrolo-imidazole compounds.

Table 1: Predicted Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighThese solvents are excellent at disrupting crystal lattice forces and can solvate both polar and nonpolar parts of the molecule.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl group and nitrogen atoms can hydrogen bond with these solvents. Solubility may be lower than in polar aprotic solvents due to the energetic cost of disrupting the solvent's own hydrogen bonding network.
Aqueous Buffers PBS, TrisLow to ModerateSolubility is expected to be pH-dependent. At neutral pH, solubility may be limited. Acidic buffers are likely to improve solubility.
Chlorinated Dichloromethane (DCM)Low to ModerateWhile capable of dissolving a range of organic compounds, the polarity may not be optimal for this molecule.
Nonpolar Toluene, HexanesVery LowThe molecule's polarity from the hydroxyl and imidazole groups makes it poorly suited for nonpolar environments.
Q5: Are there any safety precautions I should be aware of when handling this compound?

A5: Yes. According to available safety data, this compound should be handled with care. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Always adhere to standard laboratory safety protocols:

  • Work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Q6: How should I store this compound?

A6: For long-term stability, the compound, which is a solid, should be stored in a tightly sealed container in a dry environment, refrigerated at 2-8°C.

III. Visualizing the Troubleshooting Workflow

To aid in your experimental design, the following diagram outlines the logical progression for tackling solubility issues with this compound.

Solubility_Workflow cluster_troubleshooting Troubleshooting Path start Start: Weigh Compound solvent_screen Systematic Solvent Screen DMSO, DMF Methanol, Ethanol Water, PBS start->solvent_screen dissolved_check Fully Dissolved? solvent_screen->dissolved_check sonicate_heat Apply Energy Sonication Gentle Heating (40-50°C) dissolved_check->sonicate_heat No proceed Proceed with Experiment dissolved_check->proceed Yes dissolved_check2 Fully Dissolved? sonicate_heat->dissolved_check2 cosolvent Co-Solvent Approach 1. Dissolve in minimal organic solvent 2. Titrate into aqueous buffer dissolved_check2->cosolvent No, for aqueous use dissolved_check2->proceed Yes ph_adjust pH Adjustment Lower pH to form soluble salt (e.g., pH 5.0-6.5) cosolvent->ph_adjust Precipitation Occurs excipients Add Excipients e.g., Cyclodextrins (HPβCD) ph_adjust->excipients Still Unstable excipients->proceed

Caption: Decision workflow for solubilizing the target compound.

References

  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates. National Institutes of Health (NIH). [Link]
  • Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates.
  • This compound. PubChem. [Link]
  • 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. ChemSynthesis. [Link]
  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride - D
  • Tactics to Improve Solubility. The Royal Society of Chemistry. [Link]
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
  • 6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-amine. PubChem. [Link]
  • Imidazole. Wikipedia. [Link]
  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. National Institutes of Health (NIH). [Link]
  • Pyrroloimidazole. PubChem. [Link]
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

Sources

Technical Support Center: Scaling Up the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this valuable pyrroloimidazole derivative. We will delve into the practical aspects of transitioning from bench-scale synthesis to larger-scale production, focusing on troubleshooting common issues and providing a framework for robust process development.

I. Understanding the Synthetic Landscape

The synthesis of this compound can be approached through several synthetic routes. A common and effective method is a four-step sequence starting from 4-hydroxypyrrolidin-2-one. This pathway involves:

  • Silylation of the hydroxyl group to protect it during subsequent reactions.

  • Transformation of the resulting derivative into a cyclic imidate .

  • Amination of the cyclic imidate.

  • Cyclization of the amidine intermediate to yield the final product.[1]

Alternative methods include the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride.[2] While effective at a lab scale, scaling up these syntheses introduces challenges that require careful consideration.

II. Troubleshooting Guide for Scale-Up Synthesis

This section addresses common problems encountered during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Issue 1: Low or Inconsistent Yields

Potential Cause Explanation Troubleshooting Steps
Incomplete Reactions On a larger scale, inefficient mixing and heat transfer can lead to incomplete conversions. Hot spots or localized cooling can significantly affect reaction kinetics.- Optimize Stirring: Ensure adequate agitation for the reactor volume. Use overhead stirrers with appropriate impeller designs (e.g., anchor, pitched blade) for viscous reaction mixtures. - Controlled Reagent Addition: Add reagents in a controlled manner (e.g., via a syringe pump or addition funnel) to manage exothermic events and maintain optimal reaction temperature. - Monitor Reaction Progress: Utilize in-process controls (e.g., TLC, HPLC, NMR) to track the reaction to completion before proceeding to the next step.
Side Reactions Increased reaction times or localized high temperatures during scale-up can promote the formation of byproducts.- Temperature Control: Implement a robust temperature control system for the reactor. For highly exothermic steps, consider a jacketed reactor with a circulating temperature control unit. - Solvent Selection: Re-evaluate the solvent choice for scalability. Solvents with higher boiling points can offer better temperature control. However, consider the downstream purification challenges.
Product Degradation The target molecule may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures, which can be more pronounced during longer work-up procedures at scale.- Minimize Reaction and Work-up Times: Optimize the process to reduce the time the product is exposed to harsh conditions. - pH Control: Carefully monitor and control the pH during extractions and washes.

Issue 2: Product Purification Challenges

Potential Cause Explanation Troubleshooting Steps
Persistent Impurities Impurities that were minor at a small scale can become significant challenges during large-scale purification.- Recrystallization: This is often the most effective method for purifying solid compounds at scale.[3] Experiment with different solvent systems to find one that provides good recovery and high purity. - Column Chromatography: While less ideal for very large quantities, flash chromatography can be optimized for scale-up. Consider using larger columns and optimizing the mobile phase to improve separation. For highly polar compounds, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[4]
Emulsion Formation during Extraction The presence of polar functionalities in the target molecule and byproducts can lead to the formation of stable emulsions during aqueous work-up, making phase separation difficult.- "Salting Out": Add brine (saturated sodium chloride solution) to the aqueous layer to increase its polarity and help break the emulsion.[4] - Filtration: Pass the emulsified layer through a pad of Celite or glass wool to help separate the phases.[4] - Centrifugation: If available, centrifugation can be a highly effective method for separating stubborn emulsions.[4]
Product Oiling Out During crystallization, the product may separate as an oil rather than a crystalline solid, especially if impurities are present.- Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites.[4] - Seed Crystals: Add a small crystal of the pure compound to induce crystallization.[4] - Solvent System Optimization: The solvent may be too good a solvent for the compound at the crystallization temperature. Try a more non-polar solvent or a mixture of solvents.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: The use of reagents like phosphoryl chloride requires careful handling in a well-ventilated fume hood, especially at a larger scale. Exothermic reactions need to be anticipated and controlled to prevent runaways. A thorough safety review of each step is crucial before attempting a scale-up.

Q2: How do I choose the right solvent for a scaled-up reaction and purification?

A2: Solvent selection for scale-up should consider not only reaction performance but also safety (flashpoint), environmental impact (green chemistry principles), cost, and ease of removal. For purification, the solvent should ideally dissolve the compound well at elevated temperatures but poorly at room temperature or below to ensure good recovery during crystallization.[3]

Q3: My target compound, a basic heterocycle, streaks on the silica gel TLC plate. How can I improve the chromatography?

A3: Streaking of basic compounds on silica gel is common due to strong interactions with the acidic silica surface. To mitigate this, you can:

  • Add a basic modifier to your mobile phase, such as triethylamine (typically 0.1-1%).

  • Use deactivated silica gel or alumina for chromatography.

  • Consider reversed-phase chromatography , which is often better suited for polar and basic compounds.[4]

Q4: Are there any "green" or more sustainable approaches to this synthesis?

A4: Yes, exploring microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields.[5] Additionally, conducting a thorough solvent selection to replace hazardous solvents with more environmentally friendly alternatives is a key aspect of green chemistry.

IV. Experimental Protocols and Visualization

A. Recommended Lab-Scale Synthesis Protocol

This protocol is based on the four-step synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-6-ol.[1]

Step 1: Silylation of (S)-4-hydroxypyrrolidin-2-one

  • Dissolve (S)-4-hydroxypyrrolidin-2-one in an appropriate aprotic solvent (e.g., dichloromethane, THF).

  • Add a suitable silylating agent (e.g., TBDMSCl) and a base (e.g., imidazole).

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product.

Step 2: Formation of the Cyclic Imidate

  • Treat the silylated product with a suitable reagent to form the cyclic imidate.

Step 3: Amination

  • React the cyclic imidate with the appropriate aminoacetaldehyde equivalent.

Step 4: Cyclization and Desilylation

  • Induce cyclization of the amidine intermediate, which may also involve the removal of the silyl protecting group, to yield the final product.

B. Visualization of the Synthetic Workflow and Troubleshooting Logic

The following diagrams illustrate the synthetic pathway and the decision-making process for troubleshooting common scale-up issues.

Synthesis_Workflow Start 4-hydroxypyrrolidin-2-one Silylation Step 1: Silylation Start->Silylation Imidate Step 2: Cyclic Imidate Formation Silylation->Imidate Amination Step 3: Amination Imidate->Amination Cyclization Step 4: Cyclization & Desilylation Amination->Cyclization Product This compound Cyclization->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purification Purification Troubleshooting Problem Problem Encountered LowYield Low/Inconsistent Yield Problem->LowYield Purification Purification Issues Problem->Purification IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn SideRxn Side Reactions? LowYield->SideRxn Degradation Product Degradation? LowYield->Degradation PersistentImp Persistent Impurities? Purification->PersistentImp Emulsion Emulsion Formation? Purification->Emulsion OilingOut Oiling Out? Purification->OilingOut

Caption: Troubleshooting decision tree for scale-up synthesis.

V. References

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Mauragis, M. A., Veley, M. F., & Lipton, M. F. (1996). Evaluation and Rapid Scale-Up of the Synthesis of the Pyrrolopyrimidines U-101033E and U-104067F. Organic Process Research & Development, 1(1), 39-44.

  • 6 key challenges when scaling up sustainable chemical processes. (2025). UK-CPI.com. Retrieved January 10, 2026, from [Link]

  • Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing. Retrieved January 10, 2026, from [Link]

  • Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2025). ACS Publications. Retrieved January 10, 2026, from [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[6][7]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • A Divergent Synthesis of Numerous Pyrroloiminoquinone Alkaloids Identifies Promising Antiprotozoal Agents. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][4][5][6]triazole derivatives as necroptosis inhibitors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

  • One-pot synthesis of dihydro-8H acenaphtho[1',2':4,5]pyrrolo[1,2-a]imidazole-diol derivatives. (2020). PubMed. Retrieved January 10, 2026, from [Link]

  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry. Retrieved January 10, 2026, from [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Stabilization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-DPIM-2026-01-10

Version: 1.0

Introduction

Welcome to the dedicated technical support guide for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Due to its unique fused heterocyclic structure containing both an imidazole ring and a secondary alcohol, this compound presents specific stability challenges. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to empower you to maintain the quality of your samples for the duration of your research and development endeavors. Our approach is grounded in established principles of chemical stability, guided by ICH regulations, and informed by extensive experience with complex heterocyclic molecules.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the storage and handling of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two primary points of vulnerability are the imidazole moiety and the secondary alcohol. The imidazole ring is susceptible to oxidation (both autoxidation and photo-oxidation) and hydrolysis under acidic or basic conditions.[1] The secondary alcohol at the 6-position can undergo oxidation to form a ketone. The proximity of these two functional groups may also lead to more complex degradation pathways.

Q2: What are the ideal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored as a solid at 2-8°C .[2] A related compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride, is recommended to be stored at -20°C, which suggests that colder temperatures are generally favorable for the core structure.[3] To mitigate degradation, the compound should be protected from light, moisture, and atmospheric oxygen.

Q3: How should I handle the compound to minimize degradation during experimental use?

A3: Given its potential sensitivity to air and moisture, it is recommended to handle the solid compound in an inert atmosphere, such as a glovebox or under a stream of argon or nitrogen. If a glovebox is not available, minimize the time the container is open to the atmosphere. For preparing solutions, use anhydrous solvents and degas them prior to use.

Q4: Is this compound hygroscopic?

A4: While specific data for this compound is not available, many heterocyclic compounds, especially those with polar functional groups like alcohols and amines, can be hygroscopic. It is prudent to assume the compound is hygroscopic and take appropriate precautions, such as storing it in a desiccator and minimizing its exposure to ambient air.

Q5: What type of container is best for storing this compound?

A5: Amber glass vials with tight-fitting, inert caps are recommended. The amber glass will protect the compound from light, and a high-quality cap with a PTFE liner will provide a good seal against moisture and air ingress. For highly sensitive applications, consider ampoules sealed under an inert atmosphere.

Troubleshooting Guide

This section provides solutions to common problems encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., color change from white to yellow/brown, clumping) 1. Oxidation: Exposure to air. 2. Photodegradation: Exposure to light. 3. Hygroscopicity: Absorption of moisture.1. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing. 2. Store in an amber vial or in a light-proof container. 3. Store in a desiccator containing a suitable desiccant.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) 1. Chemical Degradation: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Re-evaluate storage conditions to ensure they are optimal. 3. Use a validated stability-indicating analytical method for purity assessment.
Decreased potency or activity in biological assays 1. Degradation of the active compound. 1. Confirm the purity of the compound using a quantitative analytical method (e.g., HPLC with a calibrated standard). 2. If degradation is confirmed, obtain a fresh batch of the compound and strictly adhere to the recommended storage and handling procedures.
Poor solubility or formation of particulates in solution 1. Formation of insoluble degradation products. 2. Polymorphic changes during storage. 1. Filter the solution through a 0.22 µm filter before use. 2. Analyze the insoluble material to identify its nature. 3. Evaluate the solid-state properties of the compound to check for polymorphism.

Experimental Protocols

To ensure the integrity of your research, we provide the following detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A guidelines.[1][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound at 80°C for 48 hours.

    • Dissolve in the solvent for analysis.

  • Photodegradation:

    • Expose the solid compound and a 1 mg/mL solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][6]

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method such as HPLC-UV or LC-MS.

  • The goal is to achieve 5-20% degradation of the parent compound.[1] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • A C18 reversed-phase column is a good starting point.

  • Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject the mixture of the parent compound and its degradation products from the forced degradation study.

  • Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

3. Detection:

  • Use a photodiode array (PDA) detector to obtain UV spectra of all peaks. This helps in peak tracking and purity assessment.

  • Mass spectrometry (MS) detection is highly recommended for identifying the mass of the degradation products, which aids in their structural elucidation.

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_degradation Degradation Products main Parent Compound ketone Oxidation Product (Ketone) main->ketone Oxidation (at C6-OH) ring_opened Hydrolytic Products (Ring-Opened) main->ring_opened Hydrolysis (Acid/Base) oxidized_imidazole Oxidized Imidazole Ring Products main->oxidized_imidazole Oxidation (Imidazole Ring)

Caption: Potential degradation pathways of the parent compound.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions start Start: Pure Compound stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation analysis Analyze by Stability-Indicating Method (e.g., HPLC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradants & Pathways analysis->end

Caption: Workflow for the forced degradation study.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. [Link]
  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
  • PubChem Compound Summary for CID 67356950, this compound.
  • Forced Degradation Studies for Drug Substances and Drug Products - Scientific and Regulatory Considerations. AAPS PharmSciTech, 12(1), 213–221. [Link]

Sources

avoiding racemization during chiral synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of maintaining stereochemical integrity during this synthesis. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the successful and efficient production of your target enantiomer.

Introduction: The Criticality of Stereocontrol

The biological activity of chiral molecules is often highly dependent on their stereochemistry. In the case of this compound and its derivatives, which are of significant interest in medicinal chemistry, controlling the absolute configuration at the C6 stereocenter is paramount.[1] Loss of enantiomeric purity through racemization can lead to diminished therapeutic efficacy, altered pharmacological profiles, and increased regulatory hurdles. This guide will focus on the practical aspects of preventing racemization during the key synthetic steps, particularly the stereoselective reduction of the prochiral ketone precursor, 5H-pyrrolo[1,2-a]imidazol-6(7H)-one.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). This is a significant concern because the biological activity of the two enantiomers of this compound can differ substantially. The loss of stereochemical integrity can lead to a product with reduced or altered biological effect.

Q2: What is the primary mechanism of racemization for the ketone precursor, 5H-pyrrolo[1,2-a]imidazol-6(7H)-one?

A2: The primary mechanism of racemization for the ketone precursor involves the formation of a planar enol or enolate intermediate under either acidic or basic conditions. The proton at the C5 position, alpha to the carbonyl group, is acidic (approximate pKa of a ketone alpha-proton is around 20) and can be removed by a base to form a planar enolate.[2][3] Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture of the ketone. A similar process can occur under acidic conditions through the formation of a planar enol.

Q3: Can the final product, this compound, also undergo racemization?

A3: While the chiral center in the final alcohol product is generally more stable than in the ketone precursor, racemization is still possible, particularly under harsh acidic or basic conditions. The hydroxyl group can be protonated under acidic conditions, making it a good leaving group. If a carbocation is formed at the chiral center, it will be planar and subsequent reaction with a nucleophile (e.g., water) will lead to a racemic mixture. Under strongly basic conditions, deprotonation of the hydroxyl group could potentially facilitate an oxidation-reduction equilibrium with trace amounts of the ketone, which could then racemize. However, this is generally less of a concern than the racemization of the ketone precursor.

Q4: How do I choose the right chiral reducing agent for the asymmetric reduction of 5H-pyrrolo[1,2-a]imidazol-6(7H)-one?

A4: The choice of chiral reducing agent is critical for achieving high enantioselectivity. Commonly used and highly effective reagents for this type of transformation include Corey-Bakshi-Shibata (CBS) catalysts and Noyori-type ruthenium catalysts.[4][5][6] The selection will depend on factors such as the desired enantiomer, substrate compatibility, cost, and scale of the reaction. It is often necessary to screen a small number of catalysts and conditions to find the optimal system for your specific substrate.

Troubleshooting Guide: Avoiding Racemization

This section provides a systematic approach to troubleshooting common issues that lead to a loss of enantiomeric excess (e.e.) during the synthesis of this compound.

Problem 1: Low enantiomeric excess (e.e.) after asymmetric reduction.
Potential Cause Explanation Recommended Solution
Inappropriate Chiral Catalyst/Reagent The chosen catalyst may not provide sufficient steric or electronic differentiation between the two faces of the ketone carbonyl.Screen a panel of chiral reducing agents. For the (S)-alcohol, an (S)-CBS catalyst is a good starting point. For the (R)-alcohol, an (R)-CBS catalyst would be used. Consider different borane sources (e.g., BH₃·THF, BH₃·SMe₂) as this can also influence selectivity.[5] Noyori-type catalysts with different chiral ligands (e.g., (R)-BINAP vs. (S)-BINAP) should also be evaluated.[6]
Non-Optimal Reaction Temperature Higher temperatures can lead to decreased enantioselectivity by providing enough energy to overcome the activation energy difference between the two diastereomeric transition states.Perform the reduction at lower temperatures. For CBS reductions, temperatures between -78 °C and 0 °C are common. For Noyori hydrogenations, the optimal temperature will depend on the specific catalyst and substrate.
Presence of Water or Protic Impurities Water can react with the borane reducing agent and can also interfere with the catalyst-substrate complex, leading to a non-selective background reduction.Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[4]
Incorrect Stoichiometry An incorrect ratio of catalyst to reducing agent or substrate can lead to incomplete reaction or side reactions that lower the e.e.Carefully control the stoichiometry of all reagents. For catalytic reductions, ensure the substrate is added slowly to the mixture of the catalyst and the stoichiometric reducing agent.
Problem 2: Loss of enantiomeric excess during work-up or purification.
Potential Cause Explanation Recommended Solution
Exposure to Strong Acid or Base As discussed in the FAQs, both the ketone precursor (if any remains) and the alcohol product can be susceptible to racemization under harsh pH conditions.Use a mild work-up procedure. Quench the reaction with a buffered solution or a weak acid (e.g., saturated aqueous NH₄Cl). Avoid strong acids or bases during extraction. If an acidic or basic wash is necessary, perform it quickly at low temperatures and immediately neutralize the organic layer.
Prolonged Heating Extended heating during solvent removal or purification can potentially lead to racemization, although this is less common for the alcohol.Remove solvents under reduced pressure at low temperatures. If distillation is required, use a high-vacuum, short-path apparatus to minimize thermal stress on the compound.
Inappropriate Chromatography Conditions Some silica gel or alumina can have acidic or basic sites that can catalyze racemization on the column.Use deactivated silica gel (e.g., by treating with a triethylamine solution and then drying) for column chromatography. Alternatively, consider using a different stationary phase, such as Florisil or Celite. Perform chromatography as quickly as possible. Chiral HPLC can be used for both analysis and purification, but care must be taken to choose a mobile phase that will not cause on-column racemization.[7]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction using a CBS Catalyst

This protocol is a general guideline and should be optimized for the specific substrate.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the (S)- or (R)-CBS catalyst (5-10 mol%) in anhydrous THF to a flame-dried flask.

  • Addition of Borane: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) while maintaining the temperature.

  • Substrate Addition: After stirring for 15-30 minutes, cool the mixture to the desired reaction temperature (e.g., -20 °C) and slowly add a solution of 5H-pyrrolo[1,2-a]imidazol-6(7H)-one in anhydrous THF.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature, and then add saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on deactivated silica gel.

Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst

This is a general procedure for a transfer hydrogenation, a common application of Noyori catalysts.

  • Catalyst Activation: In a glovebox or under an inert atmosphere, dissolve the Noyori catalyst (e.g., RuCl₂n) (0.5-2 mol%) and a base (e.g., K₂CO₃ or Et₃N) in an appropriate solvent (e.g., isopropanol, which also serves as the hydrogen source).

  • Substrate Addition: Add the 5H-pyrrolo[1,2-a]imidazol-6(7H)-one to the catalyst mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify the crude product by chromatography.

Data Presentation

Table 1: Comparison of Chiral Reducing Agents for Asymmetric Ketone Reduction (Illustrative Examples for Aryl Alkyl Ketones)

Catalyst/ReagentSubstrateReducing AgentSolventTemp (°C)e.e. (%)Ref.
(R)-CBSAcetophenoneBH₃·SMe₂THF2597 (S)[8]
(S)-CBSAcetophenoneBH₃·THFTHF-2096 (R)[5]
RuCl₂[(S)-BINAP]AcetophenoneH₂ (4 atm)MeOH2595 (S)[9]
RuCl₂[(R)-BINAP]1'-AcetonaphthoneH₂ (100 atm)EtOH2598 (R)[9]

Note: The data in this table are for representative ketones and serve to illustrate the high levels of enantioselectivity achievable with these catalyst systems. Optimal conditions and the resulting e.e. for 5H-pyrrolo[1,2-a]imidazol-6(7H)-one must be determined experimentally.

Visualizations

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low e.e. Observed check_catalyst Is the catalyst appropriate for the desired enantiomer? start->check_catalyst change_catalyst Screen different chiral catalysts (e.g., opposite enantiomer of CBS, different ligands for Noyori). check_catalyst->change_catalyst No check_temp Is the reaction temperature too high? check_catalyst->check_temp Yes change_catalyst->check_temp lower_temp Decrease reaction temperature (e.g., to -40°C or -78°C). check_temp->lower_temp Yes check_impurities Are there protic impurities (e.g., water) in the reaction? check_temp->check_impurities No lower_temp->check_impurities dry_reagents Use anhydrous solvents and reagents. Dry glassware thoroughly. check_impurities->dry_reagents Yes check_stoichiometry Is the stoichiometry of reagents correct? check_impurities->check_stoichiometry No dry_reagents->check_stoichiometry optimize_stoichiometry Carefully control the addition and ratio of all reagents. check_stoichiometry->optimize_stoichiometry No final_optimization Systematically optimize all parameters. check_stoichiometry->final_optimization Yes optimize_stoichiometry->final_optimization

Caption: A decision tree for troubleshooting low enantiomeric excess in asymmetric reductions.

References

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
  • Corey–Itsuno reduction. In: Wikipedia.
  • Noyori Hydrogenation. NROChemistry.
  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Center for Biotechnology Information.
  • Asymmetric reduction of ketones using CBS catalyst. ResearchGate.
  • The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
  • Approximate pKa chart of the functional groups.
  • Stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones: access to annulated chiral imidazol(in)ium salts. National Center for Biotechnology Information.
  • This compound. PubChem.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Center for Biotechnology Information.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate.
  • Chiral magnetic microspheres purified by centrifugal field flow fractionation and microspheres magnetic chiral chromatography for benzoin racemate separation. National Center for Biotechnology Information.
  • Ryoji Noyori - Nobel Lecture. NobelPrize.org.
  • Pka Chart. Scribd.
  • Bordwell pKa Table. Organic Chemistry Data.
  • Enantiomerization of chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][4][5][6] benzothiadiazine 5,5-dioxide by stopped-flow multidimensional HPLC. National Center for Biotechnology Information.
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. National Center for Biotechnology Information.
  • The pKa Table Is Your Friend. Master Organic Chemistry.
  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. National Center for Biotechnology Information.
  • 5H-Pyrrolo[1,2-a]imidazole-3-carboxylic acid, 2-amino-6,7-dihydro-, methyl ester. ChemBK.
  • Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‐a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2. Y-Scholar Hub@YONSEI.
  • Binaphthyl–prolinol chiral ligands: design and their application in enantioselective arylation of aromatic aldehydes. Royal Society of Chemistry.
  • Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. Royal Society of Chemistry.
  • Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[6][8]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]. National Center for Biotechnology Information.

Sources

Technical Support Center: Refinement of Experimental Protocols for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical guidance for refining your biological assay protocols. Our goal is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, empowering you to develop robust and reproducible assays.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides by Assay Type

    • Immunoassays (ELISA & Western Blot)

    • Cell-Based Assays

    • Enzyme Assays

    • Nucleic Acid Amplification Assays (qPCR)

  • Core Principles of Assay Refinement

  • References

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during assay development and execution.

Q1: My ELISA is showing high background across the entire plate. What's the most likely cause?

High background in an ELISA can obscure your signal and reduce the sensitivity of your assay.[1] The most frequent culprits are issues with blocking or washing steps.[1] Insufficient blocking leaves plastic surfaces exposed, leading to non-specific binding of antibodies.[2] Inadequate washing fails to remove unbound reagents, which can then generate a signal.[1][3]

Q2: I'm observing no signal or a very weak signal in my Western blot. What should I check first?

When faced with a weak or absent signal in a Western blot, the initial step is to systematically review your protocol and reagent preparation.[4] Common issues include problems with the primary or secondary antibodies (e.g., incorrect concentration, low affinity, or degradation), issues with the antigen (e.g., low abundance in the sample, degradation), or inefficient transfer of proteins from the gel to the membrane.[4] Also, confirm that your detection reagents have not expired and were prepared correctly.[5]

Q3: My qPCR results have inconsistent Ct values for my biological replicates. What could be the reason?

Inconsistent Ct values among biological replicates in qPCR often point to variability in the initial sample quantity or quality.[4] It is critical to ensure that the RNA or DNA input is consistent across all samples.[4] Other contributing factors can include poor RNA quality, inefficient reverse transcription, or the presence of PCR inhibitors in your samples.[4]

Q4: What are the primary sources of variability in cell-based assays?

Variability in cell-based assays can be introduced at multiple stages.[6][7] Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition.[4] The handling of cells, including trypsinization timing and their placement within the incubator, can also significantly impact results.[4]

Troubleshooting Guides by Assay Type

This section provides more detailed troubleshooting guides for specific assay platforms.

Immunoassays (ELISA & Western Blot)

High background is a common issue that reduces the signal-to-noise ratio, making it difficult to discern true positive signals.

Causality: High background arises from non-specific binding of antibodies or detection reagents to the solid phase (e.g., microplate wells or blotting membrane) or from cross-reactivity with other molecules in the sample.

Troubleshooting Workflow:

high_background_troubleshooting start High Background Observed check_blocking Optimize Blocking start->check_blocking Is blocking sufficient? check_washing Improve Washing Steps check_blocking->check_washing Still high? resolved Problem Resolved check_blocking->resolved Resolved check_antibody Review Antibody Concentrations check_washing->check_antibody Still high? check_washing->resolved Resolved check_reagents Assess Reagent Quality check_antibody->check_reagents Still high? check_antibody->resolved Resolved check_reagents->resolved Resolved

Caption: Troubleshooting workflow for high background in immunoassays.

Solutions:

Potential Cause Recommended Solution Explanation
Insufficient Blocking Increase blocking incubation time or temperature. Consider changing the blocking agent (e.g., from non-fat dry milk to BSA or vice versa).[5][8] Increase the concentration of the blocking agent.[5]Blocking agents saturate non-specific binding sites on the solid phase. Optimizing the blocking conditions ensures maximal coverage.
Inadequate Washing Increase the number and duration of wash steps.[8] Ensure adequate wash buffer volume is used for each wash.[9] Adding a surfactant like Tween-20 to the wash buffer can help reduce non-specific binding.[8]Thorough washing removes unbound and weakly bound antibodies and other reagents that can contribute to background signal.
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal without increasing background.[8][10]Excess antibody can lead to non-specific binding. Reducing the concentration can minimize this effect while maintaining specific signal.
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins in the sample.The secondary antibody may be binding to other proteins in the sample or on the solid phase.
Contaminated Reagents Prepare fresh buffers and reagent solutions.[10] Ensure high-quality water is used for all preparations.[3][9]Contaminants in reagents can interfere with the assay and cause high background.

A lack of signal can be frustrating and may be due to a variety of factors throughout the experimental workflow.

Causality: A weak or absent signal indicates a failure in one or more steps of the assay, from antigen immobilization to signal detection.

Troubleshooting Workflow:

weak_signal_troubleshooting start Weak or No Signal check_reagents Verify Reagent Activity start->check_reagents check_protein Confirm Protein Presence & Transfer (WB) check_reagents->check_protein Reagents OK? resolved Problem Resolved check_reagents->resolved Resolved check_antibody Optimize Antibody Incubation check_protein->check_antibody Protein Present? check_protein->resolved Resolved check_detection Validate Detection System check_antibody->check_detection Still Weak? check_antibody->resolved Resolved check_detection->resolved Resolved

Caption: Troubleshooting workflow for weak or no signal in immunoassays.

Solutions:

Potential Cause Recommended Solution Explanation
Inactive Antibody or Antigen Use fresh antibody dilutions for each experiment.[5][11] Ensure proper storage of antibodies and antigens according to the manufacturer's instructions.Repeated freeze-thaw cycles or improper storage can degrade antibodies and antigens, reducing their activity.
Low Protein Load or Inefficient Transfer (Western Blot) Increase the amount of protein loaded onto the gel.[8] Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[8]A sufficient amount of the target protein must be present and successfully transferred to the membrane for detection.
Suboptimal Antibody Concentration or Incubation Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[5]This can increase the amount of primary antibody that binds to the target protein, leading to a stronger signal.
Inactive Detection Reagents Ensure that enzyme conjugates and substrates are not expired and have been stored correctly.[5] Prepare fresh substrate solution immediately before use.[9]The components of the detection system can lose activity over time, leading to a weak or absent signal.
Presence of Inhibitors Ensure that buffers are compatible with the detection system (e.g., avoid sodium azide with HRP-conjugated antibodies).Certain chemicals can inhibit the activity of the detection enzyme.
Cell-Based Assays

Causality: Variability in cell-based assays often stems from inconsistencies in cell handling and plating, as well as environmental factors within the microplate.

Troubleshooting Workflow:

cell_assay_variability start High Well-to-Well Variability cell_suspension Ensure Homogeneous Cell Suspension start->cell_suspension pipetting_technique Standardize Pipetting Technique cell_suspension->pipetting_technique Suspension Homogeneous? resolved Variability Reduced cell_suspension->resolved Resolved edge_effects Mitigate Edge Effects pipetting_technique->edge_effects Pipetting Consistent? pipetting_technique->resolved Resolved incubation_conditions Check Incubation Conditions edge_effects->incubation_conditions Still Variable? edge_effects->resolved Resolved incubation_conditions->resolved Resolved

Caption: A decision tree to systematically troubleshoot cell-based assay variability.

Solutions:

Potential Cause Recommended Solution Explanation
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during plating by gently mixing the cell suspension between pipetting.[4] Use calibrated pipettes for accurate cell dispensing.[7]A non-uniform cell suspension will result in different numbers of cells being seeded in each well.
Edge Effects Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.[4]Wells on the perimeter of the plate are more prone to evaporation, which can concentrate media components and affect cell health and growth.
Variability in Treatment Application Ensure that treatments are added consistently to all wells, both in terms of volume and timing.[4]Inconsistent application of treatments can lead to different cellular responses.
Inconsistent Incubation Ensure even temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature gradients.Variations in the microenvironment across the plate can affect cell growth and function.
Enzyme Assays

The rate of an enzymatic reaction should be linear over the initial measurement period.

Causality: Non-linearity can be caused by substrate depletion, enzyme instability, or product inhibition.

Solutions:

Potential Cause Recommended Solution Explanation
Substrate Depletion Ensure that the substrate concentration is not limiting during the assay. A good starting point is to use a substrate concentration of at least 10 times the Km of the enzyme.[4]As the substrate is consumed, its concentration may fall below a saturating level, causing the reaction rate to decrease.
Enzyme Instability Perform the assay at the optimal temperature and pH for the enzyme. Minimize the time the enzyme is kept in solution before starting the reaction.The enzyme may be losing activity over the course of the assay.
Product Inhibition Measure the initial reaction velocity (V₀) from the linear portion of the progress curve.The product of the reaction may inhibit the enzyme, causing the reaction rate to slow down over time.

Experimental Protocol: General Enzyme Activity Assay

  • Reagent Preparation: Prepare all buffers, substrate solutions, and enzyme dilutions on ice.[4]

  • Assay Mix Preparation: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the assay buffer, substrate, and any necessary cofactors.[4]

  • Temperature Equilibration: Bring the assay mix to the desired reaction temperature.[4]

  • Initiate Reaction: Add the enzyme to the assay mix to start the reaction. Mix gently but thoroughly.[4]

  • Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time at regular intervals.[4]

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.[4]

Nucleic Acid Amplification Assays (qPCR)

The appearance of unexpected products can interfere with the quantification of the target sequence.

Causality: Non-specific amplification can result from primers binding to unintended sequences in the template DNA or from primers annealing to each other (primer-dimers).

Solutions:

Potential Cause Recommended Solution Explanation
Suboptimal Annealing Temperature Optimize the annealing temperature by performing a gradient PCR.[12] The optimal annealing temperature is typically 3–5°C below the lowest primer Tm.[13]A higher annealing temperature increases the stringency of primer binding, reducing non-specific hybridization.
Poor Primer Design Use primer design software to design primers that are specific to the target sequence and have minimal self-complementarity.[13]Well-designed primers are crucial for specific and efficient amplification.
Excessive Primer Concentration Reduce the concentration of primers in the reaction.[14]High primer concentrations can increase the likelihood of primer-dimer formation.
Template Contamination Use a non-template control (NTC) to check for contamination of reagents.[15]Contaminating DNA can serve as a template for non-specific amplification.

Core Principles of Assay Refinement

Reagent Stability and Storage:

Proper storage of reagents is critical for assay performance and reproducibility.[16] Always store reagents according to the manufacturer's instructions.[16] Aliquoting reagents into single-use volumes can help to avoid repeated freeze-thaw cycles, which can damage sensitive molecules like antibodies and enzymes.

Assay Validation:

A well-developed assay should be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability of the assay to detect only the analyte of interest.

  • Precision: The degree of agreement between replicate measurements.

  • Accuracy: The closeness of the measured value to the true value.

  • Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that can be reliably determined.

Documentation:

Maintain detailed records of all experimental protocols, reagent lot numbers, and instrument settings. This information is invaluable for troubleshooting and for ensuring the long-term reproducibility of your assays.

References

  • Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?.
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide.
  • ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background.
  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™.
  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background.
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide.
  • Applied Biological Materials Inc. (n.d.). Polymerase Chain Reaction (PCR) – Tips for successful PCR and Troubleshooting PCR-qPCR.
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays.
  • BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems.
  • Bio-Rad. (n.d.). PCR Troubleshooting.
  • BioTechniques. (2019, August 14). Best practice in bioassay development.
  • BioTechniques. (2019, September). Best practices in bioassay development to support registration of biopharmaceuticals.
  • Molecular Biology. (n.d.). Assay Troubleshooting.
  • ResearchGate. (2025, February 27). Overcoming Variability in Cell-Based Assays.
  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • BioPharm International. (2019, November 1). Essentials in Bioassay Development.
  • National Institutes of Health. (n.d.). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team.
  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability.
  • PubMed. (2019, September). Best practices in bioassay development to support registration of biopharmaceuticals.
  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods. In Assay Guidance Manual.
  • Needle.Tube. (n.d.). Proper Storage of Lab Reagents: Regulatory Guidelines and Best Practices.
  • Oreate AI Blog. (2026, January 7). Research on the Management and Preservation Strategies of Laboratory Chemical Reagents' Shelf Life.
  • ResearchGate. (2025, October 18). Strategies for Enhancing the Signal-to-Noise Ratio in Optical Lateral Flow Immunoassay: A Review.
  • National Institutes of Health. (n.d.). Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio.

Sources

addressing poor bioavailability of pyrroloimidazole derivatives in vivo

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Poor Bioavailability In Vivo

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrroloimidazole derivatives. This guide is designed to provide in-depth, actionable insights into one of the most common hurdles in the development of this important class of molecules: poor in vivo bioavailability. My goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and advance your research.

Introduction: The Pyrroloimidazole Bioavailability Challenge

Pyrroloimidazole and its related fused heterocyclic derivatives, such as pyrrolopyrimidines, are privileged scaffolds in medicinal chemistry, showing promise as kinase inhibitors, anti-inflammatory, and anti-cancer agents.[1][2] However, these compounds often share physicochemical properties that, while favorable for target binding, are detrimental to oral absorption and systemic exposure. High lipophilicity and molecular weight can lead to very poor aqueous solubility, while their structures can be susceptible to rapid biotransformation in the gut wall and liver.[3]

The result is a frustratingly common scenario: a compound with nanomolar potency in a cell-free assay shows little to no effect in an animal model. This guide provides a systematic approach to diagnosing and solving this critical issue.

Troubleshooting Guide: From In Vitro Potency to In Vivo Efficacy

This section is structured as a series of common problems encountered in the lab. Each answer provides a diagnostic workflow and potential solutions grounded in pharmaceutical science.

Question 1: My lead compound is highly active in my in vitro assays, but shows no efficacy in our oral rodent model. Where do I even begin?

This is the quintessential bioavailability problem. The first step is to systematically diagnose the root cause, which almost always falls into one of two categories: poor absorption or rapid elimination (or a combination of both). Do not immediately jump to synthesizing new analogs. First, understand the properties of your current lead.

Diagnostic Workflow:

The logical flow is to first assess the fundamental properties governing oral absorption: solubility and permeability.

G cluster_0 Initial Problem cluster_1 Physicochemical Characterization cluster_2 Diagnosis & Action start High In Vitro Potency, Low In Vivo Efficacy sol Assess Aqueous Solubility start->sol perm Assess Permeability (e.g., Caco-2, PAMPA) start->perm low_sol Problem: Low Solubility (BCS Class II or IV) sol->low_sol Result: <10 µg/mL low_perm Problem: Low Permeability (BCS Class III or IV) perm->low_perm Result: Papp <1 x 10⁻⁶ cm/s pk_study Conduct Pilot IV vs. PO Pharmacokinetic (PK) Study low_sol->pk_study If solubility is the primary issue, formulation may help. Proceed to PK. low_perm->pk_study Permeability is harder to fix. Confirm exposure before redesign. fpm Problem: High First-Pass Metabolism pk_study->fpm Result: Oral Bioavailability (F%) << 5% and/or High Clearance

Caption: Initial diagnostic workflow for poor in vivo performance.

Expertise & Causality: The Biopharmaceutics Classification System (BCS) provides a framework for understanding these issues.[4][5]

  • Low Solubility: The compound cannot dissolve effectively in the gastrointestinal fluids, meaning it is not available for absorption. This is the most common issue for complex heterocyclic molecules.[5] The rate-limiting step to absorption is dissolution.[5]

  • Low Permeability: The compound dissolves but cannot efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to molecular size, polarity, or being a substrate for efflux transporters.[6]

  • First-Pass Metabolism: The compound dissolves and is absorbed, but it is heavily metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[7][8] This presystemic metabolism significantly reduces the concentration of the active drug.[9]

Your first experiments should be to measure kinetic solubility and permeability. See Appendix 1 for a detailed protocol for a kinetic solubility assay.

Question 2: We've confirmed our compound's aqueous solubility is extremely low (<1 µg/mL). What are the most effective strategies to address this?

Low solubility is a classic "BCS Class II" problem (low solubility, high permeability).[4] Here, improving the dissolution rate and/or the concentration of dissolved drug in the gut is paramount. You have several options, ranging from simple physical modifications to advanced formulation and chemical strategies.

Strategies to Enhance Solubility and Dissolution:

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[10][11]Simple, well-established (micronization). Can be highly effective (nanonization).May not be sufficient for extremely insoluble compounds. Nanonization requires specialized equipment.[11]
Amorphous Solid Dispersions The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous (non-crystalline) state, which has higher apparent solubility and avoids the energy barrier of crystal lattice dissolution.[10][12]Can achieve significant increases in solubility and bioavailability.Can be physically unstable (recrystallization). Requires careful polymer screening.
Lipid-Based Formulations (SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms an emulsion (SEDDS) or microemulsion (SMEDDS) in the GI tract, presenting the drug in a solubilized state.[6][13]Excellent for highly lipophilic drugs. Can enhance lymphatic uptake, bypassing the liver.[13]Requires complex formulation development and stability testing. Potential for GI side effects with high surfactant load.
Prodrug Approach A promoiety (e.g., a phosphate or amino acid) is chemically attached to the drug to create a more soluble version.[14][15] This moiety is cleaved in vivo by enzymes to release the active parent drug.[16][17]Can dramatically increase aqueous solubility for parenteral or oral administration.[18] Can be designed to target specific transporters.[15]Requires additional synthetic steps. The kinetics of prodrug conversion must be optimized.[15]
Nanotechnology Nanoparticles, nanocrystals, solid lipid nanoparticles (SLNs), and nanoemulsions increase surface area and can alter drug transport pathways.[4][19][20]Very high surface area for dissolution.[11] Can enable targeted delivery and improve stability.[20]Manufacturing can be complex and costly.[10] Long-term toxicity of some nanomaterials needs consideration.[4]

Authoritative Recommendation: Start with the simplest approach that has a high chance of success. For many pyrroloimidazole derivatives, creating an amorphous solid dispersion via spray drying or hot-melt extrusion is a powerful and scalable first strategy to test in preclinical models.

Question 3: Our initial PK study shows very low oral bioavailability (F < 5%) even with a solubilizing formulation. The IV dose shows high clearance. Is this a first-pass metabolism issue?

Yes, this pharmacokinetic profile is the classic signature of high first-pass metabolism.[7][21] When a drug is administered orally, it is absorbed from the gut and enters the portal vein, which leads directly to the liver. The liver and the gut wall are rich in metabolic enzymes, particularly cytochrome P450s (CYPs).[8][22] If your compound is a substrate for these enzymes, a large fraction of the dose can be metabolized and eliminated before it ever reaches the systemic circulation, where it can act on its target.[7][21]

FPM cluster_GI GI Tract cluster_Liver Liver (First Pass) drug_oral Oral Dose gut Intestinal Lumen drug_oral->gut gut_wall Gut Wall Metabolism (e.g., CYP3A4) gut->gut_wall Absorption portal_vein Portal Vein gut_wall->portal_vein liver Hepatic Metabolism (Extensive) portal_vein->liver systemic Systemic Circulation (Low Bioavailability) liver->systemic Small fraction of unchanged drug iv_dose IV Dose iv_dose->systemic Bypasses First Pass

Caption: The route and impact of first-pass metabolism on an oral drug.

Strategies to Mitigate First-Pass Metabolism:

  • Chemical Modification (Metabolic Blocking): This is a medicinal chemistry approach. Identify the primary sites of metabolism on your molecule ("metabolic soft spots") through in vitro metabolite identification studies. Synthesize new analogs where these positions are blocked. For example, replacing a metabolically labile hydrogen with a fluorine or methyl group can prevent enzymatic oxidation.

  • Prodrugs: A well-designed prodrug can mask the part of the molecule that is susceptible to first-pass metabolism.[17] The prodrug is absorbed intact and, ideally, is converted back to the active parent drug only after it has passed through the liver and reached systemic circulation.

  • Alternative Routes of Administration: If oral delivery proves insurmountable, consider routes that bypass the portal circulation, such as sublingual, transdermal, or parenteral (intravenous, subcutaneous) administration.[7] This is often a last resort in early development but is a valid clinical strategy.

  • Enzyme Inhibition (Cautionary): Co-administering a compound that inhibits the responsible CYP enzymes can increase bioavailability. This is a common mechanism for drug-drug interactions and is generally not a desirable primary strategy, but it can be used diagnostically in preclinical studies to confirm the metabolic pathway.[22]

Frequently Asked Questions (FAQs)

  • Q: What is the fastest way to determine if my compound is a BCS Class II or IV agent?

    • A: Perform a kinetic solubility assay (like the one in Appendix 1) and a PAMPA (Parallel Artificial Membrane Permeability Assay). PAMPA is a cell-free, high-throughput method that gives a good initial estimate of passive permeability. If solubility is <10 µg/mL and permeability is low, you are likely dealing with a BCS Class IV compound, which is the most challenging scenario (low solubility and low permeability).[5]

  • Q: When should I choose a prodrug strategy over a formulation approach?

    • A: A formulation approach is generally faster and less resource-intensive to test. It should be your first line of attack for solubility issues.[23] A prodrug strategy is more involved but is uniquely powerful when you need to solve multiple problems at once, such as poor solubility and high first-pass metabolism, or when you need to target a specific transporter to overcome low permeability.[14][16][18]

  • Q: What is the difference between Self-Emulsifying (SEDDS) and Self-Microemulsifying (SMEDDS) Drug Delivery Systems?

    • A: The primary difference is the size of the droplets they form upon dilution in aqueous media. SEDDS form emulsions with droplet sizes typically between 100-300 nm, which appear cloudy. SMEDDS form microemulsions with much smaller droplets (<100 nm), which are optically clear and thermodynamically stable.[6] SMEDDS often provide a larger interfacial area for drug absorption.

Appendices

Appendix 1: Detailed Experimental Protocol - Kinetic Solubility Assay

This protocol provides a reliable method for determining the kinetic solubility of a compound in a buffer, which is more physiologically relevant than thermodynamic solubility for predicting oral absorption.

Objective: To determine the concentration of a compound in solution after it has been precipitated from a DMSO stock and equilibrated for a set time.

Materials:

  • Test compound (as 10 mM DMSO stock)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well plates (polypropylene for sample prep, UV-transparent for analysis)

  • Plate shaker

  • Centrifuge with plate rotor

  • Plate reader (UV-Vis or LC-MS/MS for quantification)

  • Acetonitrile (ACN)

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards of your compound in a 50:50 mixture of ACN:PBS. This will be used to quantify the final concentration.

  • Sample Preparation: a. Add 198 µL of PBS (pH 7.4) to the wells of a 96-well polypropylene plate. b. Add 2 µL of your 10 mM DMSO stock solution to each well. This creates a final concentration of 100 µM in 1% DMSO. c. Seal the plate and place it on a plate shaker at room temperature. Shake vigorously for 2 hours.

  • Equilibration & Separation: a. After 2 hours, visually inspect the wells for precipitate. b. Centrifuge the plate at 3,000 x g for 20 minutes to pellet the precipitated (insoluble) compound.

  • Quantification: a. Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. b. Add 100 µL of ACN to each well to prevent the compound from precipitating out. c. Read the absorbance or analyze by LC-MS/MS.

  • Calculation: a. Using your standard curve, calculate the concentration of the compound in the diluted supernatant. b. Multiply by the dilution factor (in this case, 2) to get the final kinetic solubility in µg/mL or µM.

Trustworthiness Check: Always run a known compound with high and low solubility as controls to validate your assay performance. The presence of visible precipitate at the end of the incubation is a key indicator that you have exceeded the solubility limit.

References

  • Müller, C. E. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity.
  • Shafiq, S., et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
  • Jornada, D. H., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
  • Singh, S. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • Chaudhary, A., & Shambhakar, S. (2024). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine.
  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
  • Dewangan, S., et al. (n.d.). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
  • Paiva-Santos, A. C., et al. (2021). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
  • Costa, P. F., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
  • Sharma, G., & Wilson, B. (2024). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. MDPI.
  • Wang, Z., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PMC - PubMed Central.
  • ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. ResearchGate.
  • Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. Curtis & Coulter.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect. CSPT.
  • Klumpp, C., et al. (2016). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH.
  • Walsh Medical Media. (2023). Study of First-Pass Metabolism and its Uses. Walsh Medical Media.
  • Santos, C., & Tadi, P. (2023). First-Pass Effect. StatPearls - NCBI Bookshelf.
  • Homayun, B., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • Ahmed, R. (2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate.
  • ResearchGate. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. ResearchGate.
  • Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central.
  • Attia, M. I., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed.
  • ResearchGate. (n.d.). Drug Disposition and Drug–Drug Interactions: Importance of First-Pass Metabolism in Gut and Liver. ResearchGate.
  • Abdel-Maksoud, M. S., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Support Center: Overcoming Resistance Mechanisms in Cancer Cells with Pyrroloimidazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrroloimidazole analogs to combat resistance in cancer cells. This guide is designed to provide you with in-depth technical and practical advice to navigate the complexities of your experiments. As your dedicated application scientist, my goal is to not only provide protocols but to also explain the scientific reasoning behind them, ensuring your experiments are robust, reproducible, and yield insightful results.

Introduction: The Challenge of Drug Resistance and the Promise of Pyrroloimidazole Analogs

The development of targeted therapies, particularly kinase inhibitors, has revolutionized cancer treatment. However, the emergence of drug resistance remains a significant clinical hurdle, leading to treatment failure and disease progression.[1][2] Cancer cells employ a variety of strategies to evade the effects of these drugs, including mutations in the drug's target, activation of alternative survival pathways, and increased drug efflux.[3][4][5]

Pyrroloimidazole and its related scaffolds, such as pyrrolo[2,3-d]pyrimidines, represent a promising class of kinase inhibitors.[6][7] Their structure mimics adenine, a key component of ATP, allowing them to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[6][8] Several compounds from this class have shown potent activity against multiple oncogenic kinases and the ability to induce apoptosis, making them valuable tools in both basic research and drug development.[9][10]

This guide will provide you with the necessary information to effectively use these compounds in your research, with a focus on overcoming the very resistance mechanisms they are designed to target.

Frequently Asked Questions (FAQs)

Here are some common questions researchers have when beginning to work with pyrroloimidazole analogs.

Q1: What is the primary mechanism of action for pyrroloimidazole analogs?

A1: Pyrroloimidazole analogs primarily function as ATP-competitive kinase inhibitors.[6][8] Many critical signaling proteins in cancer cells are kinases, which transfer phosphate groups from ATP to their substrates. By mimicking the adenine moiety of ATP, these analogs bind to the kinase active site, preventing the natural substrate from binding and effectively shutting down the signaling pathway. Many of these compounds are multi-targeted, meaning they can inhibit several kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and CDKs.[9][10]

Q2: How should I prepare and store my pyrroloimidazole analog stock solutions?

A2: Proper handling of your compound is critical for reproducible results. Most pyrroloimidazole analogs are soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[11] When preparing working solutions, dilute the stock in your aqueous assay buffer or cell culture medium immediately before use. Always visually inspect for precipitation, as poor solubility can lead to a significant underestimation of the compound's potency.[11][12]

Q3: How do I determine the optimal concentration of the pyrroloimidazole analog to use in my experiments?

A3: The optimal concentration is dependent on your cell line and the specific biological question you are asking. A good starting point is to perform a dose-response curve using a cell viability assay (e.g., resazurin or MTT) to determine the IC50 (the concentration that inhibits 50% of cell growth).[12] This will give you a range of concentrations to work with for your mechanistic studies. For target engagement and signaling studies (e.g., Western blotting), it is often advisable to use concentrations at and around the IC50 value.

Q4: How can I confirm that the observed effects are due to on-target inhibition and not off-target toxicity?

A4: This is a crucial aspect of working with any small molecule inhibitor. Here are a few strategies:

  • Dose-response relationship: A clear correlation between increasing inhibitor concentration and the observed biological effect suggests on-target activity.[12]

  • Use of a structurally distinct inhibitor: If another inhibitor targeting the same protein but with a different chemical structure produces a similar phenotype, it strengthens the evidence for on-target activity.[12]

  • Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target within the cell.[11]

  • Rescue experiments: If possible, overexpressing a mutant version of the target protein that is resistant to the inhibitor should reverse the observed phenotype.[12]

Troubleshooting Guides

Even with the best protocols, experimental challenges can arise. Here are some common issues and how to troubleshoot them.

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Inconsistent IC50 values are a common source of frustration. The table below outlines potential causes and solutions.

Potential Cause Explanation Recommended Solution
Cell Seeding Density The number of cells per well can significantly affect the assay outcome.Use a cell counter for accurate cell numbers and a multichannel pipette for consistent plating.[12]
Cell Passage Number Cells can change their characteristics, including drug sensitivity, at high passage numbers.Use cells within a defined, low-passage number range for all experiments.[12][13]
Compound Solubility If the compound precipitates in the culture medium, its effective concentration will be lower and more variable.Visually inspect your working solutions for any precipitate. Prepare fresh dilutions for each experiment.[11][12]
Incubation Time The effect of the inhibitor can be time-dependent.Standardize the incubation time across all experiments.[12]
DMSO Concentration High concentrations of DMSO can be toxic to cells.Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%).[11][12]
Issue 2: No Inhibition of Target Phosphorylation Observed in Western Blot

This can be a perplexing result. The following workflow will help you diagnose the problem.

G start No change in target phosphorylation compound Is the compound active and stable? start->compound cell_system Is the signaling pathway active in your cells? compound->cell_system Yes troubleshoot_compound Check compound storage, solubility, and perform viability assay. compound->troubleshoot_compound No/Unsure protocol Is your Western blot protocol optimized for phosphoproteins? cell_system->protocol Yes troubleshoot_cell_system Confirm pathway activation with a positive control (e.g., growth factor stimulation). cell_system->troubleshoot_cell_system No/Unsure result Successful detection of p-target inhibition protocol->result Yes troubleshoot_protocol Optimize protocol: use phosphatase inhibitors, block with BSA, check antibody dilutions. protocol->troubleshoot_protocol No/Unsure

Caption: Troubleshooting workflow for Western blot analysis.

In-depth Troubleshooting Steps:

  • Verify Compound Activity: Before complex downstream experiments, always confirm that your compound is active in your cell line using a simple cell viability assay.[11] This ensures that any lack of effect in a Western blot is not due to an inactive compound.

  • Confirm Pathway Activation: Many signaling pathways are only active under specific conditions (e.g., after stimulation with a growth factor).[14]

    • Action: Run a positive control where you stimulate the cells to activate the pathway of interest. For example, if you are targeting the PI3K/AKT pathway, you might treat your cells with insulin or EGF.[15][16]

    • Rationale: This will confirm that the pathway is active and that you can detect the phosphorylated form of your target protein.

  • Optimize Your Western Blot Protocol for Phosphoproteins: Detecting phosphorylated proteins requires special care.[14]

    • Use Phosphatase Inhibitors: Phosphatases in the cell lysate can rapidly dephosphorylate your target protein. Always include a phosphatase inhibitor cocktail in your lysis buffer.

    • Block with BSA: Milk contains phosphoproteins (caseins) that can cause high background when using phospho-specific antibodies. Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking.[17]

    • Antibody Dilutions: Optimize the dilutions for both your primary and secondary antibodies. Incubating the primary antibody overnight at 4°C can improve signal.[17]

    • Loading Controls: Always probe for the total, non-phosphorylated form of your target protein. This serves as a loading control and allows you to determine the proportion of the protein that is phosphorylated.[14][18]

Key Resistance Mechanisms and How to Study Them

Pyrroloimidazole analogs are often developed to overcome specific resistance mechanisms. Here's a look at some of the key players.

G cluster_0 Mechanisms of Drug Resistance A ABC Transporter Efflux B Bypass Pathway Activation (e.g., PI3K/AKT) C Apoptosis Evasion (e.g., up-regulation of Bcl-2) D Target Alteration Pyrroloimidazole Pyrroloimidazole Analog Pyrroloimidazole->A Inhibit ABC Transporters Pyrroloimidazole->B Inhibit Kinases in Bypass Pathways Pyrroloimidazole->C Induce Apoptosis

Caption: Common cancer drug resistance mechanisms.

ABC Transporter-Mediated Drug Efflux

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), act as cellular pumps that can expel a wide range of chemotherapeutic drugs from the cell, reducing their intracellular concentration and effectiveness.[19][20][21]

  • How to Investigate:

    • Western Blot: Compare the expression levels of ABC transporters (e.g., P-gp, BCRP) in your resistant and sensitive cell lines.[22]

    • Functional Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to measure their activity. A decrease in fluorescence inside the cells indicates higher transporter activity. You can test if your pyrroloimidazole analog can inhibit this activity, leading to increased intracellular fluorescence.

    • Combination Therapy: Some pyrazolo[3,4-d]pyrimidines have been shown to re-sensitize resistant cells to other chemotherapeutics by inhibiting P-gp.[23]

Activation of Bypass Signaling Pathways

Cancer cells can compensate for the inhibition of one signaling pathway by up-regulating another.[3][4] A common example is the activation of the PI3K/AKT/mTOR pathway in response to the inhibition of other receptor tyrosine kinases.[15][16][24]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrroloimidazole Pyrroloimidazole Analog Pyrroloimidazole->PI3K Pyrroloimidazole->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

  • How to Investigate:

    • Phospho-protein Western Blot: Use a panel of phospho-specific antibodies to probe for the activation status of key proteins in bypass pathways (e.g., p-AKT, p-mTOR, p-S6K).[14] This can reveal if these pathways are activated in your resistant cells.

    • Rationale: If your pyrroloimidazole analog also targets kinases within these bypass pathways, it may be effective in overcoming this form of resistance.

Evasion of Apoptosis

Resistance to apoptosis, or programmed cell death, is a hallmark of cancer.[2][25] This is often achieved through the up-regulation of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), which prevent the release of cytochrome c from the mitochondria.[26][27][28]

  • How to Investigate:

    • Western Blot: Assess the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak).[9] An increased ratio of anti- to pro-apoptotic proteins can indicate a resistance to apoptosis.

    • Apoptosis Assays: Use techniques like Annexin V/PI staining followed by flow cytometry or caspase activity assays to determine if your pyrroloimidazole analog can induce apoptosis. Some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by down-regulating Bcl-2 and up-regulating Bax and caspase-3.[9]

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol provides a general method for determining the IC50 of a pyrroloimidazole analog.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of your pyrroloimidazole analog in cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as your highest compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the log of the compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is optimized for the detection of changes in protein phosphorylation.[29]

  • Cell Treatment and Lysis: a. Plate cells and treat with your pyrroloimidazole analog for the desired time. Include positive and negative controls. b. Wash cells with ice-cold PBS. c. Lyse the cells on ice with a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: a. Normalize the protein concentration for all samples. b. Add an equal volume of 2x Laemmli sample buffer. c. Denature the samples by heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% w/v BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the phosphorylated protein) diluted in 5% BSA in TBST, typically overnight at 4°C.[14]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Perform chemiluminescent detection using an ECL substrate.

  • Stripping and Re-probing (Optional): To use the same membrane for detecting the total protein, you can strip the membrane and then re-probe with an antibody against the total protein. PVDF membranes are more robust for stripping and re-probing.[14]

References

  • Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC. (n.d.). PubMed Central.
  • Revisiting the role of ABC transporters in multidrug-resistant cancer. (n.d.). PubMed.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). PubMed Central.
  • Western blot for phosphorylated proteins. (n.d.). Abcam.
  • Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
  • ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. (n.d.). PubMed.
  • Mechanisms of Acquired Resistance to Targeted Cancer Therapies. (2012). Taylor & Francis.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
  • The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC. (n.d.). PubMed Central.
  • Epigenetic Alterations and Mechanisms That Drive Resistance to Targeted Cancer Therapies. (2021). AACR Journals.
  • Liu, R., Chen, Y., Liu, G., Li, C., Song, Y., Cao, Z., ... & Liu, Y. (2020). PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers.
  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC. (n.d.). PubMed Central.
  • ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance. (n.d.). PubMed Central.
  • PI3K/Akt signalling pathway and cancer. (n.d.). PubMed.
  • Mechanisms of Acquired Resistance to Targeted Cancer Therapies. (n.d.). Medscape.
  • TSRI researchers show how ABC transporters cause multidrug resistance. (2015).
  • Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. (n.d.). NIH.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (2021). R Discovery.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). Frontiers.
  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. (n.d.). ResearchGate.
  • Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. (n.d.).
  • 7 Ways to Study Protein Phosphorylation. (2020). RayBiotech.
  • Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. (n.d.). Benchchem.
  • Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. (n.d.). PubMed.
  • Bcl-2 family. (n.d.). Wikipedia.
  • Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. (n.d.).
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). Benchchem.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
  • New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC. (n.d.).
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. (2024). PubMed Central.
  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.).
  • (PDF) Overcoming Multidrug Resistance in Cancer Cells. (n.d.). ResearchGate.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace.
  • Assay Guidance Manual. (n.d.). NCBI Bookshelf.
  • Overcoming Oncology Drug Resistance: Models and Strategies. (n.d.).
  • Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline- derivatives as kinase inhibitors. (2020). ZORA.
  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis - PMC. (n.d.). NIH.
  • Combating and overcoming drug resistance in cancer. (n.d.). Frontiers.
  • Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC. (2024). NIH.
  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. (n.d.).

Sources

Technical Support Center: Optimizing Catalyst Performance with Pyrrolo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pyrrolo[1,2-a]imidazole-based catalysts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your catalytic reactions effectively. This guide is structured to address common challenges and frequently asked questions, drawing from established literature and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are pyrrolo[1,2-a]imidazoles and why are they effective organocatalysts?

Pyrrolo[1,2-a]imidazoles are a class of fused N-heterocyclic compounds. Their rigid bicyclic structure makes them excellent scaffolds for creating chiral organocatalysts.[1] The key to their catalytic activity lies in the Lewis basicity of the sp²-hybridized nitrogen atom within the imidazole ring. This site can activate substrates in a variety of chemical transformations. By modifying the substituents on the pyrrolo[1,2-a]imidazole core, one can finely tune both the steric and electronic properties of the catalyst, which is crucial for achieving high activity and selectivity.[1] They have proven effective in several reactions, including asymmetric Steglich rearrangements and the Morita–Baylis–Hillman reaction.[2]

Q2: What are the primary advantages of using chiral pyrrolo[1,2-a]imidazole catalysts?

The principal advantage is the ability to achieve high levels of stereocontrol in asymmetric synthesis.[2] The design of these catalysts, particularly derivatives of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (DPI), creates a well-defined chiral environment around the catalytically active nitrogen atom.[1] This allows for excellent enantioselectivity. Furthermore, many reactions using these catalysts can be performed under mild, metal-free conditions, which simplifies product purification by avoiding heavy metal contamination—a significant benefit in pharmaceutical development.

Q3: How do I select the appropriate pyrrolo[1,2-a]imidazole catalyst for my reaction?

Catalyst selection is dictated by the specific reaction mechanism and the nature of your substrates. Key factors to consider are:

  • Stereocontrol Group (R group): The substituent that imparts chirality is paramount. Bulky groups can enhance enantioselectivity by creating a more sterically hindered environment.

  • Backbone Substituents: Modifications to the pyrrole or imidazole ring can alter the catalyst's nucleophilicity and basicity. For instance, electron-donating groups can increase the nucleophilicity of the catalytic nitrogen, potentially accelerating the reaction.

  • Solubility: Ensure the chosen catalyst is soluble in the desired reaction medium. Alkoxy-substituted DPI catalysts, for example, can be tailored for solubility in common organic solvents.[1]

A preliminary screen of a small library of catalysts with varied steric and electronic properties is often the most effective approach for identifying the optimal catalyst for a novel transformation.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or Non-Existent Product Yield
Q: My reaction is showing very low conversion after the recommended reaction time. What are the primary causes and how can I troubleshoot this?

Low conversion is a common issue that can typically be traced back to catalyst activity, reagent quality, or suboptimal reaction conditions.

Troubleshooting Workflow:

G start Low Yield Detected check_catalyst 1. Verify Catalyst Integrity - Check for decomposition (color change) - Confirm structure (NMR) - Store under inert gas, away from light/moisture start->check_catalyst check_reagents 2. Assess Reagent & Solvent Purity - Use freshly purified substrates - Ensure solvent is anhydrous (e.g., distill over drying agent) - Degas solvent to remove O2 check_catalyst->check_reagents Catalyst OK check_conditions 3. Re-evaluate Reaction Conditions - Is the temperature correct and stable? - Is the atmosphere truly inert (N2 or Ar)? - Is agitation/stirring sufficient? check_reagents->check_conditions Reagents Pure optimize 4. Systematic Optimization - Screen different solvents (Toluene, CH2Cl2, MeCN) - Vary temperature (e.g., RT, 40°C, 0°C) - Adjust catalyst loading (1-10 mol%) check_conditions->optimize Conditions Correct

Caption: A step-by-step workflow for diagnosing low reaction yields.

Detailed Explanation:

  • Catalyst Integrity: Pyrrolo[1,2-a]imidazoles can be sensitive to air and moisture. Water, in particular, can lead to catalyst deactivation through hydrolysis or structural changes.[3] Always store your catalyst under an inert atmosphere (Nitrogen or Argon) and handle it in a glovebox or using Schlenk techniques if it is highly sensitive.

  • Solvent and Reagents: The purity of your solvent is critical. Trace amounts of water or other nucleophiles can compete with your substrate or deactivate the catalyst. Similarly, impurities in starting materials can act as catalyst poisons.[3]

  • Reaction Conditions: Some catalytic cycles involve temperature-sensitive intermediates. Ensure your reaction temperature is precisely controlled. For reactions sensitive to oxidation, ensure the system is thoroughly purged of oxygen.

  • Systematic Optimization: If the basic parameters are correct, a systematic optimization is necessary. The choice of solvent can dramatically influence reaction rates and selectivity. Some reactions may require an additive or co-catalyst to proceed efficiently. For example, acid-catalyzed reactions have been used to facilitate the formation of certain pyrrolo[1,2-a]imidazole scaffolds, suggesting that pH can be a critical parameter.[4]

Issue 2: Poor Regioselectivity or Enantioselectivity
Q: My reaction is producing the desired product, but as a mixture of regioisomers or with low enantiomeric excess (ee). How can I improve selectivity?

Achieving high selectivity is the primary goal of using these advanced catalysts. Poor selectivity indicates that the energy difference between the transition states leading to the different products is small, and optimization must focus on amplifying this difference.

Factors Influencing Catalyst Selectivity:

G center Reaction Selectivity (Regio- & Enantio-) catalyst Catalyst Structure catalyst->center Steric hindrance & chiral environment temp Temperature temp->center Affects kinetic vs. thermodynamic control solvent Solvent Polarity solvent->center Stabilizes/destabilizes transition states additives Additives / Co-catalysts additives->center Can alter mechanism or catalyst state

Caption: Key experimental factors that control reaction selectivity.

Detailed Troubleshooting Steps:

  • Lower the Temperature: Many asymmetric reactions show improved enantioselectivity at lower temperatures. This is because the desired and undesired reaction pathways often have different activation energies. Lowering the temperature makes the reaction more sensitive to this energy difference, favoring the lower-energy pathway.

  • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states. A non-polar solvent like toluene may favor a more compact, organized transition state, leading to higher ee, whereas a polar solvent might disrupt key hydrogen bonding or electrostatic interactions.

  • Modify the Catalyst Structure: If solvent and temperature screens fail, the issue may be the catalyst itself.

    • For enantioselectivity , try a catalyst with a bulkier stereodirecting group to increase steric repulsion in the undesired transition state.

    • For regioselectivity , the electronic properties of the catalyst can be key. An electron-withdrawing or -donating group on the catalyst backbone can influence which part of the substrate is activated. Several synthetic methods allow for the regioselective construction of the catalyst scaffold itself, highlighting the importance of precise substituent placement.[5]

  • Consider Additives: Sometimes, a weak acid or base can act as a co-catalyst, participating in proton transfer steps and influencing the geometry of the transition state. Benzoic acid has been used as a catalyst in the synthesis of some pyrrolo[1,2-a]imidazole derivatives, reducing reaction times and increasing yields.[2]

Table 1: Example of Solvent Effects on a Hypothetical Reaction

SolventDielectric ConstantYield (%)Enantiomeric Excess (ee %)
Toluene2.48595
Dichloromethane9.19082
Acetonitrile37.57560
Ethanol24.54035

This table illustrates a common trend where less polar solvents can enhance enantioselectivity by promoting a more ordered transition state.

Issue 3: Catalyst Deactivation and Reuse
Q: My catalyst appears to lose activity upon attempted reuse or during long reactions. What causes this and can it be prevented?

Catalyst deactivation is an inevitable challenge in many catalytic systems and is broadly categorized into poisoning, fouling, and thermal/chemical degradation.[6]

Common Causes & Mitigation Strategies:

  • Poisoning: The active site is blocked by a strongly binding species.

    • Cause: Impurities from starting materials (e.g., sulfur compounds, other amines), or byproducts from a minor reaction pathway.

    • Mitigation: Rigorously purify all reagents and solvents before use. Perform a kinetic analysis; a sharp drop in activity often points to poisoning.

  • Fouling: The catalyst surface is coated by non-volatile byproducts or polymers.

    • Cause: The reaction may produce oligomeric or polymeric side products that precipitate onto the catalyst. This is more common in reactions involving highly reactive intermediates.

    • Mitigation: Adjust reaction conditions (e.g., lower concentration, different solvent) to minimize side reactions. If fouling occurs, the catalyst may sometimes be regenerated by washing with an appropriate solvent to dissolve the deposits.

  • Chemical Degradation: The catalyst molecule itself is chemically altered.

    • Cause: Pyrrole and imidazole rings can be susceptible to oxidation or reaction with highly electrophilic or nucleophilic species.[7][8] For instance, ozonolysis is known to cleave these rings.[7] While ozone is an extreme example, other strong oxidants or incompatible reagents could cause similar degradation. The presence of water can also lead to irreversible structural changes.[3]

    • Mitigation: Ensure a strictly inert atmosphere if the catalyst is oxygen-sensitive. Scrutinize all reagents for compatibility with the pyrrolo[1,2-a]imidazole core. Avoid excessive temperatures which can accelerate degradation pathways.

Experimental Protocol: A General Guide to Reaction Optimization

This protocol outlines a systematic approach to optimizing a new reaction using a pyrrolo[1,2-a]imidazole catalyst.

Objective: Maximize yield and selectivity of the desired product.

Materials:

  • Substrate A

  • Reagent B

  • Pyrrolo[1,2-a]imidazole Catalyst (e.g., (S)-Alkoxy-DPI derivative)

  • Anhydrous Solvents (Toluene, Dichloromethane, Acetonitrile)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Baseline Experiment (Setup):

    • To an oven-dried Schlenk flask under Argon, add the catalyst (5 mol%).

    • Add anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to substrate).

    • Add Substrate A (1.0 equiv).

    • Stir the mixture for 5 minutes at room temperature (25 °C).

    • Add Reagent B (1.1 equiv) and start the timer.

  • Monitoring:

    • Take aliquots from the reaction mixture at set time points (e.g., 1h, 4h, 12h, 24h).

    • Quench the aliquot immediately (e.g., with a small amount of silica gel or a suitable quenching agent).

    • Analyze the aliquot by TLC, GC, or LC-MS to determine conversion.

  • Workup and Analysis:

    • Once the reaction has reached completion (or stalled), quench the entire reaction.

    • Remove the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography.

    • Determine the isolated yield and analyze the product's purity and stereochemistry (e.g., by NMR and chiral HPLC).

  • Systematic Optimization (Iterate):

    • Solvent Screen: Repeat the baseline experiment using different anhydrous solvents (DCM, MeCN, THF, etc.).

    • Temperature Screen: Using the best solvent, run the reaction at different temperatures (e.g., 0 °C, 40 °C).

    • Catalyst Loading Screen: Using the optimal solvent and temperature, vary the catalyst loading (e.g., 1 mol%, 2 mol%, 10 mol%) to find the lowest effective amount.

By methodically adjusting one parameter at a time, you can efficiently navigate the reaction landscape to find the optimal conditions for your specific transformation.

References

  • Saliyeva, L. M., Dyachenko, I. V., Danyliuk, I. Y., & Vovk, M. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 58(12), 661–680. [Link]
  • Li, J., et al. (n.d.). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances. [Link]
  • Kim, H., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2‑a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2‑a]pyrrolo[2,1‑c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry. [Link]
  • Saliyeva, L. M., et al. (2022). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application.
  • Kim, H., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations.
  • Zhang, Z., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. [Link]
  • Al-Ostath, A., et al. (2023). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. RSC Advances. [Link]
  • Lee, S., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances. [Link]
  • Ji, X., et al. (2013). Au(I)/Ag(I)-catalyzed cascade approach for the synthesis of benzo[9][10]imidazo[1,2-c]pyrrolo[1,2-a]quinazolinones. Journal of Organic Chemistry. [Link]
  • Trofimov, B. A., et al. (2022). 1-Methylimidazole as an Organic Catalyst for [3+3]-Cyclodimerization of Acylethynylpyrroles to Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. MDPI. [Link]
  • Trofimov, B. A., et al. (2023). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[9][10]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines. MDPI. [Link]
  • Kim, H., et al. (2024). Catalyst-Free Construction of Imidazole-Pyrrolo[1,2-a]pyrazine Hybrid, 2,6-Disubstituted Imidazo[1,2-a]pyrrolo[2,1-c]pyrazine via Regioselective Annulative Functionalizations. The Journal of Organic Chemistry. [Link]
  • Georgescu, E., et al. (2015). Unexpected Formation of Pyrrolo[1,2-a]quinoxaline Derivatives During the Multicomponent Synthesis of Pyrrolo[1,2-a]benzimidazoles.
  • Abedinifar, F., et al. (2022). Catalyst-free synthesis of imidazo[1,2-a]pyrrolo[3,4-e]pyridines 84.
  • Georgescu, E., et al. (2015). ChemInform Abstract: Novel One-Pot Multicomponent Strategy for the Synthesis of Pyrrolo[1,2-a]benzimidazole and Pyrrolo[1,2-a]quinoxaline Derivatives.
  • von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms.
  • Wang, H. (2022). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Saliyeva, L. M., et al. (2022). DI-, TETRA-, AND PERHYDROPYRROLO[1,2-a]IMIDAZOLES: THE METHODS OF SYNTHESIS AND SOME ASPECTS OF APPLICATION. Chemistry of Heterocyclic Compounds. [Link]
  • Trofimov, B. A., et al. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. MDPI. [Link]
  • von Gunten, U., et al. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms.
  • Paira, R., et al. (2019). Ag-Catalysed Regioselective C1-Amidation of Pyrrolo[1,2- a ]Quinoxaline with Azodicarboxylates.
  • Argyle, M. D., & Bartholomew, C. H. (2015).
  • Lee, S., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Publishing. [Link]

Sources

Technical Support Center: Method Refinement for Analyzing 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the bioanalysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and validated protocols for robust and reliable metabolite quantification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analytical strategy for this class of compounds.

Q1: What are the primary analytical challenges associated with this compound and its metabolites?

A1: The primary challenges stem from the physicochemical properties of the parent compound and its biotransformation products:

  • High Polarity: The parent molecule contains a hydroxyl group and a basic imidazole ring, making it quite polar[1]. Its metabolites, particularly those from Phase II conjugation (e.g., glucuronides, sulfates), will be even more polar. This makes them difficult to retain on traditional reversed-phase (RP) liquid chromatography (LC) columns, which separate compounds based on hydrophobicity[2][3].

  • pH-Dependent Chemistry: The imidazole moiety can be protonated, meaning the charge state and chromatographic behavior of the analytes are highly dependent on the mobile phase pH. This can lead to poor peak shapes if not properly controlled[4].

  • Matrix Effects: When analyzing samples from biological matrices like plasma or urine, endogenous components such as phospholipids and salts can co-elute with the analytes and interfere with the ionization process in the mass spectrometer. This phenomenon, known as matrix effect, can cause ion suppression or enhancement, leading to inaccurate quantification[5][6][7].

  • Low Concentrations: Metabolite concentrations in biological fluids are often very low, requiring highly sensitive and selective analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[8].

Q2: What is the most suitable analytical technique for quantifying these metabolites in biological matrices?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

  • Selectivity: Tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM) for each analyte. This allows for accurate detection even in highly complex biological matrices[9].

  • Sensitivity: LC-MS/MS offers the low limits of detection (LOD) and quantification (LOQ) necessary to measure trace levels of metabolites in pharmacokinetic and metabolism studies[8].

  • Versatility: It can be coupled with various LC separation modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is ideal for retaining the polar analytes in this family[10][11].

Q3: How should I select an LC column for separating the parent compound and its polar metabolites?

A3: Due to the high polarity of the analytes, a standard C18 column is often unsuitable. Consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds[10][12]. HILIC columns use a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) with a mobile phase high in organic content (typically acetonitrile). The retention mechanism is based on partitioning the polar analytes into a water-enriched layer on the surface of the stationary phase. This provides excellent retention for compounds that elute in the void volume on reversed-phase columns[2][13].

  • Reversed-Phase with Polar Endcapping or Embedded Polar Groups: Some modern RP columns are designed with features that improve the retention of polar compounds. These can be an option if HILIC is not available or if a broader range of metabolite polarities needs to be covered in a single run[14].

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, offering multiple retention mechanisms that can be advantageous for separating compounds with diverse properties.

Q4: What are the expected metabolic pathways for a pyrrolo-imidazole scaffold?

A4: The metabolic fate of a drug is determined by its structure. For a compound like this compound, the following pathways are plausible:

  • Phase I Metabolism (Functionalization):

    • Oxidation: Cytochrome P450 (CYP) enzymes are likely to catalyze hydroxylation on the aliphatic or aromatic rings. The existing hydroxyl group may also be oxidized to a ketone[15].

    • Ring Opening: The imidazole ring can undergo oxidative metabolism, potentially leading to ring scission and the formation of reactive intermediates[16].

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The existing hydroxyl group is a prime site for conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming a highly water-soluble glucuronide metabolite[15][16].

    • Sulfation: Similarly, sulfotransferases (SULTs) can add a sulfate group to the hydroxyl moiety.

    • N-Glucuronidation: The nitrogen atoms in the imidazole ring can also be sites for direct glucuronidation[16].

An in vitro metabolism study using liver microsomes or S9 fractions is the standard approach to experimentally confirm these pathways[17][18].

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Explanation & Recommended Solution
Analyte Interaction with Column Silanols Residual silanol groups on the silica surface of the column can interact with the basic nitrogen atoms of the imidazole ring, causing peak tailing. Solution: Use a mobile phase with an acidic modifier like formic acid (0.1%) to protonate the analytes and suppress silanol interactions. Ensure the mobile phase pH is at least two units below the pKa of the basic nitrogens[19]. Using a high-purity, end-capped column also minimizes this issue.
Mismatched Injection Solvent In HILIC, injecting a sample in a solvent that is much stronger (i.e., higher water content) than the initial mobile phase will cause poor peak shape and reduced retention. Solution: The sample diluent should match the initial mobile phase conditions as closely as possible, typically containing >70% acetonitrile[12][13]. If the sample must be in an aqueous solution, minimize the injection volume.
Insufficient Column Equilibration HILIC separations are highly dependent on the formation of a stable water layer on the stationary phase. Insufficient equilibration between injections will lead to retention time drift and poor reproducibility. Solution: Ensure a sufficient re-equilibration period at the end of each gradient run. A minimum of 10 column volumes is recommended as a starting point[12].
Inappropriate Mobile Phase Buffer Insufficient buffer concentration can lead to secondary interactions and peak tailing. Conversely, high buffer concentrations can reduce retention in HILIC by competing with the analyte for interaction sites. Solution: Start with a buffer concentration of 10 mM (e.g., ammonium formate or ammonium acetate) and optimize from there. Ensure the buffer is present in both mobile phase A and B to maintain constant ionic strength during the gradient[12].
Problem 2: Low MS Signal Intensity / Poor Sensitivity
Possible Cause Explanation & Recommended Solution
Inefficient Ionization The analyte may not be ionizing efficiently in the electrospray ionization (ESI) source. This is highly dependent on mobile phase composition and source parameters. Solution: Optimize ESI source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) via infusion of a standard solution[19]. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred to promote protonation [M+H]+[4]. Ammonium formate can also be an excellent choice as it provides both pH control and a source of ammonium for adduct formation [M+NH4]+, which can be beneficial for some molecules[20].
Matrix Effects (Ion Suppression) Co-eluting endogenous compounds from the biological matrix (especially phospholipids in plasma) can compete with the analyte for ionization, suppressing its signal. Solution: 1. Improve Sample Preparation: Move beyond simple protein precipitation. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract[8][21]. 2. Optimize Chromatography: Adjust the LC gradient to separate the analytes from the regions where matrix components typically elute (e.g., the early part of the run for phospholipids in reversed-phase). 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte, ensuring accurate quantification[6].
Analyte Degradation in Source Some metabolites, particularly glucuronides, can be thermally labile and may degrade in a hot ESI source, leading to a weak signal for the parent ion. Solution: Methodically reduce the ESI source temperature and drying gas temperature to find the minimum values that still provide efficient desolvation without causing degradation[22].
Problem 3: Analyte Instability (In-Matrix or Post-Extraction)
Possible Cause Explanation & Recommended Solution
Enzymatic Degradation Esterases or other enzymes present in biological samples (e.g., plasma) can degrade certain metabolites, especially after thawing. Solution: Collect and process samples quickly on ice. Consider adding enzyme inhibitors (e.g., sodium fluoride for esterases) to collection tubes if stability issues are confirmed. Store all samples at -80°C until analysis.
pH-Dependent Degradation The stability of the analytes may be pH-dependent. Extreme pH values used during sample extraction could cause degradation. Solution: Evaluate analyte stability at different pH values during method development. Adjust the pH of extraction solvents to a range where the analyte is most stable.
Adsorption to Surfaces Polar, charged molecules can adsorb to plastic or glass surfaces, leading to low recovery. Solution: Use low-adsorption vials and pipette tips. In some cases, adding a small amount of organic solvent or a competing compound to the sample matrix can reduce non-specific binding.

Section 3: Key Experimental Protocols & Workflows

Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the identification and quantification of this compound metabolites.

metabolite_workflow cluster_sample Sample Handling cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (e.g., Plasma, Urine) SamplePrep 2. Sample Preparation (SPE or LLE) SampleCollection->SamplePrep LC 3. HILIC Separation SamplePrep->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Integration 5. Peak Integration MS->Integration Quant 6. Quantification (Calibration Curve) Integration->Quant Validation 7. Method Validation (FDA M10 Guidelines) Quant->Validation Report Report Validation->Report 8. Report Generation

Caption: General workflow for bioanalysis of metabolites.

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for extracting polar metabolites from plasma, aiming to remove proteins and phospholipids.

Objective: To extract this compound and its polar metabolites from human plasma while minimizing matrix effects.

Materials:

  • Mixed-Mode Cation Exchange SPE Cartridges

  • Human Plasma (K2-EDTA)

  • Internal Standard (Stable-Isotope Labeled version of the parent compound)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ammonium Hydroxide

  • Formic Acid

  • Deionized Water

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex samples gently.

    • In a microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of Internal Standard working solution.

    • Add 200 µL of 2% formic acid in water.

    • Vortex for 30 seconds. Centrifuge at 14,000 rpm for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition the mixed-mode SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample (approx. 300 µL) onto the SPE cartridge.

    • Allow the sample to pass through slowly under gravity or gentle vacuum.

  • Washing Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash 2 (Lipophilic Interferences): Wash the cartridge with 1 mL of Methanol.

  • Elution:

    • Elute the analytes with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube. This basic pH neutralizes the charged analytes, releasing them from the ion-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

This protocol serves as a robust starting point. Further optimization of wash and elution solvents may be required based on the specific properties of the metabolites. All bioanalytical methods must be thoroughly validated according to regulatory guidelines such as the FDA M10 guidance[23][24][25][26].

References
  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
  • Xie, C., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH).
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • BioPharma Services Inc. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
  • Bioanalysis. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Agilent Technologies, Inc. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
  • LabRulez LCMS. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites.
  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry (2001).
  • Marques, C. F., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols.
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods.
  • U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Diva-portal.org. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites.
  • MDPI. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites.
  • Agilent Technologies, Inc. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry.
  • ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research.
  • Kim, H., et al. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PubMed Central.
  • Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS.
  • BioIVT. (n.d.). Drug Metabolism Assays.
  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One.
  • Agilent Technologies, Inc. (n.d.). Optimizing the Agilent Multimode Source.
  • MDPI. (2019). Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Validation & Comparative

Validating the Mechanism of Action for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the precise validation of a small molecule's mechanism of action (MoA) is a cornerstone of preclinical research. It establishes the scientific rationale for therapeutic efficacy and informs safety profiling. This guide provides an in-depth, objective comparison of experimental methodologies to validate the hypothesized MoA of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol as an inhibitor of the WD Repeat Domain 5 (WDR5) protein.

The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been identified in compounds targeting the WDR5 "WIN" site, a crucial interface for protein-protein interactions (PPIs) essential for the assembly and function of histone methyltransferase complexes, particularly the MLL1 (Mixed Lineage Leukemia 1) complex.[1][2] WDR5 is a high-value target in oncology, implicated in various cancers, including those with MLL rearrangements and glioblastoma, by scaffolding epigenetic regulatory complexes and regulating gene transcription.[3][4][5][6]

This guide will compare our test compound, which we will refer to as "Test Compound 1," against two well-characterized WDR5 inhibitors with distinct chemical scaffolds:

  • OICR-9429: A potent and selective chemical probe that antagonizes the WDR5-MLL interaction by binding to the WIN site.[7][8][9][10][11]

  • WDR5-0103: Another small-molecule antagonist of WDR5, providing a structurally different comparator.[12]

Our objective is to provide a logical, self-validating experimental framework that moves from confirming direct target engagement to quantifying effects on the immediate protein-protein interaction and, finally, to measuring downstream cellular consequences.

The WDR5 Signaling Axis: A Prime Target in Oncology

WDR5 serves as a critical scaffolding protein. One of its most well-studied roles is within the MLL1 complex, where it binds to the MLL1 protein via a "WIN" motif. This interaction is essential for the complex to catalyze the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[13] In many cancers, the aberrant activity of the MLL1 complex, driven by chromosomal translocations or overexpression, leads to the upregulation of pro-leukemogenic genes.[3][4] Inhibiting the WDR5-MLL1 interaction is therefore a promising therapeutic strategy to dismantle this oncogenic machinery.

WDR5_Signaling_Pathway cluster_0 MLL1/SET1 Complex cluster_1 Chromatin cluster_2 Inhibitors WDR5 WDR5 RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L HistoneH3 Histone H3 WDR5->HistoneH3 Catalyzes Methylation MLL1 MLL1 (WIN Motif) MLL1->WDR5 Binds to 'WIN' Site MLL1->HistoneH3 Catalyzes Methylation RbBP5->HistoneH3 Catalyzes Methylation ASH2L->HistoneH3 Catalyzes Methylation H3K4me3 H3K4me3 HistoneH3->H3K4me3 TargetGene Target Gene (e.g., HOXA9) H3K4me3->TargetGene Activates Transcription Oncogenesis Oncogenesis TargetGene->Oncogenesis TestCompound1 Test Compound 1 TestCompound1->MLL1 Disrupts Interaction OICR9429 OICR-9429 OICR9429->MLL1 Disrupts Interaction

Figure 1: Hypothesized WDR5 Signaling Pathway and Point of Inhibition.

Experimental Validation Workflow: A Multi-Pillar Approach

To rigorously validate that Test Compound 1 acts as a WDR5 inhibitor, we propose a three-pillar experimental workflow. This structure ensures that we build a case for the MoA from direct physical interaction to functional cellular outcomes.

Experimental_Workflow Pillar1 Pillar 1: Target Engagement (Does the compound bind to WDR5 in cells?) CETSA Cellular Thermal Shift Assay (CETSA) Pillar1->CETSA Pillar2 Pillar 2: PPI Disruption (Does it block the WDR5-MLL1 interaction?) BRET NanoBRET™ PPI Assay Pillar2->BRET Pillar3 Pillar 3: Downstream Effects (Does it alter downstream epigenetic marks & gene expression?) ChIP Chromatin Immunoprecipitation (ChIP-qPCR) Pillar3->ChIP CETSA->BRET Confirms Target ID CoIP Co-Immunoprecipitation BRET->CoIP Orthogonal Validation CoIP->ChIP Links PPI to Chromatin RTqPCR RT-qPCR ChIP->RTqPCR Functional Consequence

Figure 2: Multi-Pillar Workflow for MoA Validation.

Pillar 1: Confirming Direct Target Engagement in a Cellular Milieu

The foundational question is whether Test Compound 1 physically interacts with WDR5 inside a cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this, as it measures target engagement in a native, label-free context.[4][5][9][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture: Culture MV4-11 (MLL-rearranged acute myeloid leukemia) cells to a density of 1-2 x 10^6 cells/mL.

  • Compound Treatment: Aliquot cells into PCR tubes or a 96-well plate. Treat with a range of concentrations of Test Compound 1, OICR-9429, WDR5-0103 (e.g., 0.1 to 100 µM), and a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Determine the optimal melting temperature (Tagg) of WDR5 in this cell line beforehand (e.g., 52°C). Heat all samples at this single, fixed temperature for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, stabilized WDR5) and quantify the amount of WDR5 using a standard Western Blot or an automated capillary electrophoresis system (e.g., Wes™).[9]

Data Presentation & Expected Outcome

A successful WDR5 inhibitor will increase the amount of soluble WDR5 at the challenge temperature in a dose-dependent manner.

CompoundEC50 of Thermal Stabilization (µM)Max Stabilization (% of Vehicle)
Test Compound 1 5.2 185%
OICR-94290.8210%
WDR5-01031.5200%
Vehicle (DMSO)N/A100%

Table 1: Representative CETSA data comparing the ability of compounds to stabilize WDR5.

Pillar 2: Quantifying Protein-Protein Interaction Disruption

Having confirmed target binding, the next critical step is to demonstrate that this binding event functionally disrupts the interaction between WDR5 and MLL1. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, live-cell assay for this purpose.[6][7][8][13]

Experimental Protocol: WDR5-MLL1 NanoBRET™ Assay

  • Vector Preparation: Clone WDR5 fused to NanoLuc® luciferase (the BRET donor) and the WIN-motif peptide of MLL1 fused to HaloTag® (the BRET acceptor) into suitable mammalian expression vectors.

  • Cell Transfection: Co-transfect HEK293T cells with both constructs. Plate the transfected cells in a 96-well white assay plate.

  • Labeling: 24 hours post-transfection, add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the media and incubate for 4-6 hours.

  • Compound Treatment: Remove the labeling medium, wash the cells, and add media containing serial dilutions of Test Compound 1, OICR-9429, WDR5-0103, or vehicle control. Incubate for 2 hours.

  • BRET Measurement: Add the NanoBRET™ substrate (furimazine) to all wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET detection.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates disruption of the PPI. Plot the BRET ratio against compound concentration and fit a dose-response curve to determine the IC50.

Data Presentation & Expected Outcome

An effective inhibitor will dose-dependently decrease the BRET signal, indicating that it is displacing the MLL1 peptide from WDR5.

CompoundIC50 of PPI Disruption (µM)
Test Compound 1 7.8
OICR-94291.1
WDR5-01032.3

Table 2: Comparative IC50 values for the disruption of the WDR5-MLL1 interaction.

Pillar 3: Measuring Downstream Cellular & Epigenetic Consequences

The final pillar of validation connects the molecular interaction to a functional cellular outcome. Since the WDR5-MLL1 complex is responsible for H3K4 trimethylation at target gene promoters, we will use Chromatin Immunoprecipitation (ChIP) followed by qPCR to measure changes at a known MLL1 target gene, HOXA9.

Experimental Protocol: ChIP-qPCR for H3K4me3

  • Cell Treatment: Treat MV4-11 cells with the IC50 concentration of each compound (as determined by the BRET assay) or vehicle for 48 hours.

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture media to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench with glycine.

  • Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3 or a control IgG.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.

  • Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA.

  • qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific for the promoter region of the HOXA9 gene.

  • Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the total input DNA. Normalize the results for each treatment to the vehicle control.

Data Presentation & Expected Outcome

A true WDR5-MLL1 inhibitor should decrease the H3K4me3 mark at the HOXA9 promoter.

Treatment (at IC50)H3K4me3 Enrichment at HOXA9 Promoter (% of Vehicle)
Test Compound 1 45%
OICR-942925%
WDR5-010335%
Vehicle (DMSO)100%

Table 3: Effect of WDR5 inhibitors on H3K4me3 levels at a target gene promoter.

Conclusion and Forward Look

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for this compound as a WDR5 inhibitor. By systematically progressing from direct target engagement (CETSA) to functional disruption of a key protein-protein interaction (NanoBRET™) and confirming the expected downstream effect on a critical epigenetic mark (ChIP-qPCR), researchers can build a robust and compelling data package.

The hypothetical data presented suggests that Test Compound 1 is a bona fide WDR5 inhibitor, albeit with lower potency than the established probes OICR-9429 and WDR5-0103. This comparative framework not only validates the MoA but also positions the novel compound within the existing landscape of inhibitors, providing crucial context for further lead optimization efforts. This logical and self-validating workflow is essential for making informed decisions in the complex process of drug discovery.

References

  • A. Weissmiller, S. Fesik, W. Tansey. (2024). WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think. J Clin Med, 13(1):274. [Link]
  • A. Weissmiller, S. Fesik, W. Tansey. (2024).
  • WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma. (2022). bioRxiv. [Link]
  • WD Repeat Domain 5 Inhibitors for Cancer Therapy. (n.d.). Encyclopedia MDPI. [Link]
  • What are WDR5 inhibitors and how do they work? (2024).
  • L. R. Roberts, et al. (2009). 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. Bioorg Med Chem Lett, 19(11):3113-7. [Link]
  • OICR-9429 A chemical probe for WDR5. (n.d.). Structural Genomics Consortium. [Link]
  • D. Camper, et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. J Med Chem, 61(12):5623-5642. [Link]
  • A. G. G. de la Cruz, et al. (2016). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia.
  • OICR-9429 - the Chemical Probes Portal. (n.d.). Chemical Probes Portal. [Link]
  • L. R. Roberts, et al. (2009). Potent and selective alpha1A adrenoceptor partial agonists--novel imidazole frameworks. Bioorg Med Chem Lett, 19(11):3118-22. [Link]
  • Alpha-1 adrenergic coupling events induced by full and partial agonists in rabbit aorta. (1988). J Pharmacol Exp Ther, 247(3):983-9. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods Mol Biol, 1470:221-36. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • D. Camper, et al. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PubMed. [Link]
  • T. Taniguchi, et al. (2013). Agonist pharmacology at recombinant α1A- and α1L-adrenoceptors and in lower urinary tract α1-adrenoceptors. Br J Pharmacol, 170(4):836-47. [Link]
  • Alpha-Adrenoceptor Agonists (α-agonists). (n.d.). CV Pharmacology. [Link]
  • Y. Wang, et al. (2022). Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma.
  • 6,7-Di-hydro-5H-pyrrolo-[1,2-a]imidazole. (2020). PubMed. [Link]
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annu Rev Pharmacol Toxicol, 56:141-61. [Link]

Sources

A Comparative Study of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and diverse biological activities of this fascinating class of compounds. Through an objective lens, we will explore their performance against various biological targets, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: The Versatile Pyrrolo[1,2-a]imidazole Scaffold

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent presentation, enabling interaction with a wide array of biological targets. While the parent compound, this compound, serves as a foundational structure, its analogs have demonstrated a remarkable spectrum of biological activities, ranging from central nervous system modulation to anticancer and anti-inflammatory effects. This guide will explore the structure-activity relationships (SAR) that govern these diverse functions.

Synthetic Strategies: Accessing the Pyrrolo[1,2-a]imidazole Core and its Analogs

The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold can be achieved through several strategic approaches, primarily involving the annulation of either the imidazole or the pyrrole ring.

A common method for constructing the pyrrolo[1,2-a]imidazole core involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using reagents like phosphoryl chloride. This approach allows for the convenient synthesis of derivatives, such as 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can be further modified. The chlorine atom at the 2-position can be readily removed by hydrogenation over Raney nickel, providing access to a variety of analogs.[1]

Another versatile strategy is the multicomponent reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium, which offers an environmentally friendly route to novel pyrroloimidazole derivatives.[2]

The synthesis of specific analogs often requires tailored approaches. For instance, 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which have shown promise as WDR5 inhibitors, can be synthesized from 2-(2-oxopyrrolidin-1-yl)acetamide. Cyclization using phosphoryl bromide or chloride yields a key cyclic intermediate that can be further elaborated.[3]

Comparative Analysis of Biological Activities

The true value of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold lies in the diverse biological activities exhibited by its analogs. This section will compare the performance of these compounds against three key biological targets: the α1A-adrenergic receptor, the WDR5 protein, and the necroptosis pathway.

α1A-Adrenergic Receptor Agonism: Modulating a Key Physiological Target

Certain 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives have been identified as potent and selective partial agonists of the α1A-adrenergic receptor.[4][5] This receptor plays a crucial role in the sympathetic nervous system, and its modulation has therapeutic implications in various conditions.

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins.[6][7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various physiological responses, including smooth muscle contraction.[6][9]

alpha1a_signaling agonist Pyrrolo[1,2-a]imidazole Analog receptor α1A-Adrenergic Receptor (GPCR) agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Physiological Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

WDR5 Inhibition: A Novel Approach in Cancer Therapy

A significant breakthrough in the application of this scaffold has been the discovery of 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as potent inhibitors of the WD repeat-containing protein 5 (WDR5).[3][10] WDR5 is a crucial component of the MLL/SET histone methyltransferase complexes and plays a critical role in the regulation of gene expression.[11][12] Its interaction with mixed-lineage leukemia 1 (MLL1) is essential for the catalytic activity of the complex, and dysregulation of this interaction is implicated in certain cancers, particularly MLL-rearranged leukemias.[3][12]

Inhibitors targeting the WDR5-MLL1 interaction disrupt the assembly and function of the MLL1 complex, leading to a decrease in histone H3 lysine 4 (H3K4) methylation at target gene promoters. This epigenetic modulation can selectively kill cancer cells that are dependent on this pathway.[11]

wdr5_inhibition inhibitor 2-Aryl-pyrrolo[1,2-a]imidazole Analog wdr5 WDR5 inhibitor->wdr5 Binds to WIN site complex WDR5-MLL1 Complex inhibitor->complex Disrupts wdr5->complex mll1 MLL1 mll1->complex histone Histone H3 complex->histone Methylates methylation H3K4 Methylation histone->methylation transcription Gene Transcription methylation->transcription Activates cancer Cancer Cell Proliferation transcription->cancer

Necroptosis Inhibition: Targeting a Key Inflammatory Pathway

More recently, analogs with a modified core, specifically 6,7-dihydro-5H-pyrrolo[1,2-b][6][13][14]triazoles, have emerged as potent inhibitors of necroptosis.[1][5][15] Necroptosis is a form of programmed cell death that is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[1][16] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL).[14][17][18]

Upon stimulation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[19] Activated MLKL then translocates to the plasma membrane, causing membrane rupture and cell death.[17] The pyrrolo[1,2-b][6][13][14]triazole derivatives have been shown to inhibit RIPK1 kinase activity, thereby blocking the downstream signaling events and preventing necroptotic cell death.[1][5]

necroptosis_pathway stimulus Necroptotic Stimulus (e.g., TNFα) ripk1 RIPK1 stimulus->ripk1 Activates necrosome Necrosome (RIPK1-RIPK3 Complex) ripk1->necrosome ripk3 RIPK3 ripk3->necrosome mlkl MLKL necrosome->mlkl Phosphorylates p_mlkl Phosphorylated MLKL mlkl->p_mlkl membrane Plasma Membrane Disruption p_mlkl->membrane Translocates to & Oligomerizes death Necroptotic Cell Death membrane->death inhibitor Pyrrolo[1,2-b][6][14][15]triazole Analog inhibitor->ripk1 Inhibits Kinase Activity

Quantitative Comparison of Analog Performance

Analog Class Representative Compound Target Assay Type Activity (IC₅₀/EC₅₀/Kᵢ) Reference
α1A-Adrenergic Agonists Pyrimidine derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleα1A-Adrenergic ReceptorFunctional AssayPotent partial agonism[4][5]
WDR5 Inhibitors 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Compound 19)WDR5Cell Proliferation (IMR32 cells)EC₅₀ = 12.34 µM
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (OICR-9429)WDR5Binding AssayKᵢ < 100 nM[20]
Necroptosis Inhibitors 6,7-dihydro-5H-pyrrolo[1,2-b][13][14]triazole (Compound 26)RIPK1Anti-necroptotic activity (Hepa1-6 cells)86.6% recovery at 1 µM[1]
AMG-47a (Structurally related kinase inhibitor)RIPK1 / RIPK3Kinase AssayIC₅₀ = 83 nM (RIPK1), 13 nM (RIPK3)[21]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the key biological assays discussed in this guide.

Protocol 1: α1A-Adrenergic Receptor Radioligand Binding Assay (Competition)

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for the α1A-adrenergic receptor.

Materials:

  • Cell membranes expressing human α1A-adrenergic receptor

  • Radioligand (e.g., [³H]-Prazosin)

  • Test compound (unlabeled competitor)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of a fixed concentration of the radioligand.

    • 100 µL of the prepared cell membranes (10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

protocol_alpha1a start Start prep Prepare Cell Membranes Expressing α1A-AR start->prep setup Set up 96-well plate: - Buffer/Unlabeled Ligand - Test Compound - Radioligand - Membranes prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end

Protocol 2: WDR5 Inhibition Assay (AlphaLISA)

This protocol describes a high-throughput AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the inhibition of the WDR5-MLL1 interaction.

Materials:

  • Recombinant His-tagged WDR5 protein

  • Biotinylated MLL1 peptide

  • Streptavidin-coated Donor beads

  • Anti-His Acceptor beads

  • Test compound

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 384-well plate, add the following:

    • His-tagged WDR5 protein.

    • Biotinylated MLL1 peptide.

    • Varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.

  • Bead Addition: Add a mixture of Streptavidin-coated Donor beads and Anti-His Acceptor beads to each well.

  • Incubation in the Dark: Incubate the plate for 60 minutes at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: The decrease in the AlphaLISA signal is proportional to the inhibition of the WDR5-MLL1 interaction. Plot the signal against the logarithm of the test compound concentration to determine the IC₅₀ value.

protocol_wdr5 start Start reagents Prepare Reagents: - His-WDR5 - Biotin-MLL1 - Test Compound Dilutions start->reagents setup Set up 384-well plate: - WDR5 + MLL1 + Test Compound reagents->setup incubate1 Incubate at RT (60 min) setup->incubate1 beads Add Donor and Acceptor Beads incubate1->beads incubate2 Incubate at RT in Dark (60 min) beads->incubate2 read Read Plate (AlphaLISA Reader) incubate2->read analyze Analyze Data: - Determine IC₅₀ read->analyze end End analyze->end

Protocol 3: Necroptosis Inhibition Assay (LDH Release Assay)

This protocol details the use of a lactate dehydrogenase (LDH) release assay to quantify the inhibition of necroptosis.

Materials:

  • Cell line susceptible to necroptosis (e.g., HT-29)

  • Complete culture medium

  • Necroptosis-inducing agents (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)

  • Test compound

  • LDH cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells (excluding the untreated control wells).

  • Incubation: Incubate the plate for a predetermined time (e.g., 18-24 hours) to induce necroptosis.

  • LDH Measurement:

    • Centrifuge the plate to pellet any detached cells.

    • Transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

    • Incubate at room temperature for 30 minutes in the dark.

    • Add the stop solution.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each condition relative to the maximum LDH release control (lysed cells). Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

protocol_necroptosis start Start seed Seed Cells in 96-well Plate start->seed pretreat Pre-treat with Test Compound seed->pretreat induce Induce Necroptosis (e.g., TNFα + z-VAD) pretreat->induce incubate Incubate (18-24 hours) induce->incubate supernatant Collect Supernatant incubate->supernatant ldh_assay Perform LDH Assay supernatant->ldh_assay read Read Absorbance ldh_assay->read analyze Analyze Data: - Calculate % Inhibition - Determine IC₅₀ read->analyze end End analyze->end

Conclusion and Future Directions

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its analogs, including α1A-adrenergic agonism, WDR5 inhibition, and necroptosis inhibition, highlight the potential of this chemical space for addressing a wide range of diseases. The structure-activity relationships explored within this guide provide a foundation for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. Firstly, obtaining comprehensive biological activity data for the parent compound, this compound, would provide a crucial baseline for comparative studies. Secondly, further exploration of the chemical space around this scaffold is warranted to identify novel analogs with unique biological profiles. Finally, in vivo studies of the most promising compounds are essential to validate their therapeutic potential and translate these exciting preclinical findings into clinical applications. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource to accelerate these future discoveries.

References

  • Alpha-1 adrenergic receptor. In: Wikipedia. [Link]
  • The necroptosis signaling pathway. Simplified schematic representation...
  • Signaling pathways to trigger cell necroptosis via RIPK1/RIPK3/MLKL...
  • Mechanism of RIPK1/RIPK3/MLKL pathway-mediated necroptosis. Complex I:...
  • Alpha-1A adrenergic receptor. In: Wikipedia. [Link]
  • Aho T, et al.
  • Perez DM. α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. American Society for Pharmacology and Experimental Therapeutics. [Link]
  • Ford AP, et al.
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]
  • Rima JA, et al. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PMC. 2018. [Link]
  • This compound. PubChem. [Link]
  • A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy. PMC. [Link]
  • Schematic overview of human RIPK1, RIPK3, and MLKL posttranslational...
  • Advances of inhibitors targeting MLL1-WDR5 protein-protein interaction. Journal of China Pharmaceutical University. 2022. [Link]
  • 6,7-Dihydro-5H-pyrrolo[1,2-a] imidazoles as potent and selective alpha1A adrenoceptor partial agonists. PubMed. [Link]
  • He S, et al. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][6][14][15]triazole derivatives as necroptosis inhibitors. PMC. 2024. [Link]
  • RIPK3–MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis. The EMBO Journal. 2023. [Link]
  • Getlik M, et al. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). PubMed. 2016. [Link]
  • Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. CoLab.
  • Rima JA, et al. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. PMC. 2018. [Link]
  • Li Y, et al. Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. NIH. 2022. [Link]
  • The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL. PMC. 2021. [Link]
  • Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions. PMC. 2024. [Link]
  • Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. PMC. [Link]
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. PubMed. [Link]
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide.
  • 2-(anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: alpha1a subtype selective 2'-heteroaryl compounds. PubMed. [Link]
  • Necroptosis inhibitors: mechanisms of action and therapeutic potential. PubMed. [Link]
  • Synthesis and Pharmacological Activity of a Series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a Novel Class of Potent Cognition Enhancers. PubMed. [Link]
  • 2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. PubMed. [Link]
  • Relationship between EC50 values of the different -adrenergic drugs...
  • Heterocyclic compounds as 5ht2a biased agonists.

Sources

A Comparative Efficacy Analysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and Existing Therapeutics Targeting the WDR5 Epigenetic Regulator in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the hypothetical efficacy of a novel investigational compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, with established inhibitors of the WD repeat-containing protein 5 (WDR5). Based on the known activities of structurally related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives, we postulate that this compound functions as a WDR5 inhibitor. WDR5 is a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2] This document outlines detailed experimental protocols for a head-to-head comparison of this compound with the well-characterized WDR5-MLL interaction inhibitor, OICR-9429, and the WDR5-targeted proteolysis-targeting chimera (PROTAC), MS67. The objective is to provide researchers and drug development professionals with a robust framework for evaluating the potential of this new chemical entity in the context of existing therapeutic strategies targeting WDR5 in AML.

Introduction: Targeting WDR5 in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key player in the molecular pathogenesis of certain AML subtypes is the WD repeat-containing protein 5 (WDR5). WDR5 acts as a critical scaffolding protein within several multiprotein complexes, most notably the mixed-lineage leukemia (MLL) complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[3][4] This epigenetic modification is essential for maintaining the expression of genes, such as HOXA9 and MEIS1, that drive leukemogenesis and block myeloid differentiation.[1]

The interaction between WDR5 and the MLL protein occurs at a specific pocket on WDR5 known as the "WIN" site.[2][5] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy to inhibit the enzymatic activity of the MLL complex and, consequently, suppress the proliferation of leukemia cells.[6]

This guide focuses on the comparative efficacy of a novel investigational molecule, this compound. While direct efficacy data for this specific compound is not yet available, its core chemical scaffold is present in a known class of WDR5 WIN-site inhibitors.[2] We therefore hypothesize that this compound also targets the WDR5 WIN site.

To rigorously evaluate its potential, we propose a direct comparison with two leading existing molecules:

  • OICR-9429 : A potent and selective small-molecule antagonist of the WDR5-MLL interaction.[7][8][9]

  • MS67 : A WDR5-targeted PROTAC that induces the degradation of the WDR5 protein.[1][10]

This comparative analysis will encompass biochemical, cellular, and in vivo assays to provide a multi-faceted evaluation of the therapeutic potential of this compound.

Mechanism of Action: WDR5 Inhibition vs. Degradation

The therapeutic strategies targeting WDR5 primarily involve two distinct mechanisms: inhibition of the WDR5-MLL interaction and targeted protein degradation.

2.1. WDR5-MLL Interaction Inhibition

Small-molecule inhibitors, such as OICR-9429 and hypothetically this compound, are designed to bind to the WIN site on WDR5. This competitive binding prevents the MLL protein from docking onto WDR5, thereby disrupting the integrity of the MLL complex and inhibiting its histone methyltransferase activity. The downstream consequence is a reduction in H3K4 methylation at the promoters of key oncogenes, leading to their transcriptional repression and subsequent cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][6]

2.2. Targeted WDR5 Degradation

PROTACs, such as MS67, represent a different therapeutic modality. MS67 is a heterobifunctional molecule that simultaneously binds to WDR5 (using a ligand like OICR-9429) and an E3 ubiquitin ligase.[10] This induced proximity results in the ubiquitination of WDR5, marking it for degradation by the proteasome. The degradation of WDR5 leads to a more profound and sustained suppression of WDR5-regulated gene transcription compared to PPI inhibition alone.[1][10]

WDR5_Signaling_Pathway Figure 1: Mechanisms of WDR5-Targeted Therapies in AML cluster_0 Normal WDR5 Function in AML cluster_1 Therapeutic Interventions MLL MLL MLL_Complex Active MLL Complex MLL->MLL_Complex WDR5 WDR5 WDR5->MLL_Complex Proteasome Proteasome WDR5->Proteasome Targeted for Degradation H3K4me3 H3K4me3 MLL_Complex->H3K4me3 Methylation H3K4 Histone H3 H3K4->H3K4me3 Oncogenes Leukemogenic Genes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Transcriptional Activation Proliferation Leukemic Proliferation & Survival Oncogenes->Proliferation Inhibitor This compound (Hypothesized) / OICR-9429 Inhibitor->WDR5 Binds to WIN site Degrader MS67 (PROTAC) Degrader->WDR5 Binds to WDR5 E3_Ligase E3 Ubiquitin Ligase Degrader->E3_Ligase Recruits E3_Ligase->WDR5 Ubiquitination Degradation WDR5 Degradation Proteasome->Degradation

Caption: Mechanisms of WDR5-targeted therapies in AML.

Experimental Methodologies for Comparative Efficacy

To conduct a rigorous head-to-head comparison, a multi-tiered approach involving biochemical, cell-based, and in vivo assays is essential.

3.1. Biochemical Assays: Target Engagement and Potency

The initial step is to confirm the direct interaction of the investigational compound with WDR5 and quantify its potency relative to the comparators.

3.1.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay measures the ability of a compound to disrupt the interaction between WDR5 and an MLL-derived peptide.

  • Principle: Recombinant WDR5 protein is tagged with a FRET donor (e.g., Terbium), and a synthetic peptide corresponding to the WDR5-binding motif of MLL is labeled with a FRET acceptor (e.g., fluorescein). When the two proteins interact, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A test compound that disrupts this interaction will lead to a decrease in the FRET signal.

  • Protocol:

    • Add 10 µL of 2X recombinant human WDR5 protein to the wells of a 384-well plate.

    • Add 1 µL of the test compound (this compound, OICR-9429, or MS67) at various concentrations.

    • Add 10 µL of 2X MLL1-derived FITC-peptide probe.

    • Incubate at room temperature for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. This value represents the concentration of the compound required to inhibit 50% of the WDR5-MLL interaction.

TR_FRET_Workflow Figure 2: TR-FRET Assay Workflow start Start step1 Dispense Recombinant WDR5-Tb start->step1 step2 Add Test Compounds (Varying Concentrations) step1->step2 step3 Add MLL-FITC Peptide step2->step3 step4 Incubate for 60 min step3->step4 step5 Read TR-FRET Signal step4->step5 end Calculate IC50 step5->end In_Vivo_Workflow Figure 3: In Vivo Efficacy Study Workflow start Start step1 Inoculate NSG-SGM3 Mice with MV4;11 Cells start->step1 step2 Allow Tumor Establishment step1->step2 step3 Randomize Mice into Treatment Groups step2->step3 step4 Administer Compounds (Vehicle, Test, Comparators) step3->step4 step5 Monitor Tumor Volume & Body Weight step4->step5 step6 End of Study step5->step6 step7 Tissue Collection & Analysis step6->step7 end Compare Tumor Growth Inhibition step7->end

Caption: Workflow for the in vivo AML xenograft study.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the efficacy of this compound could be compared to OICR-9429 and MS67.

Table 1: Biochemical and Cellular Efficacy

CompoundTR-FRET IC50 (nM)MV4;11 GI50 (nM)MOLM-13 GI50 (nM)Apoptosis (% at GI50)
This compound 85950110045%
OICR-9429 64 [9]78092055%
MS67 75 (Binding)15021075%

Table 2: In Vivo Efficacy in MV4;11 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Change in Body WeightWDR5 Protein Levels in Tumor
Vehicle Control Daily IP0%+2%100%
This compound 50 mg/kg, Daily IP40%-3%~95%
OICR-9429 50 mg/kg, Daily IP55%-4%~90%
MS67 75 mg/kg, BID IP [10]85%No significant change<10%

Conclusion and Future Directions

This guide outlines a comprehensive, scientifically rigorous framework for evaluating the efficacy of the novel compound this compound as a potential WDR5 inhibitor for the treatment of AML. By directly comparing its performance against a well-characterized small-molecule inhibitor (OICR-9429) and a targeted protein degrader (MS67), researchers can gain critical insights into its potency, mechanism of action, and therapeutic potential.

The hypothetical data presented suggests that while a novel inhibitor might show promising activity, the targeted degradation approach with a PROTAC like MS67 could offer superior efficacy, particularly in vivo. This underscores the importance of exploring different therapeutic modalities when targeting a critical oncogenic node like WDR5.

Future studies should focus on confirming the on-target activity of this compound through techniques like cellular thermal shift assays (CETSA) and chromatin immunoprecipitation (ChIP) to demonstrate WDR5 displacement from target gene promoters. Furthermore, comprehensive pharmacokinetic and toxicology studies will be essential to determine its drug-like properties and potential for clinical development.

References

  • Patsnap Synapse. (2024, June 21). What are WDR5 inhibitors and how do they work? Patsnap.
  • Miglietti, G., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia. Blood, 126(23), 2759–2762.
  • Aho, E. R., Wang, J., Gogliotti, R. D., et al. (2019). Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. Cell Reports, 26(11), 2916-2928.e13.
  • Creative Animodel. (n.d.). Animal Models of Acute Myeloid Leukemia (AML). Creative Animodel.
  • Zepeda-Velazquez, C., et al. (2015). The discovery and evaluation of OICR-9429: A small molecule antagonist of the Wdr5-Mll interaction. Journal of Clinical & Experimental Oncology, 4(5).
  • Yu, J., et al. (2023). Mechanism of Resistance to the WDR5 Inhibitor in MLL-Rearranged Leukemia. ACS Chemical Biology, 18(5), 957-965.
  • Yu, X., et al. (2021). A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models.
  • The Jackson Laboratory. (n.d.). Patient-Derived Acute Myeloid Leukemia (AML) Models. The Jackson Laboratory.
  • Wang, J., et al. (2022). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models. Proceedings of the National Academy of Sciences, 119(52), e2212933119.
  • Fesik, S. W., et al. (2024).
  • Aho, E. R., et al. (2024). Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies. Proceedings of the National Academy of Sciences, 121(35), e2407525121.
  • Szewczyk, M. (2020, July 21). WDR5 and histone H3 interaction cell assay report. openlabnotebooks.org.
  • Wang, J., et al. (2021). Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core. Journal of Medicinal Chemistry, 64(13), 9062-9085.
  • BPS Bioscience. (n.d.). c-Myc: WDR5 [Biotinylated] Binding Chemiluminescent Assay Kit. BPS Bioscience.
  • Patel, A., et al. (2008). Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1. Journal of Biological Chemistry, 283(47), 32158-32161.
  • Aho, E. R., et al. (2024). Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies. Proceedings of the National Academy of Sciences, 121(35), e2407525121.
  • Patel, A., et al. (2008). WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket. Journal of Biological Chemistry, 283(47), 32158–32161.
  • Ontario Institute for Cancer Research. (2015, December 8). FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia. OICR.
  • Ganesan, A., et al. (2025). A Novel Multi-Tiered Hybrid Virtual Screening Pipeline for the Discovery of WDR5-MLL1 Interaction Disruptors in Precision Cancer Therapy. ACS Omega.
  • Oh, M., et al. (2025). Decoding the lncRNA World: Comprehensive Approaches to lncRNA Structure and Interactome Studies. International Journal of Molecular Sciences, 26(22), 12345.

Sources

structure-activity relationship studies of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol derivatives

Data is representative and compiled from findings reported in the literature. [3][4]

Broader Biological Potential: Beyond Kinase Inhibition

While JNK3 inhibition is a well-documented application, the core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has been explored for other therapeutic uses, suggesting its versatility.

  • Anticonvulsant Activity: Certain dicarboxylic acid and bis-methylamide derivatives of the scaffold have been investigated as ligands for the glutamate NMDA receptor complex, demonstrating anticonvulsant effects in animal models. [3]* Antibacterial and Antioxidant Properties: Studies on related pyrroloimidazole derivatives have shown potential for antibacterial and antioxidant activity, though specific SAR data for the 6-ol series in these areas is less developed. [4]* Necroptosis Inhibition: A structurally related scaffold, 6,7-dihydro-5H-pyrrolo[1,2-b]t[5][4][6]riazole, has yielded potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis. [7][8]This suggests that fused pyrrolidine-heterocycle systems are well-suited for targeting kinase ATP-binding sites, and similar derivatives of the pyrrolo[1,2-a]imidazol-6-ol core could be explored as RIPK1 inhibitors.

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. The workflow for evaluating these derivatives follows a logical progression from synthesis to biochemical and cell-based validation.

workflowcluster_synthesisChemical Synthesiscluster_biochemBiochemical Evaluationcluster_cellCell-Based ValidationSynthesis1. Synthesis of(S) and (R) EnantiomersPurification2. Purification & Chiral Separation (HPLC)Synthesis->PurificationStructure3. Structural Verification(NMR, MS)Purification->StructureKinase_Assay4. In Vitro Kinase Assay(JNK3, p38)Structure->Kinase_AssayIC505. IC50 DeterminationKinase_Assay->IC50Phospho_Assay6. c-Jun PhosphorylationAssay (Western Blot)IC50->Phospho_AssayNeuro_Assay7. Neuroprotection Assay(CGN model)Phospho_Assay->Neuro_AssaySAR_Analysis8. SAR AnalysisNeuro_Assay->SAR_AnalysisData informs

Caption: Experimental workflow for the evaluation of pyrrolo[1,2-a]imidazol-6-ol derivatives.

Protocol 1: General Synthesis of (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

The synthesis provides a reliable method for accessing the key chiral intermediate. This protocol is based on multi-step procedures described in the literature. [2]

  • Starting Material: Begin with (S)-4-hydroxypyrrolidin-2-one.

  • Silylation: Protect the hydroxyl group, for example, using a silyl ether protecting group.

  • Imidate Formation: Convert the protected lactam into a cyclic imidate.

  • Amination: React the imidate with an appropriate aminoacetal to form the amidine intermediate.

  • Cyclization & Deprotection: Induce cyclization under acidic conditions, which concurrently removes the protecting group to yield the final (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.

  • Validation: Confirm the structure and stereochemical integrity using NMR spectroscopy and mass spectrometry.

Protocol 2: JNK3 Inhibition Assay (Radiometric Filter Binding)

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of JNK3.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing activated JNK3 enzyme, a suitable substrate (e.g., GST-c-Jun), and the compound to be tested at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding phosphoric acid.

  • Binding and Washing: Transfer the reaction mixture to a filter plate that binds the phosphorylated substrate. Wash the plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Neuroprotection Assay (Low Potassium-Induced Apoptosis)

This cell-based assay validates the functional neuroprotective effect of the JNK3 inhibitors. [5]

  • Cell Culture: Culture primary cerebellar granule neurons (CGNs) from rat pups in a high-potassium (25 mM K⁺) medium, which promotes survival.

  • Compound Treatment: After several days in culture, pre-incubate the neurons with the test compounds at various concentrations for 1-2 hours.

  • Induction of Apoptosis: Induce apoptosis by switching the culture medium to a low-potassium (5 mM K⁺) medium. Maintain a set of control wells in the high-potassium medium.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Quantify neuronal survival using a standard viability assay, such as the MTT assay or by counting condensed apoptotic nuclei after staining with a fluorescent dye (e.g., Hoechst 33342).

  • Analysis: Calculate the percentage of neuroprotection afforded by the compound compared to the untreated, low-potassium control.

References

  • The Neuroprotective Action of JNK3 Inhibitors Based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold. PubMed.
  • Identification of Pyrroloimidazoles as Potential Inhibitors of WDR5-WIN-Site by 3D-QSAR Molecular Simulation. Bentham Science.
  • Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. National Institutes of Health (NIH).
  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed.
  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b]t[3][6][7]riazole derivatives as necroptosis inhibitors. National Institutes of Health (NIH).
  • The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. ResearchGate.
  • SAR of fused pyrrolo-imidazolidinone derivatives (1–10). ResearchGate.
  • This compound. PubChem.
  • I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. ResearchGate.
  • (PDF) 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. MDPI.
  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Institutes of Health (NIH).
  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship. ResearchGate.
  • Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate.
  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. National Institutes of Health (NIH).
  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b]t[3][10]hiazine scaffold. Digital Medicine Association.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization and quantification of novel chemical entities are paramount. The compound 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, a bicyclic imidazole derivative, presents unique analytical challenges due to its structural complexity, including a chiral center and multiple functional groups. Ensuring the integrity of data generated throughout the drug development lifecycle—from discovery and preclinical studies to quality control in manufacturing—necessitates the use of well-validated and robust analytical methods.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound. Furthermore, it outlines a comprehensive cross-validation strategy, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines, to ensure consistency and reliability when multiple analytical techniques are employed.[1][2][3][4][5]

The Analytical Imperative: Understanding the Analyte

This compound is a heterocyclic compound with a molecular weight of 124.14 g/mol . Its structure features a pyrrolidine ring fused to an imidazole ring, with a hydroxyl group creating a stereocenter at the C6 position. The presence of the imidazole moiety provides a chromophore suitable for UV detection, while the overall structure is amenable to ionization for mass spectrometry. The chirality of the molecule necessitates consideration of stereoisomer separation, particularly in later stages of drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Comparative Analysis of Primary Analytical Techniques

The two most common and powerful techniques for the analysis of small molecules like this compound in pharmaceutical matrices are HPLC-UV and LC-MS. The choice between them depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, or structural information.

HPLC-UV is a robust, cost-effective, and widely used technique for routine quantification. The separation is based on the differential partitioning of the analyte between a stationary phase (e.g., C18) and a mobile phase.[6][7]

  • Principle of Operation: The analyte is separated from other components in the sample matrix on a chromatographic column. As the analyte elutes from the column, it passes through a UV detector. The imidazole ring in this compound will absorb UV light at a characteristic wavelength, and the amount of absorbance is directly proportional to the concentration of the analyte in the sample.

  • Strengths:

    • Robustness and Reliability: HPLC-UV methods are generally very rugged and reproducible, making them ideal for quality control environments.

    • Cost-Effectiveness: The instrumentation and operational costs are significantly lower than those for LC-MS.

    • Ease of Use: The technique is straightforward to develop and implement for routine analyses.

  • Limitations:

    • Limited Specificity: The technique relies on chromatographic retention time and UV absorbance for identification. Co-eluting impurities with similar UV spectra can interfere with quantification.

    • Lower Sensitivity: Compared to LC-MS, HPLC-UV is less sensitive, which may be a limitation for trace-level analysis or in biological matrices.

    • No Structural Information: HPLC-UV does not provide information about the molecular weight or structure of the analyte.

LC-MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. This technique is indispensable for metabolite identification, impurity profiling, and bioanalysis.[8][9][10][11][12]

  • Principle of Operation: Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where it is ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (C₆H₈N₂O), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 125.1.

  • Strengths:

    • High Specificity: By monitoring a specific m/z, LC-MS can selectively detect the analyte even in the presence of co-eluting compounds.

    • High Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), offers significantly lower limits of detection than HPLC-UV.

    • Structural Elucidation: Mass spectrometry provides molecular weight information. Tandem MS (MS/MS) can be used to fragment the molecule, yielding structural information that is crucial for identifying metabolites and degradation products.[13][14]

  • Limitations:

    • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification if not properly addressed.

    • Higher Cost and Complexity: LC-MS systems are more expensive to purchase and maintain, and method development can be more complex than for HPLC-UV.

    • Throughput: While modern systems are fast, the complexity of the data can sometimes limit throughput compared to simple HPLC-UV methods.

Given the chiral nature of this compound, the separation of its enantiomers is a critical consideration. Both HPLC and LC-MS can be adapted for chiral analysis by using a chiral stationary phase (CSP).[15] The choice of CSP and mobile phase is crucial for achieving baseline separation of the (R)- and (S)-enantiomers.[16][17][18]

The Cross-Validation Framework: Ensuring Method Comparability

When data from different analytical methods (e.g., an HPLC-UV method for release testing and an LC-MS method for bioanalysis) need to be compared or combined, a cross-validation study is essential.[19][20][21][22] This process demonstrates that the two methods provide equivalent results and are both fit for their intended purpose. The validation of analytical procedures should follow the principles outlined in ICH Q2(R2).[1][4][23]

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV (Reference Method) cluster_method2 Method 2: LC-MS (Test Method) M1_Val Full Validation of HPLC-UV Method (ICH Q2(R2) Parameters) Prep Prepare QC Samples (Low, Mid, High Concentrations) M2_Val Full Validation of LC-MS Method (ICH Q2(R2) Parameters) Analysis Analyze QC Samples by Both Methods Prep->Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, %Difference) Analysis->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC-UV and LC-MS methods.

The following parameters are critical for both the initial validation of each method and the subsequent cross-validation study.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity/Selectivity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).No significant interference at the retention time of the analyte. For LC-MS, no significant interfering peaks in the mass chromatogram.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assays.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for drug substance; 95.0% to 105.0% for drug product.
Precision (Repeatability & Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, flow rate, temperature) are varied.

Experimental Protocol: Cross-Validation Study

  • Objective: To demonstrate the comparability of results obtained from a validated HPLC-UV method and a validated LC-MS method for the quantification of this compound.

  • Materials:

    • Reference standard of this compound.

    • Quality Control (QC) samples prepared from a separate weighing of the reference standard at three concentrations: Low, Medium, and High, spanning the calibration range of both methods.

  • Procedure:

    • Prepare a fresh set of calibration standards and QC samples.

    • Analyze the calibration standards and at least six replicates of each QC sample concentration using the validated HPLC-UV method.

    • On the same day, analyze the same set of calibration standards and QC samples using the validated LC-MS method.

    • Calculate the mean concentration and standard deviation for each QC level for both methods.

  • Acceptance Criteria for Cross-Validation:

    • The mean concentration obtained by the LC-MS method should be within ±15% of the mean concentration obtained by the HPLC-UV method for each QC level.

    • At least two-thirds of the individual QC replicates should be within ±15% of the mean from the reference method.[21]

The following table presents hypothetical data from a cross-validation experiment, comparing the quantification of this compound by HPLC-UV and LC-MS.

QC Level Nominal Conc. (µg/mL) HPLC-UV Mean Conc. (µg/mL) ± SD (n=6) LC-MS Mean Conc. (µg/mL) ± SD (n=6) % Difference ((LCMS - HPLC)/HPLC * 100) Result
Low QC1.01.05 ± 0.021.01 ± 0.03-3.8%Pass
Mid QC10.09.89 ± 0.1110.25 ± 0.15+3.6%Pass
High QC50.051.20 ± 0.4549.95 ± 0.60-2.4%Pass

This illustrative data demonstrates that the results from the two methods are comparable, as the percentage difference is well within the typical acceptance criterion of ±15%.

Logical Framework for Method Selection and Validation

The decision to use a particular analytical method and the extent of validation required is a logical process driven by the stage of drug development and the intended purpose of the data.

MethodSelectionLogic Start Drug Development Stage Discovery Early Discovery/ Screening Start->Discovery Preclinical Preclinical/ Toxicology Start->Preclinical Clinical_QC Clinical Batches/ QC Release Start->Clinical_QC LCMS_Screen LC-MS for rapid screening (High throughput, qualitative) Discovery->LCMS_Screen LCMS_Bio Validated LC-MS for bioanalysis (High sensitivity, specificity) Preclinical->LCMS_Bio HPLC_QC Validated HPLC-UV for QC (Robustness, cost-effective) Clinical_QC->HPLC_QC CrossVal Cross-Validation Required (To bridge bioanalytical and QC data) LCMS_Bio->CrossVal HPLC_QC->CrossVal

Sources

A Technical Guide to the Comparative Cytotoxicity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic effects of various analogs of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol scaffold in different cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry. This document delves into the structure-activity relationships, mechanism of action, and detailed experimental protocols for evaluating the anticancer potential of this promising class of heterocyclic compounds.

Introduction

The search for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Heterocyclic compounds, particularly those containing imidazole and pyrrole moieties, have garnered significant attention due to their diverse pharmacological activities.[1][2] The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core represents a rigid scaffold that can be strategically functionalized to interact with various biological targets implicated in cancer progression. This guide focuses on a specific subset of these analogs, primarily the 2-aryl substituted derivatives, which have shown promising activity as inhibitors of the WD repeat domain 5 (WDR5) protein, a key player in epigenetic regulation and oncogenesis.[3]

Comparative Cytotoxicity of this compound Analogs

Recent drug discovery efforts have identified 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as potent inhibitors of the WDR5 WIN-site.[3] These compounds have demonstrated cytotoxic activity in cancer cell lines, particularly in those dependent on the MLL1 complex, such as acute myeloid leukemia (AML). The following table summarizes the cytotoxic activity of representative analogs from this class.

Compound IDR-Group (Aryl Substitution)Cancer Cell LineIC50 (µM)Reference
Analog 1 PhenylMV4-11 (AML)Micromolar Activity Reported[3]
Analog 2 4-FluorophenylMV4-11 (AML)Potent Activity (Specific IC50 not detailed in snippet)[3]
Analog 3 3-ChlorophenylMV4-11 (AML)Potent Activity (Specific IC50 not detailed in snippet)[3]
Analog 4 4-MethoxyphenylMV4-11 (AML)Moderate Activity (Specific IC50 not detailed in snippet)[3]

Note: The specific IC50 values for the above analogs are described as being in the micromolar range in the source literature, highlighting them as promising starting points for clinical development.[3]

Mechanism of Action: WDR5 Inhibition

The primary mechanism of action for the cytotoxic effects of the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs is the inhibition of the WDR5 protein. WDR5 is a crucial scaffolding protein that plays a central role in the assembly and function of multiple protein complexes involved in chromatin modification, most notably the MLL (Mixed Lineage Leukemia) histone methyltransferase complex.[3][4]

The MLL complex is responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In many forms of leukemia, particularly those with MLL gene rearrangements, the activity of the MLL complex is essential for driving the expression of oncogenes.[4]

The 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs act as competitive inhibitors at the WIN (WDR5-interaction) site of the WDR5 protein. This binding event disrupts the interaction between WDR5 and MLL1, leading to the disassembly of the MLL complex and a subsequent reduction in H3K4 methylation. The downstream effect is the suppression of oncogenic gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

WDR5 Inhibition Pathway by 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Analogs.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The following is a detailed protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[5][6]

Causality Behind Experimental Choices: The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells. This assay is chosen for its reliability, reproducibility, and suitability for high-throughput screening of potential anticancer compounds.

Materials
  • Cancer cell line of interest (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile culture plates

  • This compound analogs (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. This results in approximately 5,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in complete culture medium from the DMSO stock. It is crucial to maintain a consistent final DMSO concentration (typically <0.5%) across all wells to avoid solvent-induced toxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known cytotoxic agent).

    • Incubate the plate for an additional 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

The available data on 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogs suggests some preliminary structure-activity relationships:

  • The 2-Aryl Moiety is Crucial: The presence of an aromatic ring at the 2-position of the imidazole core is a key determinant of the anti-WDR5 activity and subsequent cytotoxicity.[3]

  • Substitution on the Aryl Ring Modulates Potency: The nature and position of substituents on the 2-aryl ring can significantly impact the binding affinity for WDR5 and, consequently, the cytotoxic potency. For instance, electron-withdrawing groups like fluorine and chlorine are often associated with enhanced activity.[3]

  • The Pyrrolo[1,2-a]imidazole Scaffold: This rigid, fused ring system provides the necessary structural framework to correctly orient the 2-aryl group for optimal interaction with the WIN site of WDR5.

Further SAR studies are warranted to explore the effects of substitutions at other positions of the heterocyclic core and to optimize the pharmacokinetic properties of these promising anticancer agents.

Conclusion

The this compound scaffold, particularly its 2-aryl substituted analogs, represents a promising class of compounds for the development of novel anticancer therapeutics. Their mechanism of action, involving the targeted inhibition of the WDR5-MLL interaction, offers a potential avenue for treating cancers that are dependent on this epigenetic pathway, such as MLL-rearranged leukemias. The comparative data, although still emerging, indicates that subtle structural modifications can significantly influence cytotoxic potency. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and optimize this exciting class of molecules.

References

  • Wang, F., Jeon, K. O., Salovich, J. M., Macdonald, J. D., Alvarado, J., Gogliotti, R. D., ... & Fesik, S. W. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo [1, 2-a] imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of medicinal chemistry, 61(13), 5623-5642. [Link]
  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2013). Assay guidance manual.
  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT.
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • CoLab. (n.d.). Discovery of Potent 2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • CDC Stacks. (2024). Expanded profiling of WD repeat domain 5 inhibitors reveals actionable strategies for the treatment of hematologic malignancies.
  • MDPI. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer.
  • Wiley Online Library. (n.d.). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma.
  • PubMed Central. (n.d.). Design, synthesis, and structure-activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][3][9][10]triazole derivatives as necroptosis inhibitors.
  • PubMed. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1, 2- a]imidazole.
  • PubMed Central. (2021). A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models.
  • Royal Society of Chemistry. (n.d.). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity.
  • PubMed. (2016). Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).
  • PubMed Central. (n.d.). Imidazoles as potential anticancer agents.
  • ScienceDirect. (2022). Structure-activity relationships reveal a 2-furoyloxychalcone as a potent cytotoxic and apoptosis inducer for human U.
  • Novartis OAK. (2018). Discovery of Potent 2-Aryl-6,7-dihydro-5 H-pyrrolo[1,2- a]imidazoles as WDR5-WIN-Site Inhibitors Using Fragment-Based Methods and Structure-Based Design.
  • ResearchGate. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
  • Future Medicine. (2023). An overview of imidazole and its analogues as potent anticancer agents.

Sources

A Comparative Validation Guide to the Anticonvulsant Properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent need for novel antiepileptic drugs (AEDs) with improved efficacy and wider safety margins drives the investigation of new chemical entities.[1][2] This guide provides a comprehensive framework for the preclinical validation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid (designated here as "investigational compound"), a novel structural analog of imidazole-4,5-dicarboxylic acid. Derivatives of this class have been identified as potential ligands of the glutamate NMDA receptor complex, suggesting a possible mechanism for seizure modulation.[3] This document outlines a head-to-head comparison with established AEDs—Carbamazepine, Valproic Acid, and Levetiracetam—using validated rodent models of generalized tonic-clonic and myoclonic seizures. We present detailed protocols for the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (PTZ) seizure models, alongside the Rotarod test for neurotoxicity, to establish a comprehensive efficacy and safety profile. All experimental designs are structured to yield a Protective Index (PI), offering a quantitative measure of the compound's therapeutic window.

Introduction: The Case for Novel Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent, spontaneous seizures stemming from excessive neuronal hyperexcitability.[4][5] While a range of AEDs is available, nearly one-third of patients exhibit pharmacoresistance, and many others experience dose-limiting side effects.[1] This therapeutic gap necessitates the development of new agents. The investigational compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2,3-dicarboxylic acid, belongs to a class of compounds that are structurally related to known NMDA receptor ligands.[3] Given that glutamate is the principal excitatory neurotransmitter in the brain, and its over-activation is a key factor in seizure generation, targeting NMDA receptors is a rational strategy for anticonvulsant development.[4][6]

This guide provides the scientific rationale and detailed methodology for validating its anticonvulsant potential against benchmark drugs that act via different, well-characterized mechanisms.

Comparative Pharmacology: Mechanisms of Action

A robust validation requires comparison against standards with known mechanisms. The choice of comparators allows for a preliminary mechanistic hypothesis based on the investigational compound's performance profile.

DrugPrimary Mechanism of ActionClinical Use
Carbamazepine Blocks voltage-gated sodium channels, limiting the repetitive firing of action potentials.[4][6][7]Focal and generalized tonic-clonic seizures.
Valproic Acid Multifactorial: Blocks sodium channels, increases GABA concentration (by inhibiting GABA transaminase), and may block T-type calcium channels.[6][7][8]Broad-spectrum, including absence, myoclonic, and tonic-clonic seizures.
Levetiracetam Binds to synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[7][8]Broad-spectrum, used for focal and generalized seizures.
Investigational Compound Hypothesized: Antagonist or partial agonist at the glutamate NMDA receptor complex, based on structural similarity to imidazole-4,5-dicarboxylic acid derivatives.[3]N/A (Investigational)

Preclinical Validation Strategy: Experimental Design & Rationale

The primary goal of preclinical screening is to determine both the efficacy and the safety of a novel compound. We employ two of the most widely used and predictive acute seizure models, the MES and PTZ tests, which are complemented by a neurotoxicity assay to establish a therapeutic window.[2][5][9]

  • Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure via corneal electrical stimulation.[10][11] It is highly effective at identifying drugs that prevent seizure spread and is predictive of efficacy against generalized tonic-clonic seizures in humans.[1][11][12] Drugs that block voltage-gated sodium channels, like Carbamazepine and Phenytoin, are classically effective in this model.[6][12]

  • Subcutaneous Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that, when administered, induces clonic seizures that can progress to tonic seizures.[13][14] This model is predictive of efficacy against myoclonic and absence seizures and is sensitive to drugs that enhance GABAergic inhibition (like Valproic Acid and benzodiazepines) or block T-type calcium channels.[14][15]

  • Rotarod Test: This test assesses motor coordination, balance, and neurological deficit.[16][17] It is used to determine the dose at which a compound causes acute neurotoxicity (TD50). By comparing the TD50 to the effective dose (ED50) from seizure tests, we can calculate the Protective Index (PI = TD50 / ED50), a critical measure of a drug's safety margin.[15][18]

Experimental Workflow Diagram

The overall validation process follows a logical progression from animal preparation to data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: In-Vivo Testing cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization (Male Swiss Albino Mice, 7 days) Grouping Randomization into Treatment Groups (n=8-10 per group) Acclimatization->Grouping Dosing Compound & Vehicle Preparation Grouping->Dosing Admin Drug Administration (i.p.) (Vehicle, Comparators, Investigational) Dosing->Admin TPE Wait for Time to Peak Effect (e.g., 30-60 min) Admin->TPE Seizure_Induction Seizure Induction / Neurotoxicity Test TPE->Seizure_Induction MES MES Test Seizure_Induction->MES Efficacy vs. Tonic-Clonic PTZ PTZ Test Seizure_Induction->PTZ Efficacy vs. Myoclonic Rotarod Rotarod Test Seizure_Induction->Rotarod Motor Impairment Observation Observation & Scoring (Presence/Absence of Seizure Endpoint or Latency to Fall) MES->Observation PTZ->Observation Rotarod->Observation Calculation Calculate ED50 & TD50 (Probit Analysis) Observation->Calculation PI_Calc Calculate Protective Index (PI) PI = TD50 / ED50 Calculation->PI_Calc Conclusion Conclusion on Efficacy & Safety Profile PI_Calc->Conclusion Comparative Assessment

Caption: High-level workflow for the preclinical validation of the investigational anticonvulsant.

Detailed Experimental Protocols

All animal procedures must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Maximal Electroshock (MES) Test
  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: An electroconvulsometer with corneal electrodes.

  • Procedure:

    • Administer the test compound, comparator drug, or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.).

    • At the predetermined time of peak effect (e.g., 30 or 60 minutes post-injection), apply a drop of anesthetic (0.5% tetracaine) to the corneas.[11]

    • Place the corneal electrodes on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds).[10][11]

    • Immediately observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase.

  • Endpoint: Abolition of the THLE is considered protection.[10][11]

  • Data Analysis: The number of protected animals in each dose group is recorded. The ED50 (dose protecting 50% of animals) is calculated using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (PTZ) Test
  • Animals: Male Swiss albino mice (20-25 g).

  • Reagent: PTZ freshly dissolved in 0.9% saline (e.g., to a concentration for a dose of 85 mg/kg).

  • Procedure:

    • Administer the test compound, comparator drug, or vehicle i.p.

    • At the time of peak effect, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

    • Place the animal in an individual observation chamber.

    • Observe continuously for 30 minutes for the presence of clonic seizures (a seizure lasting for at least 5 seconds).

  • Endpoint: Failure to observe a 5-second clonic seizure within the 30-minute observation period constitutes protection.

  • Data Analysis: The number of protected animals in each dose group is recorded, and the ED50 is calculated.

Protocol 3: Rotarod Neurotoxicity Test
  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: An accelerating rotarod device.

  • Procedure:

    • Prior to drug testing, train the mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 300 seconds) for 2-3 trials until they can remain on the rod for the full duration.[16][19][20]

    • On the test day, administer the test compound, comparator drug, or vehicle i.p.

    • At the time of peak effect, place the animal on the accelerating rotarod.

    • Record the latency (time) to fall from the rod. An animal that grips the rod and rotates passively for two full rotations is also considered to have fallen.

  • Endpoint: Inability to remain on the rod for a predetermined cutoff time (e.g., 180 or 300 seconds).

  • Data Analysis: The dose causing motor impairment in 50% of the animals (TD50) is calculated.

Comparative Efficacy and Safety Data (Illustrative)

The following table presents illustrative data that would be generated from the described protocols. The performance of the investigational compound is compared against the established AEDs.

CompoundMES ED50 (mg/kg, i.p.)PTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)MES PI (TD50/ED50)PTZ PI (TD50/ED50)
Investigational Compound 2540>300>12>7.5
Carbamazepine 8.8>100 (Inactive)758.5N/A
Valproic Acid 2721494261.62.9
Levetiracetam 1745>1000>58>22

ED50: Median Effective Dose; TD50: Median Toxic Dose; PI: Protective Index. A higher PI indicates a better safety margin.[15][18]

Comparative Safety Profile Diagram

This diagram visually represents the Protective Index (PI) in the MES model, a key indicator of the compound's therapeutic window for controlling generalized tonic-clonic seizures.

G cluster_0 Comparative Protective Index (PI) in MES Model Investigational Investigational Carbamazepine Carbamazepine 8.5 Valproic_Acid Valproic Acid 1.6 Levetiracetam Levetiracetam

Sources

A Senior Application Scientist's Guide to Modern Catalysis: An Objective Comparison of Organocatalytic Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical synthesis, the catalyst is the artisan's most critical tool. The choice of catalyst dictates not only the efficiency and yield of a reaction but also its stereochemical outcome, environmental impact, and economic viability. For decades, the field was dominated by two primary pillars: transition metal catalysis and biocatalysis (enzymes). However, the turn of the 21st century saw the explosive rise of a third pillar: asymmetric organocatalysis , a field recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan.[1][2]

This guide provides a comparative analysis of organocatalysis, not as a universal replacement, but as a powerful and often complementary approach to metal- and bio-catalysis. We will move beyond simple definitions to explore the causality behind experimental choices, empowering you to select the optimal catalytic system for your specific synthetic challenge.

Part 1: The Three Pillars of Catalysis - A Conceptual Overview

At its core, catalysis provides an alternative reaction pathway with a lower activation energy.[3] The genius of each catalytic class lies in its unique method of achieving this.

  • Organocatalysis : Utilizes small, metal-free organic molecules to accelerate reactions.[1][4] These catalysts, composed of common elements like carbon, hydrogen, nitrogen, and oxygen, activate substrates through mechanisms like proton transfer or the formation of covalent intermediates.[4]

  • Metal Catalysis : Employs transition metals or their complexes.[5] Their power stems from the ability of metals to access various oxidation states and coordinate with reactants, facilitating processes like oxidative addition, reductive elimination, and transmetallation.[6]

  • Biocatalysis : Leverages nature's catalysts—enzymes.[7] These large protein macromolecules create exquisitely shaped active sites that bind substrates with high specificity, achieving unparalleled reaction control through a combination of proximity effects and specific acid-base or covalent interactions.[8]

dot graph TD { subgraph "The Landscape of Modern Catalysis" A[Catalysis] --> B[Organocatalysis]; A --> C[Metal Catalysis]; A --> D[Biocatalysis]; end

} The Three Pillars of Modern Catalysis.

Part 2: Comparative Analysis Across Key Performance Metrics

The choice of a catalyst is a multi-faceted decision. Here, we dissect the performance of each class across critical parameters relevant to drug development and fine chemical synthesis.

Selectivity: The Art of Precision

In pharmaceutical synthesis, controlling stereochemistry is paramount. The ability to produce a single enantiomer of a chiral drug can be the difference between a therapeutic effect and a toxic one.

  • Organocatalysis shines in asymmetric synthesis, routinely achieving excellent enantioselectivity (>95% ee).[9] Chiral organocatalysts, such as proline and its derivatives, create a chiral environment that directs the approach of reactants. They excel in forming C-C and C-heteroatom bonds with high stereocontrol in reactions like aldol, Michael, and Mannich additions.[1]

  • Metal Catalysis , particularly with chiral ligands, is a cornerstone of asymmetric synthesis. Catalysts like those used in Sharpless epoxidation or Noyori hydrogenation are legendary for their high enantioselectivity. However, the synthesis of complex chiral ligands can be a significant undertaking.

  • Biocatalysis is the undisputed champion of selectivity (chemo-, regio-, and enantio-selectivity).[7][10] The three-dimensional active site of an enzyme acts like a molecular mold, often leading to near-perfect enantiomeric excess (>99% ee) and regioselectivity that is difficult to achieve with small-molecule catalysts.[7][10]

Functional Group Tolerance & Reaction Conditions

The complexity of modern drug molecules requires catalysts that are tolerant of a wide range of functional groups.

  • Organocatalysts are generally characterized by their remarkable tolerance for various functional groups.[11] They are typically insensitive to air and moisture, allowing for reactions to be run under mild, operationally simple conditions without the need for rigorously dried solvents or inert atmospheres.[12][13]

  • Metal Catalysts can be sensitive. Many organometallic reagents require inert (anhydrous, oxygen-free) conditions to prevent catalyst deactivation or side reactions.[14] While incredibly powerful for activating inert bonds (e.g., C-H activation), they can sometimes struggle with sensitive functional groups like unprotected amines or alcohols.[12]

  • Biocatalysts operate under the mildest conditions of all, typically in aqueous buffers at or near room temperature and neutral pH.[15][16] This makes them ideal for late-stage functionalization of complex, sensitive molecules. However, their activity is often limited to aqueous environments, which can be a drawback for substrates with poor water solubility.

Sustainability and "Green" Chemistry

The principles of green chemistry are increasingly vital in industrial applications, focusing on reducing waste, toxicity, and energy consumption.

  • Organocatalysis is a key pillar of green chemistry.[17] The catalysts are composed of abundant, non-toxic elements and avoid the use of heavy metals.[1][14] This significantly simplifies product purification, as there is no risk of toxic metal contamination in the final active pharmaceutical ingredient (API).[13]

  • Metal Catalysis often involves precious and potentially toxic metals like palladium, rhodium, or ruthenium.[18] While catalyst loadings can be very low, stringent regulations require extensive (and expensive) purification steps to reduce metal residues in pharmaceuticals to parts-per-million (ppm) levels.[5]

  • Biocatalysis is inherently green.[19][20] Enzymes are biodegradable, operate in water, and come from renewable resources.[15] They represent the ultimate in sustainable catalysis.

Scalability and Economic Considerations
  • Organocatalysts are often inexpensive and readily available, especially those derived from natural sources like amino acids.[13][14] However, they can require higher catalyst loadings (typically 1-20 mol%) compared to metal catalysts, which can be a drawback on an industrial scale.[12][21]

  • Metal Catalysts , while often expensive per gram, are incredibly active. Their high turnover numbers mean they can be used at very low loadings (often <1 mol%, sometimes in the ppm range), making them economically viable. Catalyst recovery and recycling are key considerations.[22]

  • Enzymes can be expensive to produce and purify initially.[15] However, techniques like immobilization allow them to be easily recovered and reused for many cycles, drastically improving process economics.[23] Their high efficiency under mild conditions also reduces energy costs.

FeatureOrganocatalysisMetal CatalysisBiocatalysis (Enzymes)
Catalyst Nature Small organic molecules (C, H, N, O)[1]Transition metals & ligands[5]Proteins (amino acid polymers)[7]
Stereoselectivity Good to Excellent[9]Good to ExcellentExcellent to Perfect[10]
Reaction Conditions Mild, often air/moisture tolerant[12]Often require inert conditions[14]Very mild (aqueous, neutral pH)[15]
Toxicity Generally low to non-toxic[13]Can be high (heavy metals)[18]Non-toxic, biodegradable[15]
Cost Low to moderate catalyst cost[14]High catalyst cost, but low loadingHigh initial cost, but reusable[15][23]
Typical Loading 1 - 20 mol%[12]0.01 - 5 mol%Variable (activity units)
Key Advantage Operational simplicity, metal-free[24]High reactivity, broad substrate scopeUnparalleled selectivity, sustainability[7]
Key Limitation Higher catalyst loading, less active[12]Metal contamination, air/moisture sensitivityLimited substrate scope, stability issues[15][23]

Part 3: Experimental Protocol - Asymmetric Aldol Reaction

To illustrate the practical application of organocatalysis, we present a validated protocol for the L-proline-catalyzed asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a benchmark for demonstrating the power of enamine catalysis.[25]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Workflow for Organocatalytic Aldol Reaction.

Methodology
  • Reaction Setup & Rationale : To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

    • Causality: We begin with the electrophile. The reaction is not sensitive to air, so no inert atmosphere is required, demonstrating a key advantage of organocatalysis.

  • Catalyst & Solvent Addition : Add L-proline (0.3 mmol, 34.5 mg, 30 mol%) and dimethyl sulfoxide (DMSO, 2.0 mL). Stir the mixture until all solids are dissolved.

    • Causality: L-proline is the chiral catalyst. A 30 mol% loading is typical for early proline-catalyzed reactions to ensure a reasonable rate.[1] DMSO is an excellent polar aprotic solvent that helps solubilize the reactants and catalyst, facilitating the reaction.

  • Nucleophile Addition & Reaction : Add cyclohexanone (5.0 mmol, 0.52 mL), which serves as both the nucleophile precursor and a co-solvent. Seal the flask and stir vigorously at room temperature for 24 hours.

    • Causality: An excess of the ketone is used to push the reaction equilibrium towards the product. The reaction proceeds via an enamine intermediate formed between proline and cyclohexanone. This chiral enamine then attacks the aldehyde from a specific face, inducing asymmetry.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-nitrobenzaldehyde spot.

  • Workup & Extraction : After 24 hours, quench the reaction by adding 1 M aqueous HCl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.

    • Causality: The acid quench protonates the catalyst and any remaining enamine, stopping the reaction. The product is extracted into an organic solvent. The water-soluble proline catalyst remains predominantly in the aqueous phase, simplifying purification.

  • Purification : Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (e.g., 3:1 Hexanes:Ethyl Acetate) to yield the aldol product.

  • Analysis : Determine the product's diastereomeric ratio by ¹H NMR spectroscopy and its enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

This self-validating protocol, with its straightforward setup and purification, highlights the user-friendly nature of organocatalysis. The final analysis via NMR and HPLC confirms the efficacy of the catalyst in controlling both diastereoselectivity and enantioselectivity.

Part 4: Conclusion and Future Outlook

Organocatalysis is not a panacea, but a transformative expansion of the synthetic chemist's toolkit.[2] It does not render metal or biocatalysis obsolete; rather, it provides a powerful, green, and often simpler alternative for a vast range of chemical transformations, particularly in asymmetric synthesis.[14][17]

  • Choose Organocatalysis when operational simplicity, mild conditions, and metal-free products are critical. It is ideal for constructing chiral centers in complex molecules without disturbing sensitive functional groups.

  • Choose Metal Catalysis for reactions requiring high catalytic turnover, the activation of unreactive bonds (like C-H or C-C bonds), or for well-established cross-coupling chemistries.

  • Choose Biocatalysis when near-perfect selectivity is non-negotiable and the reaction can be performed in an aqueous environment. It is the ultimate green chemistry tool.

The future of the field lies in the synergy between these pillars. Tandem reactions that combine organocatalysis with metal- or photo-catalysis are already breaking new ground, achieving transformations that are impossible for any single catalyst class alone.[9] As our understanding of reaction mechanisms deepens, the ability to rationally design catalysts for specific, challenging transformations will continue to drive innovation in drug discovery and materials science.

References

  • Introduction: Organocatalysis | Chemical Reviews - ACS Public
  • Organoc
  • What is Organoc
  • Organocatalysis [review article] - Loughborough University Research Repository.
  • Bioc
  • The Advantages and Disadvantages of Bioc
  • Enzymes as Catalysts in Industrial Biocatalysis: Advances in Engineering, Applications, and Sustainable Integr
  • Discuss the advantages and disadvantages of bio c
  • Organoc
  • Homogeneous vs Heterogeneous C
  • Heterogeneous Catalysts vs.
  • Organoc
  • Organocatalysis: A Brief Overview on Its Evolution and Applic
  • Organocatalysis in Modern Organic Chemistry: Theory and Applications - ResearchG
  • Special Issue : Advantages and Disadvantages of Metal C
  • Emerging Strategies for Expanding the Toolbox of Enzymes in Bioc
  • Organocatalysis - Annual Reports Section "B" (Organic Chemistry) (RSC Publishing) DOI:10.1039/C3OC90015K.
  • Transition Metals | Heterogeneous and Homogeneous C
  • 18: Enzymes for Biocatalysis: Key Concepts, Engineering Principles and Case Studies.
  • Heterogeneous and Homogeneous Catalysis by Metals and Transition Metal Complexes.
  • Theoretical Perspectives in Organoc
  • Organoc
  • PRINCIPLES OF C
  • Biocatalysis | Definition, Examples of Enzyme Processes and Industrial Uses - SpinChem.
  • What is Organoc
  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme C
  • Comparison of organocatalysis with conventional catalysis.
  • Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles | Chemical Reviews - ACS Public
  • Organoc
  • Power of Biocatalysis for Organic Synthesis | ACS Central Science - ACS Public
  • Metal Catalysis | Flow Chemistry | Transition Metals - Vapourtec.
  • Organocatalysis: Unleashing the Power of Small Organic Molecules in Synthetic Chemistry - Hilaris Publisher.
  • types of c
  • Organocatalysis: A Brief Overview on Its Evolution and Applic
  • Organocatalysis: What makes it so special – and worthy of the Nobel Prize in Chemistry?.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis - Applied C
  • Advantages and disadvantages of metal oxide catalysts, noble metal...
  • A Scope on the Advantages and Limitations of Iron Catalysts in the Synthesis of Secondary Alcohols - eScholarship.org.
  • Major features, advantages, and disadvantages of the commonly used support m
  • Chapter 1: Overview of the Catalytic Chemistry of Metal Complexes - Books.
  • 2.1: Introduction to Transition Metals and Mechanistic Steps - Chemistry LibreTexts.
  • How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene.
  • Benjamin List - Nobel Prize lecture: Asymmetric organoc

Sources

assessment of selectivity for α1A-adrenergic receptors versus other subtypes

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing α1A-Adrenergic Receptor Selectivity

In the landscape of drug discovery, particularly within cardiovascular and neurological therapeutics, achieving subtype selectivity for G-protein coupled receptors (GPCRs) is a paramount objective. The α1-adrenergic receptor family, comprising the α1A, α1B, and α1D subtypes, presents a classic challenge.[1][2] These receptors mediate critical physiological functions, from the sympathetic control of blood pressure to smooth muscle contraction.[3][4] However, their overlapping pharmacology necessitates a rigorous and multi-faceted assessment strategy to identify compounds that preferentially target the α1A subtype, thereby minimizing off-target effects mediated by the α1B and α1D receptors.[5][6]

This guide provides an in-depth, experience-driven framework for researchers to systematically evaluate the selectivity of investigational compounds for the α1A-adrenergic receptor. We will move beyond mere protocol recitation to explain the scientific rationale behind each step, ensuring a self-validating experimental workflow.

The Twin Pillars of Selectivity Assessment: Affinity and Function

A comprehensive understanding of a compound's selectivity cannot be gleaned from a single experiment. It requires a dual approach that interrogates two distinct but complementary properties:

  • Binding Affinity (Kᵢ): This measures the fundamental strength of the interaction between a compound and the receptor protein.[7] A low inhibition constant (Kᵢ) signifies high affinity, meaning the compound binds tightly to the receptor. This is the first gatekeeper in selectivity assessment.

  • Functional Potency (EC₅₀/IC₅₀): This quantifies the concentration of a compound required to produce a biological effect after binding.[7][8] For an agonist, this is the half-maximal effective concentration (EC₅₀); for an antagonist, it is the half-maximal inhibitory concentration (IC₅₀). A compound can bind with high affinity but have low functional potency, making this a critical, independent validation.

True selectivity is therefore defined by a compound exhibiting high affinity and high potency at the desired α1A subtype, coupled with significantly lower affinity and potency at the α1B and α1D subtypes.

Experimental Workflow for Determining Subtype Selectivity

The following diagram outlines the logical flow for a comprehensive selectivity assessment campaign.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency Prep Membrane Preparation (α1A, α1B, α1D expressing cells) AssayB Competitive Radioligand Binding Assay Prep->AssayB DataB Data Analysis: IC50 → Ki Calculation AssayB->DataB Analysis Final Selectivity Profile (Calculate Selectivity Ratios) DataB->Analysis Affinity Data (Ki) Culture Cell Culture & Plating (α1A, α1B, α1D expressing cells) AssayF Calcium Mobilization Functional Assay Culture->AssayF DataF Data Analysis: Dose-Response → EC50/IC50 AssayF->DataF DataF->Analysis Potency Data (EC50)

Caption: Workflow for α1-Adrenergic Receptor Selectivity Profiling.

Methodology 1: Radioligand Binding for Affinity (Kᵢ) Determination

Causality Behind the Choice: Competitive radioligand binding assays are the gold standard for determining binding affinity because they directly measure the equilibrium binding of a compound to its target in a controlled, cell-free system.[9][10] By using membranes from cells selectively overexpressing a single receptor subtype, we can isolate the interaction and quantify the compound's affinity for each subtype (α1A, α1B, and α1D) independently.

Step-by-Step Protocol: Competitive Binding Assay
  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably transfected with the gene for a single human α1-adrenergic receptor subtype (α1A, α1B, or α1D). Grow separate populations for each subtype.

    • Harvest confluent cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[9]

    • Homogenize the cells using a Dounce homogenizer or Polytron.

    • Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g) to remove nuclei, followed by a high-speed spin (e.g., 40,000 x g) of the supernatant to pellet the cell membranes.[9]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Competitive Binding Assay:

    • Set up reactions in a 96-well plate. Each well will contain:

      • Receptor Membranes: A fixed amount of membrane preparation (e.g., 10-20 µg protein) for a single subtype.

      • Radioligand: A fixed concentration of a high-affinity α1-antagonist, typically [³H]-Prazosin, at a concentration near its dissociation constant (Kd).

      • Test Compound: A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

      • Controls: Include "total binding" wells (membranes + radioligand, no test compound) and "non-specific binding" wells (membranes + radioligand + a high concentration of a known non-radioactive antagonist like phentolamine to saturate all receptors).[11]

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]

  • Termination and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[12][13]

      • Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

      • Where [L] is the concentration of the radioligand and Kₐ is its dissociation constant for the receptor.

Methodology 2: Functional Assays for Potency (EC₅₀) Determination

Causality Behind the Choice: Binding does not always equate to function. A functional assay is essential to determine if the compound activates (agonist) or blocks (antagonist) the receptor's signaling cascade. α1-adrenergic receptors are canonically coupled to the Gq G-protein.[2][14] Ligand binding triggers a conformational change, activating Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm.[15][16][17] Measuring this increase in intracellular calcium ([Ca²⁺]i) provides a direct and robust readout of receptor activation.[18][19][20]

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand α1 Agonist Receptor α1A-AR Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca_Store Stored Ca²⁺ Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Mobilization

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Step-by-Step Protocol: Calcium Mobilization Assay
  • Cell Culture and Dye Loading:

    • Use the same stably transfected cell lines (α1A, α1B, α1D) as in the binding assay.

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well microplates and grow to confluence.

    • Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells in the dark at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified into its active form.

  • Assay Measurement:

    • Wash the cells gently to remove excess extracellular dye.

    • Place the plate into a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader equipped with liquid handling.

    • Establish a stable baseline fluorescence reading for each well.

    • The instrument then adds varying concentrations of the test compound (agonist) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis:

    • For each well, determine the peak fluorescence response after compound addition and subtract the baseline reading.

    • Plot the peak response against the log concentration of the agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

    • To test an antagonist, pre-incubate the cells with varying concentrations of the antagonist before adding a fixed, known concentration of an agonist (like norepinephrine). The IC₅₀ of the antagonist can then be determined from the inhibition curve.

Summarizing and Interpreting the Data

The ultimate goal is to synthesize the binding and functional data into a clear selectivity profile. A well-structured table is essential for this comparison.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity Ratio (Kᵢ vs α1A)Functional Potency (EC₅₀, nM)Selectivity Ratio (EC₅₀ vs α1A)
Compound X (α1A Selective) α1A 1.5 - 5.2 -
α1B150100-fold650125-fold
α1D210140-fold>1000>192-fold
Compound Y (Non-Selective) α1A 2.1 - 8.1 -
α1B3.51.7-fold10.41.3-fold
α1D5.82.8-fold15.21.9-fold

Interpretation: In this example, Compound X demonstrates excellent selectivity for the α1A subtype, with 100-fold or greater selectivity in both binding affinity and functional potency over the α1B and α1D subtypes. Compound Y, in contrast, is non-selective, showing similar affinity and potency across all three subtypes.

By rigorously applying these parallel experimental workflows, researchers can build a robust, self-validating data package that confidently establishes the selectivity profile of a compound for the α1A-adrenergic receptor, a critical step in the journey of drug development.

References

  • Ford, A. P., Daniels, D. V., Chang, D. J., Gever, J., Jasper, J. R., Kava, M. S., & Clarke, D. E. (2019). The pharmacology of α1-adrenoceptor subtypes. Pharmacology & therapeutics, 195, 1-21. [Link]
  • Wang, Y., He, C., & Li, F. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 676399. [Link]
  • PubChem. GPCR downstream signalling.
  • Wang, Y., He, C., & Li, F. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 676399. [Link]
  • Smith, C. C., & Villalobos, A. R. (2022). G protein-coupled receptor signaling: transducers and effectors. Journal of Biological Chemistry, 298(12), 102636. [Link]
  • QIAGEN. α-Adrenergic Signaling. GeneGlobe. [Link]
  • Ma, L., & Pei, G. (2001). Novel beta2-adrenergic receptor signaling pathways. Sheng li xue bao : [Acta physiologica Sinica], 53(2), 81–86. [Link]
  • ResearchGate. Signaling pathways used by adrenergic receptors. [Link]
  • Perez, D. M., DeYoung, M. B., & Graham, R. M. (1998). α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. American Journal of Physiology-Heart and Circulatory Physiology, 275(5), H1491-H1505. [Link]
  • GenScript. GPCR Downstream Signaling. [Link]
  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. [Link]
  • Minneman, K. P., & Esbenshade, T. A. (1994). Alpha 1-adrenergic receptor subtypes. Annual review of pharmacology and toxicology, 34, 117–133. [Link]
  • Koch, W. J., & Lefkowitz, R. J. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Circulation Research, 134(12), 1013-1033. [Link]
  • Stoddart, L. A., Kilpatrick, L. E., & Hill, S. J. (2015). Application of BRET to monitor ligand binding to GPCRs.
  • Zhang, P., & Firestein, S. (2016). Predicting G protein-coupled receptor downstream signaling by tissue expression.
  • Graham, R. M., Perez, D. M., Hwa, J., & Piascik, M. T. (1996). Alpha1-adrenergic receptor subtypes. Molecular structure, function, and signaling.
  • Espinoza, S., Salahpour, A., Masri, B., Sotnikova, T. D., Ménard, L., & Caron, M. G. (2011). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in endocrinology, 2, 45. [Link]
  • Lorton, D., & Bellinger, D. L. (2015). Role of adrenergic receptor signalling in neuroimmune communication. Immunology, 144(2), 205–218. [Link]
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]
  • Piascik, M. T., & Perez, D. M. (2001). Recent advances in alpha 1-adrenoceptor pharmacology. Journal of Pharmaceutical and Experimental Therapeutics, 298(2), 403-410. [Link]
  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]
  • Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic journal of medicine, 57(5), 481–491. [Link]
  • Bylund, D. B. (2001). Adrenergic Pharmacology: Focus on the Central Nervous System. CNS Spectrums, 6(8), 656-662. [Link]
  • He, H., & Scarpace, P. J. (2013). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (71), e50130. [Link]
  • Reynolds, E. E., & Dubyak, G. R. (1986). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line.
  • McGrath, J. C., & Wilson, V. G. (2011). Subtypes of functional α1-adrenoceptor. British journal of pharmacology, 164(4), 1135–1145. [Link]
  • Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-342). Humana Press. [Link]
  • Hughes, R. J., & Insel, P. A. (1984). The relationship between alpha 1-adrenergic receptor occupation and the mobilization of intracellular calcium. Molecular pharmacology, 26(3), 531–540. [Link]
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Gisbert, R., Noguera, M. A., & Ivorra, M. D. (2004). Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study. British journal of pharmacology, 141(6), 983–994. [Link]
  • Papayianni, E., & Tsolaki, E. (2021). A Systematic Review on the Role of Adrenergic Receptors in Angiogenesis Regulation in Health and Disease. International journal of molecular sciences, 22(16), 8887. [Link]
  • Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). Structural insights into adrenergic receptor function and pharmacology. Trends in pharmacological sciences, 30(8), 395–403. [Link]
  • Ambler, S. K., & Taylor, P. (1986). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. The Journal of biological chemistry, 261(13), 5872–5877. [Link]
  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology research & perspectives, 9(4), e0083 selectivity. [Link]
  • Brown, R. D., Berger, K. D., & Taylor, P. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. The Journal of biological chemistry, 259(12), 7554–7562. [Link]
  • Reddit. (2023).
  • Pongkan, W., Kerd-Am, H., & Meeprom, A. (2023). Regulation of β-Adrenergic Receptors in the Heart: A Review on Emerging Therapeutic Strategies for Heart Failure. International Journal of Molecular Sciences, 24(13), 10834. [Link]
  • Reynolds, E. E., & Dubyak, G. R. (1985). Activation of Calcium Mobilization and Calcium Influx by Alpha 1-Adrenergic Receptors in a Smooth Muscle Cell Line. AMiner. [Link]
  • Jensen, B. C., Swigart, P. M., & Simpson, P. C. (2009). Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific. Naunyn-Schmiedeberg's archives of pharmacology, 379(4), 409–412. [Link]
  • Atzori, M., & O'Dell, T. J. (2012). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in pharmacology, 3, 102. [Link]
  • ResearchGate. Ki values derived from IC 50 curves shown in Figure 6. [Link]
  • Tater, A. J., & Daly, C. J. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 112(3), 941–947. [Link]
  • University of Arizona.

Sources

A Senior Application Scientist's Guide to Confirming Inhibitor Binding Affinity to the WDR5 WIN-Site

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to targeting the epigenetic regulator WD40-repeat-containing protein 5 (WDR5), confirming the binding affinity of small molecule inhibitors to the WDR5-interaction (WIN) site is a critical step. The WIN site is a well-defined pocket on WDR5 that plays a crucial role in tethering it to chromatin and mediating interactions with key binding partners, including the mixed-lineage leukemia (MLL) protein.[1][2][3][4] Disrupting the WDR5-MLL interaction is a promising therapeutic strategy for various cancers, making robust and reliable binding assays paramount.[5][6]

This guide provides an in-depth comparison of key biophysical and biochemical assays used to quantify the binding affinity of inhibitors to the WDR5 WIN-site. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols to empower your research.

The WDR5-MLL Interaction: A Key Therapeutic Target

WDR5 is a core component of the MLL/SET histone methyltransferase complexes, which are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[1][7] The interaction between WDR5 and MLL is mediated by a conserved arginine-containing motif on MLL, known as the WIN motif, which binds to the WIN site on WDR5.[1][8] This interaction is essential for the integrity and enzymatic activity of the MLL complex.[1] Consequently, small molecule inhibitors that competitively bind to the WIN site can displace MLL, disrupt the complex, and thereby modulate gene expression, offering a therapeutic avenue for cancers driven by aberrant MLL activity.[1][5][6]

cluster_0 WDR5-MLL Complex cluster_1 Inhibitor Action WDR5 WDR5 MLL MLL1 (WIN-motif) WDR5->MLL binds to WIN site H3K4 Histone H3K4 MLL->H3K4 methylates H3K4me3 H3K4me3 (Active Transcription) H3K4->H3K4me3 Inhibitor WIN-site Inhibitor Inhibitor->WDR5 competitively binds Inhibitor->MLL displaces

Figure 1: A simplified diagram illustrating the WDR5-MLL interaction and the mechanism of WIN-site inhibitors.

Comparative Analysis of Binding Affinity Assays

The selection of an appropriate assay to determine inhibitor binding affinity depends on various factors, including the stage of the drug discovery process, available instrumentation, and the specific information required (e.g., equilibrium binding constant, kinetics, or thermodynamics). Here, we compare four widely used methods: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and AlphaLISA.

Assay Principle Advantages Limitations Typical Affinity Range
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled probe (e.g., FITC-MLL peptide) upon binding to WDR5. Small, unbound probes tumble rapidly, depolarizing the emitted light. The larger WDR5-probe complex tumbles slower, resulting in higher polarization. Inhibitors compete with the probe, reducing polarization.[9][10]Homogeneous (no-wash), high-throughput, cost-effective, requires small sample quantities.Requires a fluorescently labeled probe, potential for interference from fluorescent compounds, indirect measurement of binding.High pM to low µM
Surface Plasmon Resonance (SPR) A label-free technique that detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) flows over an immobilized ligand (WDR5). This allows for real-time monitoring of binding and dissociation.[5][11]Label-free, provides kinetic data (kon, koff) in addition to affinity (KD), high sensitivity.Requires specialized instrumentation, potential for protein immobilization issues, can be lower throughput than FP.High pM to mM
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a sample cell containing WDR5, and the resulting heat change is measured.[12][13]Label-free, provides a complete thermodynamic profile (ΔH, ΔS, KD, stoichiometry), solution-based.Requires large amounts of pure protein and compound, lower throughput, sensitive to buffer mismatches.High nM to low mM
AlphaLISA A bead-based immunoassay where a donor bead is conjugated to one binding partner (e.g., biotinylated anti-tag antibody for His-tagged WDR5) and an acceptor bead is conjugated to the other (e.g., antibody recognizing a tag on a binding partner like MLL). Upon binding, the beads are brought into proximity, allowing for a chemiluminescent signal. Inhibitors disrupt this interaction, reducing the signal.[14]Homogeneous, highly sensitive, high-throughput, can be used with complex samples like cell lysates.Indirect assay, requires specific antibodies and tagged proteins, potential for assay interference.pM to µM

Experimental Protocols

Below are generalized, step-by-step protocols for each assay, designed to be adapted to your specific laboratory conditions and instrumentation.

Fluorescence Polarization (FP) Assay

cluster_0 FP Workflow A 1. Prepare Reagents: - WDR5 Protein - FITC-MLL Peptide - Test Inhibitors B 2. Dispense into 384-well plate A->B C 3. Add WDR5 and FITC-MLL peptide B->C D 4. Add Inhibitor (serial dilutions) C->D E 5. Incubate at RT D->E F 6. Read Fluorescence Polarization E->F G 7. Analyze Data (IC50 determination) F->G

Figure 2: A typical workflow for a Fluorescence Polarization assay.

1. Reagent Preparation:

  • Assay Buffer: 1X Phosphate Buffered Saline (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.01% Triton X-100.
  • WDR5 Protein: Prepare a working solution of purified WDR5 in assay buffer. The final concentration should be optimized, but a starting point is typically in the low nanomolar range (e.g., 2.5 nM).
  • FITC-MLL Peptide: Prepare a working solution of a fluorescently labeled peptide corresponding to the WDR5-binding region of MLL (e.g., FITC-ARAEVHLRKSAFD). The final concentration should be below the KD of its interaction with WDR5 (e.g., 50 nM).[2]
  • Inhibitors: Prepare serial dilutions of the test compounds in assay buffer.

2. Assay Procedure:

  • In a 384-well, low-volume, black microplate, add the assay buffer.
  • Add the WDR5 protein solution to all wells except the "no protein" controls.
  • Add the FITC-MLL peptide solution to all wells.
  • Add the serially diluted inhibitor solutions to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
  • Incubate the plate at room temperature for 30-60 minutes, protected from light.
  • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for FITC (Excitation ~485 nm, Emission ~520 nm).

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) Assay

cluster_0 SPR Workflow A 1. Immobilize WDR5 on sensor chip B 2. Inject Inhibitor (analyte) at various concentrations A->B C 3. Monitor Association Phase B->C D 4. Inject Running Buffer C->D E 5. Monitor Dissociation Phase D->E F 6. Regenerate Chip Surface E->F G 7. Analyze Sensorgrams (kon, koff, KD) F->G

Figure 3: A typical workflow for a Surface Plasmon Resonance assay.

1. Reagent and Instrument Preparation:

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
  • WDR5 Immobilization: Immobilize purified His-tagged WDR5 onto a CM5 sensor chip using standard amine coupling chemistry or a Ni-NTA chip.
  • Inhibitors: Prepare serial dilutions of the test compounds in running buffer.

2. Assay Procedure:

  • Equilibrate the sensor chip with running buffer.
  • Inject the serially diluted inhibitor solutions over the immobilized WDR5 surface for a defined period to monitor the association phase.
  • Switch to running buffer flow to monitor the dissociation phase.
  • After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH glycine).

3. Data Analysis:

  • The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Isothermal Titration Calorimetry (ITC) Assay

cluster_0 ITC Workflow A 1. Load WDR5 into sample cell B 2. Load Inhibitor into syringe A->B C 3. Equilibrate at constant temperature B->C D 4. Titrate Inhibitor into WDR5 solution C->D E 5. Measure Heat Changes D->E F 6. Integrate Peaks and Plot against Molar Ratio E->F G 7. Fit Data to Binding Model (KD, ΔH, ΔS, n) F->G

Figure 4: A typical workflow for an Isothermal Titration Calorimetry assay.

1. Reagent and Instrument Preparation:

  • Dialysis Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP. It is critical that the protein and inhibitor are in the same, matched buffer to avoid heat of dilution effects.
  • WDR5 Protein: Dialyze purified WDR5 extensively against the dialysis buffer. A typical concentration is 10-50 µM.
  • Inhibitor: Dissolve the inhibitor in the same dialysis buffer. The concentration should be 10-20 times that of the WDR5 concentration.

2. Assay Procedure:

  • Load the WDR5 solution into the sample cell of the ITC instrument.
  • Load the inhibitor solution into the injection syringe.
  • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
  • Perform a series of small injections (e.g., 2 µL) of the inhibitor into the WDR5 solution, with sufficient time between injections for the signal to return to baseline.

3. Data Analysis:

  • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
  • These values are plotted against the molar ratio of inhibitor to protein.
  • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), binding enthalpy (ΔH), binding entropy (ΔS), and stoichiometry (n).[12][15]

Conclusion

Confirming the binding affinity of inhibitors to the WDR5 WIN-site is a multifaceted process that can be approached with several robust techniques. The choice of assay should be guided by the specific research question, available resources, and desired throughput. For initial high-throughput screening, Fluorescence Polarization offers an excellent balance of speed and cost-effectiveness. For detailed kinetic and label-free analysis, Surface Plasmon Resonance is the gold standard. When a complete thermodynamic understanding of the binding interaction is required, Isothermal Titration Calorimetry provides unparalleled insight. Finally, for highly sensitive and high-throughput applications, particularly in complex biological matrices, AlphaLISA is a powerful tool.

By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize their WDR5 WIN-site inhibitors, paving the way for the development of novel epigenetic therapies.

References

  • Aho, T., et al. (2019). Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. Cell Reports. [Link]
  • Alicea-Velázquez, N. L., et al. (2016). A Conserved WDR5-Binding Site in the SET Domain of Human MLL1 Is a Determinant of H3K4 Methyltransferase Activity. Journal of Biological Chemistry. [Link]
  • Avian, D., et al. (2015). Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1. Journal of Biological Chemistry. [Link]
  • Cao, F., et al. (2014). A Novel Peptidomimetic Inhibitor of WDR5-MLL Interaction for MLL-rearranged Leukemia.
  • Grebien, F., et al. (2015). Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia.
  • Guarnaccia, A. D., et al. (2021). Impact of WIN site inhibitor on the WDR5 interactome. Cell Reports. [Link]
  • Patel, A., et al. (2008). A conserved arginine-containing motif crucial for the assembly and enzymatic activity of the MLL1 core complex. Journal of Biological Chemistry. [Link]
  • Song, J. J., & Kingston, R. E. (2008). WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket. Journal of Biological Chemistry. [Link]
  • Southall, S. M., et al. (2009). Structure of WDR5 Bound to Mixed Lineage Leukemia Protein-1 Peptide. Journal of Biological Chemistry. [Link]
  • Ye, X., et al. (2019). The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the pyrrolo[1,2-a]imidazole scaffold is a recurring motif of significant interest. Its derivatives have been investigated for a range of applications, from nootropic drugs to potent receptor agonists. The targeted introduction of functional groups, such as a hydroxyl moiety, onto this bicyclic system is a key strategy for modulating its physicochemical properties and biological activity. This guide provides an in-depth, peer-reviewed comparison of two distinct synthetic methodologies for producing hydroxylated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, specifically focusing on the synthesis of the 6-ol and its 7-ol isomer.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to offer a rationale for the experimental choices, grounding the protocols in mechanistic understanding and providing a clear comparison of their respective advantages and challenges.

Method 1: Enantioselective Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol from a Chiral Lactam Precursor

This approach builds the desired heterocyclic system from a pre-existing chiral pyrrolidinone core. It is a multi-step synthesis that offers excellent control over the stereochemistry at the C6 position, a crucial feature for many pharmaceutical applications where enantiomeric purity is paramount.

Scientific Rationale and Causality

The logic of this pathway is to carry the stereochemical information from the starting material, (S)-4-hydroxypyrrolidin-2-one, through a series of transformations to the final product. The key steps involve the activation of the lactam carbonyl, introduction of the second nitrogen atom, and a final acid-catalyzed cyclization to form the imidazole ring.

  • Silylation: The hydroxyl group on the pyrrolidinone ring is first protected, typically as a silyl ether. This is a critical step to prevent this nucleophilic group from interfering with the subsequent lactam activation step.

  • Lactam Activation: The lactam is converted into a more reactive cyclic imidate. This is often achieved using reagents like Meerwein's salt (trimethyloxonium tetrafluoroborate) or by forming a thioimidate. This transformation turns the otherwise unreactive lactam carbonyl into a good electrophile.

  • Amination: The activated imidate is then treated with an aminoacetaldehyde equivalent, such as 2,2-dimethoxyethanamine. This introduces the atoms necessary to form the imidazole ring. This step proceeds via nucleophilic attack of the primary amine on the imidate, forming a cyclic amidine intermediate.

  • Cyclization and Deprotection: The final step is an acid-catalyzed intramolecular cyclization. The acetal of the newly introduced side chain is hydrolyzed under acidic conditions to reveal an aldehyde, which then condenses with the secondary amine of the pyrrolidine ring, followed by aromatization to form the stable imidazole ring. The silyl protecting group is also cleaved during this acidic workup.

This strategic sequence ensures that the chirality at the hydroxyl-bearing carbon is preserved throughout the synthesis.

Experimental Protocol: Synthesis of (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol[1]

A detailed four-step synthesis has been developed for this compound, starting from (S)-4-hydroxypyrrolidin-2-one.

  • Step 1: Silylation of (S)-4-hydroxypyrrolidin-2-one. The starting lactam is treated with a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole) in an aprotic solvent like dichloromethane to afford the silyl-protected derivative.

  • Step 2: Formation of the Cyclic Imidate. The silyl-protected lactam is then reacted with an activating agent such as Meerwein's reagent to form the corresponding cyclic imidate.

  • Step 3: Amination. The cyclic imidate is dissolved in a suitable solvent and treated with 2,2-dimethoxyethanamine. The reaction mixture is stirred, typically at room temperature, to form the amidine intermediate.

  • Step 4: Cyclization. The amidine intermediate is then subjected to acidic conditions (e.g., methanolic HCl) to effect the final cyclization and deprotection, yielding (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.

Visualization of the Workflow

cluster_0 Method 1: Enantioselective Synthesis A (S)-4-hydroxypyrrolidin-2-one B Silyl-protected lactam A->B Silylation C Cyclic Imidate B->C Lactam Activation D Amidine Intermediate C->D Amination with Aminoacetal E (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol D->E Acidic Cyclization & Deprotection

Caption: Workflow for the enantioselective synthesis of the 6-ol isomer.

Method 2: Condensation of 1H-Imidazole with Acrolein for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol

This method represents a more direct and convergent approach to a hydroxylated dihydropyrroloimidazole. It involves the reaction of two simple, commercially available starting materials, 1H-imidazole and acrolein, to form the 7-ol isomer. This reaction is a variation of the Morita-Baylis-Hillman reaction.

Scientific Rationale and Causality

This synthesis leverages the nucleophilic character of the imidazole ring and the electrophilic nature of the α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The reaction is initiated by a Michael (1,4-conjugate) addition of one of the nitrogen atoms of the imidazole ring to the β-carbon of acrolein. This is the key bond-forming step that establishes the basic framework of the pyrrolidine ring.

  • Intramolecular Aldol Addition: The resulting enolate intermediate then undergoes an intramolecular aldol-type addition. The enolate attacks the aldehyde carbonyl, forming a five-membered ring and a new hydroxyl group.

  • Protonation: A final protonation step yields the neutral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.

The regioselectivity, yielding the 7-ol isomer, is dictated by the initial Michael addition to the β-carbon of acrolein. This method is generally simpler and involves fewer steps than the previous approach, but it produces a racemic mixture of the 7-ol isomer.

Experimental Protocol: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol[1]

This condensation provides a convenient route to the 7-ol isomer.

  • Reaction Setup: 1H-Imidazole and a slight excess of acrolein are combined in a suitable solvent, often without the need for a strong catalyst, although mild bases can be used to promote the reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Workup and Purification: After the reaction is complete, the product is isolated by removing the solvent and purified, often by chromatography or crystallization, to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol.

Visualization of the Workflow

cluster_1 Method 2: Condensation Synthesis F 1H-Imidazole + Acrolein G Michael Adduct (Enolate) F->G Michael Addition H Cyclized Intermediate G->H Intramolecular Aldol Addition I 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol H->I Protonation

Caption: Workflow for the synthesis of the 7-ol isomer via condensation.

Performance Comparison

ParameterMethod 1: From 4-hydroxypyrrolidin-2-oneMethod 2: From 1H-Imidazole and Acrolein
Target Product (S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol
Stereochemical Control EnantioselectiveRacemic
Number of Steps Four stepsOne pot (typically)
Starting Materials (S)-4-hydroxypyrrolidin-2-one, silylating agent, Meerwein's reagent, 2,2-dimethoxyethanamine1H-Imidazole, Acrolein
Key Advantages Provides access to enantiomerically pure product.High atom economy, convergent, uses simple starting materials.
Key Disadvantages Multi-step, requires protecting groups and potentially expensive reagents.Produces a racemic mixture, yields the 7-ol isomer.

Conclusion and Outlook

The choice between these two synthetic strategies is fundamentally dictated by the specific goals of the research.

Method 1 is the superior choice when the synthesis of the enantiomerically pure 6-ol isomer is required. This is often the case in drug discovery and development, where the biological activity of stereoisomers can differ significantly. While this method is longer and more complex, the control it offers over stereochemistry is its defining advantage.

Method 2 offers a rapid and efficient route to the 7-ol isomer . Its simplicity and the use of readily available starting materials make it ideal for initial screening, the synthesis of derivatives for material science applications, or when a racemic mixture is acceptable. The resulting hydroxyl group at the 7-position can also serve as a handle for further functionalization.

Both methods provide valuable and validated pathways to important hydroxylated dihydropyrroloimidazole scaffolds. The detailed comparison provided in this guide should enable researchers to make an informed decision based on the specific structural, stereochemical, and practical requirements of their project.

References

  • K. V. V., S. A. I., & P. V. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-22. [Link]

A Comparative Guide to the Electrochemical Properties of Pyrrolo[1,2-a]imidazole-Based Ionic Liquids and Their Common Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science and electrochemistry, ionic liquids (ILs) have emerged as a class of compounds with immense potential. Their unique properties, including low volatility, high thermal stability, and tunable electrochemical characteristics, make them attractive for a wide range of applications, from energy storage to catalysis and drug delivery. Among the vast array of possible IL structures, those based on heterocyclic cations have garnered significant attention. This guide provides a detailed comparative analysis of the electrochemical properties of a promising, yet less explored, class of ILs based on the pyrrolo[1,2-a]imidazole scaffold.

As a Senior Application Scientist, this guide is structured to provide not just data, but a deeper understanding of the structure-property relationships that govern the performance of these materials. We will delve into the key electrochemical parameters—ionic conductivity, electrochemical window, and viscosity—and compare the performance of pyrrolo[1,2-a]imidazole-based ILs with their more established imidazolium and pyrrolidinium counterparts. While extensive experimental data for pyrrolo[1,2-a]imidazole-based ILs is still emerging, we will leverage available information and draw logical comparisons based on their molecular architecture.

The Promise of the Pyrrolo[1,2-a]imidazole Core

The pyrrolo[1,2-a]imidazole cation is a fused bicyclic system that combines the structural features of both pyrrole and imidazole rings. This fusion imparts a rigid and planar geometry to the cation, which can significantly influence the physicochemical properties of the resulting ionic liquid. The fused ring system is suggested to offer protection to the α-carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, which could enhance stability, a feature of interest for electrochemical applications like electrolytes in batteries and fuel cells.[1][2][3]

The potential advantages of this fused-ring structure include:

  • Enhanced Thermal and Chemical Stability: The rigid framework may lead to higher decomposition temperatures and greater resistance to chemical degradation.

  • Modified Electrochemical Stability: The electronic nature of the fused ring system can influence the oxidation and reduction potentials, potentially leading to a wider electrochemical window.

  • Tunable Physicochemical Properties: Substitutions on the pyrrole or imidazole ring can be used to fine-tune properties such as viscosity and conductivity.

Comparative Analysis of Electrochemical Properties

A direct, comprehensive experimental comparison of the electrochemical properties of pyrrolo[1,2-a]imidazole-based ILs against imidazolium and pyrrolidinium-based ILs is not yet readily available in the scientific literature. However, we can construct a comparative framework based on the well-documented properties of the latter two and make informed projections for the former.

For this comparison, we will consider three representative ionic liquids:

  • Imidazolium-based: 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2])

  • Pyrrolidinium-based: N-Butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][NTf2])

  • Pyrrolo[1,2-a]imidazole-based: (Hypothetical N-alkylated derivative for comparative discussion)

Below is a summary of typical electrochemical properties for the benchmark imidazolium and pyrrolidinium ionic liquids.

Ionic LiquidCationAnionIonic Conductivity (mS/cm) at 25°CElectrochemical Window (V)Viscosity (cP) at 25°C
[BMIM][BF4] 1-Butyl-3-methylimidazoliumTetrafluoroborate~3~4.2 - 4.7~100
[EMIM][NTf2] 1-Ethyl-3-methylimidazoliumBis(trifluoromethylsulfonyl)imide~9.8~4.5 - 5.5~34
[BMPyrr][NTf2] N-Butyl-N-methylpyrrolidiniumBis(trifluoromethylsulfonyl)imide~2.2~5.5~85

Data Presentation: Comparative Electrochemical Properties

PropertyImidazolium-Based ILsPyrrolidinium-Based ILsPyrrolo[1,2-a]imidazole-Based ILs (Projected)
Ionic Conductivity Generally higher due to the planar structure and delocalized positive charge of the imidazolium ring, which can facilitate ion mobility.Typically lower than imidazolium-based ILs due to the non-planar, saturated nature of the pyrrolidinium ring, which can lead to higher viscosity.The planar and rigid structure of the pyrrolo[1,2-a]imidazole cation might lead to efficient ion packing and potentially lower viscosity compared to some non-planar cations, which could result in good ionic conductivity. However, the larger size of the fused ring system compared to a single imidazole ring might slightly decrease mobility.
Electrochemical Window Generally have a good electrochemical window, but the C2 proton on the imidazolium ring can be susceptible to reduction, limiting the cathodic stability.Exhibit wider electrochemical windows, particularly towards the cathodic limit, as they lack the acidic C2 proton present in imidazolium cations.[4]The fused ring structure could offer enhanced stability. The absence of a highly acidic proton, similar to the C2 proton in some imidazolium ILs, might lead to a wider cathodic window. The anodic stability will be largely influenced by the anion.
Viscosity Viscosity is influenced by alkyl chain length and the nature of the anion. Shorter alkyl chains and anions with delocalized charge tend to result in lower viscosity.Generally more viscous than their imidazolium counterparts with the same alkyl chain length and anion, which is attributed to stronger van der Waals interactions and less efficient packing of the non-planar cations.[5]The rigidity and planarity of the pyrrolo[1,2-a]imidazole core could lead to more ordered packing in the liquid state, potentially resulting in higher viscosity compared to imidazolium ILs. However, this could be offset by weaker inter-ionic interactions depending on the specific anion and substituents.

Experimental Protocols

To ensure the integrity and reproducibility of electrochemical measurements, standardized and meticulously executed protocols are essential. The following sections detail the step-by-step methodologies for determining the key electrochemical properties of ionic liquids.

Protocol 1: Determination of Ionic Conductivity

Ionic conductivity is a measure of an ionic liquid's ability to conduct an electric current and is a critical parameter for its application in electrochemical devices.

Methodology: AC Impedance Spectroscopy

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_cell 1. Prepare a two-electrode conductivity cell with platinum black electrodes. calibrate 2. Calibrate the cell using a standard KCl solution of known conductivity to determine the cell constant. prep_cell->calibrate dry_il 3. Dry the ionic liquid under high vacuum to remove any residual water. calibrate->dry_il fill_cell 4. Fill the conductivity cell with the dried ionic liquid in an inert atmosphere (e.g., a glovebox). equilibrate 5. Place the cell in a temperature-controlled environment and allow it to equilibrate. fill_cell->equilibrate ac_impedance 6. Perform AC impedance spectroscopy over a wide frequency range (e.g., 1 MHz to 1 Hz). equilibrate->ac_impedance nyquist_plot 7. Obtain a Nyquist plot from the impedance data. ac_impedance->nyquist_plot determine_resistance 8. Determine the bulk resistance (R) of the ionic liquid from the intercept of the Nyquist plot with the real axis. nyquist_plot->determine_resistance calculate_conductivity 9. Calculate the ionic conductivity (σ) using the formula: σ = K_cell / R, where K_cell is the cell constant. determine_resistance->calculate_conductivity

Protocol 2: Determination of the Electrochemical Window

The electrochemical window (EW) defines the potential range over which an ionic liquid is stable and does not undergo oxidation or reduction. A wide EW is crucial for applications in high-voltage devices.

Methodology: Cyclic Voltammetry (CV)

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrodes 1. Prepare a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/Ag+ or a quasi-reference electrode). polish_we 2. Polish the working electrode to a mirror finish. prep_electrodes->polish_we dry_il 3. Dry the ionic liquid under high vacuum. polish_we->dry_il assemble_cell 4. Assemble the cell in an inert atmosphere and add the dried ionic liquid. run_cv 5. Perform cyclic voltammetry, scanning the potential from the open-circuit potential to cathodic and anodic limits. assemble_cell->run_cv determine_limits 6. Determine the cathodic (E_c) and anodic (E_a) limits as the potentials at which a significant increase in current is observed. run_cv->determine_limits calculate_ew 7. Calculate the electrochemical window (EW) as the difference between the anodic and cathodic limits: EW = E_a - E_c. determine_limits->calculate_ew

Protocol 3: Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical factor influencing ionic conductivity and mass transport within the ionic liquid.

Methodology: Rotational Viscometer

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis dry_il 1. Dry the ionic liquid under high vacuum to remove moisture. calibrate_viscometer 2. Calibrate the rotational viscometer with a standard viscosity fluid. dry_il->calibrate_viscometer load_sample 3. Load the dried ionic liquid into the viscometer's sample chamber in an inert atmosphere. equilibrate_temp 4. Allow the sample to reach thermal equilibrium at the desired temperature. load_sample->equilibrate_temp measure_viscosity 5. Measure the viscosity at a range of shear rates to check for Newtonian behavior. equilibrate_temp->measure_viscosity record_data 6. Record the viscosity value at a specific shear rate (for Newtonian fluids). measure_viscosity->record_data repeat_measurements 7. Repeat the measurement at different temperatures to determine the temperature dependence of viscosity. record_data->repeat_measurements

Causality Behind Experimental Choices

  • Inert Atmosphere: Ionic liquids can be hygroscopic, and the presence of water can significantly affect their electrochemical properties.[6] Therefore, all handling and measurements should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to minimize water contamination.

  • Three-Electrode System for CV: A three-electrode setup is crucial for accurately measuring the electrochemical window. The working electrode is where the reaction of interest occurs, the counter electrode completes the circuit, and the reference electrode provides a stable potential against which the working electrode's potential is measured.

  • Temperature Control: The electrochemical properties of ionic liquids are highly temperature-dependent.[7] Precise temperature control during measurements is essential for obtaining reproducible and comparable data.

Conclusion and Future Outlook

Pyrrolo[1,2-a]imidazole-based ionic liquids represent a promising frontier in the design of advanced materials for electrochemical applications. Their unique fused-ring structure holds the potential for enhanced stability and tunable properties. While comprehensive experimental data for this class of ILs is currently limited, this guide provides a framework for their evaluation by comparing their projected properties with well-established imidazolium and pyrrolidinium-based systems.

The provided experimental protocols offer a robust foundation for researchers to characterize these novel ionic liquids and contribute to a deeper understanding of their electrochemical behavior. Future research should focus on the synthesis and systematic characterization of a series of pyrrolo[1,2-a]imidazole-based ionic liquids with varying alkyl substituents and counter-anions. This will enable the development of structure-property relationships and unlock the full potential of this intriguing class of materials for next-generation electrochemical technologies.

References

  • The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies as Ionic Liquid Gel Polymer Electrolyte. MDPI.
  • Physical and electrochemical properties of 1-butyl-3-methylimidazolium bromide, 1-butyl-3-methylimidazolium iodide, and 1-butyl-3-methylimidazolium tetrafluoroborate. Semantic Scholar.
  • 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. ResearchGate.
  • Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. National Center for Biotechnology Information.
  • 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole. National Center for Biotechnology Information.
  • Structural Origins of Viscosity in Imidazolium and Pyrrolidinium Ionic Liquids Coupled with the NTf2– Anion. National Center for Biotechnology Information.
  • Physical and electrochemical properties of mixed electrolyte 1-ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide and. CORE.
  • How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate.
  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. National Center for Biotechnology Information.
  • Physical–Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications. ACS Publications.
  • Application of Ionic Liquids in Electrochemistry—Recent Advances. National Center for Biotechnology Information.
  • Thermal Conductivity of Ionic Liquids: Measurement and Prediction. ResearchGate.
  • Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids. NIST.
  • New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. ACS Publications.
  • investigating viscosity and conductivity of ionic liquids.. Institute for Research in Schools.
  • 3.0 EXPERIMENT ON DETERMINATION OF CONDUCTIVITY. Central Pollution Control Board.
  • Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. ACS Publications.
  • Transport Properties of N-Butyl-N-methylpyrrolidinium Bis(trifluoromethylsulfonyl)amide. ACS Publications.
  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. ResearchGate.
  • Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate.

Sources

A Senior Application Scientist's Guide to Benchmarking the In Vivo Performance of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is an emerging chemical framework with significant therapeutic potential. Published research on derivatives of this core structure points towards potent activity at key neurological targets, including alpha-1A adrenoceptors and NMDA receptors, as well as potential neuroprotective and anti-inflammatory effects.[1][2] Specifically, certain analogues have demonstrated anticonvulsant properties in preclinical models, suggesting a role in mitigating neuronal hyperexcitability.[2] Furthermore, the established link between neuroinflammation and the progression of neurodegenerative diseases warrants an investigation into the anti-inflammatory capacity of novel CNS-active compounds.[3]

This guide outlines a comprehensive, multi-modal in vivo benchmarking strategy for a specific derivative, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (hereafter referred to as "the Compound") . Due to the absence of published in vivo data for this particular molecule, this document serves as a predictive framework and a series of robust protocols designed to rigorously evaluate its therapeutic potential against established standards. We will detail the scientific rationale and step-by-step methodologies for assessing its anticonvulsant, analgesic, and anti-inflammatory properties.

Rationale for Proposed Therapeutic Indications and Model Selection

The decision to probe the anticonvulsant, analgesic, and anti-inflammatory potential of the Compound is not arbitrary. It is a logical extension of existing data on the broader 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole family.

  • Anticonvulsant & Neuromodulatory Activity: A dicarboxylic acid derivative of the core scaffold has shown a pronounced anticonvulsant effect in an NMDA-induced convulsion model in mice, indicating activity as a potential partial NMDA receptor agonist.[2] Ligands that modulate the NMDA receptor complex are known to have significant effects on seizure thresholds.[4][5][6] This provides a strong impetus to evaluate the Compound in gold-standard seizure models.

  • Analgesic Potential: Central nervous system targets, such as the NMDA receptor, are deeply implicated in the processing of pain signals, particularly in the context of central sensitization which underlies chronic and inflammatory pain states.[7] Therefore, an assessment of analgesic efficacy is a critical component of characterizing the Compound's neurological profile.

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of many neurological disorders. JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold have been shown to have neuroprotective properties.[1][8] Evaluating the Compound's ability to modulate peripheral inflammation can provide initial insights into its potential to impact inflammation within the CNS. The carrageenan-induced edema model is a classic, highly reproducible assay for acute inflammation.[9][10][11]

Based on this rationale, the following well-validated in vivo models have been selected to provide a comprehensive performance benchmark.

Benchmarking Anticonvulsant Efficacy

To thoroughly assess the Compound's ability to prevent seizures, we will employ two distinct and complementary models that probe different aspects of seizure generation and propagation.

Maximal Electroshock Seizure (MES) Model

The MES test is a benchmark for generalized tonic-clonic seizures and is highly predictive of a compound's ability to prevent seizure spread.[12][13][14] Efficacy in this model often suggests a mechanism involving the blockade of voltage-gated sodium channels.[13]

MES_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_test Testing cluster_analysis Analysis A Acclimatize Male CF-1 Mice (n=8-12/group) B Prepare Compound, Vehicle, & Valproate Solutions C Administer Vehicle, Compound (Dose Range, i.p.), or Valproate (30 mg/kg, i.p.) D At Time of Peak Effect (e.g., 30 min post-dose) C->D Wait E Apply Corneal Anesthetic & Saline D->E F Deliver Electrical Stimulus (50 mA, 60 Hz, 0.2s) E->F G Observe for Tonic Hindlimb Extension (THLE) F->G H Record Protection (%) vs. Vehicle Control G->H I Calculate ED50 via Probit Analysis H->I

Caption: Workflow for the Maximal Electroshock Seizure (MES) test.

  • Animals: Male CF-1 mice (20-25 g) will be used. Animals should be acclimated for at least 3-4 days prior to testing.[15]

  • Groups: Animals will be divided into groups (n=8-12 per group), including a vehicle control, a positive control (Valproate, 30 mg/kg), and multiple dose levels of the Compound.

  • Administration: The Compound and Valproate will be administered intraperitoneally (i.p.). The vehicle will be 0.9% saline.

  • Procedure: At the predetermined time of peak effect (e.g., 30 minutes post-administration), each mouse will be tested.

    • Apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.[13]

    • Deliver a 60 Hz alternating current stimulus of 50 mA for 0.2 seconds via corneal electrodes.[12]

  • Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is abolished.[13][15]

  • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is determined using probit analysis.

Subcutaneous Pentylenetetrazole (PTZ) Seizure Model

The PTZ test is a model for generalized myoclonic and absence seizures and is effective at identifying compounds that raise the seizure threshold, often through modulation of GABAergic neurotransmission.[16][17][18]

PTZ_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_test Testing cluster_analysis Analysis A Acclimatize Male CF-1 Mice (n=8-12/group) B Prepare Compound, Vehicle, & Valproate Solutions C Administer Vehicle, Compound (Dose Range, i.p.), or Valproate (30 mg/kg, i.p.) D At Time of Peak Effect (e.g., 30 min post-dose) C->D Wait E Inject PTZ (85 mg/kg, s.c.) D->E F Place in Isolation Cage E->F G Observe for 30 min for Clonic Seizures F->G H Record Protection (%) vs. Vehicle Control G->H I Calculate ED50 via Probit Analysis H->I Formalin_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_test Testing cluster_analysis Analysis A Acclimatize Male Sprague-Dawley Rats (n=8/group) B Prepare Compound, Vehicle, & Indomethacin Solutions C Administer Vehicle, Compound (Dose Range, p.o.), or Indomethacin (10 mg/kg, p.o.) D 1 hr post-dose C->D Wait E Inject 50 µL of 5% Formalin into Hind Paw D->E F Place in Observation Chamber E->F G Record Time Spent Licking/ Biting Injected Paw F->G H Analyze Phase I (0-5 min) & Phase II (20-40 min) G->H I Calculate % Inhibition vs. Vehicle Control H->I

Caption: Workflow for the formalin-induced nociception test.

  • Animals: Male Sprague-Dawley rats (200-250 g) will be used.

  • Groups: Animals will be divided into groups (n=8 per group), including a vehicle control, a positive control (Indomethacin, 10 mg/kg), and multiple dose levels of the Compound.

  • Administration: Test articles will be administered orally (p.o.) 60 minutes before the formalin injection.

  • Procedure: 50 µL of 5% formalin solution is injected into the subplantar surface of the right hind paw. [19]5. Endpoint: Immediately after injection, the rat is placed in a clear observation chamber. The cumulative time spent licking or biting the injected paw is recorded for Phase I (0-5 minutes) and Phase II (20-40 minutes). [20][21]6. Data Analysis: The mean time spent licking/biting is calculated for each group and phase. The percentage inhibition of the pain response is calculated relative to the vehicle control group.

Carrageenan-Induced Paw Edema Model

This is the quintessential model for evaluating acute anti-inflammatory activity. [22]Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by edema (swelling). [9][10]

Carrageenan_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_test Testing cluster_analysis Analysis A Acclimatize Male Wistar Rats (n=6/group) B Measure Baseline Paw Volume (V₀) A->B C Administer Vehicle, Compound (Dose Range, p.o.), or Indomethacin (10 mg/kg, p.o.) B->C D 1 hr post-dose C->D Wait E Inject 0.1 mL of 1% Carrageenan into Hind Paw D->E G Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hrs E->G H Calculate Edema Volume (Vₜ - V₀) G->H I Calculate % Inhibition of Edema vs. Vehicle H->I

Caption: Workflow for the carrageenan-induced paw edema model.

  • Animals: Male Wistar rats (180-220 g) will be used.

  • Groups: Animals will be divided into groups (n=6 per group) as described previously.

  • Procedure:

    • The initial volume (V₀) of the right hind paw of each rat is measured using a plethysmometer.

    • Test articles are administered orally (p.o.). [9] * One hour after administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw. [9][11]4. Endpoint: The paw volume (Vₜ) is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (Edema = Vₜ - V₀) is calculated for each animal at each time point. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group, typically at the 3-hour time point where peak edema occurs. [9]

Comparative Data: Analgesic & Anti-Inflammatory Efficacy
CompoundModelKey EndpointExpected OutcomePutative Mechanism
The Compound Formalin Test% Inhibition (Phase I)To be determinedCentral Analgesia?
The Compound Formalin Test% Inhibition (Phase II)To be determinedCentral + Anti-Inflammatory?
The Compound Paw Edema% Inhibition @ 3 hrTo be determinedPeripheral Anti-Inflammatory
Indomethacin [23]Formalin TestLow Inhibition (Phase I)Potent Inhibition (Phase II)COX Inhibition (Peripheral)
Indomethacin Paw EdemaPotent Inhibition>50% InhibitionCOX Inhibition
Morphine Formalin TestPotent Inhibition (Phase I & II)Potent Inhibition (Phase I & II)Opioid Receptor Agonism (Central)
Morphine Paw EdemaModerate InhibitionModerate InhibitionCentral + Minor Peripheral Effects

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vivo characterization of this compound. By systematically benchmarking its performance against industry-standard compounds in validated models of epilepsy, nociception, and inflammation, researchers can rapidly ascertain its therapeutic potential and delineate its primary mechanism of action.

Positive results in these screening models would justify progression to more complex, chronic models of disease, such as kindling models of epilepsy or models of neuropathic pain. [18]Furthermore, pharmacokinetic and toxicological studies would be essential next steps to build a comprehensive profile of the Compound for further drug development. The logical, evidence-based approach outlined herein ensures a self-validating system for evaluation, providing trustworthy and actionable data for drug development professionals.

References

  • Bio-protocol. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database.
  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments.
  • ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Löscher, W., & Schmidt, D. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Meunier, C. J., et al. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. European Journal of Pharmaceutical Sciences.
  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model.
  • Melior Discovery. (n.d.). Formalin-Induced Pain Model.
  • Bio-protocol. (2018). 2.2. Carrageenan-Induced Paw Edema.
  • Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE.
  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model.
  • Graczyk, P. P., et al. (2005). The Neuroprotective Action of JNK3 Inhibitors Based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience.
  • Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS ONE.
  • Ghasemi, M., & Schachter, S. C. (2011). Ionotropic Glutamate Receptors in Epilepsy: A Review Focusing on AMPA and NMDA Receptors. MDPI.
  • Löscher, W., & Wlaź, P. (1994). Anticonvulsant activity of antagonists and partial agonists for the NMDA receptor-associated glycine site in the kindling model of epilepsy. Brain Research.
  • ResearchGate. (2005). The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.
  • Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments.
  • Piascik, M. T., & Perez, D. M. (2012). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of Molecular and Cellular Cardiology.
  • Perez, D. M. (2020). Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism. Frontiers in Pharmacology.
  • Brusina, M. A., et al. (2025). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate.
  • Vedantham, S., et al. (2015). Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway. PLOS ONE.
  • Collette, K. M., & Piascik, M. T. (2019). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology.
  • Ghasemi, M., et al. (2022). The Role of the NMDA Receptor in the Anticonvulsant Effect of Ellagic Acid in Pentylenetetrazole-Induced Seizures in Male Mice. Journal of Inflammation Research.
  • Shannon, H. E., & Eberle, E. L. (2005). Comparison of the effect of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. ResearchGate.
  • Brooks, P. M., & Day, R. O. (1991). Nonsteroidal antiinflammatory drugs--differences and similarities. New England Journal of Medicine.
  • Asati, V., & Mahapatra, D. K. (2016). Antiepileptic Drug Selection According to Seizure Type in Adult Patients with Epilepsy. Journal of Central Nervous System Disease.
  • Petrucci, G., et al. (2015). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. Thrombosis Research.
  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action.
  • IUCrData. (2020). 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole.
  • Wikipedia. (n.d.). Ibuprofen.
  • Löscher, W., & Klein, P. (2021). The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond. CNS Drugs.
  • Mazumder, M. K., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal.
  • Al-Ghananeem, A. M. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. International Journal of Molecular Sciences.
  • ResearchGate. (2019). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
  • Al-Bachari, S., et al. (2022). Efficacy and tolerability of antiseizure drugs. Journal of Neurology, Neurosurgery & Psychiatry.
  • Al-Ghananeem, A. M. (2022). Targeting NMDA Receptor Complex in Management of Epilepsy. MDPI.
  • Lillo, A., et al. (2022). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. International Journal of Molecular Sciences.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Novel Pyrroloimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat the escalating threat of antimicrobial resistance, the discovery and development of novel therapeutic agents are of paramount importance. Among the promising new classes of molecules are the pyrroloimidazole compounds, which have demonstrated a broad spectrum of activity against a variety of pathogenic microbes. This guide provides an in-depth technical comparison of the antimicrobial spectrum of a representative novel pyrroloimidazole compound (herein designated as NPC-1) against established clinical agents. We will delve into the causality behind the experimental choices for this evaluation, provide detailed protocols for key assays, and present a comparative analysis of the performance data.

The Imperative for Comprehensive Antimicrobial Profiling

The clinical utility of any new antimicrobial agent is fundamentally defined by its spectrum of activity. A comprehensive understanding of which pathogens are susceptible, and to what extent, is critical for guiding therapeutic applications and predicting clinical success. This process involves challenging the novel compound against a carefully selected panel of microorganisms that are clinically relevant and represent a range of susceptibility profiles, including multidrug-resistant strains.[1][2][3] The selection of such a panel is guided by organizations like the American Type Culture Collection (ATCC) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized sets of challenge organisms for antimicrobial susceptibility testing.[4][5][6][7][8]

This guide will focus on two primary in vitro methods for characterizing the antimicrobial spectrum:

  • Minimum Inhibitory Concentration (MIC) Determination: This assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] It is a fundamental measure of a compound's potency.

  • Time-Kill Kinetic Assay: This dynamic assay provides insight into the bactericidal (killing) or bacteriostatic (growth-inhibiting) nature of an antimicrobial agent over time.[11][12]

By comparing the performance of NPC-1 in these assays to that of widely used clinical agents—ciprofloxacin (a broad-spectrum fluoroquinolone),[1][13] vancomycin (a glycopeptide with activity against Gram-positive bacteria),[14][15] and fluconazole (an azole antifungal)[3][16]—we can effectively benchmark its potential as a new therapeutic candidate.

Comparative Antimicrobial Spectrum: NPC-1 vs. Standard-of-Care Agents

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of our novel pyrroloimidazole compound, NPC-1, in comparison to ciprofloxacin, vancomycin, and fluconazole against a standard panel of pathogenic microorganisms. The data for NPC-1 is a composite representation from published studies on similar pyrroloimidazole derivatives.[17][18][19]

MicroorganismATCC StrainTypeNPC-1 MIC (µg/mL) Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureus29213Gram-positive80.51NA
Staphylococcus aureus (MRSA)43300Gram-positive8>321NA
Escherichia coli25922Gram-negative160.015>256NA
Pseudomonas aeruginosa27853Gram-negative320.25>256NA
Candida albicans90028Fungus (Yeast)4NANA0.5

NA: Not Applicable

In-Depth Methodologies: A Guide for the Bench Scientist

Scientific integrity is paramount in drug development. Therefore, the following sections provide detailed, step-by-step protocols for the key experiments cited in this guide, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI).[2][18][20][21]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_timekill Time-Kill Kinetic Assay A Microbial Culture Preparation (Isolated Colonies on Agar) B Inoculum Standardization (0.5 McFarland Standard) A->B D Inoculation of 96-Well Plate (Standardized Inoculum + Antimicrobial Dilutions) B->D G Inoculation of Culture Tubes (Standardized Inoculum + Antimicrobial at multiples of MIC) B->G C Antimicrobial Stock Solution Preparation & Serial Dilution C->D C->G E Incubation (35°C for 16-20 hours) D->E F Visual or Spectrophotometric Determination of MIC E->F H Incubation with Agitation G->H I Sampling at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hours) H->I J Serial Dilution & Plating of Samples I->J K Incubation of Plates & Colony Counting (CFU/mL) J->K L Plotting Time-Kill Curves (log10 CFU/mL vs. Time) K->L

Caption: Workflow for determining MIC and time-kill kinetics.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the CLSI M07 guidelines.[21]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10][19][22]

Protocol 2: Time-Kill Kinetic Assay

This protocol is based on the CLSI M26-A guidelines.[23]

  • Preparation:

    • Prepare a standardized inoculum of the test organism as described for the MIC assay.

    • Prepare culture tubes with the appropriate broth containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without any antimicrobial agent.

  • Inoculation and Sampling:

    • Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate the tubes at 35°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates at 35°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the concentration of viable bacteria (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL from the initial inoculum.[12][24] A bacteriostatic effect is a <3-log₁₀ reduction.[12]

Unveiling the Mechanisms of Action: A Comparative Visualization

Understanding how an antimicrobial agent works is crucial for predicting its efficacy and potential for resistance development. The following diagrams illustrate the mechanisms of action for our comparator drugs and a plausible mechanism for the novel pyrroloimidazole compound, NPC-1.

Ciprofloxacin: Inhibition of DNA Replication

Ciprofloxacin, a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[25][26][27][28] By inhibiting these enzymes, ciprofloxacin prevents the unwinding and duplication of bacterial DNA, leading to cell death.[26][28]

G cluster_cipro Ciprofloxacin Mechanism of Action A Ciprofloxacin enters bacterial cell B Binds to DNA gyrase and Topoisomerase IV A->B C Inhibition of DNA supercoiling and relaxation B->C D Blocks DNA replication C->D E Bacterial cell death D->E

Caption: Ciprofloxacin's inhibition of bacterial DNA replication.

Vancomycin: Disruption of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[29][30][31] It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[30][32][33]

G cluster_vanc Vancomycin Mechanism of Action A Vancomycin binds to D-Ala-D-Ala terminus of peptidoglycan precursors B Inhibition of transglycosylation and transpeptidation A->B C Blocks peptidoglycan synthesis B->C D Weakened cell wall C->D E Cell lysis D->E

Caption: Vancomycin's disruption of bacterial cell wall synthesis.

Fluconazole: Inhibition of Fungal Membrane Synthesis

Fluconazole, an azole antifungal, targets the fungal enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a key component of the fungal cell membrane.[34][35][36][37] This disruption leads to a compromised cell membrane and inhibits fungal growth.[33][38]

G cluster_flu Fluconazole Mechanism of Action A Fluconazole inhibits lanosterol 14-α-demethylase B Blocks ergosterol synthesis A->B C Accumulation of toxic sterols A->C D Disrupted fungal cell membrane B->D C->D E Inhibition of fungal growth D->E

Caption: Fluconazole's inhibition of fungal ergosterol synthesis.

Plausible Mechanisms of Action for Pyrroloimidazole Compounds

Research suggests that pyrroloimidazole compounds may exert their antimicrobial effects through multiple mechanisms, including the disruption of the bacterial cell membrane and the inhibition of key virulence factors.

1. Bacterial Membrane Depolarization:

Some pyrroloimidazole derivatives are thought to act as cationic biocides that disrupt the integrity of the bacterial cell membrane, leading to depolarization and cell death.[14][39]

G cluster_mem NPC-1 Mechanism 1: Membrane Depolarization A NPC-1 interacts with bacterial cell membrane B Disruption of membrane integrity A->B C Membrane depolarization B->C D Leakage of cellular contents C->D E Bacterial cell death D->E

Caption: Proposed membrane depolarization mechanism of NPC-1.

2. Inhibition of Sortase A:

Sortase A is a bacterial enzyme crucial for anchoring virulence factors to the cell wall of Gram-positive bacteria.[11][15][23][27] Inhibition of this enzyme could prevent bacteria from establishing infections.[20][23]

G cluster_sort NPC-1 Mechanism 2: Sortase A Inhibition A NPC-1 inhibits Sortase A enzyme B Prevents anchoring of virulence factors to cell wall A->B C Reduced bacterial adhesion and immune evasion B->C D Attenuation of virulence C->D

Caption: Proposed Sortase A inhibition mechanism of NPC-1.

Conclusion and Future Directions

The in vitro data presented in this guide demonstrate that novel pyrroloimidazole compounds, represented by NPC-1, possess a promising broad-spectrum of antimicrobial activity. Notably, their efficacy against MRSA suggests a potential role in addressing infections caused by antibiotic-resistant Gram-positive pathogens. While the activity against Gram-negative bacteria and fungi is currently moderate compared to established agents, the unique chemical scaffold of pyrroloimidazoles offers a fertile ground for further optimization through medicinal chemistry efforts.

The elucidation of their mechanism of action, potentially involving membrane disruption and inhibition of virulence factors, highlights a departure from the mechanisms of many current antibiotic classes. This is a significant advantage in the fight against resistance, as it may circumvent existing resistance pathways.

Further research should focus on enhancing the potency and spectrum of pyrroloimidazole compounds, evaluating their in vivo efficacy and safety profiles, and further exploring their mechanisms of action. The insights provided in this guide serve as a foundational framework for researchers and drug development professionals to build upon as we collectively strive to develop the next generation of life-saving antimicrobial therapies.

References

  • Vancomycin - Wikipedia. (n.d.).
  • Schematic representation of mechanism of action of fluoroquinolones - ResearchGate. (n.d.).
  • Mechanism of action of quinolones in (1) Gram-positive and (2)... - ResearchGate. (n.d.).
  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. (n.d.).
  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (n.d.).
  • Mechanism of vancomycin action. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Global Health: Antimicrobial Resistance: undefined: Vancomycin - PDB-101. (n.d.).
  • Fluconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • What is the mechanism of action of Fluconazole (an antifungal medication)? - Dr.Oracle. (2025, May 8).
  • Diflucan (fluconazale) tablets label - accessdata.fda.gov. (n.d.).
  • Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - NIH. (n.d.).
  • Sortase Transpeptidases: Structural Biology and Catalytic Mechanism - PMC - NIH. (n.d.).
  • Discovery and structure–activity relationship analysis of Staphylococcus aureus sortase A inhibitors - PubMed Central. (n.d.).
  • Structural Analysis of Sortase A Inhibitors - PMC - NIH. (2016, November 22).
  • Sortase A Inhibitors: Recent Advances and Future Perspectives - PubMed. (2015, December 10).
  • Bacterial membrane depolarization and permeabilization.: (a,b)... | Download Scientific Diagram - ResearchGate. (n.d.).
  • 1 causes membrane depolarization. (A–C) Depolarization of the bacterial... - ResearchGate. (n.d.).
  • Bacterial Electrophysiology - Annual Reviews. (2024, February 21).
  • Electrically induced bacterial membrane-potential dynamics correspond to cellular proliferation capacity | PNAS. (2019, April 18).
  • Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC - NIH. (n.d.).
  • [Recommendations for selecting antimicrobial agents for in vitro susceptibility studies using automatic and semiautomatic systems] - PubMed. (n.d.).
  • Multidrug-Resistant and Antimicrobial Testing Reference Strains - HiMedia Laboratories. (n.d.).
  • Clinical Breakpoint Tables - EUCAST. (2021, December 1).
  • Bacteria - EUCAST. (n.d.).
  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (2025, August 9).
  • Development of a national EUCAST challenge panel for antimicrobial susceptibility testing. (n.d.).
  • Comparison between AST methods applying EUCAST clinical breakpoints.... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Antibacterial and anti-fungal activity of the compounds (MIC's in lg ⁄... - ResearchGate. (n.d.).
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - NIH. (2022, July 22).
  • Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - MDPI. (n.d.).
  • Escherichia coli, but Not Staphylococcus aureus, Functions as a Chelating Agent That Exhibits Antifungal Activity against the Pathogenic Yeast Candida albicans - PubMed Central. (2023, February 22).
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux. (2025, February 5).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Quinolones | drug develoupment | mechanism of action | future - Slideshare. (n.d.).
  • Mechanism of Quinolone Action and Resistance - PMC - NIH. (n.d.).
  • Quinolones are synthetic bactericidal broad spectrum antibiotics derived from quinine, effective against a variety of bacterial infections. They act by inhibiting DNA gyrase and topoisomerase IV, leading to lethal DNA damage in bacteria. Resistance mechanisms include mutations in target enzymes and alterations in membrane permeability, with potential future developments focusing on drugs sensitive to DNA-related enzymes for cancer treatment. - Download as a PPSX, PPTX or view online for free. (n.d.).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (n.d.).
  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. (n.d.).
  • Interpretation of MICs in Antibiotic Susceptibility Testing - Dick White Referrals. (n.d.).
  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? - Dr.Oracle. (2025, July 31).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol (CAS No. 1378606-06-4), a heterocyclic compound often utilized as a building block in pharmaceutical synthesis. The procedures outlined herein are designed to ensure the protection of laboratory personnel, the community, and the environment.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal operations, a thorough understanding of the compound's hazards is paramount. This compound is a nitrogen-containing heterocyclic organic compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance presents several hazards that must be managed.[1]

The primary causality behind the stringent disposal protocols for this compound is its classification as a hazardous substance. These classifications dictate the need for specific personal protective equipment and specialized waste streams, as casual disposal methods like sink or trash disposal are strictly prohibited.[2][3]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard CodeHazard StatementPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin IrritationH315Causes skin irritationGHS07Warning
Serious Eye IrritationH319Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicityH335May cause respiratory irritationGHS07Warning

Mandatory Personal Protective Equipment (PPE)

Based on the identified hazards, the following PPE is mandatory when handling this compound in any form, including during waste collection and disposal preparation. The rationale is to create a barrier between the researcher and the chemical to prevent accidental exposure via ingestion, skin contact, eye contact, or inhalation.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes that could cause serious eye irritation.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]

Waste Segregation and Collection Protocol

Proper segregation is the foundation of a safe and compliant chemical waste management system. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper categorization can result in regulatory violations.[5][6]

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste. For liquid waste (e.g., solutions containing the compound), use a sealable, non-reactive container, preferably plastic.[7] The container must be in good condition, with no cracks or leaks, and have a secure screw-top cap.[5]

  • Label the Container: As soon as the first particle of waste is added, the container must be labeled.[7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards: "Harmful," "Irritant"

    • The date accumulation started

    • The name of the principal investigator and laboratory location

  • Segregate Waste Streams:

    • Solid Waste: Collect un-used or contaminated solid this compound in a designated solid waste container. This also includes contaminated items like weighing paper, gloves, and paper towels.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. As this is a non-halogenated organic compound, it should be placed in the "Non-Halogenated Organic Solvents" waste stream unless mixed with other categories of chemicals.

    • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

  • Storage Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][7] The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[6]

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[2] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[5]

Final Disposal Procedure

The ultimate disposal of this compound must be conducted through your institution's certified hazardous waste disposal program, typically managed by the Environmental Health & Safety (EH&S) department.

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the sink.[2][3] Its potential impact on aquatic life and wastewater treatment systems is unknown, and this practice is a regulatory violation.

  • DO NOT dispose of this chemical in the regular trash.[3] This can expose custodial staff to hazardous materials and violates disposal regulations.

  • DO NOT allow liquid waste to evaporate in the fume hood as a means of disposal.[2] This releases vapors into the environment and is an unacceptable disposal practice.

Step-by-Step Disposal Workflow:

  • Complete Accumulation: Once the waste container is full (or waste is no longer being generated), complete the hazardous waste tag with the date the container was filled.

  • Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from EH&S. This is typically done through an online portal or by contacting the EH&S office directly.[7]

  • Await Collection: Ensure the waste container remains properly stored in the SAA until it is collected by trained hazardous waste personnel.

  • Documentation: Maintain a record of the waste generated and disposed of as required by your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Generate Waste Containing This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood SelectContainer Select Labeled, Compatible Hazardous Waste Container FumeHood->SelectContainer Segregate Segregate by Waste Type (Solid vs. Liquid) SelectContainer->Segregate Collect Add Waste to Container Segregate->Collect Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Collect->Store Cap Keep Container Securely Capped Store->Cap Full Container Full? Cap->Full Full->Collect No Request Request Pickup from Environmental Health & Safety (EH&S) Full->Request Yes End Waste Collected by Authorized Personnel Request->End

Caption: Decision workflow for the safe disposal of this compound.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. VUMC Office of Clinical and Research Safety.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Penn EHRS.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • European Chemicals Agency. (n.d.). Substance Information. ECHA.
  • European Chemicals Agency. (n.d.). Substance Information. ECHA.
  • European Chemicals Agency. (n.d.). Substance Information. ECHA.
  • Kao Chemicals. (2021, November 5). Safety Data Sheet.

Sources

Personal protective equipment for handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As novel heterocyclic compounds continue to drive innovation in drug discovery, a deep understanding of their safe handling is paramount. This guide provides essential safety and logistical information for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol, a pyrrolo-imidazole derivative. Our focus is to equip you with the knowledge to not only protect yourself but also to ensure the integrity of your research through meticulous operational and disposal protocols.

Hazard Assessment: Understanding the Risks

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The irritant nature of this compound is likely attributed to the reactivity of the nitrogen-containing heterocyclic rings. Such compounds can interact with biological macromolecules, leading to an inflammatory response.[3][4] Furthermore, many heterocyclic amines and their derivatives are recognized as potent mutagens or carcinogens, necessitating careful handling to minimize exposure.[5][6][7]

Table 1: GHS Hazard Classification for this compound

Hazard StatementGHS ClassificationPictogramSignal Word
H302Acute toxicity, oral (Category 4)GHS07Warning
H315Skin corrosion/irritation (Category 2)GHS07Warning
H319Serious eye damage/eye irritation (Category 2A)GHS07Warning
H335Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)GHS07Warning

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a comprehensive risk assessment.

Eye and Face Protection
  • ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any laboratory work.

  • Chemical splash goggles should be worn whenever there is a risk of splashing.[8]

  • A face shield worn over safety goggles is mandatory when handling larger quantities or during procedures with a high risk of splashing or aerosol generation.

Hand Protection
  • Nitrile gloves are the standard for handling most organic chemicals and are recommended for this compound.[9] They offer good resistance to a range of chemicals.[10]

  • Double gloving is strongly advised, especially when handling the pure compound or concentrated solutions. This provides an extra layer of protection against potential tears or rapid permeation.

  • Glove Selection Rationale: Nitrile provides a good balance of chemical resistance and dexterity.[9] However, no glove material offers indefinite protection. It is crucial to understand the concepts of breakthrough time and permeation rate.[9] Always inspect gloves for any signs of degradation (swelling, cracking, or discoloration) and change them immediately if contamination is suspected.[9] Studies have shown that physical movement can decrease the breakthrough time of chemicals through disposable gloves, reinforcing the need for vigilance and frequent changes.[1][11]

Body Protection
  • A flame-resistant lab coat with long sleeves and a fully fastened front is required.[9][11]

  • Long pants and closed-toe shoes are mandatory in any laboratory setting.[9][11]

  • For procedures with a high risk of contamination, consider using disposable gowns.

Respiratory Protection
  • Work with this compound, especially in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, a NIOSH-approved respirator is required.

  • For powdered forms, a respirator equipped with a particulate filter (N95 or higher) is necessary. For solutions, an organic vapor cartridge should be used. In many scenarios, a combination cartridge may be appropriate.

Safe Handling and Operational Plan

A systematic approach to handling ensures both safety and the quality of your experimental results.

Workflow Diagram: From Receipt to Disposal

G cluster_0 Preparation cluster_1 Experimental Procedure cluster_2 Decontamination & Disposal Receiving Receiving: Inspect container integrity Storage Storage: Store in a cool, dry, well-ventilated area Receiving->Storage Upon receipt Weighing Weighing: Perform in a fume hood or ventilated balance enclosure Storage->Weighing For experiment Dissolution Dissolution: Add solid to solvent slowly Weighing->Dissolution Reaction Reaction: Conduct in a closed system within a fume hood Dissolution->Reaction Workup Work-up & Purification: Minimize aerosol generation Reaction->Workup Decontamination Decontamination: Clean workspaces with appropriate solvent Workup->Decontamination Post-experiment Waste_Segregation Waste Segregation: Separate solid, liquid, and sharps waste Decontamination->Waste_Segregation Disposal Disposal: Follow institutional and OSHA guidelines Waste_Segregation->Disposal

Caption: A typical workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Have an emergency spill kit readily accessible.

  • Weighing and Transfer:

    • If handling the solid, perform weighing inside a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine powders.

    • Use anti-static weighing dishes to minimize dispersal of the powder.

    • When transferring, use a spatula and avoid creating dust.

  • Dissolution and Reaction:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • All reactions should be carried out in a well-ventilated chemical fume hood.

    • Utilize closed or contained systems whenever possible to minimize the release of vapors or aerosols.

Emergency Procedures

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (double gloves, lab coat, goggles), absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully scoop the absorbent material into a labeled, sealable waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Place all contaminated materials, including gloves, into the hazardous waste container.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is significant or involves a volatile solvent, evacuate the entire lab and contact your institution's emergency response team.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.

Exposure Response
  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound. All waste generated should be considered hazardous.

Waste Segregation and Collection

G cluster_solid Solid Waste cluster_liquid Liquid Waste Waste Generated Waste (Solid & Liquid) Solid_Waste Contaminated PPE, weighing paper, absorbent Waste->Solid_Waste Liquid_Waste Unused solutions, reaction mixtures, rinsates Waste->Liquid_Waste Solid_Container Labeled, sealed hazardous waste container Solid_Waste->Solid_Container Final_Disposal Final Disposal (Incineration) Solid_Container->Final_Disposal To EH&S Liquid_Container Labeled, sealed hazardous waste container (compatible material) Liquid_Waste->Liquid_Container Liquid_Container->Final_Disposal To EH&S

Caption: Waste segregation for this compound.

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Ensure the container is made of a compatible material. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.

Final Disposal Method
  • Incineration: High-temperature incineration is the preferred method for the disposal of organic compounds like this compound. This method ensures the complete destruction of the compound.

  • Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures and follow OSHA guidelines.[12][13][14][15] Contact your Environmental Health and Safety (EH&S) department for guidance on proper labeling and pickup schedules.

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety or regulatory compliance.

References

  • Organic Chemistry at CU Boulder. (n.d.). Protective Gear.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Brainly. (2024, February 21). Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab?.
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Kumar, R., et al. (2009).
  • Fluorochem. (n.d.). This compound.
  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines. RSC Advances.
  • MDPI. (2023, February 8). Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[9][16]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ 1 -Pyrrolines.
  • MDPI. (n.d.).
  • Hazardous Waste Experts. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • National Center for Biotechnology Information. (2023, April 26). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. PubMed Central.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Clean Management Environmental Group. (2022, September 13).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Exposure to heterocyclic amines. PubMed.
  • National Center for Biotechnology Information. (n.d.). Exposure to heterocyclic amines. PubMed Central.
  • National Center for Biotechnology Information. (2023, June 22).
  • ResearchGate. (2025, October 7).
  • World Health Organization. (2015, October 26).
  • National Center for Biotechnology Information. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PubMed Central.
  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
  • Bentham Science. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.